molecular formula C37H45F4N5O13 B8106448 Bis-Mal-Lysine-PEG4-TFP ester

Bis-Mal-Lysine-PEG4-TFP ester

Número de catálogo: B8106448
Peso molecular: 843.8 g/mol
Clave InChI: QODWSCJQLAMMBN-SANMLTNESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bis-Mal-Lysine-PEG4-TFP ester is a useful research compound. Its molecular formula is C37H45F4N5O13 and its molecular weight is 843.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45F4N5O13/c38-24-23-25(39)35(41)36(34(24)40)59-33(53)10-15-55-17-19-57-21-22-58-20-18-56-16-12-43-37(54)26(44-28(48)9-14-46-31(51)6-7-32(46)52)3-1-2-11-42-27(47)8-13-45-29(49)4-5-30(45)50/h4-7,23,26H,1-3,8-22H2,(H,42,47)(H,43,54)(H,44,48)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODWSCJQLAMMBN-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45F4N5O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098283
Record name 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426164-53-5
Record name 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426164-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: A Multifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinking reagent. The guide details its chemical properties, mechanisms of action, and key applications in bioconjugation, with a focus on its utility in the development of antibody-drug conjugates (ADCs), protein immobilization, and peptide dimerization.

Core Concepts and Chemical Properties

This compound is a sophisticated crosslinker designed with a unique architecture to facilitate the precise and stable linkage of biomolecules.[1] Its structure is centered around a lysine (B10760008) core, where the alpha (α) and epsilon (ε) amino groups are functionalized with sulfhydryl-reactive maleimide (B117702) groups.[2][3][4] The carboxylic acid of the lysine is connected to a discrete polyethylene (B3416737) glycol (dPEG®) spacer, which terminates in an amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester.[2][3][4]

The key features of this crosslinker include:

  • Dual Maleimide Groups: These groups enable the conjugation to two thiol (-SH) containing molecules, such as the reduced cysteine residues in an antibody's hinge region.[1][5]

  • Amine-Reactive TFP Ester: The TFP ester is highly reactive towards primary and secondary amines, forming stable amide bonds.[1][5] TFP esters offer superior hydrolytic stability and higher reactivity with amines compared to the more common N-hydroxysuccinimidyl (NHS) esters.[2][3][4]

  • Lysine Core: This provides a branched structure, allowing for the attachment of two molecules via the maleimide groups.[1]

  • PEG4 Spacer: The four-unit polyethylene glycol spacer is hydrophilic, which enhances the water solubility of the crosslinker and the resulting conjugate.[1][5] This spacer also provides flexibility and reduces steric hindrance.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
CAS Number 1426164-53-5[2][5][6]
Molecular Weight 843.77 g/mol [2][6][7]
Chemical Formula C₃₇H₄₅F₄N₅O₁₃[2][4][6]
Purity > 98%[2][4][5]
Spacer Arm Length (α-amine maleimide) 25 atoms (18.8 Å)[2][4]
Spacer Arm Length (ε-amine maleimide) 29 atoms (26.1 Å)[2][4]
Solubility Methylene chloride, Acetonitrile, DMAC, DMSO[2][4]
Storage Conditions -20°C, protect from light and moisture[4][6]

Reaction Mechanisms and Signaling Pathways

The utility of this compound lies in its ability to facilitate controlled, sequential reactions with different functional groups.

  • Maleimide-Thiol Reaction: The maleimide groups react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.[2][4][5] Above pH 7.5, the maleimide group can also react with amines.[2]

  • TFP Ester-Amine Reaction: The TFP ester reacts with primary amines at a pH range of 7.5-8.0 to form a stable amide bond.[2][3][4]

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

The logical workflow for a typical bioconjugation experiment using this crosslinker is depicted below.

G A Step 1: React TFP ester with an amine-containing molecule (e.g., Protein, Surface) B Step 2: Purify the intermediate conjugate to remove excess crosslinker A->B C Step 3: React the maleimide groups with thiol-containing molecules (e.g., Reduced Antibody, Peptide) B->C D Step 4: Purify the final bioconjugate C->D

Caption: General experimental workflow for bioconjugation.

Key Applications and Experimental Protocols

This compound is a versatile tool with several important applications in research and drug development.

Antibody-Drug Conjugates (ADCs)

This crosslinker is well-suited for the construction of ADCs, where a cytotoxic drug is attached to a monoclonal antibody that targets cancer cells.[1][2][4] The TFP ester can be reacted with an amine-functionalized drug, and the dual maleimide groups can then be used to conjugate the drug-linker complex to the reduced interchain disulfides of an antibody.

Experimental Protocol: ADC Construction (Generalized)

  • Drug-Linker Conjugation:

    • Dissolve the amine-containing cytotoxic drug and a 1.5-fold molar excess of this compound in a suitable organic solvent (e.g., DMSO).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine) to catalyze the reaction.

    • Incubate at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Purify the drug-linker conjugate using reverse-phase HPLC.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).

    • Add a 10-fold molar excess of a reducing agent (e.g., TCEP).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column.

  • Final Conjugation:

    • Immediately add the purified drug-linker conjugate (with maleimide groups) to the reduced antibody at a 5-10 fold molar excess.

    • Incubate at 4°C overnight.

    • Purify the final ADC using size-exclusion chromatography to remove unconjugated drug-linker and aggregated antibody.

    • Characterize the ADC by SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

G cluster_drug Drug-Linker Conjugation cluster_antibody Antibody Preparation cluster_conjugation Final Conjugation A Amine-containing Drug C Drug-Linker Conjugate A->C B This compound B->C F Antibody-Drug Conjugate (ADC) C->F D Intact Antibody E Reduced Antibody (exposed thiols) D->E Reduction (TCEP) E->F

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Protein Immobilization

This crosslinker can be used to immobilize proteins onto amine-functionalized surfaces for applications such as ELISAs, biosensors, and affinity chromatography.[2][4] The TFP ester reacts with the aminated surface, and the maleimide groups can then capture thiol-containing proteins.

Experimental Protocol: Protein Immobilization (Generalized)

  • Surface Activation:

    • Incubate the amine-functionalized solid support (e.g., beads, plate) with a solution of this compound in an appropriate buffer (e.g., PBS, pH 7.5) for 1-2 hours at room temperature.

    • Wash the support extensively with buffer to remove unreacted crosslinker.

  • Protein Immobilization:

    • Prepare the thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.0). If necessary, reduce the protein with a mild reducing agent and subsequently remove the reducing agent.

    • Incubate the activated support with the protein solution for 2-4 hours at room temperature or overnight at 4°C.

    • Wash the support to remove unbound protein.

    • Block any remaining reactive maleimide groups by incubating with a solution of L-cysteine or β-mercaptoethanol.

Peptide Dimerization

The dual maleimide groups allow for the dimerization of peptides that contain a single cysteine residue.[2][4] This can be useful for creating bivalent ligands with increased avidity for their targets.

Experimental Protocol: Peptide Dimerization (Generalized)

  • Linker-Peptide Conjugation (Amine-containing Peptide):

    • If one of the peptides has a free amine (e.g., N-terminus or lysine side chain), it can first be reacted with the TFP ester of the crosslinker as described in the ADC protocol.

  • Dimerization of Thiol-containing Peptides:

    • Dissolve the cysteine-containing peptide in a suitable buffer (e.g., PBS, pH 7.0).

    • Add the this compound (or the peptide-linker conjugate from step 1) at a 0.5 molar equivalent to the peptide.

    • Incubate at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Purify the dimerized peptide by reverse-phase HPLC.

PROTAC Development

This compound can also serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The TFP ester and maleimide groups can be used to conjugate the E3 ligase ligand and the target protein ligand, respectively.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation and drug development. Its unique trifunctional nature, combining two thiol-reactive maleimide groups and one amine-reactive TFP ester on a branched, hydrophilic spacer, enables the creation of complex and stable biomolecular conjugates. The applications of this reagent in the construction of ADCs, protein immobilization, peptide dimerization, and PROTAC development highlight its significance in advancing therapeutic and diagnostic strategies. Careful consideration of reaction conditions, particularly pH, is crucial for achieving high-yield and specific conjugations.

References

An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional crosslinker, Bis-Mal-Lysine-PEG4-TFP ester. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge required to effectively utilize this versatile reagent in their work. This document details its chemical structure, physicochemical properties, and its applications in bioconjugation, with a focus on the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Structure and Properties

This compound is a unique crosslinking agent featuring three distinct functional components: a central lysine (B10760008) core, two maleimide (B117702) groups, and a tetrafluorophenyl (TFP) ester-activated polyethylene (B3416737) glycol (PEG) chain.[1] This architecture allows for the sequential or simultaneous conjugation of multiple molecular entities.

The alpha (α) and epsilon (ε) primary amines of the lysine backbone are each functionalized with a maleimide group via a propyl linker.[2] The carboxylic acid of the lysine is connected to a 4-unit PEG spacer, which terminates in a highly reactive TFP ester.[2]

Structural Diagram

G Lysine Lysine Core BisMal Maleimide Maleimide Lysine->BisMal PEG4 PEG4 Spacer Lysine->PEG4 TFP TFP Ester PEG4->TFP

Caption: Molecular architecture of this compound.

Physicochemical and Reactive Properties

The properties of this compound are summarized in the table below. This data has been compiled from various suppliers.[2][3][4][5]

PropertyValue
Chemical Formula C₃₇H₄₅F₄N₅O₁₃
Molecular Weight 843.77 g/mol [1][5][6]
CAS Number 1426164-53-5[3][4]
Appearance White to off-white solid or viscous liquid[5][6]
Purity >90-98%[3][4][5][6]
Solubility Soluble in DMSO, DMF, methylene (B1212753) chloride, acetonitrile[7][]
Storage Conditions -20°C, protect from light and moisture[3][4][]
Maleimide Reactivity Reacts with thiol groups (sulfhydryls) at pH 6.5-7.5[2][3][4]
TFP Ester Reactivity Reacts with primary amines at pH 7.5-8.0[2][]

Reaction Mechanisms and Bioconjugation Strategy

The utility of this compound lies in its ability to facilitate the assembly of complex biomolecular conjugates through chemoselective reactions.

TFP Ester Reaction with Primary Amines

The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive functional group that readily couples with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond.[9] TFP esters exhibit greater hydrolytic stability compared to the more common N-hydroxysuccinimide (NHS) esters, particularly in aqueous solutions at basic pH, which can lead to more efficient and reproducible conjugations.[9][10][11]

TFP_Amine_Reaction reagent This compound intermediate Bis-Mal-Lysine-PEG4-Amide Conjugate reagent->intermediate pH 7.5-8.0 amine Amine-containing Molecule (R-NH₂) amine->intermediate tfp_lg 2,3,5,6-Tetrafluorophenol (Leaving Group) intermediate->tfp_lg

Caption: TFP ester reaction with a primary amine.

Maleimide Reaction with Thiols

The two maleimide groups react specifically with free thiol (sulfhydryl) groups, such as those on cysteine residues, via a Michael addition reaction to form a stable thioether bond.[12] This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5.[2][3][4] Above pH 7.5, maleimides can exhibit some reactivity towards primary amines.[2][]

Maleimide_Thiol_Reaction intermediate Bis-Mal-Lysine-PEG4-Amide Conjugate final_conjugate Trifunctional Conjugate intermediate->final_conjugate pH 6.5-7.5 thiol1 Thiol-containing Molecule 1 (R'-SH) thiol1->final_conjugate thiol2 Thiol-containing Molecule 2 (R''-SH) thiol2->final_conjugate

Caption: Maleimide reaction with thiol-containing molecules.

Experimental Protocols

The following are generalized, illustrative protocols for the use of this compound. Note: These are not definitive protocols and should be optimized for specific applications.

General Handling and Storage
  • Storage: Store the reagent at -20°C in a desiccated, light-protected environment.[3][4][]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7] The reagent is moisture-sensitive. Prepare solutions immediately before use and discard any unused reconstituted reagent.[13]

  • Solubilization: Dissolve the required amount of the ester in anhydrous DMSO or DMF to prepare a stock solution.[7][] This stock can then be added to the aqueous reaction buffer. The final concentration of the organic solvent should typically be kept below 10% to maintain protein solubility.

Example Protocol: Two-Step Sequential Conjugation for ADC Analogue Construction

This protocol describes the conjugation of an amine-containing payload (e.g., a small molecule drug with a primary amine) to the TFP ester, followed by conjugation of the resulting intermediate to a thiol-containing protein (e.g., a reduced antibody).

Materials:

  • This compound

  • Amine-containing payload

  • Thiol-containing protein (e.g., reduced antibody)

  • Anhydrous DMSO

  • Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.5-8.0

  • Reaction Buffer B: PBS, pH 6.5-7.0

  • Quenching Reagent (for TFP ester): 1 M Tris-HCl, pH 8.0

  • Quenching Reagent (for maleimide): 100 mM L-cysteine in PBS

  • Desalting columns

Procedure:

Step 1: Reaction of TFP Ester with Amine-Containing Payload

  • Dissolve the amine-containing payload in Reaction Buffer A.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add a 5- to 10-fold molar excess of the dissolved ester to the payload solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • (Optional) Quench any unreacted TFP ester by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes.

  • Purify the resulting Bis-maleimide-payload intermediate using an appropriate method (e.g., HPLC, desalting column) to remove excess crosslinker and quenching reagent.

Step 2: Reaction of Bis-Maleimide Intermediate with Thiol-Containing Protein

  • Dissolve the thiol-containing protein in Reaction Buffer B. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.

  • Add the purified Bis-maleimide-payload intermediate to the protein solution at a 5- to 20-fold molar excess.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench any unreacted maleimide groups by adding L-cysteine to a final concentration of 1-2 mM and incubating for 15 minutes.

  • Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.

  • Characterize the final conjugate for drug-to-antibody ratio (DAR) and purity.

Applications and Logical Workflows

This compound is a valuable tool in the development of complex biotherapeutics and research probes.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach two drug molecules to a single linker, which is then conjugated to an antibody. This can be advantageous for achieving a higher drug-to-antibody ratio (DAR).

ADC_Workflow cluster_synthesis Conjugate Synthesis cluster_action Mechanism of Action Antibody Antibody Linker_Drug Linker-Drug Intermediate Antibody->Linker_Drug React Maleimides with reduced Antibody Cysteines Linker This compound Linker->Linker_Drug Drug Amine-containing Drug Drug->Linker React TFP Ester ADC Antibody-Drug Conjugate Linker_Drug->ADC ADC_circ ADC in Circulation ADC->ADC_circ Tumor_Cell Target Tumor Cell ADC_circ->Tumor_Cell Binds to Antigen Internalization Internalization Tumor_Cell->Internalization Release Drug Release Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: General workflow for ADC synthesis and action.

Proteolysis-Targeting Chimeras (PROTACs)

This linker is also well-suited for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The TFP ester can be reacted with a ligand for the target protein, and the maleimides can be reacted with a ligand for the E3 ligase (or vice versa), with the PEG4 chain acting as the connecting linker.

PROTAC_Mechanism PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

Conclusion

This compound is a potent and versatile trifunctional crosslinker that offers several advantages for the construction of complex bioconjugates. Its distinct reactive groups allow for controlled, sequential conjugation strategies. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugates.[3][4] The superior stability of the TFP ester compared to NHS esters provides a wider and more reliable reaction window.[9][11] These features make it an invaluable tool for researchers and developers in the fields of targeted drug delivery, proteomics, and diagnostics.

References

A Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: Mechanism and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker, detailing its mechanism of action, applications in bioconjugation, and relevant experimental protocols.

Introduction

This compound is a versatile crosslinking reagent used to covalently link two or three biomolecules. Its unique architecture, featuring two maleimide (B117702) groups and one tetrafluorophenyl (TFP) ester, allows for specific and efficient conjugation strategies.[1] The central lysine (B10760008) core provides a branched structure, while the polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces potential immunogenicity of the resulting conjugate.[1][2] This crosslinker is particularly valuable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][3][4]

Core Structure and Functional Components

The this compound molecule is comprised of several key functional components:

  • Bis-Maleimide Groups: Two maleimide groups are present, enabling the conjugation to molecules containing thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides.[1]

  • TFP (Tetrafluorophenyl) Ester: A highly reactive TFP ester allows for the formation of stable amide bonds with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue.[1][5] TFP esters are known for their high reactivity and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[3][6]

  • Lysine Core: A central lysine molecule provides the scaffold for the two maleimide groups, attached to its alpha (α) and epsilon (ε) amine groups.[1][3]

  • PEG4 Spacer: A four-unit polyethylene glycol spacer is linked to the carboxylic acid of the lysine. This hydrophilic spacer increases the overall water solubility of the crosslinker and the resulting conjugate, and provides flexibility.[1][2]

Mechanism of Action

The utility of this compound lies in the orthogonal reactivity of its functional groups, allowing for a controlled, stepwise conjugation process.

Maleimide-Thiol Conjugation

The maleimide groups react with thiol-containing molecules via a Michael addition reaction.[7] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5, forming a stable thioether bond.[2][3][8] Above pH 7.5, the maleimide group can also react with primary amines, losing its thiol-selectivity.[3][8]

TFP Ester-Amine Conjugation

The TFP ester reacts with primary amines to form a stable amide bond.[5] This acylation reaction is most efficient at a pH of 7.5 to 8.0.[3] The TFP ester offers the advantage of being more resistant to spontaneous hydrolysis compared to NHS esters, providing a larger window for the conjugation reaction to occur.[6][9]

The overall reaction scheme allows for either a two-step or a one-pot conjugation, depending on the desired outcome and the nature of the biomolecules being conjugated.

Quantitative Data

PropertyValueReference(s)
Molecular Formula C37H45F4N5O13
Molecular Weight 843.77 g/mol
Purity ≥95%[1]
Solubility Soluble in DMSO, DMF, Methylene chloride, Acetonitrile[3][10]
Storage Store at -20°C, protected from light and moisture[1]
Maleimide Reaction pH Optimal: 6.5 - 7.5[2][3]
TFP Ester Reaction pH Optimal: 7.5 - 8.0[3]
Spacer Arm Length α-amine to carbonyl: 25 atoms (18.773 Å) ε-amine to carbonyl: 29 atoms (26.105 Å)[3]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Two-Step Conjugation: Thiol-Reactive Step First

This protocol is ideal when precise control over the conjugation process is required.

Materials:

  • Thiol-containing biomolecule (e.g., protein with reduced cysteines)

  • Amine-containing biomolecule (e.g., antibody)

  • This compound

  • Reaction Buffers:

    • Phosphate-buffered saline (PBS), pH 7.2-7.5 for maleimide reaction

    • Sodium bicarbonate buffer (0.1 M), pH 8.0 for TFP ester reaction

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., Tris buffer)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Thiol-Containing Biomolecule: If necessary, reduce disulfide bonds in the protein using a 10-fold molar excess of TCEP for 30 minutes at room temperature.[11] Remove excess TCEP using a desalting column.

  • Step 1: Maleimide Conjugation: a. Dissolve the thiol-containing biomolecule in degassed PBS buffer (pH 7.2-7.5) to a concentration of 1-10 mg/mL.[12] b. Dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution immediately before use.[11] c. Add a 10-20 fold molar excess of the crosslinker solution to the biomolecule solution.[11] d. Incubate for 2 hours at room temperature or overnight at 4°C.[13]

  • Purification: Remove excess crosslinker using a desalting column or dialysis against PBS.

  • Step 2: TFP Ester Conjugation: a. Prepare the amine-containing biomolecule in the sodium bicarbonate buffer (pH 8.0). b. Add the maleimide-conjugated intermediate to the amine-containing biomolecule. c. Incubate for 2 hours at room temperature.

  • Quenching and Purification: Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM.[14] Purify the final conjugate using an appropriate chromatography method.

One-Pot Conjugation

This method is suitable for simpler conjugations but may result in a more heterogeneous product mixture.

Materials:

  • As listed in section 5.1.

Procedure:

  • Biomolecule Preparation: Prepare the thiol- and amine-containing biomolecules in a buffer that is a compromise for both reactions, such as a phosphate (B84403) buffer at pH 7.5.

  • Conjugation Reaction: a. Dissolve this compound in anhydrous DMSO or DMF. b. Add the crosslinker to the mixture of biomolecules. The molar ratios will need to be optimized based on the specific biomolecules. c. Incubate for 2-4 hours at room temperature.

  • Quenching and Purification: Quench and purify the conjugate as described in the two-step protocol.

Visualizations

Signaling Pathways and Logical Relationships

The primary role of this compound is to link biomolecules. The impact on signaling pathways is therefore determined by the nature of the conjugated molecules. For example, in an Antibody-Drug Conjugate (ADC), the antibody directs the cytotoxic drug to a cancer cell, leading to apoptosis.

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Bis-Mal-Lysine-PEG4-TFP linker) Receptor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Apoptosis Apoptosis Drug->Apoptosis 5. Induction of Cell Death

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Workflow

The following diagram illustrates a typical two-step experimental workflow for conjugating two different proteins using this compound.

Experimental_Workflow cluster_step1 Step 1: Maleimide Reaction cluster_step2 Step 2: TFP Ester Reaction ProteinA Protein A (with Thiol) Reaction1 Incubation (pH 7.2-7.5) ProteinA->Reaction1 Crosslinker This compound Crosslinker->Reaction1 Purification1 Purification (e.g., Desalting Column) Reaction1->Purification1 Intermediate Intermediate Conjugate Purification1->Intermediate ProteinB Protein B (with Amine) Reaction2 Incubation (pH 8.0) Intermediate->Reaction2 ProteinB->Reaction2 Quench Quenching (e.g., Tris Buffer) Reaction2->Quench Purification2 Final Purification (e.g., SEC) Quench->Purification2 FinalProduct Final Conjugate (Protein A - Linker - Protein B) Purification2->FinalProduct

Caption: Two-step experimental workflow for bioconjugation.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its well-defined reactivity, coupled with the beneficial properties of the PEG spacer, makes it an excellent choice for the construction of complex and functional biomolecular conjugates for a wide range of research, diagnostic, and therapeutic applications. Careful consideration of reaction conditions, particularly pH, is crucial for achieving high-yield and specific conjugations.

References

An In-Depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: A Multifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinking reagent. We will delve into its core components, mechanism of action, and key applications in modern bioconjugation, with a focus on producing stable and well-defined bioconjugates. This document offers detailed technical specifications, experimental protocols, and visual representations of its structure and reaction pathways to support its practical application in research and development.

Core Concepts: Deconstructing this compound

This compound is a sophisticated crosslinker engineered with distinct functional moieties, each contributing to its versatility in bioconjugation strategies.[1] Its architecture allows for the covalent linkage of biomolecules, such as proteins, peptides, and antibodies, to other molecules, including therapeutic agents or reporter labels.[1][2]

The molecule is built around a central lysine (B10760008) core, providing a branched structure.[1] The alpha (α) and epsilon (ε) primary amines of the lysine are each functionalized with a maleimide (B117702) group.[3] The carboxylic acid of the lysine is extended with a discrete polyethylene (B3416737) glycol (PEG) spacer (PEG4), which terminates in a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester.[3]

Key Functional Components:
  • Bis-Maleimide Groups: These groups are specifically reactive towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.[] This reaction proceeds via a Michael addition to form a stable, covalent thioether bond.[5] The presence of two maleimide groups allows for the crosslinking of two separate thiol-containing molecules or the bridging of disulfide bonds within a single molecule after reduction.[3][6]

  • Lysine Core: The lysine residue serves as a scaffold, presenting the two maleimide groups for dual thiol conjugation.[1]

  • PEG4 Spacer: The short, hydrophilic chain of four polyethylene glycol units enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[][] This PEG spacer can also reduce the immunogenicity of the conjugate and provides spatial separation between the conjugated molecules, potentially preserving their biological activity.[2]

  • TFP Ester: The 2,3,5,6-tetrafluorophenyl ester is a highly efficient amine-reactive group.[3][6] It reacts with primary and secondary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond.[3][6] TFP esters are known for their high reactivity and greater stability against hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters.[3][5]

Quantitative Data and Physicochemical Properties

The following table summarizes the key quantitative and physicochemical properties of this compound.

PropertyValueReference
Chemical Formula C₃₇H₄₅F₄N₅O₁₃[2][6]
Molecular Weight 843.77 g/mol [2][6][8]
CAS Number 1426164-53-5[6][8]
Purity > 98%[6]
Appearance White to off-white solid[8]
Solubility Soluble in DMSO, DMF, Methylene chloride, Acetonitrile[3][6][8]
Spacer Arm Length (α-amine conjugated maleimide) 25 atoms (18.773 Å)[3][6]
Spacer Arm Length (ε-amine conjugated maleimide) 29 atoms (26.105 Å)[3][6]
Optimal pH for Maleimide-Thiol Reaction 6.5 - 7.5[][6]
Optimal pH for TFP Ester-Amine Reaction 7.5 - 8.0[6][9]
Storage Conditions -20°C, protect from moisture[][6][8]

Visualizing the Architecture and Reactivity

The following diagrams illustrate the chemical structure of this compound and its reaction mechanism with target functional groups on biomolecules.

G cluster_0 This compound img reaction_mechanism crosslinker This compound intermediate Amine-Reactive Intermediate crosslinker->intermediate protein1 Protein 1 (with primary amine, e.g., Lysine) protein1->intermediate TFP ester reaction (pH 7.5-8.0) protein2 Protein 2 (with sulfhydryl group, e.g., Cysteine) conjugate Final Tri-molecular Conjugate protein2->conjugate Maleimide reaction (pH 6.5-7.5) protein3 Protein 3 (with sulfhydryl group, e.g., Cysteine) protein3->conjugate Maleimide reaction (pH 6.5-7.5) intermediate->conjugate workflow start Start prep_protein1 Prepare Amine-Containing Protein (pH 7.5-8.0) start->prep_protein1 prep_crosslinker Prepare Crosslinker Stock Solution (DMSO) start->prep_crosslinker reaction1 Step 1: Amine Reaction (1-4h RT or O/N 4°C) prep_protein1->reaction1 prep_crosslinker->reaction1 purify1 Purification 1 (Desalting/Dialysis) reaction1->purify1 reaction2 Step 2: Thiol Reaction (2h RT or O/N 4°C) purify1->reaction2 prep_protein2 Prepare Thiol-Containing Protein (pH 6.5-7.5) prep_protein2->reaction2 quench Quench Reaction (e.g., Cysteine) reaction2->quench purify2 Purification 2 (Chromatography/Dialysis) quench->purify2 analyze Characterize Conjugate (SDS-PAGE, MS, HPLC) purify2->analyze end End analyze->end

References

An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-Mal-Lysine-PEG4-TFP ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical properties, mechanisms of action, and detailed protocols for its application, aimed at researchers, scientists, and professionals in drug development.

This crosslinker features a branched lysine (B10760008) core, two maleimide (B117702) groups, a tetraethylene glycol (PEG4) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester.[3][4][5] This unique combination of functional moieties allows for the sequential and specific conjugation of biomolecules, offering enhanced solubility and stability to the resulting conjugates.[3][4]

Core Components and Functionality

The structure of this compound is designed for controlled, multi-step bioconjugation.

  • Bis-Maleimide Groups : These moieties are highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction, a Michael addition, forms a stable thioether bond.[6][7] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[6][7][8][9] Above pH 7.5, the maleimide group's reactivity towards primary amines increases, which can lead to a loss of selectivity.[8]

  • TFP (2,3,5,6-Tetrafluorophenyl) Ester : This is an amine-reactive group that forms a stable amide bond with primary and secondary amines, such as those on the side chain of lysine residues or the N-terminus of a protein.[10][11] TFP esters are favored over the more common N-hydroxysuccinimide (NHS) esters due to their superior hydrolytic stability, especially at the basic pH values often required for efficient amine acylation.[8][10][12][13] This increased stability leads to more efficient and reproducible bioconjugation reactions.[7]

  • Lysine Core : The lysine molecule provides a branched scaffold, allowing for the attachment of two separate maleimide-reactive entities.[3][4]

  • PEG4 Spacer : The polyethylene (B3416737) glycol (PEG) linker enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, which is crucial when working with biomolecules.[3][4][9] It also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValueReference
CAS Number 1426164-53-5[5][9]
Molecular Formula C37H45F4N5O13[5][9]
Molecular Weight 843.77 g/mol [5]
Purity >98%[5][9]
Solubility Methylene chloride, Acetonitrile, DMAC, DMSO[5]
Storage Conditions -20°C, protect from moisture[8][9]

TFP Ester vs. NHS Ester: A Comparative Analysis

The choice of the amine-reactive group is critical for successful bioconjugation. TFP esters offer significant advantages over NHS esters, primarily in terms of stability.

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)
7.0 24060
8.0 12020
10.0 36039

Data adapted from a study on self-assembled monolayers, demonstrating the trend of higher stability for TFP esters.[12]

This enhanced stability of the TFP ester at higher pH allows for more controlled and efficient conjugation to amines.[12]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol outlines the steps for conjugating a thiol-containing molecule (e.g., a protein with cysteine residues) to the maleimide groups of the crosslinker.

Materials:

  • Thiol-containing protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), 10-100 mM Tris, or 10-100 mM HEPES, pH 6.5-7.5.[4][6]

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • (Optional) Quenching reagent: Free cysteine or β-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of the Thiol-Containing Protein:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[4]

    • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[4] Note: If using DTT as a reducing agent, it must be removed prior to conjugation, as it contains a free thiol.[4]

  • Preparation of the Crosslinker Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4][14]

  • Conjugation Reaction:

    • Add the crosslinker stock solution to the protein solution to achieve a desired molar ratio. A 10-20 fold molar excess of the maleimide linker to the protein is a common starting point.[4][6]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring.[4][15]

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent with a free thiol, such as cysteine or β-mercaptoethanol, can be added in excess.

  • Purification:

    • Remove the unreacted crosslinker and byproducts using size-exclusion chromatography, dialysis, or ultrafiltration.[15]

Protocol 2: General Procedure for Amine-TFP Ester Conjugation

This protocol describes the conjugation of an amine-containing molecule to the TFP ester of the crosslinker.

Materials:

  • Amine-containing molecule

  • This compound (or its thiol-conjugated product from Protocol 1)

  • Reaction Buffer: Amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer, pH 7.5-8.0.[5][8] Avoid Tris buffer as it contains a primary amine.

  • Anhydrous DMSO or DMF

  • (Optional) Quenching reagent: 1 M Tris-HCl, pH 8.0 or hydroxylamine (B1172632)

  • Purification system

Procedure:

  • Preparation of the Amine-Containing Molecule:

    • Dissolve the molecule in the reaction buffer.

  • Preparation of the Crosslinker Solution:

    • If not already in solution from a previous step, prepare a 10 mM stock solution of the TFP ester-containing compound in anhydrous DMSO or DMF.[16]

  • Conjugation Reaction:

    • Add the crosslinker solution to the amine-containing molecule solution. The optimal molar ratio will depend on the specific molecules and should be determined empirically.

    • Incubate for 1-2 hours at room temperature.[17]

  • Quenching the Reaction (Optional):

    • Add a quenching reagent like Tris-HCl or hydroxylamine to consume any unreacted TFP ester.[16]

  • Purification:

    • Purify the conjugate using an appropriate chromatography method or dialysis.

Protocol 3: Example Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This protocol provides a specialized workflow for creating an ADC using this compound.

Materials:

  • Antibody (e.g., IgG)

  • Cytotoxic drug with a primary amine

  • This compound

  • Reduction Buffer: e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0[18]

  • Conjugation Buffer: PBS, pH 7.4, with 1 mM DTPA[18]

  • Reducing agent: DTT

  • Solvents: DMSO, acetonitrile

  • Purification system: Sephadex G-25 column[18]

Procedure:

  • Step 1: Drug-Linker Conjugation (Amine-TFP Ester Reaction)

    • Dissolve the amine-containing drug and a molar excess of this compound in DMSO.

    • Allow the reaction to proceed to form the Drug-Linker intermediate.

    • Purify the Drug-Linker intermediate.

  • Step 2: Antibody Reduction

    • To a solution of the antibody (e.g., 10 mg/mL), add the reduction buffer followed by DTT.[18]

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, exposing free thiol groups.[18]

    • Remove excess DTT using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.[18]

  • Step 3: ADC Formation (Thiol-Maleimide Reaction)

    • Cool the reduced antibody solution on ice.[18]

    • Prepare a solution of the Drug-Linker intermediate in a mixture of DMSO and acetonitrile.[18]

    • Add the Drug-Linker solution to the cold-reduced antibody solution with rapid mixing. A typical molar ratio is 9.5 moles of Drug-Linker per mole of antibody.[18]

    • Incubate on ice for 1 hour.[18]

  • Step 4: Purification of the ADC

    • Purify the ADC from unreacted drug-linker and other byproducts using a suitable chromatography method.

Visualizing Workflows and Pathways

Logical Flow of ADC Synthesis

The following diagram illustrates the sequential conjugation steps in the synthesis of an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Formation cluster_step2 Step 2: Antibody Preparation cluster_step3 Step 3: Final Conjugation Drug Amine-containing Drug Drug_Linker Drug-Linker Intermediate Drug->Drug_Linker TFP ester reaction (pH 7.5-8.0) Linker Bis-Mal-Lysine-PEG4-TFP ester Linker->Drug_Linker ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC Maleimide reaction (pH 6.5-7.5) Antibody Antibody (IgG) Reduced_Ab Reduced Antibody (with free thiols) Antibody->Reduced_Ab Reduction (DTT) Reduced_Ab->ADC

Caption: Workflow for ADC synthesis using the dual-reactive linker.

Reaction Scheme of this compound

This diagram shows the reaction of the functional groups of the crosslinker with their respective targets on biomolecules.

Reaction_Scheme cluster_linker This compound cluster_biomolecules Biomolecules cluster_conjugate Conjugate Linker TFP-ester --- PEG4 --- Lysine --- (Maleimide)₂ Conjugate Protein-Amide-Linker-Thioether-Peptide Linker->Conjugate Protein_Amine Protein-NH₂ Protein_Amine->Linker Amide bond formation Peptide_Thiol Peptide-SH Peptide_Thiol->Linker Thioether bond formation

Caption: Reaction scheme of the crosslinker with biomolecules.

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation. Its dual reactivity, coupled with the enhanced stability of the TFP ester and the solubility benefits of the PEG spacer, makes it an excellent choice for the construction of complex biomolecular architectures such as ADCs and PROTACs. The detailed protocols and workflows provided in this guide offer a starting point for researchers to harness the potential of this crosslinker in their drug development endeavors. As with any bioconjugation reaction, optimization of reaction conditions for specific applications is crucial for achieving the desired outcome.

References

The Architect's Toolkit: A Technical Guide to Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to precisely link different molecules is paramount. Heterobifunctional crosslinkers are the master architects of these connections, providing the chemical tools to build sophisticated bioconjugates with remarkable specificity and control. This in-depth technical guide explores the core principles of heterobifunctional crosslinkers, their diverse applications, and the practical knowledge needed to harness their power in the laboratory.

The Core Concept: Building Bridges with a Two-Faced Advantage

Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties. This fundamental difference is the key to their versatility, enabling a controlled, sequential approach to conjugation.[1] This two-step process significantly reduces the formation of unwanted homodimers and polymers, a common challenge with one-step conjugations using homobifunctional reagents.[1][]

The general structure of a heterobifunctional crosslinker consists of three key components: two different reactive groups and a spacer arm that bridges them. The choice of reactive groups dictates the target functional groups on the biomolecules to be linked, while the spacer arm's length and composition can be tailored to influence the properties of the final conjugate, such as its solubility and steric hindrance.[1]

A Diverse Arsenal: Types of Heterobifunctional Crosslinkers

The utility of heterobifunctional crosslinkers lies in the variety of reactive groups available, allowing for the targeting of different functional groups on proteins, nucleic acids, and other biomolecules.[1]

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most common class of heterobifunctional crosslinkers. One end typically contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins), while the other end features a maleimide (B117702) group that specifically targets sulfhydryl groups (found on cysteine residues).[1]

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers

These crosslinkers are designed to react with carbonyl groups (aldehydes and ketones) and sulfhydryl groups. This is particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes.

Photoreactive Crosslinkers

These reagents introduce a "capture" element to crosslinking experiments. One end has a conventional reactive group (e.g., an NHS ester), while the other end possesses a photoreactive group (e.g., an aryl azide (B81097) or diazirine) that becomes reactive upon exposure to UV light. This allows for the non-specific capture of interacting molecules in close proximity at a specific moment in time.

Quantitative Data for Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful bioconjugation. The following tables summarize the key quantitative data for a selection of commonly used heterobifunctional crosslinkers.

Table 1: Amine-to-Sulfhydryl Crosslinkers

CrosslinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)Water SolubleCleavableReactive Groups
SMCC 334.328.3NoNoNHS ester, Maleimide
Sulfo-SMCC 436.378.3YesNoSulfo-NHS ester, Maleimide
MBS 314.257.3NoNoNHS ester, Maleimide
Sulfo-MBS 416.307.3YesNoSulfo-NHS ester, Maleimide
EMCS 308.299.4NoNoNHS ester, Maleimide
GMBS 280.236.8NoNoNHS ester, Maleimide
SPDP 312.366.8NoYes (Disulfide)NHS ester, Pyridyldithiol
LC-SPDP 423.5315.7NoYes (Disulfide)NHS ester, Pyridyldithiol
SIA 288.0810.6NoNoNHS ester, Iodoacetyl
Sulfo-SIA 390.1310.6YesNoSulfo-NHS ester, Iodoacetyl

Table 2: Other Heterobifunctional Crosslinkers

CrosslinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)Water SolubleCleavableReactive Groups
KMUH 225.2411.8NoNoMaleimide, Hydrazide
MPBH 289.3112.5NoNoMaleimide, Hydrazide
ABH 214.188.7NoNoIsocyanate, Maleimide
SANPAH 262.2311.9NoNoNHS ester, Phenylazide
Sulfo-SANPAH 364.2811.9YesNoSulfo-NHS ester, Phenylazide

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for key experiments utilizing heterobifunctional crosslinkers.

Antibody-Drug Conjugate (ADC) Preparation using SMCC

This protocol outlines the steps for conjugating a thiol-containing drug to an antibody using the amine-to-sulfhydryl crosslinker SMCC.[3]

Materials:

  • Antibody (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Thiol-containing drug

  • Quenching reagent (e.g., L-cysteine)

  • Desalting columns

  • Reaction Buffer (Amine-free, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Conjugation Buffer (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.0)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.[3] Ensure the buffer is free of primary amines like Tris.[3]

  • SMCC Activation of Antibody:

    • Prepare a stock solution of SMCC in anhydrous DMSO or DMF.

    • Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess SMCC:

    • Immediately after incubation, remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent hydrolysis of the maleimide group and to avoid quenching of the thiol-containing drug.

  • Conjugation to Thiol-Containing Drug:

    • Immediately add the maleimide-activated antibody to the thiol-containing drug at a defined molar ratio (e.g., 1:1 to 1:5).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent like L-cysteine to a final concentration of 1-10 mM. Incubate for an additional 15-30 minutes.

  • Purification and Characterization:

    • Purify the ADC from excess reagents and unconjugated molecules using an appropriate method such as size-exclusion chromatography (SEC).

    • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm purity using methods such as SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry.

Protein-Protein Interaction Study using a Photoreactive Crosslinker

This protocol provides a general workflow for identifying protein-protein interactions using an amine-reactive photoreactive crosslinker like SANPAH.

Materials:

  • Bait protein with accessible primary amines

  • Cell lysate or purified prey protein

  • SANPAH crosslinker

  • Anhydrous DMSO or DMF

  • UV lamp (320-350 nm)

  • Reaction Buffer (Amine-free, e.g., PBS, pH 7.2-7.5)

  • Lysis Buffer (e.g., RIPA buffer)

  • Antibodies for immunoprecipitation and Western blotting

Procedure:

  • Labeling of Bait Protein:

    • Dissolve the bait protein in the Reaction Buffer.

    • Prepare a stock solution of SANPAH in anhydrous DMSO or DMF.

    • Add a 10- to 50-fold molar excess of the SANPAH solution to the bait protein solution.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Removal of Excess Crosslinker:

    • Remove non-reacted SANPAH using a desalting column equilibrated with a suitable buffer.

  • Interaction with Prey Protein(s):

    • Add the labeled bait protein to the cell lysate or purified prey protein solution.

    • Incubate for a sufficient time to allow for protein-protein interaction to occur (e.g., 1-2 hours at 4°C).

  • Photocrosslinking:

    • Expose the sample to UV light (320-350 nm) for 5-15 minutes on ice. The optimal time should be determined empirically.

  • Analysis of Crosslinked Products:

    • Lyse the cells (if applicable) using Lysis Buffer.

    • Analyze the crosslinked products by SDS-PAGE and Western blotting using antibodies against the bait and expected prey proteins. A higher molecular weight band corresponding to the crosslinked complex should be observed.

    • For identification of unknown interacting partners, the crosslinked complex can be excised from the gel and analyzed by mass spectrometry.

Visualizing Molecular Interactions and Workflows

Graphviz diagrams can be used to illustrate the complex relationships in signaling pathways and experimental workflows.

GPCR-Arrestin Signaling Pathway

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cell signaling.[4][5] Upon activation by a ligand, they undergo a conformational change that allows them to activate G proteins. Subsequently, to terminate signaling, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of arrestin.[4][5] Heterobifunctional crosslinkers can be used to trap and study the transient interaction between a GPCR and arrestin.[4][5]

GPCR_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR_inactive Inactive GPCR GPCR_active Active GPCR GPCR_inactive->GPCR_active 2. Activation G_protein G Protein GPCR_active->G_protein 3. G Protein Activation GRK GRK GPCR_active->GRK 5. Phosphorylation Arrestin Arrestin GPCR_active->Arrestin 6. Arrestin Binding Signaling_response Signaling Response G_protein->Signaling_response Ligand Ligand Ligand->GPCR_inactive 1. Binding

Caption: GPCR signaling and arrestin-mediated desensitization.

Experimental Workflow for ADC Preparation

The following diagram illustrates the logical flow of the experimental protocol for preparing an antibody-drug conjugate using a heterobifunctional crosslinker.

ADC_Workflow start Start antibody_prep 1. Prepare Antibody in Amine-Free Buffer start->antibody_prep smcc_activation 2. Activate Antibody with SMCC antibody_prep->smcc_activation purification1 3. Remove Excess SMCC (Desalting) smcc_activation->purification1 conjugation 4. Conjugate to Thiol-Containing Drug purification1->conjugation quenching 5. Quench Reaction (Optional) conjugation->quenching purification2 6. Purify ADC (e.g., SEC) quenching->purification2 characterization 7. Characterize ADC (DAR, Purity) purification2->characterization end End characterization->end

Caption: Workflow for antibody-drug conjugate (ADC) preparation.

Conclusion

Heterobifunctional crosslinkers are indispensable tools in modern molecular biology and drug development. Their unique ability to facilitate controlled, sequential conjugations has revolutionized the creation of complex bioconjugates, from antibody-drug conjugates for targeted cancer therapy to probes for elucidating intricate protein-protein interactions. A thorough understanding of the different types of heterobifunctional crosslinkers, their quantitative properties, and the detailed experimental protocols for their use is essential for any researcher seeking to leverage the power of these versatile molecular architects. By providing the means to build precise and functional molecular bridges, heterobifunctional crosslinkers will continue to be at the forefront of innovation in life sciences research.

References

The PEG Advantage: A Technical Guide to PEGylated Crosslinkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, a process known as PEGylation, has become a cornerstone in the development of advanced therapeutics. When incorporated into crosslinkers, PEG moieties impart a host of beneficial properties that enhance the performance of bioconjugates, from small molecule drugs to large protein-based therapies. This in-depth technical guide explores the core advantages of PEGylation in crosslinkers, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in the rational design of next-generation drug delivery systems. We will delve into how PEGylated crosslinkers significantly improve solubility, enhance stability against enzymatic degradation, reduce immunogenicity, and optimize pharmacokinetic profiles, ultimately leading to more effective and safer therapeutics.

Core Advantages of PEGylation in Crosslinkers

The unique physicochemical properties of polyethylene glycol make it an ideal polymer for modifying the characteristics of therapeutic molecules. When used as a component of a crosslinker, PEG acts as a flexible, hydrophilic spacer that confers several critical advantages.[1][2]

Enhanced Solubility and Reduced Aggregation

A significant challenge in drug development is the poor aqueous solubility of many therapeutic agents, particularly hydrophobic small molecules and certain proteins.[3] This can hinder formulation, administration, and bioavailability. PEGylation of crosslinkers dramatically increases the hydrophilicity of the resulting bioconjugate, improving its solubility in aqueous environments.[3][4] This "shielding" effect of the PEG chain also prevents the aggregation of proteins and other biomolecules, a common issue that can lead to loss of activity and increased immunogenicity.[4][5]

Improved Stability and Protection from Proteolysis

Biotherapeutics, especially proteins and peptides, are susceptible to degradation by proteolytic enzymes in the body.[2] The flexible and hydrophilic PEG chains of a crosslinker form a protective layer around the conjugated molecule, sterically hindering the approach of proteases and other degradative enzymes.[1] This enhanced stability leads to a longer circulating half-life and sustained therapeutic effect.[1]

Reduced Immunogenicity

The immune system can recognize therapeutic proteins as foreign, leading to the generation of anti-drug antibodies (ADAs). This can result in reduced efficacy and potential adverse effects.[2] The PEG cloud surrounding a bioconjugate can mask its antigenic epitopes, making it less visible to the immune system and thereby reducing its immunogenicity.[1][2]

Optimized Pharmacokinetics and Biodistribution

PEGylation significantly increases the hydrodynamic radius of a molecule, which has a profound impact on its pharmacokinetic (PK) profile.[1] The larger size reduces renal clearance, leading to a prolonged circulation half-life in the bloodstream.[1][6] This allows for less frequent dosing, improving patient compliance. Furthermore, in the context of cancer therapy, the increased size of PEGylated nanoparticles and liposomes can lead to their preferential accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

Quantitative Data on the Effects of PEGylation

The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key performance parameters of bioconjugates.

Table 1: Effect of PEG Linker Length on Half-Life and Cytotoxicity of an Affibody-Drug Conjugate

LinkerHalf-Life Extension (fold change vs. no PEG)In Vitro Cytotoxicity Reduction (fold change vs. no PEG)
4 kDa PEG2.54.5
10 kDa PEG11.222.0

Data adapted from a study on affibody-based drug conjugates, demonstrating that while longer PEG chains significantly prolong half-life, they can also reduce in vitro cytotoxicity.[7]

Table 2: Impact of PEGylation on the Stability of a Model Protein (Cytochrome c)

ProteinHalf-life at 70°C (hours)Activation Energy for Denaturation (kJ mol⁻¹)
Native Cytochrome c4.0050.51 ± 1.71
Cytochrome c-PEG-46.8472.63 ± 0.89
Cytochrome c-PEG-89.0563.36 ± 1.66

This table illustrates the enhanced thermostability of a protein upon PEGylation.[8]

Table 3: Influence of PEGylation on the Pharmacokinetics of Poly-L-Lysine Dendrimers

Dendrimer Molecular WeightElimination Half-Life (t½)Primary Clearance Route
< 20 kDa1 - 10 hoursRenal
> 30 kDa1 - 3 daysReticuloendothelial System

This data highlights how increasing the size of a molecule through PEGylation shifts its clearance mechanism and dramatically extends its circulation time.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of bioconjugates utilizing PEGylated crosslinkers.

Protocol for NHS-Ester Mediated PEGylation of an Antibody

This protocol describes a common method for conjugating a PEGylated crosslinker to an antibody via its primary amine groups (lysine residues and the N-terminus).

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.

  • NHS-ester functionalized PEG crosslinker.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Dialysis cassettes or size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Preparation of Reagents:

    • Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[9]

  • Calculation of Reagent Molar Excess:

    • Determine the desired molar excess of the PEG-NHS ester to the antibody. A 20-fold molar excess is a common starting point and typically results in the conjugation of 4-6 PEG chains per IgG molecule.[10][11]

    • Calculate the volume of the 10 mM PEG-NHS ester solution required to achieve the desired molar excess.

  • Conjugation Reaction:

    • Add the calculated volume of the PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10]

    • Incubate the reaction mixture. Incubation times and temperatures can be optimized, but common conditions are 2 hours on ice or 30-60 minutes at room temperature.[10][11]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted PEG-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Antibody:

    • Remove unreacted PEG-NHS ester and other small molecules by dialysis against PBS or by using a size-exclusion chromatography column.[10]

  • Characterization and Storage:

    • Characterize the degree of PEGylation using techniques such as SDS-PAGE, SEC, or mass spectrometry.

    • Store the purified PEGylated antibody under conditions optimal for the unmodified antibody.[10]

Protocol for Size-Exclusion Chromatography (SEC) for Analysis and Purification of PEGylated Proteins

SEC is a powerful technique to separate molecules based on their hydrodynamic radius, making it ideal for separating PEGylated proteins from their un-PEGylated counterparts and free PEG.

Materials:

  • SEC column with an appropriate molecular weight range.

  • HPLC or FPLC system with a UV detector.

  • Mobile phase (e.g., PBS).

  • PEGylated protein sample.

  • Molecular weight standards for column calibration.

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[6][12]

  • Sample Preparation:

    • Filter the PEGylated protein sample through a 0.1 or 0.22 µm low-protein-binding filter to remove any large aggregates.[6][12]

  • Injection and Separation:

    • Inject the prepared sample onto the equilibrated SEC column.

    • Run the separation using an isocratic flow of the mobile phase.

  • Data Acquisition and Analysis:

    • Monitor the elution profile using the UV detector at 280 nm (for protein) and/or a refractive index detector (for PEG).

    • Identify and integrate the peaks corresponding to the PEGylated protein, un-PEGylated protein, and free PEG. The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic size.[13]

    • The percentage of each species can be calculated from the respective peak areas.

Protocol for In Vitro Immunogenicity Assessment using ELISA for Anti-PEG Antibodies

This protocol outlines a direct ELISA method to detect the presence of anti-PEG antibodies in serum samples.

Materials:

  • Streptavidin-coated 96-well microplate.

  • Biotinylated PEG.

  • Serum samples (test and control).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 5% skim milk in PBS).

  • Dilution buffer (e.g., 2% skim milk in PBS).

  • HRP-conjugated anti-human IgG (or other species as appropriate) detection antibody.

  • TMB substrate.

  • Stop solution (e.g., 2 M H₂SO₄).

  • Microplate reader.

Procedure:

  • Plate Coating:

    • Dilute the biotinylated PEG in a suitable buffer and add it to the streptavidin-coated wells.

    • Incubate to allow binding.

    • Wash the wells with wash buffer to remove unbound biotinylated PEG.[10]

  • Blocking:

    • Add blocking buffer to each well to block any remaining non-specific binding sites.

    • Incubate and then wash the wells.

  • Sample Incubation:

    • Add diluted serum samples to the wells.

    • Incubate to allow any anti-PEG antibodies to bind to the immobilized PEG.

    • Wash the wells to remove unbound antibodies.[10]

  • Detection Antibody Incubation:

    • Add the HRP-conjugated detection antibody to the wells.

    • Incubate to allow the detection antibody to bind to the captured anti-PEG antibodies.

    • Wash the wells thoroughly.[10]

  • Signal Development and Measurement:

    • Add TMB substrate to the wells and incubate in the dark for color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of anti-PEG antibodies in the sample.[14]

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) to illustrate important signaling pathways, experimental workflows, and logical relationships.

Benefits_of_PEGylation cluster_0 Bioconjugate cluster_1 PEGylated Crosslinker cluster_2 Resulting Advantages Therapeutic Therapeutic Agent (e.g., Protein, Drug) PEG_Crosslinker PEGylated Crosslinker Therapeutic->PEG_Crosslinker Conjugation Solubility Increased Solubility PEG_Crosslinker->Solubility Stability Enhanced Stability PEG_Crosslinker->Stability Immunogenicity Reduced Immunogenicity PEG_Crosslinker->Immunogenicity Pharmacokinetics Improved Pharmacokinetics PEG_Crosslinker->Pharmacokinetics

Core advantages of incorporating PEGylated crosslinkers in bioconjugation.

ADC_Synthesis_Workflow cluster_0 Antibody Preparation cluster_1 Drug-Linker Synthesis cluster_2 Conjugation and Purification Start Start: Monoclonal Antibody Reduction Antibody Reduction (if required for conjugation chemistry) Start->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Drug Cytotoxic Drug Drug_Linker Activated Drug-Linker Drug->Drug_Linker PEG_Linker PEGylated Crosslinker PEG_Linker->Drug_Linker Drug_Linker->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification ADC Final Antibody-Drug Conjugate (ADC) Purification->ADC

A generalized experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

EPR_Effect cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Normal Tissue BloodVessel Blood Vessel LeakyVasculature Leaky Vasculature BloodVessel->LeakyVasculature Extravasation TightJunctions Tight Endothelial Junctions BloodVessel->TightJunctions Limited Extravasation Tumor Tumor Tissue LeakyVasculature->Tumor Accumulation NormalTissue Normal Tissue PEG_Conjugate PEGylated Nanoparticle/ Bioconjugate PEG_Conjugate->BloodVessel Circulates

References

An In-depth Technical Guide to the Chemical Properties and Applications of Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and targeted therapeutics. This document details the molecule's characteristics, provides structured data for easy reference, outlines experimental protocols for its use, and includes visualizations to clarify complex workflows and molecular interactions.

Core Chemical Properties

This compound is a versatile crosslinking reagent featuring two maleimide (B117702) groups, a tetrafluorophenyl (TFP) ester, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer built upon a lysine (B10760008) core. This unique architecture allows for the sequential or simultaneous conjugation of biomolecules, making it a valuable tool in the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference(s)
Molecular Formula C₃₇H₄₅F₄N₅O₁₃[2]
Molecular Weight 843.77 g/mol [2]
Purity Typically >98%[2]
Appearance Solid or viscous liquid[3][4]
Solubility Soluble in organic solvents such as DMSO, DMF, methylene (B1212753) chloride, and acetonitrile. The PEG4 linker enhances solubility in aqueous environments.[2]
Storage Conditions Store at -20°C, protected from light and moisture. For stock solutions, use anhydrous solvents and store at -20°C or -80°C for extended stability.[5][6]
Reactive Groups and Specificity

The utility of this compound lies in its two distinct reactive moieties:

  • Maleimide Groups: The two maleimide groups react specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. This reaction is most efficient within a pH range of 6.5 to 7.5.[5][7] Above pH 7.5, the maleimide group can exhibit some reactivity towards primary amines.[2]

  • TFP Ester: The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive amine-specific functional group. It readily reacts with primary and secondary amines, such as the ε-amine of lysine residues, to form stable amide bonds. TFP esters are known for their high reactivity and greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, with an optimal reaction pH of 7.5 to 8.0.[2][8]

The hydrophilic PEG4 spacer not only improves the aqueous solubility of the crosslinker and its conjugates but also provides a flexible linker arm that can help to overcome steric hindrance during conjugation.[1]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound. These protocols are intended as a starting point and may require optimization based on the specific biomolecules and desired outcome.

General Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two different proteins, one with available thiol groups and the other with accessible primary amines.

Materials:

  • Protein-SH (Protein to be conjugated via thiol groups)

  • Protein-NH₂ (Protein to be conjugated via amine groups)

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Borate Buffer, pH 8.0

  • Reducing agent (e.g., TCEP or DTT)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

Step 1: Reaction of TFP Ester with Protein-NH₂

  • Dissolve Protein-NH₂ in Borate Buffer (pH 8.0) to a concentration of 1-5 mg/mL.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add a 5- to 20-fold molar excess of the crosslinker stock solution to the Protein-NH₂ solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.2). Collect the protein-containing fractions.

Step 2: Reaction of Maleimide Groups with Protein-SH

  • If Protein-SH has disulfide bonds that need to be reduced to generate free thiols, treat it with a 10- to 20-fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with degassed PBS (pH 7.2).

  • Dissolve the reduced (or naturally thiol-containing) Protein-SH in degassed PBS (pH 7.2) to a concentration of 1-5 mg/mL.

  • Immediately add the maleimide-activated Protein-NH₂ from Step 1 to the Protein-SH solution. A 1:1 molar ratio is a good starting point, but this can be optimized.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Purify the final conjugate using size-exclusion chromatography (SEC) to separate the desired conjugate from unreacted proteins and potential aggregates.

Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the synthesis of an ADC where a cytotoxic drug containing a primary amine is first conjugated to the TFP ester of the crosslinker, followed by conjugation to a monoclonal antibody (mAb) with reduced interchain disulfides.

Materials:

  • Monoclonal Antibody (mAb)

  • Amine-containing cytotoxic drug

  • This compound

  • Anhydrous DMSO or DMF

  • PBS, pH 7.4

  • Borate Buffer, pH 8.0

  • Reducing agent (e.g., DTT)

  • Desalting columns

  • Size-Exclusion Chromatography (SEC) system

Procedure:

Step 1: Activation of the Cytotoxic Drug

  • Dissolve the amine-containing cytotoxic drug in anhydrous DMSO.

  • Dissolve a 1.5-fold molar excess of this compound in anhydrous DMSO.

  • Mix the two solutions and add a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) to catalyze the reaction.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • The resulting maleimide-activated drug can be used directly or purified by reverse-phase HPLC.

Step 2: Reduction of the Monoclonal Antibody

  • Buffer exchange the mAb into a suitable buffer for reduction (e.g., PBS with 1 mM EDTA, pH 7.4).

  • Add a controlled molar excess of DTT (typically 2-5 equivalents per mAb) to selectively reduce the interchain disulfide bonds.

  • Incubate at 37°C for 30-60 minutes.

  • Immediately remove the excess DTT using a desalting column equilibrated with degassed PBS (pH 7.4).

Step 3: Conjugation of the Activated Drug to the Reduced Antibody

  • Add the maleimide-activated drug from Step 1 to the reduced mAb solution. A molar excess of the activated drug (e.g., 5-10 fold over the number of available thiols) is typically used.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purify the ADC using SEC to remove unreacted drug-linker, free drug, and aggregates.

Characterization of the Conjugate

After purification, it is essential to characterize the bioconjugate to determine its purity, concentration, and the degree of labeling.

Recommended Techniques:

  • UV-Vis Spectroscopy: To determine the protein concentration and, if the conjugated molecule has a distinct absorbance, the degree of labeling.

  • Size-Exclusion Chromatography (SEC-HPLC): To assess the purity of the conjugate and detect any aggregation.

  • SDS-PAGE (reducing and non-reducing): To visualize the conjugate and confirm the formation of higher molecular weight species.

  • Mass Spectrometry (e.g., LC-MS): To confirm the identity and determine the precise mass of the conjugate, which can be used to calculate the drug-to-antibody ratio (DAR) in ADCs.

Visualizations

The following diagrams, generated using Graphviz, illustrate the chemical structure of this compound and a typical experimental workflow for its use in bioconjugation.

G cluster_linker This compound Lysine Lysine Core PEG4 PEG4 Spacer Lysine->PEG4 Carboxyl linkage Mal1 Maleimide Lysine->Mal1 α-amine linkage Mal2 Maleimide Lysine->Mal2 ε-amine linkage TFP_Ester TFP Ester (Amine Reactive) PEG4->TFP_Ester

Caption: Chemical structure of this compound.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Preparation of Target cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Purification & Analysis Linker This compound Activated_Molecule Maleimide-Activated Molecule 1 Linker->Activated_Molecule Molecule1 Molecule 1 (e.g., Drug with -NH2) Molecule1->Activated_Molecule Conjugate Final Conjugate (Molecule 1 - Linker - Molecule 2) Activated_Molecule->Conjugate Molecule2 Molecule 2 (e.g., Antibody) Reduced_Molecule2 Molecule 2 with free -SH Molecule2->Reduced_Molecule2 Reduction Reduced_Molecule2->Conjugate Purification Purification (SEC) Conjugate->Purification Analysis Characterization (MS, HPLC, etc.) Purification->Analysis

Caption: Experimental workflow for bioconjugation.

G cluster_adc Antibody-Drug Conjugate (ADC) Action ADC ADC (Antibody-Linker-Drug) Binding Binding to Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen Expressing) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: ADC mechanism of action.

This technical guide serves as a foundational resource for understanding and utilizing this compound in bioconjugation research and development. The provided data and protocols are intended to facilitate the design and execution of experiments aimed at creating novel and effective bioconjugates for a wide range of applications.

References

A Technical Guide to the Solubility of Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker crucial for the development of antibody-drug conjugates (ADCs) and other bioconjugates. Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in experimental workflows.

Core Compound Characteristics

This compound is a sophisticated crosslinking agent featuring two maleimide (B117702) groups and a tetrafluorophenyl (TFP) ester. The maleimide moieties are reactive towards sulfhydryl groups, while the TFP ester targets primary amines, enabling the precise conjugation of biomolecules. The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity and, consequently, the aqueous solubility of the resulting conjugate.[1][2]

Solubility Profile

The solubility of this compound has been evaluated in various common laboratory solvents. This data is critical for the preparation of stock solutions and for designing reaction conditions that ensure the homogeneity of the reaction mixture.

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)100 mg/mLUltrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.
Methylene ChlorideSolubleQualitative data from suppliers.[1]
AcetonitrileSolubleQualitative data from suppliers.[1]
N,N-Dimethylacetamide (DMAC)SolubleQualitative data from suppliers.[1]
WaterPoorly solubleThe hydrophilic PEG linker is intended to increase the water solubility of the final conjugate, not necessarily the crosslinker itself.[2]

Experimental Protocols

While a specific, detailed experimental protocol for determining the solubility of this compound is not widely published, a general methodology can be adapted from standard practices for similar PEGylated bifunctional crosslinkers.

Protocol: Determination of Solubility via the Saturation Method

1. Materials:

  • This compound
  • Selected solvents (e.g., DMSO, DMF, Acetonitrile, Water)
  • Vortex mixer
  • Thermostatic shaker
  • Centrifuge
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
  • Analytical balance
  • Volumetric flasks and pipettes

2. Procedure:

Visualization of a Key Application Workflow

The primary application of this compound is in the construction of antibody-drug conjugates (ADCs). The following diagram illustrates the logical workflow of this process.

ADC_Formation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Drug Preparation cluster_conjugation Conjugation Antibody Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (with free thiols) Antibody->Reduced_mAb Reduction of disulfide bonds ADC Antibody-Drug Conjugate (ADC) Reduced_mAb->ADC Linker This compound Linker_Drug Maleimide-PEG-Drug Intermediate Linker->Linker_Drug Drug Amine-containing Payload (Drug) Drug->Linker_Drug TFP ester reaction with amine Linker_Drug->ADC Maleimide reaction with thiols Purification Purification ADC->Purification Purification

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

References

A Technical Deep Dive into Bis-Mal-Lysine-PEG4-TFP Ester: A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Bis-Mal-Lysine-PEG4-TFP ester (CAS Number: 1426164-53-5), a heterotrifunctional crosslinker designed for researchers, scientists, and drug development professionals. This document outlines the molecule's core properties, provides a detailed summary of its chemical and physical data, and presents a generalized experimental workflow for its application in bioconjugation, with a focus on its role in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Compound Characteristics

This compound is a versatile molecule that features three distinct reactive moieties built upon a lysine (B10760008) core. This unique architecture allows for the sequential or orthogonal conjugation of different molecules. The key functional components are:

  • Two Maleimide (B117702) Groups: These groups exhibit high reactivity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, forming stable thioether bonds.[1]

  • One Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive amine-selective functional group that readily reacts with primary and secondary amines to form stable amide bonds. TFP esters are known for their enhanced stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[2]

  • A Polyethylene Glycol (PEG4) Spacer: The hydrophilic four-unit PEG spacer arm enhances the solubility of the linker and the resulting conjugate in aqueous media, reduces aggregation, and can improve the pharmacokinetic properties of the final bioconjugate.[1]

This combination of reactive groups makes this compound an ideal tool for constructing complex biomolecular architectures, such as ADCs, where an antibody is linked to a cytotoxic payload, and PROTACs, which bring a target protein into proximity with an E3 ubiquitin ligase for degradation.[3]

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various chemical suppliers.

PropertyValueReferences
CAS Number 1426164-53-5[4][5]
Molecular Formula C₃₇H₄₅F₄N₅O₁₃[4][5]
Molecular Weight 843.77 g/mol [4][5]
Purity ≥95% (typically >98%)[4][5]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO, DMF, methylene (B1212753) chloride, acetonitrile.[2][3][5]
Storage Conditions Store at -20°C, protected from light and moisture.[1][3][4]

Experimental Protocols: A Generalized Workflow for Bioconjugation

While specific experimental conditions will vary depending on the molecules being conjugated, the following provides a generalized, two-step protocol for the use of this compound in the synthesis of a bioconjugate, such as an antibody-payload conjugate.

Step 1: Amine Conjugation via TFP Ester

This step involves the reaction of the TFP ester with a molecule containing a primary or secondary amine.

  • Dissolution: Dissolve the amine-containing molecule (e.g., a cytotoxic drug or an E3 ligase ligand) and a slight molar excess of this compound in a suitable anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the reaction. The reaction is typically carried out at room temperature for 2-4 hours or overnight.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to confirm the formation of the desired intermediate product.

  • Purification: Upon completion, the intermediate product (Molecule-linker conjugate) is purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

Step 2: Thiol Conjugation via Maleimide Groups

This step involves the reaction of the maleimide groups on the purified intermediate with a thiol-containing molecule, such as a protein or peptide.

  • Thiol Source Preparation: If conjugating to a protein like an antibody, interchain disulfide bonds may need to be partially or fully reduced to generate free thiol groups. This can be achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The excess reducing agent must be removed prior to conjugation, often by size-exclusion chromatography.

  • Reaction Buffer: The thiol-containing molecule should be in a buffer with a pH range of 6.5-7.5 for optimal maleimide-thiol reaction selectivity.[4] Phosphate-buffered saline (PBS) is commonly used.

  • Conjugation: Add the purified Molecule-linker conjugate from Step 1 to the thiol-containing molecule. The molar ratio will depend on the desired degree of labeling. The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: After the desired reaction time, the reaction can be quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine or L-cysteine, to react with any unreacted maleimide groups.

  • Purification and Characterization: The final bioconjugate is purified from unreacted components using methods such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis. The final product should be characterized by techniques like SDS-PAGE, UV-Vis spectroscopy, mass spectrometry, and functional assays to confirm its identity, purity, and activity.

Mandatory Visualizations

Logical Workflow for Bioconjugate Synthesis

The following diagram illustrates the general workflow for synthesizing a bioconjugate using this compound.

G cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Thiol Conjugation Amine_Molecule Amine-Containing Molecule (e.g., Drug, Ligand) Reaction1 Reaction (Organic Solvent, Base) Amine_Molecule->Reaction1 Linker This compound Linker->Reaction1 Intermediate Purified Intermediate (Molecule-Linker) Reaction1->Intermediate Purification (RP-HPLC) Reaction2 Conjugation Reaction (pH 6.5-7.5) Intermediate->Reaction2 Thiol_Molecule Thiol-Containing Molecule (e.g., Reduced Antibody) Thiol_Molecule->Reaction2 Quenching Quenching (e.g., N-acetylcysteine) Reaction2->Quenching Final_Product Purified Bioconjugate Quenching->Final_Product Purification (SEC, etc.)

Caption: A generalized workflow for the two-step conjugation process using this compound.

Conceptual Diagram of a PROTAC Utilizing a Trifunctional Linker

This diagram illustrates the conceptual structure of a PROTAC where a trifunctional linker, such as this compound, connects a target protein ligand and an E3 ligase ligand.

PROTAC_Concept cluster_PROTAC PROTAC Molecule Target_Protein Target Protein Target_Ligand Target Protein Ligand Target_Protein->Target_Ligand Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligand E3 Ligase Ligand E3_Ligase->E3_Ligand Binds Linker Bis-Mal-Lysine-PEG4 (Linker Core) Target_Ligand->Linker Linker->E3_Ligand

Caption: Conceptual structure of a PROTAC molecule facilitated by a trifunctional linker core.

References

A Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, molecular characteristics, and common applications of Bis-Mal-Lysine-PEG4-TFP ester, a heterotrifunctional crosslinker crucial in bioconjugation and drug development.

Core Molecular Characteristics

This compound is a versatile crosslinking reagent featuring three distinct reactive functionalities: two maleimide (B117702) groups and one tetrafluorophenyl (TFP) ester. This unique architecture allows for the sequential or simultaneous conjugation of molecules containing thiol and amine groups. The central lysine (B10760008) core provides a branched structure, while the hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances solubility in aqueous environments and reduces potential immunogenicity.[1][2][3]

A summary of the key quantitative data for this reagent is presented in the table below.

PropertyValueReference
Molecular Weight 843.77 g/mol [2][4][5]
Chemical Formula C37H45F4N5O13[1][2][5]
CAS Number 1426164-53-5[1][3][6]
Purity >98%[1][5][6]

Reaction Chemistry and Experimental Protocols

The utility of this compound lies in the specific reactivity of its terminal groups.

  • Maleimide Groups: The two maleimide groups react specifically with sulfhydryl (thiol) groups to form stable thioether bonds. This reaction is most efficient in the pH range of 6.5 to 7.5.[1][6][7] Above pH 7.5, the maleimide groups may also react with primary amines.[6][7]

  • TFP Ester: The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive group that readily couples with primary and secondary amines to form stable amide bonds.[6] TFP esters are often preferred over N-hydroxysuccinimidyl (NHS) esters due to their greater hydrolytic stability and higher reactivity with amines, with an optimal reaction pH of 7.5 to 8.0.[6][7]

General Experimental Protocol for a Two-Step Conjugation:

  • Thiol Reaction:

    • Dissolve the thiol-containing molecule (e.g., a peptide or reduced antibody) in a suitable buffer at a pH of 6.5-7.5.

    • Dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF.

    • Add the crosslinker solution to the thiol-containing molecule at a desired molar ratio.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

    • Purify the maleimide-reacted intermediate using size exclusion chromatography or dialysis to remove unreacted crosslinker.

  • Amine Reaction:

    • Adjust the pH of the purified intermediate to 7.5-8.0.

    • Add the amine-containing molecule (e.g., a protein or drug) to the reaction mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris.

    • Purify the final conjugate using an appropriate chromatography method.

Key Applications

The unique structure of this compound makes it a valuable tool in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): This crosslinker is ideal for creating ADCs.[3][6][7] The maleimide groups can react with reduced disulfide bonds in the antibody's hinge region, while the TFP ester can be used to attach a potent drug molecule.

  • Protein Crosslinking and Immobilization: It can be used to link two different thiol-containing proteins or to immobilize a thiol-containing protein onto an amine-functionalized surface.[3][6][7]

  • PROTAC Development: In the field of PROteolysis TArgeting Chimeras (PROTACs), this linker can be used to connect a target-binding ligand and an E3 ligase-binding ligand.

  • Multifunctional Probe Design: The reagent is suitable for constructing multifunctional probes for diagnostic and imaging applications.[3]

Visualizing the Reaction Scheme

The following diagram illustrates the general workflow for using this compound to conjugate a thiol-containing molecule and an amine-containing molecule.

G cluster_0 Step 1: Thiol Reaction (pH 6.5-7.5) cluster_1 Step 2: Amine Reaction (pH 7.5-8.0) Thiol_Molecule Thiol-Containing Molecule (R1-SH) Intermediate Intermediate Conjugate Thiol_Molecule->Intermediate Reacts with Maleimide Group Crosslinker This compound Crosslinker->Intermediate Final_Conjugate Final Conjugate Intermediate->Final_Conjugate Amine_Molecule Amine-Containing Molecule (R2-NH2) Amine_Molecule->Final_Conjugate Reacts with TFP Ester

Conjugation workflow using this compound.

The following diagram illustrates the structural components of the this compound.

G Crosslinker Maleimide Lysine Core PEG4 Spacer TFP Ester Maleimide Thiol_Reactive1 Thiol-Reactive Thiol_Reactive1->Crosslinker:f0 Thiol_Reactive2 Thiol-Reactive Thiol_Reactive2->Crosslinker:f4 Amine_Reactive Amine-Reactive Amine_Reactive->Crosslinker:f3

References

A Technical Guide to the Stability and Storage of Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability, storage, and handling of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker crucial for the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Understanding the chemical lability of its reactive moieties—a tetrafluorophenyl (TFP) ester and two maleimide (B117702) groups—is paramount for ensuring reproducible and efficient conjugation strategies.

Chemical Structure and Reactivity Profile

This compound is a branched crosslinker built on a lysine (B10760008) core.[1] The α- and ε-amines of the lysine are functionalized with maleimide groups, which are reactive toward sulfhydryls (thiols).[2] The lysine's carboxylic acid is connected via a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer to an amine-reactive TFP ester.[1][3] This trifunctional design allows for the conjugation of two thiol-containing molecules and one amine-containing molecule.[1]

The utility of this linker is defined by the chemoselectivity of its reactive ends:

  • TFP Ester: Reacts with primary and secondary amines to form stable, covalent amide bonds.[2] This reaction is highly efficient and proceeds via nucleophilic acyl substitution.

  • Maleimide Groups: React with sulfhydryl groups via a Michael addition reaction to form a stable thioether bond.[4] This reaction is highly specific and rapid at neutral pH.[5]

The stability of each of these reactive groups is highly dependent on the experimental conditions, particularly pH and the presence of nucleophiles like water.

Quantitative Stability Data

The primary degradation pathways for this linker are the hydrolysis of the TFP ester and the hydrolysis of the maleimide rings. The following tables summarize the available quantitative data on the stability of these functional groups.

TFP Ester Hydrolytic Stability

TFP esters are known to be significantly more resistant to hydrolysis in aqueous media compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling of biomolecules.[2][4][6][7][8] This enhanced stability is particularly advantageous in aqueous conjugation buffers where hydrolysis is a competing side reaction.[6][9] Studies have shown the half-life for TFP ester hydrolysis can be two to ten times longer than that of NHS esters under slightly basic conditions.[10]

Table 1: Comparative Hydrolytic Stability of TFP vs. NHS Ester Terminated Self-Assembled Monolayers (SAMs) at Room Temperature

pH Moiety Rate Constant (k') Half-Life (t½)
7.0 TFP 1.1 x 10⁻⁵ s⁻¹ 17.5 hours
NHS 2.5 x 10⁻⁵ s⁻¹ 7.7 hours
8.0 TFP 2.9 x 10⁻⁵ s⁻¹ 6.6 hours
NHS 5.8 x 10⁻⁵ s⁻¹ 3.3 hours
10.0 TFP 1.5 x 10⁻⁴ s⁻¹ 1.3 hours
NHS 2.1 x 10⁻⁴ s⁻¹ 0.9 hours

Data adapted from a study on SAMs, which demonstrates the relative stability trend.[6]

Maleimide Group Stability

The maleimide group is susceptible to a pH-dependent ring-opening hydrolysis, which forms an unreactive maleamic acid derivative.[4][11] This degradation is slow at acidic pH but accelerates significantly as the pH becomes more alkaline.[12] For optimal conjugation to thiols, a pH range of 6.5-7.5 is recommended.[2][3][4] Above pH 7.5, the maleimide group not only hydrolyzes faster but also loses its chemoselectivity and can react with amines.[2][12]

Table 2: pH-Dependent Stability of the Maleimide Group

pH Condition Stability Profile Reaction Specificity
< 6.5 High stability, very slow hydrolysis.[11][12] Thiol reaction rate is reduced.
6.5 - 7.5 Moderately stable; optimal balance for reaction.[2][4] Highly specific reaction with sulfhydryls.

| > 7.5 | Low stability; rate of ring-opening hydrolysis increases significantly.[4][11][12] | Loses specificity; can react with primary amines.[2] |

Recommended Storage and Handling

Proper storage and handling are critical to prevent premature degradation and ensure the reactivity of this compound.

Long-Term Storage (Solid Form)
  • Temperature: Store the solid reagent at -20°C for routine use.[2][4][7][13] For long-term storage (e.g., up to 6 months), -80°C is recommended.[14]

  • Atmosphere: The compound is hygroscopic and moisture-sensitive.[2][4][9] It should be stored under a dry, inert atmosphere (e.g., argon or nitrogen).[2][4][9]

  • Handling: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture from condensing onto the product.[2][4][9]

Stock Solutions
  • Solvent: Prepare stock solutions in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9][15]

  • Preparation: Stock solutions should ideally be prepared immediately before use due to the moisture-sensitive TFP ester.[9]

  • Storage: If necessary, anhydrous stock solutions can be stored for short periods (several days) in small aliquots at -20°C or -80°C.[2][4][9][15] One supplier suggests stability for 1 month at -20°C and 6 months at -80°C when protected from light.[14]

G cluster_storage Storage & Preparation cluster_reaction Reaction Workflow Store Store Solid at -20°C/-80°C under Inert Gas Equilibrate Equilibrate Vial to Room Temperature Store->Equilibrate Before Use Dissolve Prepare Stock Solution in Anhydrous DMSO/DMF Equilibrate->Dissolve Dilute Dilute Stock into Aqueous Reaction Buffer (pH 6.5-8.0) Dissolve->Dilute Use Immediately Add Add to Amine/Thiol Containing Biomolecule Dilute->Add Quench Quench Reaction (e.g., with Tris or Cysteine) Add->Quench

Figure 1. Recommended workflow for handling this compound.

Key Degradation Pathways and Competing Reactions

Successful conjugation requires minimizing the degradation of the reactive groups. The primary competing reactions are hydrolysis of the TFP ester and maleimide moieties.

TFP_Reactions TFP TFP Ester Amide Stable Amide Bond (Desired Product) TFP->Amide Aminolysis (pH 7.5-8.0) CarboxylicAcid Inactive Carboxylic Acid (Degradation Product) TFP->CarboxylicAcid Hydrolysis (competing reaction) Amine Primary Amine (R-NH2) Water Water (H2O) (Hydrolysis)

Figure 2. Competing reaction pathways for the TFP ester moiety.

Maleimide_Reactions Maleimide Maleimide Group Thioether Stable Thioether Bond (Desired Product) Maleimide->Thioether Michael Addition (pH 6.5-7.5) MaleamicAcid Inactive Maleamic Acid (Hydrolysis Product) Maleimide->MaleamicAcid Hydrolysis (pH > 7.5) AmineAdduct Amine Adduct (Side Product) Maleimide->AmineAdduct Michael Addition (pH > 7.5) Thiol Sulfhydryl (R-SH) Water Water (H2O) (High pH) Amine Amine (R-NH2) (High pH)

Figure 3. pH-dependent reaction pathways for the maleimide moiety.

Experimental Protocols for Stability Assessment

To ensure the integrity of the linker and the final conjugate, stability assessment is crucial. This typically involves incubating the molecule under relevant conditions (e.g., in plasma or buffer) and monitoring its degradation over time.[16][]

General Protocol for Hydrolysis Rate Determination by HPLC

This method can be used to quantify the rate of TFP ester or maleimide hydrolysis in a given buffer.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the this compound in anhydrous DMSO.[18]

    • Prepare the desired aqueous reaction buffer (e.g., PBS at pH 7.4).[18] Buffers should be free of primary amines (e.g., Tris) that would react with the TFP ester.[9][19]

  • Initiation of Reaction:

    • Initiate the hydrolysis reaction by diluting the stock solution into the aqueous buffer to a final concentration of approximately 1 mM.[18]

    • Immediately inject a sample (t=0) into an HPLC system.[18]

  • Time-Course Monitoring:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

    • Take and inject samples at regular time intervals (e.g., every 15-30 minutes for the first few hours, then hourly).[18]

  • HPLC Analysis:

    • Use a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA.[16][18]

    • Monitor the chromatogram at a suitable UV wavelength (e.g., 260 nm).[18]

    • Quantify the peak area of the intact ester and the peak area of the hydrolyzed carboxylic acid product.[18]

  • Data Analysis:

    • Calculate the percentage of remaining active ester at each time point.

    • Plot the natural logarithm of the concentration of the active ester versus time. The slope of this line corresponds to the negative of the pseudo-first-order rate constant (k').[18]

    • Calculate the half-life (t½) using the formula: t½ = ln(2) / k'.[6]

Protocol for In Vitro ADC Linker Stability in Plasma

This protocol assesses the stability of the linker once conjugated to a biomolecule in a biologically relevant matrix.

  • Sample Preparation:

    • Incubate the purified ADC (containing the Bis-Mal-Lysine-PEG4 linker) in plasma (e.g., human or mouse plasma) at 37°C.[16][20]

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis by LC-MS:

    • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the intact ADC, free drug, and other metabolites.[16][21][22] This allows for the characterization of linker stability and cleavage pathways.[20][21]

By adhering to these storage, handling, and testing protocols, researchers can maximize the performance of this compound, leading to more reliable and effective development of next-generation bioconjugates.

References

An In-Depth Technical Guide to the Bis-Mal-Lysine-PEG4 Linker: Core Features and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bis-Mal-Lysine-PEG4 linker is a versatile, heterobifunctional crosslinking reagent increasingly utilized in the development of advanced biotherapeutics, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring two maleimide (B117702) groups and a reactive carboxylate or activated ester, provides a robust platform for the precise and stable conjugation of biomolecules. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. This guide provides a comprehensive overview of the linker's core features, detailed experimental protocols, and data presentation to support its application in research and drug development.

Core Features and Chemical Properties

The Bis-Mal-Lysine-PEG4 linker is built upon a lysine (B10760008) core, where the alpha and epsilon amino groups are functionalized with maleimide moieties. The carboxylic acid of the lysine is extended with a four-unit PEG chain, terminating in either a carboxylic acid (-acid) or a 2,3,5,6-Tetrafluorophenyl (-TFP) ester. This design offers several key advantages:

  • Dual Thiol Reactivity: The two maleimide groups enable the conjugation of two thiol-containing molecules, facilitating applications such as intramolecular bridging of disulfide bonds in antibodies or the attachment of two separate payloads.[1]

  • Amine Reactivity: The terminal carboxylic acid can be activated to react with primary amines, or it can be supplied as a more reactive TFP ester for direct conjugation to amine-containing molecules.[1] TFP esters are known to be more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[2][3][4]

  • Enhanced Solubility: The hydrophilic PEG4 spacer improves the water solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic payloads.[5][6]

  • Defined Spacer Length: The discrete PEG4 unit provides a defined spacer length, ensuring homogeneity in the final conjugate.

The fundamental reaction mechanism involves the Michael addition of a thiol to the maleimide's carbon-carbon double bond, forming a stable thioether linkage. This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the two common forms of the Bis-Mal-Lysine-PEG4 linker.

Table 1: Properties of Bis-Mal-Lysine-PEG4-acid

PropertyValueSource(s)
CAS Number 1426164-52-4[7]
Molecular Formula C₃₁H₄₅N₅O₁₃[7]
Molecular Weight 695.71 g/mol [7]
Purity Typically ≥95%[7]

Table 2: Properties of Bis-Mal-Lysine-PEG4-TFP ester

PropertyValueSource(s)
CAS Number 1426164-53-5
Molecular Formula C₃₇H₄₅F₄N₅O₁₃
Molecular Weight 843.77 g/mol [8]
Purity Typically ≥95%

Visualizing the Linker and its Application

Chemical Structure of this compound

cluster_linker This compound Mal1 Maleimide Lys Lysine Core Mal1->Lys PEG4 PEG4 Spacer Lys->PEG4 Mal2 Maleimide Mal2->Lys TFP TFP Ester PEG4->TFP

Caption: Structure of the this compound.

General Workflow for ADC Synthesis

cluster_workflow ADC Synthesis Workflow A 1. Antibody Reduction (e.g., with TCEP) B 2. Thiol Quantification (Ellman's Assay) A->B Quantify free thiols D 4. Conjugation (Antibody + Linker-Payload) B->D Controlled stoichiometry C 3. Payload Activation (if necessary) C->D E 5. Purification (e.g., SEC or HIC) D->E Remove excess reagents F 6. Characterization (HIC-HPLC for DAR) E->F Analyze conjugate

Caption: A general experimental workflow for creating an ADC.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving the Bis-Mal-Lysine-PEG4 linker. These protocols are based on established bioconjugation techniques and should be optimized for specific applications.

Protocol 1: Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the partial reduction of an antibody to generate free thiol groups for conjugation.

Materials:

  • Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 5-10 mM EDTA, pH 7.0-7.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of TCEP (e.g., 10 mM) in the Reaction Buffer.

  • To the antibody solution, add the TCEP stock solution to a final concentration of 2-5 mM. The exact concentration should be optimized to achieve the desired number of reduced disulfides.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.[9]

  • Remove excess TCEP immediately by passing the reaction mixture through a desalting column pre-equilibrated with Reaction Buffer.[9]

  • Collect the protein fraction containing the reduced antibody.

Protocol 2: Quantification of Free Thiols using Ellman's Assay

This assay is used to determine the concentration of free sulfhydryl groups on the reduced antibody, which is crucial for controlling the stoichiometry of the conjugation reaction.

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Assay Buffer: 0.1 M sodium phosphate, pH 8.0

  • Cysteine hydrochloride monohydrate (for standard curve)

  • Reduced antibody sample from Protocol 1

Procedure:

  • Prepare a 4 mg/mL solution of DTNB in the Assay Buffer.[10]

  • Prepare a series of cysteine standards in the Assay Buffer (e.g., 0-1.5 mM).[10]

  • For each standard and the unknown reduced antibody sample, add 50 µL of the DTNB solution to 250 µL of the sample in a microplate well.[11]

  • Incubate at room temperature for 15 minutes.[10][11]

  • Measure the absorbance at 412 nm using a spectrophotometer.[10][11]

  • Generate a standard curve by plotting the absorbance of the cysteine standards versus their concentration.

  • Determine the concentration of free thiols in the antibody sample from the standard curve. The number of thiols per antibody can be calculated by dividing the molar concentration of thiols by the molar concentration of the antibody.

Protocol 3: Conjugation of Bis-Mal-Lysine-PEG4 Linker to a Reduced Antibody

This protocol outlines the conjugation of a pre-formed linker-payload construct to the reduced antibody.

Materials:

  • Reduced antibody with a known concentration of free thiols (from Protocols 1 & 2)

  • Bis-Mal-Lysine-PEG4-linker-payload construct (dissolved in a water-miscible organic solvent like DMSO)

  • Reaction Buffer: PBS with 5-10 mM EDTA, pH 7.0-7.5

Procedure:

  • Dissolve the Bis-Mal-Lysine-PEG4-linker-payload construct in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Add the linker-payload solution to the reduced antibody solution. A molar excess of the linker-payload (e.g., 1.5 to 5-fold over the number of free thiols) is typically used.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unreacted linker-payload and other small molecules.

Protocol 4: Characterization of the ADC by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

Materials:

  • Purified ADC sample

  • HIC column (e.g., a butyl or phenyl-based column)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8)[12]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)[12]

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with a higher DAR will be more hydrophobic and will elute later.[12]

  • Monitor the elution profile by measuring the absorbance at 280 nm.

  • The different peaks correspond to the antibody with zero, two, four, six, and eight drugs attached (for a typical IgG1). The area of each peak is proportional to the relative abundance of that species.[13]

  • The average DAR can be calculated by taking the weighted average of the drug load for each peak, based on the peak areas.[14]

Stability and Cleavage Considerations

The thioether bond formed between the maleimide group and a thiol is generally considered stable. However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to payload exchange in vivo. The stability of the thioether bond is influenced by the local chemical environment on the protein.

The Bis-Mal-Lysine-PEG4 linker itself is not designed to be cleavable. Therefore, in the context of an ADC, the release of the payload would typically rely on the degradation of the antibody backbone within the target cell's lysosome. If a cleavable linker is desired, a cleavable moiety (e.g., a dipeptide sequence or a hydrazone) would need to be incorporated between the Bis-Mal-Lysine-PEG4 linker and the payload.

Conclusion

The Bis-Mal-Lysine-PEG4 linker is a powerful tool for the construction of complex bioconjugates. Its dual thiol reactivity, combined with a versatile amine-reactive handle and a solubility-enhancing PEG spacer, provides researchers with a high degree of control over the conjugation process. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this linker in the development of next-generation biotherapeutics. As with any bioconjugation strategy, optimization of reaction conditions and thorough characterization of the final product are critical for achieving desired efficacy and safety profiles.

References

An In-Depth Technical Guide on the Reactivity of Bis-Mal-Lysine-PEG4-TFP Ester with Amines and Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker, with primary amines and thiols. This information is critical for its application in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Principles of Reactivity

This compound is a versatile molecule designed for the sequential or simultaneous conjugation of biomolecules.[1] It features two distinct reactive moieties: two maleimide (B117702) groups and one tetrafluorophenyl (TFP) ester.[2] The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance during conjugation.[1]

Maleimide Reactivity with Thiols

The maleimide groups react specifically with sulfhydryl (thiol) groups, typically from cysteine residues in proteins or peptides, via a Michael addition reaction.[3] This reaction forms a stable thioether bond.[3]

Key Characteristics:

  • pH Dependence: The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[4] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[4] Above pH 7.5, the maleimide group can also react with primary amines, leading to a loss of selectivity.[4]

  • Reaction Kinetics: The thiol-maleimide reaction is generally rapid, often reaching completion within minutes to a few hours at room temperature.[5]

  • Side Reactions:

    • Hydrolysis: The maleimide ring can undergo hydrolysis, particularly at pH values above 7.5, rendering it unreactive towards thiols.[6] It is therefore recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.[6]

    • Thiazine (B8601807) Rearrangement: Conjugation to an N-terminal cysteine can lead to an intramolecular rearrangement, forming a thiazine structure. This side reaction is more prominent at neutral to basic pH and can be minimized by performing the conjugation at a more acidic pH (around 6.0-6.5) or by acetylating the N-terminal amine.[7]

TFP Ester Reactivity with Amines

The TFP ester is an amine-reactive functional group that forms a stable amide bond with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein.[2][8]

Key Characteristics:

  • Superior Hydrolytic Stability: TFP esters are significantly more resistant to hydrolysis in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, especially at basic pH.[9][10] This enhanced stability allows for more efficient conjugation with less reagent needed and provides a wider time window for the reaction.[9][11]

  • pH Dependence: The optimal pH range for the reaction of TFP esters with amines is between 7.5 and 9.0.[12][13]

  • Reaction Kinetics: The reaction rate is dependent on the concentration of the reactants and the pH. While the reaction proceeds at a similar rate to NHS esters under optimal conditions, the superior stability of TFP esters often leads to higher overall conjugation efficiency.[2]

Quantitative Data on Reactivity and Stability

ParameterValueConditionsReference
Optimal pH Range 6.5 - 7.5Aqueous buffer[4]
Reaction Time 30 min - 2 hoursRoom temperature[5]
Half-life of N-phenyl maleimide ~55 minutespH 7.4[14]
Half-life of N-alkyl thiosuccinimide ~27 hourspH 7.4, 37°C[14]

Table 1: Maleimide-Thiol Reaction Parameters. This table outlines the optimal conditions and stability for the maleimide-thiol conjugation.

ParameterTFP EsterNHS EsterConditionsReference
Optimal pH Range 7.5 - 9.07.0 - 8.5Aqueous buffer[12][13]
Half-life at pH 7.0 ~14.7 hours~7.7 hoursRoom Temperature[9]
Half-life at pH 8.0 ~6.2 hours~2.1 hoursRoom Temperature[9]
Half-life at pH 10.0 ~6.2 hours~39 minutesRoom Temperature[9]
Pseudo-first-order rate constant for hydrolysis at pH 8.0 3.1 x 10⁻⁵ s⁻¹9.2 x 10⁻⁵ s⁻¹Room Temperature[9]

Table 2: TFP Ester vs. NHS Ester Reactivity and Stability. This table provides a comparison of TFP and NHS esters, highlighting the superior hydrolytic stability of TFP esters.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of an antibody-drug conjugate (ADC). Optimization will be required for specific antibodies and drug molecules.

Protocol 1: Two-Step Conjugation - Amine Reaction Followed by Thiol Reaction

This is the recommended approach to ensure specificity.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Thiol-containing drug molecule

  • Reducing agent (e.g., TCEP)

  • Quenching reagent for amines (e.g., Tris or glycine)

  • Quenching reagent for thiols (e.g., N-ethylmaleimide or cysteine)

  • Reaction buffers: Phosphate (B84403) buffer (pH 8.0) and Phosphate buffer (pH 7.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody into PBS, pH 7.4.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Linker-Antibody Conjugation (Amine Reaction):

    • Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mM.

    • Adjust the pH of the antibody solution to 8.0 using a suitable buffer (e.g., phosphate buffer).

    • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution while gently stirring.

    • Incubate for 1-2 hours at room temperature.

    • Quench the reaction by adding a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) and incubate for 30 minutes.

    • Purify the maleimide-activated antibody using size-exclusion chromatography to remove excess linker and quenching reagent.

  • Antibody Reduction (if necessary for drug conjugation):

    • If the drug is to be conjugated to native cysteine residues that form disulfide bonds, the antibody must be reduced.

    • Treat the purified maleimide-activated antibody with a 10- to 20-fold molar excess of TCEP for 1-2 hours at room temperature.

    • Remove the excess TCEP by size-exclusion chromatography.

  • Drug-Linker Conjugation (Thiol Reaction):

    • Dissolve the thiol-containing drug in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Add a 1.5- to 5-fold molar excess of the drug solution to the reduced, maleimide-activated antibody.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Quench any unreacted maleimide groups by adding an excess of N-ethylmaleimide or cysteine and incubate for 30 minutes.

  • Final Purification:

    • Purify the final ADC conjugate using size-exclusion chromatography to remove unreacted drug and other small molecules.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: One-Pot Conjugation (for specific applications)

This approach is less controlled and may result in a more heterogeneous product. It is only suitable when the reaction conditions can be carefully optimized to favor the desired reaction sequence.

Procedure:

  • Reaction Setup:

    • Combine the antibody and the thiol-containing drug in a reaction buffer at pH 7.5.

    • Add the this compound (dissolved in DMSO) to the mixture. The molar ratios of each component will need to be empirically determined.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature.

  • Quenching and Purification:

    • Follow the quenching and purification steps as described in Protocol 1.

Visualizations

The following diagrams illustrate the key chemical reactions and a typical experimental workflow.

Reaction_Pathways cluster_amine_reaction TFP Ester Reaction with Amine cluster_thiol_reaction Maleimide Reaction with Thiol TFP_Ester This compound Amide_Bond Stable Amide Bond TFP_Ester->Amide_Bond pH 7.5 - 9.0 Amine Primary Amine (e.g., Lysine) Amine->Amide_Bond Maleimide This compound Thioether_Bond Stable Thioether Bond Maleimide->Thioether_Bond pH 6.5 - 7.5 Thiol Thiol (e.g., Cysteine) Thiol->Thioether_Bond

Caption: Chemical reaction pathways of this compound.

ADC_Workflow Start Start: Antibody & Drug Step1 Step 1: Antibody-Linker Conjugation (TFP Ester + Amine) Start->Step1 Purification1 Purification 1 (Size-Exclusion Chromatography) Step1->Purification1 Step2 Step 2: Antibody Reduction (optional) (TCEP Treatment) Purification1->Step2 Purification2 Purification 2 (Size-Exclusion Chromatography) Step2->Purification2 Step3 Step 3: Drug-Linker Conjugation (Maleimide + Thiol) Purification2->Step3 Quenching Quenching (Excess Cysteine/NEM) Step3->Quenching Purification3 Final Purification (Size-Exclusion Chromatography) Quenching->Purification3 End End: Purified ADC Purification3->End

Caption: Experimental workflow for two-step ADC synthesis.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, offering distinct advantages due to the superior stability of its TFP ester and the well-established specificity of its maleimide groups. A thorough understanding of the reaction kinetics, optimal conditions, and potential side reactions is essential for the successful design and synthesis of well-defined and stable bioconjugates. The provided data and protocols serve as a valuable resource for researchers and drug developers aiming to leverage this technology for their specific applications.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation with Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of antibodies with a cytotoxic drug using the heterobifunctional crosslinker, Bis-Mal-Lysine-PEG4-TFP ester. This linker is designed for a two-step conjugation process, enabling the creation of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR). The protocol covers the initial reaction of the linker with an amine-containing drug, the subsequent reduction of the antibody, the final conjugation step, and methods for purification and characterization of the resulting ADC.

Introduction

Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. This compound is a heterobifunctional crosslinker that facilitates a covalent linkage between an antibody and a drug.[1][2] It features a tetrafluorophenyl (TFP) ester group that reacts with primary amines and two maleimide (B117702) groups that react with sulfhydryl (thiol) groups.[2][3][] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the conjugate.[1][2]

The TFP ester provides superior hydrolytic stability and higher reactivity with amines compared to the more common N-hydroxysuccinimide (NHS) esters.[3][] The maleimide groups exhibit high specificity for thiol groups under mild conditions, forming stable thioether bonds.[2][5] This protocol outlines a two-step conjugation strategy:

  • Drug-Linker Conjugation: An amine-containing cytotoxic drug is first reacted with the TFP ester of the this compound linker.

  • Antibody-Drug Conjugate Formation: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups, which are then reacted with the maleimide groups of the drug-linker conjugate.

This approach allows for better control over the conjugation reaction and the final drug-to-antibody ratio.

Experimental Protocols

Materials and Reagents
  • Antibody: Monoclonal antibody (mAb) of interest, preferably at a concentration of 5-10 mg/mL in a phosphate-buffered saline (PBS) solution, pH 7.2-7.4. Ensure the buffer is free of primary amines like Tris.

  • Amine-containing Cytotoxic Drug: A potent cytotoxic agent modified to contain a primary amine group.

  • This compound: Store at -20°C and bring to room temperature before use.[1][3][]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Buffers:

    • Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5.

    • Reaction Buffer (for TFP ester reaction): 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification:

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25).

    • Hydrophobic Interaction Chromatography (HIC) column for DAR separation.

    • Tangential Flow Filtration (TFF) system.

Step 1: Drug-Linker Conjugation

This step involves the reaction of the amine-containing drug with the TFP ester of the linker.

  • Prepare the Drug Solution: Dissolve the amine-containing cytotoxic drug in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

  • Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

  • Reaction:

    • In a reaction vessel, add the drug solution to the linker solution at a molar ratio of 1:1.1 (Drug:Linker).

    • Add Reaction Buffer (pH 8.0) to achieve a final organic solvent concentration of 10-20%.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring, protected from light.

  • Monitoring the Reaction: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the drug-linker conjugate.

  • Purification of Drug-Linker Conjugate (Optional but Recommended): The resulting drug-linker conjugate can be purified from excess unreacted linker and drug using reverse-phase HPLC. The fractions containing the desired product should be collected and the solvent evaporated. The purified conjugate should be stored at -20°C until use.

Step 2: Antibody Reduction and Conjugation

This step involves the partial reduction of the antibody's disulfide bonds and subsequent reaction with the drug-linker conjugate.

  • Antibody Preparation: Exchange the antibody buffer to the Conjugation Buffer (pH 7.5) using a desalting column or TFF. Adjust the antibody concentration to 5-10 mg/mL.

  • Antibody Reduction:

    • Prepare a fresh solution of TCEP in Conjugation Buffer.

    • Add TCEP to the antibody solution at a molar excess of 2-5 fold. The optimal TCEP concentration should be determined empirically for each antibody to achieve the desired number of free thiols.

    • Incubate the mixture for 1-2 hours at 37°C.

  • Purification of Reduced Antibody: Immediately after incubation, remove excess TCEP using a desalting column pre-equilibrated with Conjugation Buffer. This step is critical to prevent the quenching of the maleimide groups.

  • Conjugation Reaction:

    • Immediately add the purified drug-linker conjugate (dissolved in a small amount of DMSO or DMF) to the reduced antibody solution. A molar excess of 3-5 fold of the drug-linker conjugate over the antibody is recommended.

    • Ensure the final concentration of the organic solvent is below 5%.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching the Reaction: To cap any unreacted thiol groups on the antibody, add N-acetylcysteine or L-cysteine to a final concentration of 1 mM and incubate for 20 minutes at room temperature.

Step 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted drug-linker, free drug, and aggregated antibody.

  • Initial Purification: Use a desalting column or TFF to remove excess unreacted drug-linker and quenching agent. The buffer should be exchanged to a formulation buffer suitable for the ADC (e.g., PBS).

  • Purification by Chromatography:

    • Size-Exclusion Chromatography (SEC): To remove high molecular weight aggregates.

    • Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different drug-to-antibody ratios.[6]

Characterization of the Antibody-Drug Conjugate

The final ADC product should be thoroughly characterized to determine its purity, concentration, and drug-to-antibody ratio (DAR).

  • Protein Concentration: Determined by UV-Vis spectrophotometry at 280 nm.

  • Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectrophotometry: If the drug has a distinct absorbance peak, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the drug's maximum absorbance wavelength.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most accurate method to determine the DAR and the distribution of different drug-loaded species.[3] The analysis can be performed on the intact ADC or after reducing the ADC into its light and heavy chains.[3]

  • Purity and Aggregation: Analyzed by Size-Exclusion Chromatography (SEC-HPLC).

  • In Vitro Cytotoxicity Assay: To confirm that the conjugation process has not compromised the biological activity of the cytotoxic drug.

  • Antigen Binding Assay: To ensure the antibody retains its binding affinity to its target antigen after conjugation.

Data Presentation

The quantitative data from the characterization of the ADC should be summarized in a table for easy comparison.

ParameterMethodResultAcceptance Criteria
Protein ConcentrationUV-Vis (A280)e.g., 5.2 mg/mL> 5.0 mg/mL
Average DARLC-MSe.g., 3.83.5 - 4.5
Purity (Monomer)SEC-HPLCe.g., >98%>95%
AggregatesSEC-HPLCe.g., <2%<5%
Free Drug LevelRP-HPLCe.g., <1%<2%
In Vitro Potency (IC50)Cell-based Assaye.g., 1.5 nMReport Value
Antigen Binding (KD)ELISA/SPRe.g., 0.5 nMReport Value

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the antibody conjugation protocol.

experimental_workflow cluster_drug_linker Step 1: Drug-Linker Conjugation Drug Amine-containing Drug Reaction1 Reaction (pH 8.0, RT, 2-4h) Drug->Reaction1 Linker Bis-Mal-Lysine-PEG4-TFP ester Linker->Reaction1 DrugLinker Drug-Linker Conjugate Reaction1->DrugLinker Purification1 Purification (RP-HPLC) DrugLinker->Purification1 PurifiedDrugLinker Purified Drug-Linker Purification1->PurifiedDrugLinker

Caption: Workflow for the synthesis of the drug-linker conjugate.

adc_conjugation_workflow cluster_adc_formation Step 2 & 3: ADC Formation and Purification Antibody Antibody Reduction Reduction (TCEP, 37°C, 1-2h) Antibody->Reduction ReducedAb Reduced Antibody Reduction->ReducedAb Conjugation Conjugation (pH 7.5, RT, 1-2h) ReducedAb->Conjugation PurifiedDrugLinker Purified Drug-Linker PurifiedDrugLinker->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching CrudeADC Crude ADC Quenching->CrudeADC Purification2 Purification (SEC/HIC) CrudeADC->Purification2 FinalADC Purified ADC Purification2->FinalADC

Caption: Workflow for the final ADC conjugation and purification.

signaling_pathway cluster_mechanism Mechanism of Action ADC Antibody-Drug Conjugate Binding Binding to Surface Antigen ADC->Binding 1 TargetCell Target Cancer Cell TargetCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2 Lysosome Lysosome Internalization->Lysosome 3 DrugRelease Drug Release Lysosome->DrugRelease 4 Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 5

Caption: Generalized mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for PROTAC Synthesis Using Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This document provides detailed application notes and protocols for the use of Bis-Mal-Lysine-PEG4-TFP ester, a versatile trifunctional linker, in the synthesis of PROTACs. This linker features two maleimide (B117702) groups for conjugation to thiol-containing molecules and a tetrafluorophenyl (TFP) ester for reaction with primary amines. The integrated polyethylene (B3416737) glycol (PEG4) chain enhances solubility and provides optimal spacing for the formation of a productive ternary complex between the target protein and the E3 ligase.

Properties of this compound

PropertyValue
Chemical Name This compound
Molecular Formula C₃₇H₄₅F₄N₅O₁₃
Molecular Weight 843.77 g/mol
Reactive Groups 2 x Maleimide (reacts with thiols, pH 6.5-7.5) 1 x TFP ester (reacts with primary amines, pH 7.5-8.0)
Spacer Arm PEG4 (Polyethylene glycol, 4 units)
Solubility Soluble in organic solvents such as DMSO, DMF, and dichloromethane. The PEG linker enhances solubility in aqueous solutions.
Storage Store at -20°C, protected from moisture.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to a lysine (B10760008) residue on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Binds POI Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E3 Ligase Ligand E2_Ub E2-Ubiquitin Polyubiquitination Polyubiquitinated POI E2_Ub->Polyubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->Polyubiquitination Induces Proximity PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Polyubiquitination->Proteasome Recognition

PROTAC Mechanism of Action

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound (Sequential Ligation)

This protocol describes a two-step sequential ligation strategy to synthesize a PROTAC. First, the TFP ester is reacted with an amine-containing E3 ligase ligand. Second, the maleimide groups are reacted with a thiol-containing target protein ligand.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)

  • Thiol-functionalized target protein ligand (e.g., a cysteine-containing peptide or a small molecule with a thiol handle)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) (for deprotection if necessary)

  • Reversed-phase HPLC system for purification

  • LC-MS and NMR for characterization

Step 1: Reaction of TFP Ester with Amine-Functionalized E3 Ligase Ligand

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add this compound (1.1 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be used directly in the next step or purified by preparative HPLC.

Step 2: Reaction of Maleimide with Thiol-Functionalized Target Protein Ligand

  • To the solution from Step 1, add the thiol-functionalized target protein ligand (2.2 equivalents to react with both maleimide groups, or 1.1 equivalents if a single conjugation is desired and the other maleimide is to be capped or is sterically hindered).

  • Adjust the pH of the reaction mixture to 6.5-7.5 by adding a suitable buffer (e.g., phosphate (B84403) buffer).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench the reaction by adding a small amount of a thiol-containing scavenger like β-mercaptoethanol to react with any unreacted maleimide groups.

  • Purify the crude PROTAC using reversed-phase preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Synthesis_Workflow Start Start Step1 Step 1: Amine Coupling (TFP Ester Reaction) Start->Step1 Step2 Step 2: Thiol Coupling (Maleimide Reaction) Step1->Step2 Purification Purification (Preparative HPLC) Step2->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization End Final PROTAC Characterization->End

PROTAC Synthesis Workflow
Protocol 2: Characterization of the Synthesized PROTAC

A. Purification by High-Performance Liquid Chromatography (HPLC)

  • Column: Use a C18 reversed-phase column suitable for preparative scale.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30-40 minutes. The optimal gradient should be determined empirically.

  • Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength specific to the chromophores in the PROTAC).

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze the purity of the collected fractions by analytical HPLC-MS. Pool the pure fractions and lyophilize to obtain the final product.

B. Characterization by LC-MS and NMR

  • LC-MS: Confirm the molecular weight of the purified PROTAC. The observed mass should correspond to the calculated mass of the final product.

  • NMR: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the PROTAC. The spectra should show signals corresponding to the E3 ligase ligand, the target protein ligand, and the Bis-Mal-Lysine-PEG4 linker.

Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.

Western_Blot_Workflow Start Start: Cell Culture Treatment PROTAC Treatment Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis End Results Analysis->End

Application Notes and Protocols for Protein Crosslinking with Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Mal-Lysine-PEG4-TFP ester is a heterotrifunctional crosslinking reagent designed for the precise and efficient conjugation of biomolecules. This reagent is particularly valuable in bioconjugation, drug delivery, and proteomics research. Its unique architecture, featuring a central lysine (B10760008) core, provides two sulfhydryl-reactive maleimide (B117702) groups and one amine-reactive tetrafluorophenyl (TFP) ester. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation.[1][2]

The TFP ester group reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[3][4] TFP esters are noted for their high reactivity and increased stability against hydrolysis in aqueous solutions, especially at basic pH, when compared to more common N-hydroxysuccinimide (NHS) esters.[5][6] The two maleimide groups specifically react with sulfhydryl groups, typically from cysteine residues, to form stable thioether linkages.[7][] This dual reactivity allows for a controlled, often sequential, crosslinking strategy to link an amine-containing molecule to one or two thiol-containing molecules.[9][10]

Common applications include the synthesis of antibody-drug conjugates (ADCs), where a targeted antibody (rich in amines) is linked to a sulfhydryl-containing payload, and the study of protein-protein interactions.[1][11][12]

Chemical Structure and Reaction Scheme

Below is a diagram illustrating the structure of this compound and its reaction mechanism with proteins.

G cluster_prep Preparation cluster_step1 Step 1: TFP Ester Reaction cluster_step2 Step 2: Maleimide Reaction prep_A Prepare Protein A (Amine-containing) in Amine-free Buffer (pH 7.5-8.0) react_1 Mix Protein A and Crosslinker (10-20x molar excess) prep_A->react_1 prep_B Prepare Protein B (Thiol-containing) in Thiol-Reaction Buffer (pH 6.5-7.5, with EDTA) react_2 Mix Maleimide-Activated Protein A with Protein B prep_B->react_2 prep_crosslinker Dissolve Crosslinker in DMSO/DMF prep_crosslinker->react_1 incubate_1 Incubate (30-60 min RT or 2h at 4°C) react_1->incubate_1 purify_1 Purify Maleimide-Activated Protein A (Desalting Column / Dialysis) incubate_1->purify_1 purify_1->react_2 incubate_2 Incubate (1-2h RT or 4h at 4°C) react_2->incubate_2 quench_2 Quench unreacted Maleimides (e.g., Cysteine) incubate_2->quench_2 final_purify Final Purification of Conjugate (e.g., Size-Exclusion Chromatography) quench_2->final_purify G ADC Antibody-Drug Conjugate (mAb-Linker-Drug) Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell (Antigen-Expressing) Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Drug Payload Lysosome->Drug 4. Linker Cleavage & Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Cytotoxicity

References

Bis-Mal-Lysine-PEG4-TFP ester reaction conditions for optimal yield

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Bis-Mal-Lysine-PEG4-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of this compound, a heterobifunctional crosslinker, to achieve optimal reaction yields in bioconjugation applications. This reagent is particularly valuable in the construction of complex biomolecules such as antibody-drug conjugates (ADCs), where precise control over conjugation is critical.

Introduction to this compound

This compound is a versatile crosslinking reagent featuring three reactive sites built upon a lysine (B10760008) core. Two maleimide (B117702) groups offer reactivity towards sulfhydryl (thiol) groups, while a tetrafluorophenyl (TFP) ester provides efficient and specific reactivity towards primary amines. The inclusion of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous environments.

The TFP ester is known for its higher stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly at basic pH, which allows for more controlled and efficient conjugation to amines.[1][2][3][4][5] The maleimide groups react with high specificity towards thiol groups at a near-neutral pH.[6][7][8][9] This dual reactivity allows for a sequential conjugation strategy, which is fundamental in the synthesis of well-defined bioconjugates.[10][11][12][]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[1][4][10]

  • Peptide and Protein Dimerization: Creating dimers of thiol-containing peptides or proteins.[1][4]

  • Surface Immobilization: Attaching antibodies or other proteins to solid supports for diagnostic assays or purification.[1][4]

  • PROTAC Development: Can be utilized as a PEG-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[14]

Reaction Chemistry and Optimal Conditions

To achieve the highest possible yield, it is crucial to optimize the reaction conditions for both the TFP ester-amine and the maleimide-thiol conjugations. A sequential approach is generally recommended to prevent unwanted side reactions.

Step 1: TFP Ester Reaction with Primary Amines

This reaction forms a stable amide bond between the crosslinker and a molecule containing a primary amine, such as a lysine residue on a protein or an amine-functionalized small molecule.

Optimal Reaction Parameters for TFP Ester-Amine Conjugation:

ParameterRecommended ConditionNotes
pH 7.5 - 9.0Higher pH favors the deprotonation of primary amines, increasing their nucleophilicity. TFP esters are more resistant to hydrolysis at basic pH than NHS esters.[1][3][4][5][15]
Buffers 0.1 M Sodium Bicarbonate, 0.1 M Sodium Borate, 20 mM HEPES, PBSAvoid buffers containing primary amines (e.g., Tris), as they will compete with the target molecule for reaction with the TFP ester.[16]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster. Reactions on ice (4°C) can be used to slow down the reaction and potentially reduce side reactions.[16]
Reaction Time 1 - 4 hoursThe optimal time should be determined empirically. Longer incubation times may be needed for reactions at 4°C.[][16]
Solvent Anhydrous DMSO or DMFThe crosslinker should be dissolved in a dry, water-miscible organic solvent immediately before addition to the aqueous reaction buffer.[16][17]
Molar Ratio 5-20 fold molar excess of TFP esterThe optimal ratio depends on the number of available amines on the target molecule and should be determined experimentally.
Step 2: Maleimide Reaction with Thiols

This reaction forms a stable thioether bond between the maleimide groups of the crosslinker-conjugate and a thiol-containing molecule, such as a cysteine residue on a protein or a thiol-modified payload.

Optimal Reaction Parameters for Maleimide-Thiol Conjugation:

ParameterRecommended ConditionNotes
pH 6.5 - 7.5This pH range ensures high selectivity of the maleimide group for thiols over amines.[1][2][4] Above pH 7.5, maleimides can also react with amines.[1][4]
Buffers 10-100 mM Phosphate (PBS), 10-100 mM Tris, 10-100 mM HEPESEnsure the buffer is free of any thiol-containing reagents.[7][8]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are generally complete within 2 hours. Overnight incubation at 4°C is also effective.[6]
Reaction Time 30 minutes - 2 hours (or overnight at 4°C)Reaction times can vary depending on the specific reactants.[9][18]
Thiol Reduction Pre-treatment with TCEPDisulfide bonds in proteins must be reduced to free thiols prior to conjugation. TCEP is recommended as it does not contain thiols itself.[6][8]
Inert Atmosphere Degas buffer and flush with N₂ or ArThis is crucial to prevent the re-oxidation of thiols to disulfides, which are unreactive with maleimides.[6][8]
Molar Ratio 2-20 fold molar excess of maleimideThe optimal ratio can vary significantly and should be optimized for each specific application to maximize efficiency and avoid waste.[7][9][18]

Experimental Protocols

General Workflow for ADC Construction

The following diagram illustrates a typical workflow for constructing an antibody-drug conjugate (ADC) using this compound. This involves a sequential conjugation, first reacting the TFP ester with an amine-containing payload, followed by conjugation of the maleimide groups to the reduced antibody.

ADC_Workflow cluster_0 Step 1: Payload Activation cluster_1 Step 2: Antibody Preparation cluster_2 Step 3: Final Conjugation A Amine-containing Payload C Activate Payload (pH 7.5-9.0) A->C B Bis-Mal-Lysine- PEG4-TFP Ester B->C D Purify Activated Payload (e.g., SEC) C->D 1-4 hours, RT E Activated Payload (Bis-Maleimide) D->E J Conjugate (pH 6.5-7.5) E->J F Antibody (mAb) G Reduce Disulfides (with TCEP) F->G H Purify Reduced mAb (e.g., Desalting column) G->H ~30 mins, RT I Reduced mAb (Thiol-containing) H->I I->J K Purify ADC (e.g., HIC, SEC) J->K 2 hours, RT or overnight, 4°C L Final ADC K->L

Sequential conjugation workflow for ADC synthesis.
Protocol 1: Activation of an Amine-Containing Molecule with this compound

This protocol describes the first step of the sequential conjugation, reacting the TFP ester with a molecule containing a primary amine.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[1][16]

    • Prepare a stock solution (e.g., 10 mg/mL) of the crosslinker in anhydrous DMSO or DMF immediately before use.[6][15]

    • Dissolve your amine-containing molecule in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of at least 2 mg/mL for optimal results.[17]

  • Conjugation Reaction:

    • While gently stirring or vortexing the solution of the amine-containing molecule, slowly add the desired molar excess of the dissolved crosslinker.

    • Incubate the reaction for 1-4 hours at room temperature. The reaction can be performed at 4°C with a longer incubation time if necessary.

  • Purification:

    • Remove the excess, unreacted crosslinker and byproducts. Size exclusion chromatography (SEC) or dialysis are common methods for purifying the resulting activated molecule.

Protocol 2: Conjugation of the Activated Molecule to a Thiol-Containing Protein

This protocol details the second step, where the bis-maleimide activated molecule is conjugated to a protein with available thiol groups (e.g., a reduced antibody).

  • Protein Preparation:

    • Dissolve the protein (e.g., antibody) in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[6][8] Protein concentrations of 1-10 mg/mL are recommended.[6][8]

    • If necessary, reduce existing disulfide bonds by adding a 20-100 fold molar excess of a reducing agent like TCEP. Incubate for 20-30 minutes at room temperature.[6][7][8]

    • Remove the excess reducing agent using a desalting column or spin filter, exchanging the protein into fresh, degassed reaction buffer.

  • Conjugation Reaction:

    • Add the purified bis-maleimide activated molecule (from Protocol 3.2) to the reduced protein solution. A 2-20 fold molar excess of the maleimide groups over the thiol groups is a good starting point for optimization.[7][9]

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and protect from light.[6]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • (Optional) The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any remaining maleimide groups.

    • Purify the final conjugate from unreacted components using an appropriate chromatography method, such as size exclusion (SEC), ion exchange (IEX), or hydrophobic interaction chromatography (HIC).

Storage and Handling

  • Crosslinker: Store this compound at -20°C, desiccated.[1] Always allow the vial to equilibrate to room temperature before opening.[1][16] Stock solutions in anhydrous solvents can be stored for a few days at -20°C but are best when prepared fresh.[1][16]

  • Conjugates: Store the purified final conjugate at 4°C for short-term use (up to 1 week). For long-term storage, add a cryoprotectant like glycerol (B35011) to 50% and store at -20°C or -80°C. Adding stabilizers like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) can also improve stability.[7]

Logical Relationship of pH Control

The success of the sequential conjugation strategy hinges on precise pH control to exploit the differential reactivity of the TFP ester and maleimide functional groups.

pH_Control cluster_TFP TFP Ester Reaction cluster_Mal Maleimide Reaction Start Start with This compound TFP_pH Set pH to 7.5 - 9.0 Start->TFP_pH TFP_React TFP ester reacts with primary amines (-NH2) TFP_pH->TFP_React Favors amine nucleophilicity TFP_Stable Maleimide groups are largely stable but may show some side reaction with amines TFP_pH->TFP_Stable Side reaction risk Mal_pH Set pH to 6.5 - 7.5 TFP_React->Mal_pH After purification Mal_React Maleimide groups react specifically with thiols (-SH) Mal_pH->Mal_React Ensures thiol specificity Mal_Stable Amide bond (from TFP reaction) is stable Mal_pH->Mal_Stable

References

Best Practices for TFP Ester Amine Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting successful amine-modification reactions using tetrafluorophenyl (TFP) esters. TFP esters are a class of amine-reactive compounds widely used for bioconjugation, such as labeling proteins, peptides, and amine-modified oligonucleotides with fluorophores or other tags.[1][2] Their primary advantage over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, particularly at the basic pH required for efficient amine acylation.[3][4][5] This enhanced stability leads to more reproducible and efficient conjugations.[4]

Key Advantages of TFP Esters

  • Enhanced Stability: TFP esters are significantly less susceptible to spontaneous hydrolysis compared to NHS esters, especially at the basic pH ranges (pH 8-9) optimal for amine coupling.[1][3][6] This stability allows for more controlled and efficient reactions.[5]

  • High Reactivity: TFP esters react efficiently with primary and secondary amines to form stable amide bonds, similar to NHS esters.[1]

  • Reproducibility: The reduced rate of hydrolysis contributes to more consistent and reproducible labeling of biomolecules.[4]

Core Principles of the TFP Ester Amine Reaction

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct. For successful conjugation, the amine on the target molecule must be in its deprotonated, nucleophilic form.[7] This is why the reaction is typically carried out at a pH above the pKa of the target amine group (for lysine (B10760008) ε-amino groups, the pKa is around 10.5).[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of TFP esters in amine coupling reactions.

Table 1: Comparison of Activated Esters - Reactivity and Hydrolytic Stability

Activated EsterRelative Reactivity with AmineOrder of Hydrolytic StabilityReference
NHS EsterHigher than TFP/PFP> PFP > TFP > SePh > PNP[8]
TFP EsterLess than NHS, greater than SePh/PNP< NHS, > SePh > PNP[8]
PFP EsterSlightly more reactive than TFP< NHS, > TFP > SePh > PNP[8]

Note: While NHS esters may show slightly higher initial reactivity, their rapid hydrolysis can lead to lower overall conjugation yields compared to TFP and PFP esters, especially in prolonged reactions or at higher pH.[8]

Table 2: Hydrolysis Half-Life of Activated Esters on a Self-Assembled Monolayer (SAM)

pHTFP Ester Half-LifeNHS Ester Half-LifeReference
10Significantly longer (10-fold increase)Shorter[6]

This data highlights the superior stability of TFP esters under basic conditions, which is critical for efficient labeling of biomolecules like oligonucleotides where higher pH is often employed.[6]

Experimental Protocols

Protocol 1: General Protein Labeling with a TFP Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins. For optimal results, the protein concentration should be at least 2 mg/mL.[7][9]

Materials:

  • Protein to be labeled (in a suitable buffer)

  • TFP ester of the desired label (e.g., fluorescent dye, biotin)

  • Reaction Buffer: 0.1–0.2 M sodium bicarbonate buffer, pH 9.0.[7][9] Other suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers at pH 7-9.[10] Avoid buffers containing primary amines like Tris or glycine.[10]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Reagent (optional): 1.5 M hydroxylamine, pH 8.5, or Tris buffer.[7][10]

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-20 mg/mL.[7] Dialyze the protein against the reaction buffer if it is in an incompatible buffer.

  • TFP Ester Stock Solution Preparation:

    • Allow the vial of TFP ester to equilibrate to room temperature before opening to prevent moisture condensation.[10]

    • Immediately before use, dissolve the TFP ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[9] Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • While gently stirring or vortexing the protein solution, slowly add the desired volume of the TFP ester stock solution.

    • A common starting point is a 10- to 20-fold molar excess of the TFP ester to the protein.[10] This ratio may need to be optimized depending on the protein and the desired degree of labeling.

    • Incubate the reaction for 1 hour at room temperature with continuous stirring.[7][9] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[11]

  • Quenching the Reaction (Optional):

    • To stop the reaction and remove any non-specifically bound label, add a quenching reagent. For example, add Tris buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[10][11]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted TFP ester and the tetrafluorophenol byproduct using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[7] The first colored band to elute will be the conjugated protein.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

Materials:

  • Amine-modified oligonucleotide

  • TFP ester of the desired label

  • Reaction Buffer: 0.1 M sodium tetraborate, pH 8.5.[7]

  • Anhydrous DMSO

  • Ethanol (B145695) and sodium acetate (B1210297) for precipitation

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the reaction buffer.

  • TFP Ester Stock Solution Preparation:

    • Prepare a fresh solution of the TFP ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the TFP ester solution to the oligonucleotide solution. The optimal molar ratio of TFP ester to oligonucleotide should be determined empirically but can start in the range of 20-50 fold molar excess.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Precipitate the labeled oligonucleotide using ethanol and sodium acetate.

    • Alternatively, purify the conjugate using gel electrophoresis or HPLC.[7]

Mandatory Visualizations

TFP_Ester_Amine_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Prep_Protein Prepare Protein Solution (2-20 mg/mL in pH 8-9 Buffer) Mix Add TFP Ester to Protein (10-20x molar excess) Prep_Protein->Mix Prep_TFP Prepare TFP Ester Stock (10 mg/mL in anhydrous DMF/DMSO) Prep_TFP->Mix Incubate Incubate (1 hr at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (Optional, e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Final_Product Purified Bioconjugate Purify->Final_Product

Caption: Workflow for a typical protein conjugation reaction using a TFP ester.

TFP_vs_NHS_Hydrolysis TFP TFP Ester + Amine (pH 8-9) Amide_TFP Amide Bond (High Yield) TFP->Amide_TFP Desired Reaction Hydrolysis_TFP Hydrolysis (Slow) TFP->Hydrolysis_TFP Competing Side-Reaction NHS NHS Ester + Amine (pH 8-9) Amide_NHS Amide Bond (Lower Yield) NHS->Amide_NHS Desired Reaction Hydrolysis_NHS Hydrolysis (Fast) NHS->Hydrolysis_NHS Competing Side-Reaction

Caption: Competing reactions of TFP and NHS esters with amines in aqueous buffer.

References

Application Notes and Protocols for Bis-Mal-Lysine-PEG4-TFP Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-Mal-Lysine-PEG4-TFP ester is a heterobifunctional crosslinker designed for the development of antibody-drug conjugates (ADCs).[1][2][3][4] This linker possesses a unique combination of reactive groups that allow for a two-step, controlled conjugation of a cytotoxic payload to an antibody. The structure consists of a lysine (B10760008) core, where the alpha and epsilon amino groups are functionalized with maleimide (B117702) groups, reactive towards sulfhydryl (thiol) moieties.[1][4] The C-terminus of the lysine is attached to a polyethylene (B3416737) glycol (PEG4) spacer, which enhances solubility and is terminated with a 2,3,5,6-tetrafluorophenyl (TFP) ester for reaction with primary and secondary amines.[1][2][3][4] This design offers flexibility in ADC construction, enabling the creation of ADCs with specific drug-to-antibody ratios (DAR).

Chemical Properties and Reactivity

The key reactive features of this compound are:

  • Bis-Maleimide Groups: These groups react specifically with thiol groups, typically from reduced interchain disulfides of an antibody, to form stable thioether bonds.[1][3][4] This reaction is most efficient at a pH range of 6.5-7.5.[1][3][4]

  • TFP Ester: The 2,3,5,6-tetrafluorophenyl ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as those found on the surface of cytotoxic drug molecules.[1][4] TFP esters are known to have greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions in aqueous buffers.[1][4] The optimal pH for this reaction is typically between 7.5 and 8.0.[1][4]

  • PEG4 Spacer: The short polyethylene glycol chain increases the hydrophilicity of the linker-drug complex, which can help to mitigate aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic profile of the resulting ADC.[5][6][7][8][]

Data Presentation

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Characterization

Analytical MethodParameter MeasuredIllustrative Result
Hydrophobic Interaction Chromatography (HIC-HPLC) Distribution of DAR speciesDAR0: 5%, DAR2: 15%, DAR4: 50%, DAR6: 25%, DAR8: 5%
Average DAR4.2
Mass Spectrometry (Intact ADC) Mass of ADC speciesPeaks corresponding to DAR0, DAR2, DAR4, DAR6, DAR8
Average DAR4.3
UV-Vis Spectroscopy Absorbance of antibody and payloadCalculated Average DAR: 4.1

Table 2: Illustrative In Vitro Stability of ADC

AssayTime PointIllustrative % Intact ADC Remaining
Human Plasma Stability (37°C) 0 hours100%
24 hours98%
72 hours95%
168 hours (7 days)90%
Buffer Stability (pH 7.4, 37°C) 0 hours100%
168 hours (7 days)97%

Table 3: Illustrative In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionADC IC50 (nM)Non-Targeting ADC IC50 (nM)Free Drug IC50 (nM)
Cancer Cell Line A High0.5>10000.01
Cancer Cell Line B Medium5.2>10000.01
Normal Cell Line C Low/Negative>1000>10000.02

Table 4: Illustrative In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control -0%
Non-Targeting ADC 510%
ADC with this compound 165%
ADC with this compound 395%
ADC with this compound 5Complete Remission

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the sequential conjugation of a drug to the this compound, followed by conjugation of the drug-linker complex to a reduced antibody.

Materials:

  • This compound

  • Amine-containing cytotoxic drug

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Borate buffer (50 mM, pH 8.0)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Amicon® Ultra centrifugal filter units

Step 1: Activation of the Cytotoxic Drug with the Linker

  • Preparation of Reagents:

    • Dissolve the amine-containing cytotoxic drug in anhydrous DMSO to a final concentration of 10-20 mM.

    • Dissolve the this compound in anhydrous DMSO to a final concentration of 10-20 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the dissolved cytotoxic drug.

    • Add a 1.1 to 1.5-fold molar excess of the dissolved this compound to the drug solution.

    • If necessary, add a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to facilitate the reaction.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Monitoring the Reaction:

    • Monitor the formation of the drug-linker conjugate by LC-MS to confirm the addition of the linker to the drug.

Step 2: Antibody Reduction and Conjugation

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable buffer (e.g., PBS) using a desalting column or centrifugal filter unit to a final concentration of 5-10 mg/mL.

  • Antibody Reduction:

    • Add a 5-10 fold molar excess of TCEP to the antibody solution.

    • Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody:

    • Remove excess TCEP by passing the reduced antibody solution through a desalting column equilibrated with PBS, pH 7.2.

  • Conjugation of Drug-Linker to Antibody:

    • Immediately add a 5-10 fold molar excess of the activated drug-linker complex (from Step 1) to the purified reduced antibody.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a final concentration of 10 mM N-acetyl cysteine or other suitable thiol-containing reagent to quench any unreacted maleimide groups. Incubate for 30 minutes.

Step 3: Purification of the ADC

  • Buffer Exchange and Concentration:

    • Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column or by repeated concentration and dilution with a suitable storage buffer (e.g., PBS) using a centrifugal filter unit.

  • Characterization:

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

  • Principle: HIC separates proteins based on their hydrophobicity. The addition of a hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for the separation of different DAR species.

  • Method:

    • Use a HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Elute the ADC with a decreasing salt gradient.

    • Monitor the absorbance at 280 nm.

    • Integrate the peak areas for each DAR species to calculate the average DAR.

2. DAR Determination by Mass Spectrometry

  • Principle: The mass of the ADC increases with each conjugated drug-linker. Mass spectrometry can be used to determine the mass of the intact ADC and its different DAR species.

  • Method:

    • Deglycosylate the ADC using PNGase F to simplify the mass spectrum.

    • Analyze the deglycosylated ADC by LC-ESI-MS.

    • Deconvolute the resulting mass spectrum to identify the masses of the different DAR species.

    • Calculate the average DAR based on the relative abundance of each species.

3. In Vitro Cytotoxicity Assay

  • Principle: This assay measures the ability of the ADC to kill target cancer cells.

  • Method:

    • Plate target and non-target cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, non-targeting control ADC, and free drug.

    • Incubate for 72-96 hours.

    • Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

ADC_Synthesis_Workflow cluster_linker_activation Step 1: Drug-Linker Activation cluster_antibody_prep Step 2: Antibody Preparation cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification & Characterization Drug Drug Activated_Drug_Linker Drug-Linker Conjugate Drug->Activated_Drug_Linker TFP ester reaction with amine Linker This compound Linker->Activated_Drug_Linker Final_ADC Antibody-Drug Conjugate (ADC) Activated_Drug_Linker->Final_ADC Maleimide reaction with thiol Antibody Antibody Reduced_Antibody Reduced Antibody (Free Thiols) Antibody->Reduced_Antibody TCEP Reduction Reduced_Antibody->Final_ADC Purified_ADC Purified & Characterized ADC Final_ADC->Purified_ADC Desalting/Filtration

Caption: Workflow for ADC Synthesis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Antigen Target Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking ReleasedDrug Released Cytotoxic Drug Lysosome->ReleasedDrug 4. Payload Release Apoptosis Cell Death (Apoptosis) ReleasedDrug->Apoptosis 5. Cytotoxicity

Caption: ADC Mechanism of Action.

References

Application Notes and Protocols for Targeted Protein Degradation Using Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. PROTACs consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The choice of linker is critical in PROTAC design, as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting degradation efficiency. Bis-Mal-Lysine-PEG4-TFP ester is a versatile heterobifunctional linker designed for the synthesis of complex bioconjugates, including PROTACs and antibody-drug conjugates (ADCs).[1][2] This linker features two thiol-reactive maleimide (B117702) groups and one amine-reactive tetrafluorophenyl (TFP) ester, providing multiple points for conjugation. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and provides appropriate spatial orientation for effective ternary complex formation.[2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the development of PROTACs for targeted protein degradation.

Mechanism of Action

The fundamental principle of PROTACs synthesized using this compound is to hijack the ubiquitin-proteasome system (UPS) to selectively degrade a target protein. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further POI molecules.

The this compound linker offers a flexible platform for PROTAC synthesis. For instance, a warhead for the POI and a ligand for an E3 ligase (e.g., Cereblon or VHL) can be conjugated to the linker. The dual maleimide groups can be used to conjugate thiol-containing molecules, such as peptides or small molecules with available cysteine residues. The TFP ester provides a highly reactive site for conjugation to primary amines present in the targeting ligands.

Signaling Pathways

Targeted protein degradation can be applied to a wide array of proteins implicated in various diseases. Below are diagrams of key signaling pathways that are often targets in TPD research.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation PROTAC-Mediated Degradation Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP->AMP+PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 PROTAC PROTAC E3->PROTAC POI Protein of Interest (POI) POI->PROTAC PolyUb_POI Polyubiquitinated POI PROTAC->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System hijacked by a PROTAC.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway, a common target for degradation.

Experimental Protocols

I. Synthesis of a PROTAC using this compound (Representative Protocol)

This protocol describes a hypothetical synthesis where a POI ligand containing a primary amine is conjugated to the TFP ester, and an E3 ligase ligand with a thiol group is conjugated to one of the maleimide groups.

Materials:

  • This compound

  • POI ligand with a primary amine (POI-NH2)

  • E3 ligase ligand with a thiol group (E3-SH)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching reagent: N-acetylcysteine

  • Purification column (e.g., HPLC)

Protocol:

  • Conjugation of POI Ligand to TFP Ester: a. Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM. b. Dissolve the POI-NH2 in anhydrous DMF or DMSO. c. Add 1.2 equivalents of POI-NH2 and 2 equivalents of DIPEA to the this compound solution. d. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS. e. Upon completion, the intermediate (POI-linker) can be purified by HPLC or used directly in the next step.

  • Conjugation of E3 Ligase Ligand to Maleimide Group: a. Dissolve the purified POI-linker intermediate in the reaction buffer. b. Dissolve the E3-SH ligand in the reaction buffer. c. Add 1.5 equivalents of the E3-SH ligand solution to the POI-linker solution. d. Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The pH should be maintained between 6.5 and 7.5 for specific maleimide-thiol conjugation.[4][] e. Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification of the Final PROTAC: a. Purify the final PROTAC conjugate using reverse-phase HPLC. b. Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_assay Cell-Based Assays start This compound step1 Conjugate POI Ligand (Amine) to TFP Ester start->step1 step2 Conjugate E3 Ligase Ligand (Thiol) to Maleimide step1->step2 step3 Purify and Characterize PROTAC step2->step3 step4 Cell Culture and Treatment with PROTAC step3->step4 step5 Cell Lysis and Protein Quantification step4->step5 step6 Western Blot Analysis step5->step6 step7 Data Analysis and Quantification step6->step7

Caption: General experimental workflow for PROTAC synthesis and evaluation.

II. Cell-Based Protein Degradation Assay

Materials:

  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

Protocol:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: a. Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). b. Also prepare a vehicle control with the same final concentration of DMSO. c. Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle control. d. Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: a. After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: a. Collect the supernatant containing the soluble proteins. b. Determine the protein concentration of each lysate using a BCA protein assay.

III. Western Blot Analysis for Protein Degradation

Materials:

  • Normalized protein lysates

  • Laemmli sample buffer (4x)

  • Polyacrylamide gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: a. To 30 µg of each protein lysate, add 4x Laemmli buffer to a final concentration of 1x. b. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: a. Load the samples into the wells of a polyacrylamide gel. b. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the POI overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

  • Re-probing for Loading Control: a. Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control, following the same immunoblotting steps.

  • Quantification: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of the POI band to the corresponding loading control band. c. Calculate the percentage of protein degradation relative to the vehicle control.

Data Presentation

The following tables provide representative data for the dose-dependent and time-dependent degradation of a hypothetical target protein (Protein X) in a cancer cell line treated with a PROTAC synthesized using this compound.

Table 1: Dose-Dependent Degradation of Protein X

PROTAC Concentration (nM)Normalized Protein X Level (Relative to Vehicle)% Degradation
0 (Vehicle)1.000%
10.8515%
100.5545%
500.2080%
1000.1090%
5000.0892%
10000.0793%
(Cells were treated for 16 hours)

Table 2: Time-Dependent Degradation of Protein X

Time (hours)Normalized Protein X Level (Relative to Vehicle)% Degradation
01.000%
20.9010%
40.6535%
80.3070%
160.1288%
240.1090%
(Cells were treated with 100 nM PROTAC)

Conclusion

This compound is a valuable tool for the synthesis of PROTACs for targeted protein degradation. Its heterobifunctional nature allows for the flexible and efficient conjugation of various targeting ligands. The protocols outlined in these application notes provide a framework for the rational design, synthesis, and evaluation of PROTACs, enabling researchers to explore new therapeutic avenues in drug discovery. Careful optimization of linker length, attachment points, and ligand selection will be crucial for developing potent and selective protein degraders.

References

Application Notes and Protocols for Bis-Mal-Lysine-PEG4-TFP Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal buffer conditions and protocols for bioconjugation reactions using Bis-Mal-Lysine-PEG4-TFP ester. This heterobifunctional crosslinker is a valuable tool in drug development, particularly for the construction of Antibody-Drug Conjugates (ADCs), enabling the precise and stable linkage of therapeutic agents to antibodies.

Introduction to this compound

This compound is a unique crosslinker featuring two maleimide (B117702) groups and a tetrafluorophenyl (TFP) ester.[1] The maleimide groups react specifically with thiol (sulfhydryl) groups, while the TFP ester targets primary amines.[1] The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and provides flexibility to the conjugated molecules.[1] This dual reactivity allows for a two-step conjugation strategy, ideal for linking proteins and other biomolecules. A primary application is in ADC development, where the maleimides can react with reduced disulfide bonds on an antibody, and the TFP ester can then be used to attach a cytotoxic drug.[2]

Key Reaction Parameters and Buffer Conditions

The success of conjugation reactions with this compound is highly dependent on the careful control of buffer conditions, particularly pH. The two reactive ends of the molecule have distinct optimal pH ranges for achieving high efficiency and minimizing side reactions.

Maleimide-Thiol Conjugation

The reaction between the maleimide groups and thiols is a Michael addition, forming a stable thioether bond.[3]

  • Optimal pH: The ideal pH range for maleimide-thiol conjugation is 6.5 to 7.5 .[3][4] Within this range, the reaction is highly chemoselective for thiols.[4]

  • Reaction Kinetics: At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[4] The reaction rate is dependent on the concentration of the thiolate anion, which is favored at higher pH. However, to maintain selectivity, it is crucial to stay within the recommended range.

  • Competing Reactions: Above pH 7.5, the maleimide group can start to react with primary amines, leading to a loss of selectivity.[4] Additionally, the maleimide ring is susceptible to hydrolysis at higher pH, which opens the ring to form a non-reactive maleamic acid derivative.[3] Therefore, it is recommended to work at the lower end of the optimal pH range if possible and to use freshly prepared maleimide solutions.[3][4]

TFP Ester-Amine Conjugation

The TFP ester reacts with primary and secondary amines to form a stable amide bond.

  • Optimal pH: The optimal pH range for the TFP ester-amine reaction is 7.2 to 8.5 .[5]

  • Stability: TFP esters are significantly more stable to hydrolysis than N-hydroxysuccinimide (NHS) esters, especially at basic pH.[6][7] This superior stability allows for a broader working pH range and longer reaction times without significant loss of the reactive ester.

  • Buffer Choice: It is critical to use non-amine-containing buffers for this reaction, as primary amines in the buffer (e.g., Tris, glycine) will compete with the target molecule for reaction with the TFP ester.[8] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[8]

Summary of Recommended Buffer Conditions

Reactive GroupOptimal pH RangeRecommended BuffersBuffers to AvoidKey Considerations
Bis-Maleimide 6.5 - 7.5PBS, HEPES, PhosphateBuffers containing thiols (e.g., DTT, β-mercaptoethanol)Maintain pH below 7.5 to ensure selectivity for thiols.[4] Use degassed buffers to prevent oxidation of thiols.[9]
TFP Ester 7.2 - 8.5PBS, HEPES, Borate, Carbonate/BicarbonateBuffers containing primary amines (e.g., Tris, Glycine)TFP esters are more resistant to hydrolysis than NHS esters, allowing for more flexibility in reaction conditions.[6][7]

Hydrolytic Stability of Reactive Esters

The stability of the reactive ester is a critical factor in achieving high conjugation yields. TFP esters offer a significant advantage over the more common NHS esters due to their enhanced resistance to hydrolysis, particularly at the slightly basic pH required for efficient amine acylation.

pHTFP Ester Half-Life (t½)NHS Ester Half-Life (t½)
7.0 ~10.7 hours~4.8 hours
8.0 ~3.9 hours~0.9 hours
10.0 ~0.5 hours~0.03 hours
Data adapted from a study on TFP- and NHS-terminated self-assembled monolayers.[6]

Experimental Protocols

The following are generalized protocols for the use of this compound in the preparation of an Antibody-Drug Conjugate (ADC). Optimization of molar ratios, concentrations, and incubation times is recommended for each specific application.

Protocol 1: Two-Step ADC Conjugation

This protocol describes the sequential conjugation of the linker to an antibody followed by the attachment of a drug.

Workflow Diagram:

G cluster_step1 Step 1: Antibody Reduction & Linker Conjugation cluster_step2 Step 2: Drug Attachment cluster_step3 Step 3: Purification A Antibody with Interchain Disulfides B Reduced Antibody with Free Thiols A->B TCEP or DTT (Reduction) C Antibody-Linker Conjugate B->C this compound (Maleimide-Thiol Reaction) pH 6.5-7.5 E Antibody-Drug Conjugate (ADC) C->E (TFP Ester-Amine Reaction) pH 7.2-8.5 D Amine-Containing Drug D->E F Purified ADC E->F SEC or other chromatography

Caption: Workflow for a two-step antibody-drug conjugation.

Materials:

  • Monoclonal Antibody (mAb)

  • This compound

  • Amine-containing drug molecule

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffers:

    • Reduction & Maleimide Reaction Buffer: Degassed PBS or HEPES, pH 7.0-7.5

    • TFP Ester Reaction Buffer: PBS, HEPES, or Borate buffer, pH 7.5-8.0

  • Quenching Reagent: L-cysteine or N-ethylmaleimide

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Purification: Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reduction & Maleimide Reaction Buffer.[10] b. Add a 2.5 to 10-fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols (typically 4-8 per antibody).[10] c. Incubate the reaction at 37°C for 1-2 hours.[10] d. If using DTT, remove the excess reducing agent by buffer exchange using a desalting column or centrifugal filter. TCEP does not need to be removed.[9]

  • Maleimide-Thiol Conjugation: a. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. b. Add a 5- to 20-fold molar excess of the dissolved linker to the reduced antibody solution.[2] c. Incubate for 1-2 hours at room temperature.[2]

  • Removal of Excess Linker (Optional but Recommended): a. Purify the antibody-linker conjugate using a desalting column or SEC to remove the unreacted linker.

  • TFP Ester-Amine Conjugation: a. Buffer exchange the antibody-linker conjugate into the TFP Ester Reaction Buffer. b. Add the amine-containing drug to the antibody-linker conjugate solution. A molar excess of the drug is typically used. c. Incubate at room temperature for 1-4 hours or at 4°C overnight.[5]

  • Quenching: a. To quench any unreacted maleimide groups, add an excess of L-cysteine or N-ethylmaleimide and incubate for 20-30 minutes.[2] b. To quench any unreacted TFP esters, a buffer containing Tris can be added.

  • Purification: a. Purify the final ADC using SEC or another suitable chromatography method to remove unconjugated drug, linker, and any aggregated protein.[10]

Protocol 2: Pre-forming the Linker-Drug Conjugate

This protocol involves first reacting the TFP ester with the drug, followed by conjugation to the reduced antibody. This can be advantageous if the drug is sensitive to the conditions of the maleimide reaction or if purification of the linker-drug intermediate is more straightforward.

Workflow Diagram:

G cluster_step1 Step 1: Linker-Drug Conjugation cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Purification A This compound C Linker-Drug Conjugate A->C (TFP Ester-Amine Reaction) pH 7.2-8.5 B Amine-Containing Drug B->C E Antibody-Drug Conjugate (ADC) C->E (Maleimide-Thiol Reaction) pH 6.5-7.5 D Reduced Antibody with Free Thiols D->E F Purified ADC E->F SEC or other chromatography

Caption: Workflow for pre-forming the linker-drug conjugate.

Procedure:

  • Linker-Drug Conjugation: a. Dissolve the this compound in anhydrous DMSO or DMF. b. Dissolve the amine-containing drug in a suitable buffer (e.g., PBS, HEPES, Borate, pH 7.5-8.0). c. Add the dissolved linker to the drug solution and incubate for 1-4 hours at room temperature. d. Purify the linker-drug conjugate if necessary.

  • Antibody Reduction: a. Follow the same procedure as in Protocol 1, step 1.

  • Maleimide-Thiol Conjugation: a. Add the purified linker-drug conjugate to the reduced antibody solution in a buffer with a pH of 7.0-7.5. A 5:1 molar ratio of linker-drug to mAb is a good starting point.[10] b. Incubate for 1 hour at room temperature with gentle mixing, protected from light.[10]

  • Quenching: a. Add L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups and incubate for 20 minutes at room temperature.[10]

  • Purification: a. Purify the final ADC using SEC or another suitable chromatography method.[10]

Signaling Pathway Example: ADC Internalization and Payload Release

This compound is often used in ADCs that target cancer cells. The following diagram illustrates a simplified signaling pathway of such an ADC.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor on Cancer Cell Surface ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage DNA DNA Payload->DNA DNA Damage Apoptosis Apoptosis DNA->Apoptosis Cell Cycle Arrest

Caption: Simplified pathway of ADC action.

This diagram illustrates the process where an ADC binds to a target receptor on a cancer cell, is internalized, and releases its cytotoxic payload within the cell, ultimately leading to apoptosis. The stability and cleavage characteristics of the linker, such as the one described here, are critical for the efficacy of the ADC.

References

Application Notes: Molar Ratio Calculations for Bis-Mal-Lysine-PEG4-TFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Bis-Mal-Lysine-PEG4-TFP ester is a heterobifunctional crosslinker designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] This linker possesses three reactive sites: two maleimide (B117702) groups and one tetrafluorophenyl (TFP) ester. The maleimide groups react specifically with sulfhydryl (thiol) groups, typically from cysteine residues, while the TFP ester reacts with primary amines, such as those on lysine (B10760008) residues.[3][4] The central lysine core provides a branched structure, and the hydrophilic PEG4 spacer enhances water solubility and reduces aggregation.[2][5]

TFP esters are favored for amine reactions as they are more resistant to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[6][7] The maleimide-thiol reaction is a Michael addition that forms a stable covalent thioether bond, ideal for linking payloads to proteins.[8]

Precise control over the molar ratios of the linker to the biomolecules is critical for a successful conjugation. It directly influences the efficiency of the reaction and determines key characteristics of the final product, such as the drug-to-antibody ratio (DAR) in ADCs, which is crucial for therapeutic efficacy and safety.[8]

Key Chemical Reactions
  • TFP Ester-Amine Reaction: The TFP ester reacts with primary or secondary amines (e.g., lysine side chains) to form a stable amide bond. This reaction is most efficient at a pH of 7.2-8.5.[1][9]

  • Maleimide-Thiol Reaction: The maleimide groups react with free sulfhydryl groups (e.g., from reduced cysteines) via a Michael addition to form a stable thioether bond.[8] This reaction is highly specific and efficient at a pH range of 6.5-7.5.[1][3] It is important to note that above pH 7.5, maleimides can lose their specificity and may react with amines.[1][4]

Experimental Protocols & Molar Ratio Calculations

Two primary strategies can be employed for conjugation, depending on the biomolecules involved. The choice of strategy depends on the stability of the molecules and the desired final construct.

Strategy 1: Amine-First Conjugation

This is the most common approach, where the TFP ester is reacted with an amine-containing molecule (Molecule A, e.g., a cytotoxic drug) first. The resulting intermediate, now featuring two maleimide groups, is then purified and reacted with a thiol-containing biomolecule (Molecule B, e.g., a reduced antibody).

Experimental Workflow: Amine-First Conjugation

Amine_First_Workflow cluster_0 Step 1: TFP Ester-Amine Reaction cluster_1 Step 2: Maleimide-Thiol Reaction A Prepare Amine-Molecule (A) in Amine-Reaction Buffer (pH 7.2-8.5) React1 React A + Linker (1-4h, RT or 4°C, overnight) Molar Ratio (Linker:Amine) 2:1 to 10:1 A->React1 Linker Prepare Bis-Mal-Linker in Anhydrous Solvent (e.g., DMSO) Linker->React1 Quench1 Optional: Quench (e.g., Tris buffer) React1->Quench1 Purify1 Purify Intermediate (e.g., Dialysis, SEC) Characterize (e.g., LC-MS) Quench1->Purify1 Intermediate Prepare Purified Linker-A Intermediate Purify1->Intermediate B Prepare Thiol-Molecule (B) (e.g., Reduce Antibody) in Thiol-Reaction Buffer (pH 6.5-7.5) React2 React B + Intermediate (2h, RT or 4°C, overnight) Molar Ratio (Intermediate:Thiol) 10:1 to 20:1 B->React2 Intermediate->React2 Purify2 Purify Final Conjugate (e.g., SEC, HIC) Characterize (e.g., SDS-PAGE, HIC) React2->Purify2

Caption: Workflow for Amine-First Conjugation Strategy.

Protocol: Step 1 - TFP Ester Reaction with Amine-Containing Molecule (A)
  • Prepare Molecule A: Dissolve the amine-containing biomolecule in a suitable reaction buffer (e.g., 50-100 mM PBS, HEPES, or borate (B1201080) buffer) at a pH of 7.2-8.5.[9] The final concentration should typically be between 0.5-5 mg/mL.[9] Ensure the buffer is free of extraneous amines like Tris or glycine.[10]

  • Prepare Linker Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-100 mM.[9][11]

  • Molar Ratio Calculation (Linker to Amine):

    • Determine the moles of the amine-containing molecule (Molecule A).

      Moles of A = (Mass of A in g) / (Molecular Weight of A in g/mol )

    • A molar excess of the linker is used to drive the reaction. The recommended starting molar ratio of TFP ester to the free amine is between 2:1 and 10:1.[9]

      Moles of Linker = Moles of A × (Desired Molar Excess)

    • Calculate the volume of the linker stock solution to add.

      Volume of Linker Stock (L) = (Moles of Linker) / (Concentration of Linker Stock in mol/L)

  • Conjugation Reaction: Add the calculated volume of the linker solution slowly to the solution of Molecule A while stirring.[9] Incubate the reaction for 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive molecules.[9]

  • Purification: Remove excess, unreacted linker and by-products using size-exclusion chromatography (SEC), dialysis, or spin desalting columns.

Protocol: Step 2 - Maleimide Reaction with Thiol-Containing Molecule (B)
  • Prepare Molecule B: If Molecule B is a protein with disulfide bonds (e.g., an antibody), these must be reduced to generate free thiols.

    • Dissolve the protein (1-10 mg/mL) in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, Tris).[12][13]

    • Add a 10-100 fold molar excess of a reducing agent like TCEP or DTT.[12][14] Incubate for 20-30 minutes at room temperature.[12]

    • Remove the excess reducing agent immediately using a desalting column.

  • Molar Ratio Calculation (Intermediate to Thiol):

    • Determine the moles of available thiol groups on Molecule B. For reduced antibodies, this can be estimated or determined using Ellman's Reagent.

    • A significant molar excess of the maleimide-containing intermediate is required. The recommended starting molar ratio of maleimide groups to available thiol groups is between 10:1 and 20:1.[8][12]

      Moles of Intermediate = Moles of Thiol × (Desired Molar Excess)

  • Conjugation Reaction: Add the purified intermediate from Step 1 to the reduced Molecule B. Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and mix.[8][12] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Quenching and Purification: Quench any unreacted maleimide groups by adding a thiol-containing compound like cysteine. Purify the final conjugate using an appropriate method such as SEC or Hydrophobic Interaction Chromatography (HIC) for ADCs.

ParameterTFP Ester-Amine ReactionMaleimide-Thiol Reaction
pH 7.2 - 8.5[1][9]6.5 - 7.5[1][3]
Molar Ratio (Linker:Target) 2:1 to 10:1 (Linker:Amine)[9]10:1 to 20:1 (Maleimide:Thiol)[8][12]
Temperature 20-25°C or 4°C[9]20-25°C or 4°C[8]
Duration 1 - 4 hours or overnight[9]2 hours or overnight[8][12]
Recommended Buffers PBS, Borate, HEPES, Bicarbonate[9]PBS, HEPES, Tris (thiol-free)[12]
Solvent for Linker Anhydrous DMSO, DMF[9][12]Anhydrous DMSO, DMF[12]

Strategy 2: Thiol-First Conjugation

In this less common alternative, the dual maleimide groups of the linker are first reacted with a thiol-containing molecule (Molecule B). The resulting intermediate, now featuring a reactive TFP ester, is then conjugated to an amine-containing molecule (Molecule A). This approach requires careful control of pH to prevent TFP ester hydrolysis and non-specific reactions of the maleimide groups.

Experimental Workflow: Thiol-First Conjugation

Thiol_First_Workflow cluster_0 Step 1: Maleimide-Thiol Reaction cluster_1 Step 2: TFP Ester-Amine Reaction B Prepare Thiol-Molecule (B) (e.g., Reduce Antibody) in Thiol-Reaction Buffer (pH 6.5-7.5) React1 React B + Linker (2h, RT or 4°C, overnight) Molar Ratio (Linker:Thiol) 10:1 to 20:1 B->React1 Linker Prepare Bis-Mal-Linker in Anhydrous Solvent (e.g., DMSO) Linker->React1 Purify1 Purify Intermediate (e.g., Dialysis, SEC) Characterize (e.g., LC-MS) React1->Purify1 Intermediate Prepare Purified Linker-B Intermediate Purify1->Intermediate A Prepare Amine-Molecule (A) in Amine-Reaction Buffer (pH 7.2-8.5) React2 React A + Intermediate (1-4h, RT or 4°C, overnight) Molar Ratio (Intermediate:Amine) 2:1 to 10:1 A->React2 Intermediate->React2 Quench2 Optional: Quench (e.g., Tris buffer) React2->Quench2 Purify2 Purify Final Conjugate (e.g., SEC, HIC) Characterize (e.g., SDS-PAGE, HIC) Quench2->Purify2

Caption: Workflow for Thiol-First Conjugation Strategy.

Protocol: Step 1 - Maleimide Reaction with Thiol-Containing Molecule (B)
  • Prepare Molecule B: Reduce and prepare the thiol-containing molecule as described in Strategy 1, Step 2. Maintain a strict pH of 6.5-7.5 to ensure maleimide specificity and minimize TFP ester hydrolysis.[1]

  • Prepare Linker Solution: Prepare a fresh stock solution of the linker in anhydrous DMSO or DMF.[12]

  • Molar Ratio Calculation (Linker to Thiol):

    • Calculate the moles of available thiols on Molecule B.

    • Use a 10-20 fold molar excess of the Bis-Mal-Linker relative to the number of thiols to maximize conjugation.[8][12]

  • Conjugation and Purification: Perform the reaction as described in Strategy 1, Step 2. Immediately after the reaction, purify the intermediate using SEC or dialysis to remove unreacted linker, which is crucial to prevent interference in the next step.

Protocol: Step 2 - TFP Ester Reaction with Amine-Containing Molecule (A)
  • Prepare Molecule A: Dissolve the amine-containing molecule in a reaction buffer at pH 7.2-8.5 as described in Strategy 1, Step 1.[9]

  • Molar Ratio Calculation (Intermediate to Amine):

    • Determine the moles of the purified intermediate from the previous step.

    • Use a 2-10 fold molar excess of this intermediate relative to the moles of Molecule A.[9]

  • Conjugation and Purification: Perform the reaction as described in Strategy 1, Step 1. Purify the final conjugate to remove all unreacted components.

Characterization of the Final Conjugate

After purification, it is essential to characterize the conjugate to confirm success and determine the degree of labeling.

TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the protein after conjugation.
UV-Vis Spectroscopy To determine the concentration of the protein and, if the attached molecule has a chromophore, to calculate the degree of labeling (e.g., DAR).
Mass Spectrometry (LC-MS) To confirm the identity and purity of the conjugate and determine the exact mass, confirming the number of attached linkers/molecules.
Hydrophobic Interaction Chromatography (HIC) A key method for ADC analysis, used to separate species with different DARs and determine the average DAR and drug load distribution.[15]

References

Application Notes and Protocols for the Purification of Conjugates made with Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Bis-Mal-Lysine-PEG4-TFP ester is a heterobifunctional crosslinker designed for the development of complex bioconjugates, such as antibody-drug conjugates (ADCs).[1][2][3][4] This linker possesses two maleimide (B117702) groups for conjugation to thiol-containing molecules (e.g., reduced cysteines in an antibody) and a tetrafluorophenyl (TFP) ester for reaction with primary amines.[1][3] The central lysine (B10760008) core provides a branched structure, while the polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces aggregation.[2][4]

The TFP ester offers greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, providing a wider window for the conjugation reaction.[1][5][6][7] The maleimide groups react specifically with thiols at a pH range of 6.5-7.5.[1][8][9][10]

Following the conjugation reaction, the resulting mixture contains the desired conjugate, unreacted starting materials (e.g., antibody, payload), excess crosslinker, and potentially aggregated or fragmented species. Therefore, a robust purification strategy is crucial to isolate the desired product with high purity and homogeneity, which is a critical quality attribute for therapeutic applications.[11][12][13] This document provides detailed protocols for the purification of bioconjugates synthesized using the this compound.

Purification Strategy Overview

A multi-step chromatographic approach is typically employed for the purification of such conjugates. The general workflow involves an initial capture and buffer exchange step, followed by polishing steps to separate species with different properties.

  • Size Exclusion Chromatography (SEC): This is often the first step to remove unreacted small molecules, such as the crosslinker and payload, as well as high molecular weight aggregates.[][15][16][17][18]

  • Hydrophobic Interaction Chromatography (HIC): This technique is highly effective in separating antibody-drug conjugates based on their drug-to-antibody ratio (DAR).[19][20][21][22][23] The addition of the hydrophobic drug molecule increases the overall hydrophobicity of the conjugate, allowing for separation of species with different numbers of conjugated drugs.

  • Ion Exchange Chromatography (IEX): As an alternative or complementary step to HIC, IEX can be used to separate conjugates based on charge differences.[][17][24] The conjugation process can alter the surface charge of the protein, enabling separation of different conjugate species.

Experimental Workflow

Purification_Workflow Crude Crude Conjugation Mixture SEC Size Exclusion Chromatography (SEC) Crude->SEC Initial Cleanup HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC DAR Separation IEX Ion Exchange Chromatography (IEX) SEC->IEX Alternative DAR/Charge Separation Byproducts1 Unreacted Linker/Payload Aggregates SEC->Byproducts1 Purified Purified Conjugate HIC->Purified Final Product Byproducts2 Different DAR Species Unconjugated Antibody HIC->Byproducts2 IEX->Purified Final Product IEX->Byproducts2

Caption: Purification workflow for conjugates.

Experimental Protocols

Size Exclusion Chromatography (SEC)

This protocol is designed to remove unconjugated small molecules and high molecular weight aggregates from the crude conjugation mixture.

Materials:

  • SEC column (e.g., Superdex 200 Increase 10/300 GL, or similar)

  • Chromatography system (e.g., ÄKTA pure)

  • SEC Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.22 µm sterile filters

Protocol:

  • System Preparation: Equilibrate the chromatography system and the SEC column with at least 2 column volumes (CVs) of SEC Mobile Phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Filter the crude conjugation mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the SEC Mobile Phase at a flow rate of 0.5 mL/min. Monitor the elution profile at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak, which represents the monomeric conjugate. The first peak to elute will typically be aggregates, followed by the monomeric conjugate, and finally the small molecule impurities.

  • Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm the removal of aggregates and small molecules.

Hydrophobic Interaction Chromatography (HIC)

This protocol is for the separation of conjugate species with different Drug-to-Antibody Ratios (DAR).

Materials:

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose, or similar)

  • Chromatography system

  • Binding Buffer (Buffer A): 20 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0

  • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, pH 7.0

  • 0.22 µm sterile filters

Protocol:

  • System Preparation: Equilibrate the HIC column with 5-10 CVs of Binding Buffer at a flow rate of 1 mL/min.

  • Sample Preparation: Dilute the SEC-purified conjugate fraction with Binding Buffer to achieve a final ammonium sulfate concentration of approximately 1.5 M. The final protein concentration should be around 1-5 mg/mL. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the prepared sample onto the equilibrated HIC column at a flow rate of 0.5-1 mL/min.

  • Elution: Elute the bound species using a linear gradient from 100% Buffer A to 100% Buffer B over 20 CVs. More hydrophobic species (higher DAR) will elute later in the gradient.

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the collected fractions by techniques such as reverse-phase HPLC (RP-HPLC) or mass spectrometry to determine the DAR of each fraction.

Ion Exchange Chromatography (IEX)

This protocol can be used as an alternative or a subsequent step to HIC for separating charge variants of the conjugate.

Materials:

  • Cation Exchange (CEX) or Anion Exchange (AEX) column (depending on the pI of the protein)

  • Chromatography system

  • Binding Buffer (Buffer A): 20 mM MES, pH 6.0 (for CEX) or 20 mM Tris, pH 8.0 (for AEX)

  • Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0 (for CEX) or 20 mM Tris, 1 M NaCl, pH 8.0 (for AEX)

  • 0.22 µm sterile filters

Protocol:

  • System Preparation: Equilibrate the IEX column with 5-10 CVs of Binding Buffer at a flow rate of 1 mL/min.

  • Sample Preparation: Buffer exchange the conjugate solution into the Binding Buffer using a desalting column or dialysis. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the sample onto the equilibrated IEX column at a flow rate of 1 mL/min.

  • Elution: Elute the bound species with a linear gradient from 0% to 100% Buffer B over 20 CVs.

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the fractions by methods such as analytical IEX or mass spectrometry to assess purity and charge heterogeneity.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of a conjugate made with this compound.

Purification Step Column Type Mobile Phase A Mobile Phase B Flow Rate Expected Purity Expected Recovery
SEC Superdex 200 Increase 10/300 GLPBS, pH 7.4N/A0.5 mL/min>90% (monomer)>95%
HIC Phenyl Sepharose High Performance20 mM Na-Phosphate, 1.5 M (NH₄)₂SO₄, pH 7.020 mM Na-Phosphate, pH 7.01 mL/min>98% (for specific DAR)80-90%
IEX (CEX) SP Sepharose High Performance20 mM MES, pH 6.020 mM MES, 1 M NaCl, pH 6.01 mL/min>98%85-95%

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the reaction principle of the this compound crosslinker.

Conjugation_Reaction Antibody Antibody (-SH) Intermediate Antibody-Crosslinker Antibody->Intermediate Maleimide-Thiol Reaction (pH 6.5-7.5) Payload Payload (-NH2) Conjugate Antibody-Payload Conjugate Payload->Conjugate TFP ester-Amine Reaction (pH 7.5-8.0) Crosslinker Bis-Mal-Lysine-PEG4-TFP Crosslinker->Intermediate Intermediate->Conjugate

Caption: Conjugation reaction schematic.

Conclusion

The purification of bioconjugates prepared with the this compound is a critical step to ensure the safety and efficacy of the final product. A combination of chromatographic techniques, primarily Size Exclusion Chromatography and Hydrophobic Interaction Chromatography, provides a robust platform for the removal of impurities and the separation of different conjugate species. The protocols provided in this application note serve as a starting point for the development of a tailored purification process. Optimization of buffer conditions, gradients, and column chemistries may be required depending on the specific properties of the antibody and the conjugated payload. Analytical characterization at each stage of the purification process is essential to monitor purity, recovery, and the distribution of drug-to-antibody ratios.

References

Application Notes and Protocols for Bis-Mal-Lysine-PEG4-TFP Ester in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bis-Mal-Lysine-PEG4-TFP ester in the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This trifunctional linker offers a versatile platform for covalently attaching therapeutic agents to biomolecules, enhancing their delivery to specific cellular targets.

Introduction to this compound

This compound is a heterotrifunctional crosslinker designed for advanced bioconjugation applications.[1][2] Its structure comprises three key components:

  • Two Maleimide (B117702) Groups: These moieties react specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form stable thioether bonds.[1][2] This reaction is most efficient at a pH range of 6.5-7.5.[3][4]

  • One Tetrafluorophenyl (TFP) Ester Group: The TFP ester is a highly reactive amine-selective functional group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues in antibodies.[1][2] TFP esters exhibit greater hydrolytic stability compared to their N-hydroxysuccinimide (NHS) ester counterparts, particularly in aqueous solutions.[3][5]

  • A Polyethylene (B3416737) Glycol (PEG4) Spacer: The four-unit polyethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, which can improve the pharmacokinetic properties of the final drug product.[1][2]

The unique architecture of this linker allows for the sequential or simultaneous conjugation of different molecules, making it an ideal candidate for constructing complex bioconjugates like ADCs.

Applications in Drug Delivery

The primary application of this compound is in the field of targeted drug delivery. Its design is particularly well-suited for the synthesis of Antibody-Drug Conjugates (ADCs), a rapidly growing class of cancer therapeutics.[6] ADCs utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells, thereby increasing the therapeutic window and reducing off-target toxicity.[6]

Key Applications Include:

  • Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic payload to an antibody. A common strategy involves first reacting the TFP ester with an amine-containing drug, followed by the conjugation of the two maleimide groups to the sulfhydryl groups of a reduced antibody.

  • Development of PROTACs: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.[1][7]

  • Protein Crosslinking and Bioconjugation: The linker can be used to create well-defined crosslinks between different proteins or between a protein and another molecule for various research and diagnostic applications.[1][2]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an antibody-drug conjugate using this compound. It is essential to optimize these protocols for specific antibodies, drugs, and desired final product characteristics.

General Workflow for ADC Synthesis

The synthesis of an ADC using this compound typically follows a two-step process to ensure specificity and control over the conjugation reaction. First, the drug is attached to the linker, and then the drug-linker complex is conjugated to the antibody.

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Antibody Conjugation cluster_purification Step 3: Purification & Analysis Drug Drug Linker This compound Drug->Linker TFP ester reacts with amine on drug Drug_Linker Drug-Linker Intermediate Linker->Drug_Linker Reduced_Ab Reduced Antibody (free thiols) Drug_Linker->Reduced_Ab Maleimide reacts with free thiols Antibody Antibody Antibody->Reduced_Ab Reduction of disulfide bonds ADC Antibody-Drug Conjugate Reduced_Ab->ADC Purification Purification (e.g., SEC, TFF) ADC->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization

General workflow for ADC synthesis.
Protocol: Synthesis of Drug-Linker Intermediate

This protocol describes the conjugation of an amine-containing drug to the TFP ester of the this compound linker.

Materials:

  • Amine-containing drug (e.g., a cytotoxic agent with a primary amine)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing drug in the anhydrous solvent to a final concentration of 10-20 mM.

    • Dissolve the this compound in the anhydrous solvent to a final concentration of 10-20 mM.

  • Reaction Setup:

    • In the reaction vessel under an inert atmosphere, add the dissolved drug.

    • Add 1.1 to 1.5 molar equivalents of the dissolved this compound to the drug solution.

    • Add 2-3 molar equivalents of the tertiary amine base to the reaction mixture. The base acts as a scavenger for the acid produced during the reaction.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours.

    • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the formation of the drug-linker intermediate.

  • Purification:

    • Once the reaction is complete, the drug-linker intermediate can be purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography to remove unreacted starting materials and byproducts.

    • The purified product should be characterized by MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol: Conjugation of Drug-Linker to Antibody

This protocol outlines the steps for conjugating the purified drug-linker intermediate to a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

  • Purified drug-linker intermediate

  • Reaction buffer (e.g., PBS with 1 mM EDTA, pH 6.5-7.5)

  • Quenching reagent (e.g., N-acetylcysteine or cysteine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a 5-10 molar excess of the reducing agent (TCEP is often preferred as it is more stable and does not require removal before the next step).

    • Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds and generate free sulfhydryl groups. The extent of reduction can be controlled by varying the concentration of the reducing agent, temperature, and incubation time.

  • Conjugation Reaction:

    • If DTT was used as the reducing agent, it must be removed prior to adding the drug-linker. This can be achieved by buffer exchange using a desalting column or TFF.

    • Dissolve the purified drug-linker intermediate in a small amount of a water-miscible organic solvent (e.g., DMSO) and add it to the reduced antibody solution. A typical molar excess of the drug-linker to the antibody is 5-10 fold.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • To cap any unreacted maleimide groups, add a 5-10 fold molar excess of the quenching reagent (e.g., N-acetylcysteine) over the initial amount of drug-linker.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the ADC:

    • The resulting ADC should be purified to remove unreacted drug-linker, quenching reagent, and any aggregated protein.[8][9]

    • SEC is a common method for separating the ADC from smaller molecules.[8]

    • TFF is a scalable alternative for buffer exchange and removal of small molecule impurities.[8]

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the purified ADC is crucial to ensure its quality, efficacy, and safety.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody. Several methods can be used for DAR determination:

  • UV-Vis Spectroscopy: This method is relatively simple but requires that the drug and antibody have distinct absorbance maxima. The concentrations of the drug and antibody can be calculated from the absorbance at their respective wavelengths, and the DAR is then determined by the molar ratio.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. As more drug molecules are conjugated to the antibody, its hydrophobicity increases. HIC can resolve antibody species with different numbers of conjugated drugs, allowing for the calculation of the average DAR from the peak areas.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that can provide detailed information about the ADC. Intact mass analysis of the ADC can reveal the distribution of different drug-loaded species. Alternatively, the ADC can be reduced to separate the light and heavy chains, and the mass of each chain can be measured to determine the drug load on each.

Table 1: Example Data for DAR Determination by HIC

PeakRetention Time (min)Peak Area (%)Inferred DAR
15.210.50
27.835.22
39.545.84
411.28.56
Average DAR 3.1

Note: The average DAR is calculated as the sum of (Peak Area % x Inferred DAR) / 100.

Purity and Aggregation Analysis
  • Size Exclusion Chromatography (SEC): SEC is used to determine the purity of the ADC and to quantify the amount of high molecular weight species (aggregates) and fragments.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and confirm the covalent attachment of the drug.

Table 2: Example Data for ADC Purity by SEC

Main Peak (%)Aggregates (%)Fragments (%)
Unconjugated Antibody 99.50.40.1
Purified ADC 98.21.50.3

Signaling Pathways and Logical Relationships

The successful delivery of the cytotoxic drug by the ADC relies on a series of events that can be visualized as a signaling pathway.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate Antigen Target Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Internalization Receptor-Mediated Endocytosis Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Linker Cleavage & Drug Release Lysosome->Drug_Release Drug Cytotoxic Drug Drug_Release->Drug Cell_Death Apoptosis Drug->Cell_Death

Mechanism of action of an ADC.

Storage and Handling

  • This compound: The lyophilized powder should be stored at -20°C, protected from light and moisture.[2] Once reconstituted in an anhydrous solvent, it is recommended to use the solution immediately or aliquot and store at -80°C for short-term storage.

  • Antibody-Drug Conjugate: The purified ADC should be stored in a suitable buffer at 2-8°C for short-term storage or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

These application notes and protocols are intended to serve as a guide. Researchers should perform their own optimization and validation to suit their specific research needs.

References

Application Note: Creating Stable, Multivalent Bioconjugates with Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-Mal-Lysine-PEG4-TFP ester is a unique, multi-functional crosslinking reagent designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and other complex biomolecular assemblies.[1][2] This reagent is built upon a lysine (B10760008) core, providing a branched structure. The alpha (α) and epsilon (ε) amines of the lysine are functionalized with thiol-reactive maleimide (B117702) groups, while the C-terminal carboxyl group is connected to a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer that terminates in an amine-reactive tetrafluorophenyl (TFP) ester.[2][3]

This three-armed architecture allows for a sequential, controlled conjugation strategy. First, the TFP ester reacts with primary amines on a target biomolecule, such as an antibody. Subsequently, the two maleimide groups are available to conjugate with thiol-containing molecules, such as cytotoxic payloads, peptides, or imaging agents. The inclusion of the PEG4 spacer enhances the solubility of the resulting conjugate, mitigates potential aggregation, and provides spatial separation between the conjugated molecules.[][5][6]

TFP esters offer a distinct advantage over more common N-hydroxysuccinimide (NHS) esters due to their increased stability against spontaneous hydrolysis in aqueous solutions, leading to higher conjugation efficiency and reproducibility.[7][8][9] The maleimide groups provide a highly efficient route for conjugation to cysteine residues, forming a stable thioether linkage.[10] However, the stability of this linkage can be a concern due to a reversible retro-Michael reaction.[10][11][12] Strategies to mitigate this, such as post-conjugation hydrolysis, can lead to a more permanently stable conjugate.[11][13]

This document provides detailed protocols and technical data for using this compound to create stable, multivalent bioconjugates.

Chemical Reaction Mechanism

The conjugation process is a two-stage sequential reaction. The first stage involves the acylation of a primary amine on a biomolecule (e.g., an antibody) by the TFP ester. The second stage involves the Michael addition of two thiol-containing payload molecules to the bis-maleimide scaffold.

G cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Thiol Conjugation Antibody Antibody (with Lysine -NH₂) Intermediate Antibody-Linker Intermediate Antibody->Intermediate TFP Ester reacts with -NH₂ Linker This compound Linker->Intermediate Payload Thiol-Payload (-SH) x2 Final_ADC Final Bioconjugate (ADC) Payload->Final_ADC Intermediate->Final_ADC Maleimides react with -SH

Caption: Reaction mechanism for this compound.

Data Presentation: Reaction Parameters

Successful conjugation requires careful control of reaction conditions. The following table summarizes the key parameters for the two-stage conjugation protocol.

ParameterStage 1: TFP Ester ReactionStage 2: Maleimide ReactionRationale & Comments
pH 7.5 - 9.0[14][15]6.5 - 7.5[10][14]TFP esters react efficiently with deprotonated primary amines.[7] Maleimide reaction is most specific to thiols in this pH range, minimizing side reactions with amines.[2][10]
Buffer Amine-free (e.g., PBS, HEPES, Borate)[15]Non-nucleophilic (e.g., PBS, HEPES)[10]Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule in Stage 1.
Linker Molar Excess 5 to 20-fold over biomoleculeN/ADrives the reaction to completion. The optimal ratio should be determined empirically based on the number of available lysines.
Payload Molar Excess N/A1.5 to 5-fold per maleimideEnsures efficient conjugation to the maleimide groups on the antibody-linker intermediate.
Temperature 4°C to 25°C4°C to 25°CLower temperatures can be used to minimize protein degradation, though reaction times may need to be extended.
Reaction Time 30 minutes to 4 hours1 to 4 hoursMonitor reaction progress. TFP esters are more stable than NHS esters but will still hydrolyze over time.[8][9]
Linker Solvent Anhydrous DMSO or DMF[15]N/AThe linker is moisture-sensitive and should be dissolved in a dry, aprotic solvent immediately before use.[14][15]

Experimental Workflow

The overall process involves preparing the biomolecule, performing the two sequential conjugation reactions with an intermediate purification step, and concluding with final purification and characterization of the bioconjugate.

G Start Start: Prepare Biomolecule (e.g., Antibody in Amine-Free Buffer) React1 Stage 1 Conjugation: Linker + Antibody (pH 7.5-9.0, 1-4h) Start->React1 Prep_Linker Prepare Fresh Linker Solution (Bis-Mal-Lysine-PEG4-TFP in DMSO) Prep_Linker->React1 Purify1 Intermediate Purification (e.g., SEC, TFF) Remove Excess Linker React1->Purify1 React2 Stage 2 Conjugation: Intermediate + Payload (pH 6.5-7.5, 1-4h) Purify1->React2 Prep_Payload Prepare Thiol-Payload Solution Prep_Payload->React2 Quench Optional: Quench Reaction (e.g., with excess Cysteine) React2->Quench Purify2 Final Purification (e.g., SEC, HIC) Remove Excess Payload Quench->Purify2 Characterize Characterization (HIC-HPLC, SDS-PAGE, MS) Determine DAR and Purity Purify2->Characterize End End: Stable Bioconjugate Characterize->End

Caption: Experimental workflow for two-stage bioconjugation.

Experimental Protocols

Materials and Reagents

  • Primary Biomolecule (e.g., Antibody)

  • This compound

  • Thiol-containing Payload (e.g., drug, peptide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer 1 (Amine Conjugation): Phosphate-Buffered Saline (PBS), pH 8.0, prepared without sodium azide.

  • Reaction Buffer 2 (Thiol Conjugation): PBS, pH 7.2, with 1-2 mM EDTA.

  • Quenching Reagent (Optional): L-Cysteine or N-acetylcysteine.

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

  • Analytical System: Hydrophobic Interaction Chromatography (HIC)-HPLC, Mass Spectrometry (MS).

Protocol 1: Antibody-Linker Intermediate Synthesis

This protocol describes the conjugation of the TFP ester to primary amines on an antibody.

  • Antibody Preparation:

    • Buffer exchange the antibody into Reaction Buffer 1 (pH 8.0) to a final concentration of 5-10 mg/mL. Ensure any amine-containing storage buffers (like Tris) are completely removed.

    • Chill the antibody solution on ice.

  • Linker Preparation:

    • Crucially, this step must be performed immediately before use. TFP esters are moisture-sensitive.[15]

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2][14]

    • Prepare a 10 mM stock solution by dissolving the linker in anhydrous DMSO.

  • Conjugation Reaction:

    • Calculate the volume of the 10 mM linker stock solution needed to achieve a 10-fold molar excess relative to the antibody.

    • Add the calculated volume of linker solution to the chilled antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification of Intermediate:

    • Remove the excess, unreacted linker immediately following the incubation period to prevent hydrolysis and side reactions.

    • Use a pre-equilibrated SEC column (e.g., G-25) or a TFF system with an appropriate molecular weight cutoff (e.g., 30 kDa for an IgG).

    • The purification should be performed using Reaction Buffer 2 (pH 7.2) to prepare the intermediate for the next stage.

    • Collect the protein-containing fractions and determine the concentration via A280 measurement.

Protocol 2: Final Bioconjugate Synthesis

This protocol describes the conjugation of a thiol-containing payload to the maleimide groups of the purified antibody-linker intermediate.

  • Payload Preparation:

    • Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO, DMA) to a high concentration (e.g., 10-20 mM). If the payload is a peptide or protein, it should be in Reaction Buffer 2 .

    • Note: If the payload is protected by a disulfide bond, it must be reduced first using a mild reducing agent like TCEP, followed by removal of the reducing agent before proceeding.

  • Conjugation Reaction:

    • Add the payload solution to the purified antibody-linker intermediate. A molar excess of 3-5 fold of payload per maleimide group is recommended. (For a bis-maleimide linker, this is a 6-10 fold excess relative to the antibody).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if the payload is light-sensitive.

  • Quenching (Optional but Recommended):

    • To cap any unreacted maleimide groups, add a 50-fold molar excess of N-acetylcysteine or L-cysteine.

    • Incubate for an additional 20 minutes at room temperature.

  • Final Purification:

    • Remove excess payload and quenching reagent using SEC, TFF, or HIC.

    • The final buffer should be a formulation buffer suitable for the storage of the bioconjugate (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the average drug-to-antibody ratio (DAR) using HIC-HPLC or Mass Spectrometry.

    • Assess purity, aggregation, and fragmentation using SEC and SDS-PAGE.

    • Store the final, purified bioconjugate at the recommended temperature (typically 4°C or -80°C).

References

Application Notes and Protocols for Bis-Mal-Lysine-PEG4-TFP Ester in Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-Mal-Lysine-PEG4-TFP Ester

This compound is a versatile, trifunctional crosslinking reagent designed for advanced bioconjugation and fluorescence labeling applications.[1][2] Its unique structure comprises three distinct reactive moieties: two maleimide (B117702) groups and one tetrafluorophenyl (TFP) ester, all connected to a central lysine (B10760008) core with a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. This configuration enables the sequential or orthogonal labeling of biomolecules, making it an invaluable tool for creating complex fluorescent probes, antibody-drug conjugates (ADCs), and for studying protein-protein interactions.[1][2]

The key reactive groups and their specificities are:

  • Maleimide Groups: These groups exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The reaction proceeds optimally at a pH range of 6.5-7.5, forming a stable thioether bond.[3]

  • Tetrafluorophenyl (TFP) Ester: This is a highly efficient amine-reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a polypeptide chain. A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability against hydrolysis, especially in aqueous solutions and at basic pH, leading to higher conjugation efficiencies and better reproducibility.[4][5]

The integrated PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[1]

Applications in Fluorescence Labeling

The trifunctional nature of this compound opens up a range of sophisticated fluorescence labeling strategies:

  • Dual Labeling of a Single Biomolecule: A biomolecule can be tagged with two different fluorescent probes via its thiol groups (reacting with the maleimides) and a third molecule (e.g., a biotin (B1667282) handle for purification or a third probe) via its amine groups (reacting with the TFP ester).

  • Probing Protein-Protein Interactions with FRET: A donor and an acceptor fluorophore for Förster Resonance Energy Transfer (FRET) can be precisely positioned on a single protein or on two interacting proteins. This allows for the study of conformational changes or binding events.

  • Construction of Antibody-Drug Conjugates (ADCs): This crosslinker is well-suited for creating ADCs where, for example, two drug molecules are attached to an antibody via reduced disulfide bonds (cysteines), and a fluorescent tracking dye is attached to a lysine residue.

  • Immobilization and Detection: A biomolecule can be immobilized on a thiol-reactive surface via one maleimide group, while the other maleimide and the TFP ester remain available for attaching fluorescent probes or other signaling molecules.

Data Presentation: Representative Labeling Efficiency

The following table summarizes expected labeling efficiencies and key reaction parameters for conjugating fluorescent dyes to a model IgG antibody using this compound. These values are illustrative and may vary depending on the specific biomolecule, fluorescent dyes, and reaction conditions.

ParameterMaleimide-Thiol ConjugationTFP Ester-Amine Conjugation
Target Residue Cysteine (reduced)Lysine
Optimal pH 6.5 - 7.57.2 - 8.5
Reaction Time 2 - 4 hours at RT1 - 2 hours at RT
Molar Ratio (Linker:Protein) 5:1 to 20:15:1 to 20:1
Typical Labeling Efficiency 70 - 95%60 - 90%
Resulting Bond Stable ThioetherStable Amide
Common Quenching Reagent L-cysteine or β-mercaptoethanolTris or Glycine

Experimental Protocols

Protocol 1: Dual Fluorescence Labeling of an Antibody for FRET Analysis

This protocol describes the sequential labeling of an antibody with a FRET donor and acceptor pair using the two maleimide groups of the this compound, followed by the attachment of a third molecule (e.g., biotin) via the TFP ester.

Materials:

  • Antibody (e.g., IgG) in a thiol-free buffer (e.g., PBS, pH 7.2)

  • This compound

  • FRET Donor-Maleimide (e.g., Alexa Fluor 488 C5 Maleimide)

  • FRET Acceptor-Maleimide (e.g., Alexa Fluor 594 C5 Maleimide)

  • Biotin-NH2 (or other amine-containing molecule)

  • Reducing agent (e.g., TCEP)

  • Quenching reagents (L-cysteine, Tris buffer)

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in PBS buffer at a concentration of 2-10 mg/mL.

    • Add a 20-fold molar excess of TCEP to the antibody solution.

    • Incubate for 30-60 minutes at room temperature to reduce the hinge-region disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with PBS, pH 6.8.

  • First Maleimide Reaction (FRET Donor):

    • Immediately after reduction, add a 10-fold molar excess of FRET Donor-Maleimide (dissolved in a minimal amount of DMSO) to the reduced antibody.

    • Incubate for 2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted FRET Donor-Maleimide using a desalting column equilibrated with PBS, pH 6.8.

  • Second Maleimide Reaction (FRET Acceptor):

    • To the purified, donor-labeled antibody, add a 10-fold molar excess of FRET Acceptor-Maleimide (dissolved in DMSO).

    • Incubate for 2 hours at room temperature, protected from light.

    • Quench the reaction by adding L-cysteine to a final concentration of 1 mM.

  • Purification:

    • Purify the dual-labeled antibody using a desalting column equilibrated with PBS, pH 7.5.

  • TFP Ester Reaction (Biotinylation):

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM immediately before use.

    • Add a 10-fold molar excess of the crosslinker to the dual-labeled antibody.

    • Incubate for 1-2 hours at room temperature.

    • Add a 20-fold molar excess of Biotin-NH2.

    • Incubate for an additional 1-2 hours at room temperature.

    • Quench the reaction by adding Tris buffer to a final concentration of 50 mM.

  • Final Purification and Characterization:

    • Purify the final trifunctionally labeled antibody using a desalting column or size-exclusion chromatography.

    • Determine the degree of labeling (DOL) for each fluorophore and for the biotin moiety using UV-Vis spectrophotometry.

    • Characterize the conjugate using SDS-PAGE and mass spectrometry.

Protocol 2: Quantification of Labeling Efficiency

The degree of labeling (DOL) can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum (λmax) of the attached fluorophores.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the λmax of each fluorophore (A_dye1, A_dye2).

  • Calculate the concentration of the protein:

    • Protein Conc. (M) = [A280 - (A_dye1 × CF1) - (A_dye2 × CF2)] / ε_protein

    • Where CF is the correction factor for the dye's absorbance at 280 nm (CF = A280_dye / ε_dye), and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of each dye:

    • Dye Conc. (M) = A_dye / ε_dye

  • Calculate the DOL for each dye:

    • DOL = Dye Conc. (M) / Protein Conc. (M)

Visualization of Experimental Workflow and Signaling Pathway

Workflow for Dual Labeling of an Antibody for FRET

G cluster_prep Antibody Preparation cluster_labeling Sequential Labeling cluster_purification Purification & Analysis Ab Antibody Reduced_Ab Reduced Antibody Ab->Reduced_Ab TCEP Reduction Donor_Labeled_Ab Donor-Labeled Ab Reduced_Ab->Donor_Labeled_Ab 1. FRET Donor-Maleimide Dual_Labeled_Ab Dual-Labeled Ab Donor_Labeled_Ab->Dual_Labeled_Ab 2. FRET Acceptor-Maleimide Purification1 Desalting Donor_Labeled_Ab->Purification1 Final_Conjugate Final Conjugate Dual_Labeled_Ab->Final_Conjugate 3. This compound + Biotin-NH2 Purification2 Desalting Dual_Labeled_Ab->Purification2 Purification3 SEC/Desalting Final_Conjugate->Purification3 Analysis DOL, SDS-PAGE, MS Purification3->Analysis

Caption: Workflow for dual fluorescent labeling of an antibody for FRET studies.

Signaling Pathway: FRET-Based Detection of Protein Kinase Activity

This diagram illustrates the principle of using a FRET-labeled substrate to detect kinase activity. The substrate is engineered with two fluorophores (a FRET pair) using the this compound. Phosphorylation of the substrate by the kinase induces a conformational change that alters the distance between the fluorophores, leading to a change in FRET efficiency.

G cluster_fret_principle FRET-Based Kinase Activity Sensor cluster_detection Detection Inactive_Substrate Inactive Substrate (High FRET) Active_Substrate Phosphorylated Substrate (Low FRET) Inactive_Substrate->Active_Substrate Phosphorylation High_FRET Acceptor Emission (High) Inactive_Substrate->High_FRET Energy Transfer Low_FRET Donor Emission (High) Active_Substrate->Low_FRET No Energy Transfer Kinase Active Kinase Kinase->Inactive_Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Excitation Excite Donor Excitation->Inactive_Substrate Excitation->Active_Substrate

Caption: FRET-based detection of protein kinase activity.

References

Troubleshooting & Optimization

Troubleshooting low yield in Bis-Mal-Lysine-PEG4-TFP ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis-Mal-Lysine-PEG4-TFP ester Conjugation

Welcome to the technical support center for troubleshooting low yields with this compound. This guide provides detailed answers, protocols, and visual aids to help you identify and resolve common issues during your bioconjugation experiments.

The this compound is a heterobifunctional crosslinker designed for a two-stage conjugation process. Understanding this workflow is key to successful troubleshooting.

  • Stage 1 (Amine Conjugation): The Tetrafluorophenyl (TFP) ester group reacts with primary amines (e.g., lysine (B10760008) residues on an antibody) to form a stable amide bond.

  • Stage 2 (Thiol Conjugation): The two maleimide (B117702) groups react with sulfhydryl (thiol) groups (e.g., on a cysteine-containing payload) to form stable thioether bonds.

Low yield can originate from suboptimal conditions in either of these distinct stages. This guide is structured to address both.

Frequently Asked Questions & Troubleshooting

Part 1: Issues with Stage 1 - TFP Ester to Amine Conjugation

Q1: Why is my protein not labeling efficiently with the TFP ester?

Answer: Low labeling efficiency at this stage is often due to four main factors: linker hydrolysis, incorrect pH, buffer interference, or suboptimal reactant concentrations.

  • Linker Hydrolysis: The TFP ester is sensitive to moisture and can hydrolyze in aqueous solutions, rendering it inactive.[1][2] TFP esters are generally more stable to hydrolysis than their NHS ester counterparts, but proper handling is still critical.[3][4]

    • Troubleshooting:

      • Always allow the linker vial to equilibrate to room temperature before opening to prevent condensation.[1]

      • Prepare the linker stock solution immediately before use in an anhydrous, water-miscible solvent like DMSO or DMF.[1] Do not store the linker in aqueous buffers.

  • Incorrect Reaction pH: The reaction between a TFP ester and a primary amine is highly pH-dependent.

    • Troubleshooting: The optimal pH for this reaction is between 8.3 and 9.0.[5] At a lower pH, the amine groups are protonated and less nucleophilic, slowing the reaction. At a much higher pH, the rate of linker hydrolysis increases significantly.[6] Ensure your reaction buffer is within the optimal range using a calibrated pH meter.

  • Buffer Interference: Buffers containing primary amines will compete with the target protein for reaction with the TFP ester.

    • Troubleshooting: Avoid using buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][7] Use non-amine-containing buffers such as sodium bicarbonate, sodium borate, HEPES, or phosphate-buffered saline (PBS).[1][8] If your protein is in an incompatible buffer, perform a buffer exchange before starting the conjugation.

  • Suboptimal Concentrations: Reaction kinetics are concentration-dependent.

    • Troubleshooting: For best results, the protein concentration should be at least 2 mg/mL.[8][9] Lower concentrations can dramatically decrease labeling efficiency. Also, ensure you are using an appropriate molar excess of the linker; a 10- to 20-fold molar excess is a common starting point for optimization.[1]

Part 2: Issues with Stage 2 - Maleimide to Thiol Conjugation

Q2: After successfully labeling my protein with the linker, I'm getting low yield when conjugating my thiol-containing molecule. What's going wrong?

Answer: Failure at this stage typically points to issues with the maleimide groups on the linker or the thiol groups on the payload molecule. Key causes include maleimide hydrolysis, oxidized thiols, and incorrect pH.

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[10][11] This opens the ring, forming an unreactive maleamic acid and preventing conjugation.[10]

    • Troubleshooting: Perform the maleimide-thiol conjugation reaction in a buffer with a pH between 6.5 and 7.5.[10][12] This range provides the best balance between a reactive thiol and a stable maleimide group. Prepare and use your maleimide-activated protein promptly.

  • Inaccessible or Oxidized Thiols: The maleimide group reacts only with free, reduced sulfhydryl groups.[13] If the thiol on your payload is part of a disulfide bond (oxidized), it will not react.

    • Troubleshooting:

      • Pre-reduce your thiol-containing molecule before the reaction. A 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes is effective.[12][14]

      • TCEP generally does not need to be removed before adding the maleimide-activated protein. However, other reducing agents like DTT must be removed (e.g., via a desalting column), as they will react with the maleimides.[12]

      • Degas all buffers to prevent the re-oxidation of thiols by atmospheric oxygen.[15][16]

  • Incorrect Reaction pH: The thiol-maleimide reaction is highly pH-dependent.

    • Troubleshooting: The optimal pH is 6.5-7.5.[11][17] At pH < 6.5, the thiol group is mostly protonated and less nucleophilic, slowing the reaction rate. At pH > 7.5, the competing side reactions of maleimide hydrolysis and reaction with amines increase significantly.[10][14]

  • Conjugate Instability (Retro-Michael Reaction): The formed thioether bond can be reversible, especially in the presence of other thiols (e.g., glutathione (B108866) in vivo).[14][18] This can lead to payload loss over time.

    • Troubleshooting: To create a more stable bond, consider a post-conjugation hydrolysis step. After the initial reaction, adjust the pH to 8.5-9.0 and incubate for 2-4 hours. This opens the succinimide (B58015) ring to form a stable succinamic acid thioether, which is resistant to thiol exchange.[14][18]

Data Presentation: Recommended Reaction Conditions

The tables below summarize the optimal parameters for each stage of the conjugation.

Table 1: Optimal Conditions for Stage 1 (TFP Ester-Amine Reaction)

Parameter Recommended Condition Rationale & Notes
pH 8.3 - 9.0 Maximizes amine reactivity while managing TFP ester hydrolysis.[5]
Buffer 0.1 M Sodium Bicarbonate, Borate, or HEPES Must be free of primary amines (e.g., Tris, Glycine).[1][7]
Temperature Room Temperature (20-25°C) Standard condition for efficient reaction.
Reaction Time 30 - 60 minutes Typically sufficient for completion. Monitor progress if possible.[1]
Protein Conc. ≥ 2 mg/mL Higher concentration drives reaction efficiency.[8]

| Linker Molar Excess | 10-20x over protein | Starting point; should be optimized for the specific protein.[1] |

Table 2: Optimal Conditions for Stage 2 (Maleimide-Thiol Reaction)

Parameter Recommended Condition Rationale & Notes
pH 6.5 - 7.5 Balances thiol reactivity with maleimide stability.[10][11][12]
Buffer PBS, HEPES, MOPS (degassed) Must be free of thiols. Degassing prevents thiol re-oxidation.[15][16]
Temperature Room Temperature (20-25°C) or 4°C Reaction is faster at RT; 4°C overnight can improve stability.[12]
Reaction Time 1-2 hours at RT; overnight at 4°C Varies with reactants. Monitor reaction for completion.[12]
Thiol Reduction Pre-treat with 10-100x molar excess of TCEP Ensures sulfhydryl groups are free and reactive.[13][16]

| Molar Excess | 10-20x of Maleimide-Protein over Thiol-Payload | Drives the reaction to completion.[15][18] |

Experimental Protocols

Protocol: Two-Stage Conjugation of a Thiolated Drug to an Antibody

This protocol provides a general framework. Molar ratios and incubation times should be optimized for your specific molecules.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • This compound

  • Thiol-containing drug/payload

  • Reaction Buffer 1 (Amine-Reactive): 0.1 M Sodium Bicarbonate, pH 8.5

  • Reaction Buffer 2 (Thiol-Reactive): Degassed PBS, pH 7.2, with 5 mM EDTA

  • Reducing Agent: 10 mM TCEP solution (prepare fresh)

  • Quenching Reagent: 1 M L-Cysteine or Tris-HCl, pH 8.0

  • Solvent: Anhydrous DMSO

  • Purification tools (e.g., desalting columns, SEC-HPLC)

Procedure:

Stage 1: Antibody Modification with Linker

  • Prepare the Antibody:

    • Perform a buffer exchange to place the antibody into Reaction Buffer 1 (pH 8.5).

    • Adjust the antibody concentration to 2-10 mg/mL.[16]

  • Prepare the Linker:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.[16]

  • Perform the Conjugation:

    • Add a 10-fold molar excess of the linker solution to the stirring antibody solution.

    • Incubate at room temperature for 60 minutes.[8]

  • Purify the Maleimide-Activated Antibody:

    • Remove excess, unreacted linker immediately using a desalting column equilibrated with Reaction Buffer 2 (degassed PBS, pH 7.2). This buffer exchange also adjusts the pH for the next stage.

Stage 2: Conjugation of Thiol-Payload

  • Prepare the Thiol-Payload:

    • Dissolve the thiol-containing payload in Reaction Buffer 2.

    • Add a 20-fold molar excess of TCEP solution to reduce any disulfide bonds.

    • Incubate at room temperature for 30 minutes.[14]

  • Perform the Conjugation:

    • Add the reduced, thiol-containing payload to the purified maleimide-activated antibody solution. A 10- to 20-fold molar excess of the payload relative to the antibody is a good starting point.[15]

    • Flush the reaction vial with an inert gas (nitrogen or argon), seal, and protect from light.[16]

    • Incubate for 2 hours at room temperature or overnight at 4°C.[12]

  • Quench the Reaction (Optional but Recommended):

    • Add a quenching reagent like L-cysteine to a final concentration of 1-2 mM to react with any remaining maleimide groups. Incubate for 30 minutes.[19]

  • Purify the Final Conjugate:

    • Purify the final antibody-drug conjugate from excess payload and other reagents using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the conjugation process and troubleshooting logic.

G cluster_stage1 Stage 1: Amine Conjugation cluster_stage2 Stage 2: Thiol Conjugation A 1. Prepare Antibody in Amine-Free Buffer (pH 8.3-9.0) B 2. Prepare Fresh Linker Stock in Anhydrous DMSO A->B C 3. React Antibody + Linker (10-20x Molar Excess) B->C D 4. Purify Activated Antibody (Desalt into pH 7.2 Buffer) C->D E 5. Reduce Thiol-Payload (e.g., with TCEP) D->E F 6. React Activated Antibody + Reduced Payload (pH 6.5-7.5) E->F G 7. Quench Reaction (Optional) F->G H 8. Purify Final Conjugate (e.g., SEC) G->H I Final Conjugate H->I

Caption: Experimental workflow for two-stage this compound conjugation.

G Start Low Yield in Stage 1 (TFP-Amine Reaction) Q1 Is buffer amine-free (e.g., no Tris)? Start->Q1 A1_No No Q1->A1_No Q2 Is pH between 8.3 and 9.0? Q1->Q2 Yes A1_Yes Yes Sol1 Action: Exchange to Bicarbonate/Borate/PBS buffer. A1_No->Sol1 Buffer Interference A2_No No Q2->A2_No Q3 Was linker stock prepared fresh in anhydrous DMSO/DMF? Q2->Q3 Yes A2_Yes Yes Sol2 Action: Adjust pH of reaction buffer. A2_No->Sol2 Incorrect pH A3_No No Q3->A3_No Q4 Is protein conc. >2 mg/mL and linker molar excess adequate (e.g., 10-20x)? Q3->Q4 Yes A3_Yes Yes Sol3 Action: Use fresh linker and anhydrous solvent to prevent hydrolysis. A3_No->Sol3 Linker Hydrolysis A4_No No Q4->A4_No End Conditions Optimized Q4->End Yes Sol4 Action: Increase protein concentration or optimize linker molar ratio. A4_No->Sol4 Suboptimal Stoichiometry

Caption: Troubleshooting logic diagram for low yield in Stage 1 (TFP Ester Reaction).

G Start Low Yield in Stage 2 (Maleimide-Thiol Reaction) Q1 Was the thiol payload pre-reduced (e.g., TCEP)? Start->Q1 A1_No No Q1->A1_No Q2 Is reaction pH strictly 6.5-7.5? Q1->Q2 Yes Sol1 Action: Add a reduction step before conjugation. Use degassed buffers. A1_No->Sol1 Oxidized Thiols A2_No No Q2->A2_No Q3 Was maleimide-activated protein used promptly after purification? Q2->Q3 Yes Sol2 Action: Adjust pH. >7.5 causes hydrolysis. <6.5 slows reaction. A2_No->Sol2 Incorrect pH A3_No No Q3->A3_No Q4 Is molar ratio of payload to protein adequate? Q3->Q4 Yes Sol3 Action: Minimize time between Stage 1 purification and Stage 2 reaction. A3_No->Sol3 Maleimide Hydrolysis A4_No No Q4->A4_No End Conditions Optimized Q4->End Yes Sol4 Action: Optimize molar excess of the thiol-payload. A4_No->Sol4 Suboptimal Stoichiometry

Caption: Troubleshooting logic diagram for low yield in Stage 2 (Maleimide Reaction).

References

Technical Support Center: Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-Mal-Lysine-PEG4-TFP ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this heterobifunctional crosslinker by providing detailed troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on preventing its hydrolysis.

IssuePossible CauseRecommended Solution
Low to No Conjugation Efficiency Hydrolysis of the TFP ester: The tetrafluorophenyl (TFP) ester is sensitive to moisture and will hydrolyze in aqueous solutions, rendering it inactive for amine conjugation.[1][2]- Prepare stock solutions of the TFP ester in an anhydrous solvent such as DMSO or DMF immediately before use.[1][3][4] - Avoid storing the reagent in aqueous buffers.[5] - Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[3][6]
Hydrolysis of the maleimide (B117702) groups: The maleimide rings are susceptible to hydrolysis at pH values above 7.5, which prevents their reaction with thiol groups.[5][7]- Perform the maleimide-thiol conjugation reaction within the optimal pH range of 6.5-7.5.[5][7][8] - Prepare aqueous solutions of the crosslinker immediately before initiating the reaction.[5]
Incorrect buffer composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the TFP ester.[1][9][10]- Use non-amine-containing buffers such as PBS, HEPES, or borate (B1201080) buffer for the TFP ester conjugation step.[1]
Inconsistent or Non-Reproducible Results Variable hydrolysis rates: The extent of hydrolysis can vary depending on ambient humidity, buffer preparation, and reagent handling.- Standardize your experimental protocol, paying close attention to the timing of reagent dissolution and addition. - Store the solid reagent in a desiccator at -20°C to minimize exposure to moisture.[11][12] - Use fresh, high-purity anhydrous solvents for preparing stock solutions.
Formation of Unwanted Byproducts Reaction of maleimide with amines: At pH values above 7.5, maleimide groups can start to react with primary amines, leading to non-specific conjugation.[5][12]- If performing a sequential conjugation, ensure the maleimide-thiol reaction is carried out first within the pH 6.5-7.5 range before proceeding to the TFP ester reaction at a slightly higher pH if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of this compound and what do they react with?

A1: this compound is a heterobifunctional crosslinker with two types of reactive groups:

  • Two Maleimide Groups: These react specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins, to form stable thioether bonds.[7][8] The optimal pH for this reaction is between 6.5 and 7.5.[5][7]

  • One TFP (Tetrafluorophenyl) Ester: This is an amine-reactive group that forms a stable amide bond with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue.[2][11] This reaction is most efficient at a pH of 7.0 to 9.0.[1]

Q2: How can I prevent the hydrolysis of the TFP ester during my experiment?

A2: TFP esters are less susceptible to hydrolysis than their NHS ester counterparts, but care must still be taken.[2][11] To minimize hydrolysis:

  • Always dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before you plan to use it.[1][3]

  • Avoid buffers that contain primary amines (e.g., Tris, glycine) as they will compete with your target molecule for conjugation.[1][9][10]

  • When not in use, store the solid reagent at -20°C in a desiccator.[12] For stock solutions in anhydrous solvents, short-term storage at -20°C with protection from moisture is recommended.[3][12]

Q3: What is the optimal pH for conjugation reactions with this crosslinker?

A3: The optimal pH depends on which reactive group you are targeting:

  • For the maleimide-thiol reaction , a pH range of 6.5-7.5 is recommended to ensure high selectivity for thiols and minimize maleimide hydrolysis.[5][7]

  • For the TFP ester-amine reaction , a pH range of 7.0-9.0 is generally effective.[1]

If you are performing a sequential conjugation, it is advisable to perform the maleimide-thiol reaction first at a pH of 6.5-7.5, followed by adjusting the pH to 7.0-8.0 for the TFP ester reaction.

Q4: Can I store this compound in a buffer solution?

A4: It is strongly advised not to store this crosslinker in any aqueous buffer.[5] Both the TFP ester and the maleimide groups are susceptible to hydrolysis in aqueous environments.[1][7] Prepare solutions fresh for each experiment to ensure maximum reactivity.

Experimental Protocols

Protocol: Two-Step Sequential Conjugation of a Thiol-Containing Peptide and an Amine-Containing Protein

This protocol outlines a general procedure for first reacting the maleimide groups of this compound with a peptide containing a free thiol, followed by conjugation of the TFP ester to a protein with available primary amines.

Materials:

  • This compound

  • Thiol-containing peptide

  • Amine-containing protein

  • Anhydrous DMSO or DMF

  • Buffer A (Maleimide Reaction): 0.1 M Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Buffer B (TFP Ester Reaction): 0.1 M Borate buffer, 150 mM NaCl, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a 10 mM stock solution of the crosslinker in anhydrous DMSO.

    • Dissolve the thiol-containing peptide in Buffer A.

    • Dissolve the amine-containing protein in Buffer B. If the protein is in a different buffer, perform a buffer exchange into Buffer B.

  • Step 1: Maleimide-Thiol Conjugation:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the thiol-containing peptide solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of the Intermediate Conjugate:

    • Remove the excess, unreacted crosslinker using a desalting column equilibrated with Buffer B. This step is crucial to prevent the unreacted maleimides from reacting with any free thiols on the protein in the next step.

  • Step 2: TFP Ester-Amine Conjugation:

    • Add the purified intermediate conjugate (Peptide-Mal-Lysine-PEG4-TFP ester) to the amine-containing protein solution at a desired molar ratio (e.g., 10-fold molar excess of the intermediate conjugate to the protein).

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted TFP ester.

    • Incubate for 15 minutes at room temperature.

  • Final Purification:

    • Purify the final conjugate (Peptide-Linker-Protein) from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

Hydrolysis_Pathways cluster_TFP TFP Ester Hydrolysis cluster_Mal Maleimide Hydrolysis TFP_Ester This compound (Active for Amine Conjugation) Hydrolyzed_TFP Hydrolyzed TFP Ester (Inactive Carboxylate) TFP_Ester->Hydrolyzed_TFP H₂O (Moisture, Aqueous Buffer) Maleimide This compound (Active for Thiol Conjugation) Hydrolyzed_Mal Ring-Opened Maleimide (Inactive Maleamic Acid) Maleimide->Hydrolyzed_Mal H₂O (pH > 7.5)

Caption: Competing hydrolysis pathways for this compound.

Experimental_Workflow start Start prep_reagent Dissolve Crosslinker in Anhydrous DMSO start->prep_reagent react_mal React Maleimide-Thiol (1-2 hours, RT) prep_reagent->react_mal prep_thiol Prepare Thiol-Molecule in Buffer pH 6.5-7.5 prep_thiol->react_mal purify1 Purify Intermediate (Desalting Column) react_mal->purify1 react_tfp React TFP Ester-Amine (30-60 mins, RT) purify1->react_tfp prep_amine Prepare Amine-Molecule in Buffer pH 7.0-8.0 prep_amine->react_tfp quench Quench Reaction (e.g., Tris buffer) react_tfp->quench purify2 Final Purification (e.g., SEC) quench->purify2 end End purify2->end

Caption: Recommended workflow for a two-step sequential conjugation.

References

How to avoid non-specific binding with maleimide crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using maleimide (B117702) crosslinkers, with a focus on preventing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding with maleimide crosslinkers?

A1: The primary cause of non-specific binding is the reaction of the maleimide group with nucleophiles other than the intended thiol (sulfhydryl) group on a cysteine residue. While the thiol-maleimide reaction is highly efficient and selective under optimal conditions, side reactions can occur, principally with primary amines on lysine (B10760008) residues.[1][2][3][4]

Q2: What is the optimal pH for a thiol-specific maleimide conjugation reaction?

A2: The optimal pH range for a thiol-specific maleimide reaction is between 6.5 and 7.5.[1][2][4] Within this range, the thiol group is sufficiently deprotonated to be reactive, while primary amines (like the epsilon-amino group of lysine) are predominantly protonated and thus less reactive. At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.[4]

Q3: What happens if the pH of my reaction is too high or too low?

A3:

  • High pH (>7.5): At pH values above 7.5, the reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to non-specific labeling.[1][2] Additionally, the maleimide ring itself is more susceptible to hydrolysis at higher pH, which deactivates the crosslinker.[3]

  • Low pH (<6.5): At pH values below 6.5, the concentration of the reactive thiolate anion decreases, which significantly slows down the desired thiol-maleimide reaction rate.

Q4: My maleimide conjugate is losing its payload in vivo. What is happening and how can I prevent it?

A4: The thioether bond formed between a maleimide and a thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866), which is abundant in plasma.[5] This can lead to the transfer of the payload to other molecules. To prevent this, the thiosuccinimide ring of the conjugate can be hydrolyzed to a stable succinamic acid thioether, which is resistant to this exchange reaction.[6] This is typically achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) after the initial conjugation.[6]

Q5: How do I stop the conjugation reaction and remove unreacted maleimide?

A5: To stop the reaction, you should add a "quenching" agent, which is a small molecule containing a free thiol. Common quenching agents include L-cysteine, 2-mercaptoethanol (B42355) (BME), or dithiothreitol (B142953) (DTT). These will react with any excess maleimide. A final concentration of 10-20 mM of the quenching agent is typically sufficient. After quenching, unreacted crosslinker and quenching agent can be removed by size exclusion chromatography (e.g., a desalting column) or dialysis.

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency
Possible Cause Solution
Oxidized Cysteines Cysteine residues may have formed disulfide bonds and are unavailable for reaction. Reduce the protein with a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP for 20-30 minutes at room temperature before adding the maleimide crosslinker.
Incorrect pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use buffers like PBS or HEPES. Avoid buffers containing primary or secondary amines (e.g., Tris) if the pH is above 7.5.
Hydrolyzed Maleimide Maleimide reagents are sensitive to moisture and can hydrolyze in aqueous solutions. Always prepare aqueous solutions of maleimide reagents immediately before use. For storage, dissolve in a dry, biocompatible organic solvent like DMSO or DMF.
Insufficient Molar Ratio The molar ratio of maleimide to protein may be too low. A common starting point is a 10:1 to 20:1 molar excess of the maleimide reagent to the protein. This may need to be optimized for your specific protein.
Problem 2: Non-Specific Labeling
Possible Cause Solution
High pH The reaction pH is likely above 7.5, leading to reaction with amines. Lower the pH to the 6.5-7.5 range.
Excessive Molar Ratio A very high molar excess of the maleimide reagent can sometimes lead to reactions with less reactive sites. Try reducing the molar ratio of maleimide to protein.
Prolonged Reaction Time Extended reaction times, especially at a suboptimal pH, can increase the chance of non-specific reactions. Optimize the reaction time, which is typically 1-2 hours at room temperature or overnight at 4°C.
Problem 3: Protein Aggregation
Possible Cause Solution
Increased Hydrophobicity The conjugation of a hydrophobic crosslinker can increase the overall hydrophobicity of the protein, leading to aggregation. Consider using a maleimide crosslinker that includes a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG).
High Protein Concentration High concentrations of protein can favor aggregation. If possible, perform the conjugation at a lower protein concentration.
Suboptimal Buffer Conditions Ensure the buffer composition (e.g., ionic strength) is suitable for your protein's stability.

Quantitative Data Summary

Table 1: pH Dependence of Maleimide Reactivity
pHReactivity with Thiols (Cysteine)Reactivity with Amines (Lysine)Selectivity for Thiols
< 6.5Low (thiol is protonated)Very LowHigh
6.5 - 7.5 High (Optimal) Low Very High (~1000-fold at pH 7.0) [4]
> 7.5HighModerate and IncreasingDecreasing
> 8.5HighHigh (competitive with thiols)Low
Table 2: Stability of Maleimide-Thiol Conjugates
Conjugate TypeConditionApproximate Half-lifeStability
Thiosuccinimide LinkageIn presence of glutathione (in vitro)3 - 258 hours (highly dependent on maleimide and thiol structure)[7][8]Susceptible to retro-Michael reaction and thiol exchange[5]
Hydrolyzed Thiosuccinimide LinkageIn presence of glutathione (in vitro)Very long (resistant to exchange)[6]High
Thiosuccinimide LinkageIn human plasmaCan be unstable, leading to payload lossVariable, can be low
Hydrolyzed Thiosuccinimide LinkageIn human plasmaStable over several days[9]High

Experimental Protocols

Protocol 1: Standard Maleimide Labeling of a Protein
  • Protein Preparation: Dissolve the protein to be labeled in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfides: If the protein contains disulfide bonds, add a 50-100x molar excess of TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10:1 to 20:1 molar ratio of maleimide to protein. Gently mix and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a quenching agent (e.g., L-cysteine) to a final concentration of 10-20 mM. Incubate for an additional 15-30 minutes at room temperature to react with any excess maleimide.

  • Purification: Remove excess maleimide reagent and quenching agent by size-exclusion chromatography (e.g., a spin desalting column) or dialysis.

Protocol 2: Stabilization of Maleimide Conjugate by Hydrolysis
  • Perform Conjugation: Follow steps 1-4 of the "Standard Maleimide Labeling of a Protein" protocol.

  • pH Adjustment: After the initial conjugation reaction is complete, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).

  • Incubation: Incubate the solution at room temperature or 37°C. Monitor the hydrolysis of the thiosuccinimide ring by mass spectrometry until the reaction is complete.

  • Re-neutralization: Adjust the pH back to 7.0-7.5 for storage or downstream applications.

  • Purification: Purify the stabilized conjugate to remove any byproducts if necessary.

Visualizations

Maleimide Reaction Pathways cluster_main Primary Reaction (pH 6.5-7.5) cluster_side Side Reactions Protein_SH Protein-SH (Cysteine) Thioether Stable Thioether Conjugate Protein_SH->Thioether + Maleimide Maleimide Maleimide Crosslinker Maleimide->Thioether Maleimide2 Maleimide Crosslinker NonSpecific Non-specific Amine Adduct Maleimide2->NonSpecific Hydrolyzed Inactive Maleamic Acid Maleimide2->Hydrolyzed Protein_NH2 Protein-NH2 (Lysine, pH > 7.5) Protein_NH2->NonSpecific + Maleimide H2O H2O (High pH) H2O->Hydrolyzed + Maleimide

Caption: Key reaction pathways in maleimide chemistry.

General Workflow for Maleimide Conjugation start Start: Protein Sample prep_buffer Prepare Protein in Thiol-Free Buffer (pH 7.0-7.5) start->prep_buffer reduction Optional: Reduce Disulfides with TCEP prep_buffer->reduction add_maleimide Add Maleimide Reagent (10-20x Molar Excess) reduction->add_maleimide incubate Incubate (2h @ RT or O/N @ 4°C) add_maleimide->incubate quench Quench Reaction (e.g., L-Cysteine) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify stabilize Optional: Stabilize by Hydrolysis (pH 8.5-9.0) purify->stabilize end End: Purified Conjugate purify->end If no stabilization needed stabilize->end

Caption: Experimental workflow for maleimide conjugation.

Maleimide Conjugate Stability Conjugate Thiosuccinimide Conjugate Retro Retro-Michael Reaction (Payload Loss) Conjugate->Retro Competing Thiol (e.g., Glutathione) Hydrolysis Ring Hydrolysis (pH > 8.0) Conjugate->Hydrolysis Stable Stable Succinamic Acid Thioether Conjugate Hydrolysis->Stable

Caption: Pathways affecting maleimide conjugate stability.

References

Technical Support Center: Optimizing TFP Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 2,3,5,6-Tetrafluorophenyl (TFP) ester reactions for efficient and specific bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using TFP esters over N-hydroxysuccinimide (NHS) esters?

A1: TFP esters offer a significant advantage in their increased stability in aqueous solutions.[1][2][3][4] They are less susceptible to spontaneous hydrolysis, especially at the basic pH levels required for efficient amine labeling.[2][3][4] This enhanced stability can lead to more efficient and reproducible conjugation reactions with higher yields, as the TFP ester remains reactive for a longer period.[5]

Q2: What is the optimal pH range for TFP ester conjugation reactions?

A2: The optimal pH for TFP ester reactions with primary amines is typically in the range of 7.2 to 9.0.[6][7][8] While some reactions can be performed at a pH as high as 10, it's important to balance the increased reactivity of the deprotonated amine with the potential for hydrolysis of the ester.[2][9] For pH-sensitive proteins, a buffer closer to physiological pH (7.4) can be used, although the reaction may proceed more slowly.[10]

Q3: What are the recommended buffers for TFP ester reactions?

A3: It is crucial to use amine-free buffers to avoid competition with the target molecule. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate (B1201080), and carbonate/bicarbonate buffers.[11] Buffers containing primary amines, such as Tris and glycine, should be avoided in the reaction mixture but can be used to quench the reaction.[11]

Q4: How should I prepare and handle TFP ester reagents?

A4: TFP esters are moisture-sensitive.[11] It is essential to bring the reagent vial to room temperature before opening to prevent moisture condensation.[11] For long-term storage, TFP esters should be kept desiccated and protected from light. Stock solutions should be prepared immediately before use in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[11][12]

Q5: What is a typical molar excess of TFP ester to use in a conjugation reaction?

A5: The optimal molar excess of TFP ester depends on the concentration of the protein or biomolecule. For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess of the TFP ester is a good starting point.[11] For more dilute protein solutions (less than 5 mg/mL), a 20- to 50-fold molar excess may be necessary to achieve a sufficient degree of labeling.[11] It is often recommended to perform a titration experiment to determine the optimal molar ratio for a specific application.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
Low Conjugation Yield Insufficient molar excess of TFP ester.Increase the molar ratio of TFP ester to the target molecule. For dilute protein solutions, a higher excess is often required.[11]
Reaction time is too short.Increase the incubation time. Reactions can be run for several hours at room temperature or overnight at 4°C.[6][11]
Suboptimal pH.Ensure the reaction pH is within the optimal range of 7.2-9.0.[6]
Hydrolysis of the TFP ester.Prepare fresh TFP ester stock solution in anhydrous DMSO or DMF immediately before use. Avoid introducing moisture into the reaction.[11]
Presence of competing primary amines in the buffer.Use an amine-free buffer such as PBS, HEPES, or borate. If necessary, perform a buffer exchange of your biomolecule solution before the reaction.[11]
Protein Aggregation/Precipitation Over-labeling of the protein.Reduce the molar excess of the TFP ester. Perform a titration to find the optimal degree of labeling that does not compromise protein solubility.[10]
Hydrophobicity of the TFP ester or the conjugated molecule.For hydrophobic dyes or linkers, try to keep the degree of labeling to a minimum (e.g., 1:1 stoichiometry). Consider using a more hydrophilic TFP ester reagent if available.[13]
High concentration of organic co-solvent.Minimize the volume of DMSO or DMF added to the reaction. Typically, the organic solvent should not exceed 10% of the total reaction volume.[6]
Suboptimal buffer conditions (ionic strength, pH).Screen different buffer conditions. Sometimes, adjusting the salt concentration or using additives can help maintain protein stability.[10][14]
Protein instability at reaction temperature.Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[10]
Poor Specificity/Side Reactions Reaction with other nucleophilic residues.While TFP esters are highly reactive towards primary amines, reactions with other nucleophiles like tyrosine, serine, or arginine have been reported, especially at higher pH. Consider lowering the reaction pH.[15]
Hydrolysis of the TFP ester.As mentioned above, ensure anhydrous conditions for the TFP ester stock and prepare it fresh. TFP esters are more stable than NHS esters but can still hydrolyze over time in aqueous buffers.[2][11]

Data Summary

Table 1: Recommended Reaction Parameters for TFP Ester Conjugations
Parameter Recommended Range/Condition Notes Citation
pH 7.2 - 9.0Higher pH increases the rate of aminolysis but also the rate of hydrolysis. The optimal pH is a balance between these two competing reactions.[6][7][8]
Temperature 4°C to 37°CRoom temperature (20-25°C) is common. Lower temperatures (4°C) can be used for sensitive biomolecules, requiring longer reaction times. Higher temperatures (up to 37°C) can increase the reaction rate.[6][11][16]
Reaction Time 30 minutes to overnightTypically 1-4 hours at room temperature. For reactions at 4°C or with less reactive amines, overnight incubation may be necessary.[6][11]
Molar Excess of TFP Ester 2:1 to 50:1 (ester:amine)Highly dependent on the concentration of the target molecule and the desired degree of labeling. A 10-fold excess is a common starting point for mg/mL protein concentrations.[6][11]
Buffer Type PBS, HEPES, Borate, Carbonate/BicarbonateMust be free of primary amines. Buffer concentration is typically in the range of 50-100 mM.[6][11][]
Co-solvent (for TFP ester) Anhydrous DMSO or DMFUse a minimal volume, typically not exceeding 10% of the total reaction volume.[6][11]
Table 2: Comparison of TFP and NHS Ester Hydrolysis

Data from a study on self-assembled monolayers (SAMs) at room temperature.

pH TFP Ester Half-life (t₁/₂) on SAMs NHS Ester Half-life (t₁/₂) on SAMs Citation
7.0~10 hours~6 hours[2]
8.0~6 hours~1 hour[2]
10.0~6 hours~39 minutes[2]

Note: While this data is from a specific experimental setup, it illustrates the general trend of increased stability of TFP esters compared to NHS esters, particularly at higher pH.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a TFP Ester

This protocol is a general guideline for labeling a protein with a TFP ester-activated molecule (e.g., a fluorescent dye).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 2-10 mg/mL.

  • TFP ester reagent.

  • Anhydrous DMSO or DMF.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., size-exclusion chromatography column).

Procedure:

  • Protein Preparation: If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an appropriate amine-free buffer.[12]

  • TFP Ester Stock Solution Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the TFP ester in anhydrous DMSO or DMF.[12]

  • Reaction Setup:

    • To your protein solution, slowly add the calculated volume of the TFP ester stock solution while gently vortexing. A common starting molar ratio is 10:1 (TFP ester:protein).

    • The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[11]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[11][12]

  • Purification: Remove the unreacted TFP ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.[]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the conjugated label. The purified conjugate can be further analyzed by SDS-PAGE and mass spectrometry.

Protocol 2: Peptide Conjugation with a TFP Ester

This protocol provides a general method for conjugating a TFP ester to a peptide containing a primary amine (e.g., N-terminus or lysine (B10760008) side chain).

Materials:

  • Peptide with a primary amine, dissolved in an appropriate buffer.

  • TFP ester reagent.

  • Anhydrous DMSO or DMF.

  • Reaction buffer: 50-100 mM sodium bicarbonate or borate buffer, pH 8.0-8.5.

  • Quenching solution: 5% trifluoroacetic acid (TFA) in water or 1 M Tris-HCl, pH 8.0.

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification.

Procedure:

  • Peptide Solution Preparation: Dissolve the peptide in the reaction buffer.

  • TFP Ester Stock Solution Preparation: Prepare a stock solution of the TFP ester in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the TFP ester stock solution to the peptide solution. A molar excess of 1.5 to 5-fold of the TFP ester is a good starting point.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by analytical RP-HPLC or LC-MS.

  • Quenching: Once the reaction is complete, quench any unreacted TFP ester by adding the quenching solution.

  • Purification: Purify the conjugated peptide from unreacted starting materials and byproducts using preparative RP-HPLC.[18][19]

  • Verification: Confirm the identity and purity of the final conjugate by analytical RP-HPLC and mass spectrometry.

Visualizations

TFP_Ester_Reaction_Workflow General Workflow for TFP Ester Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction cluster_analysis Analysis prep_protein Prepare Biomolecule in Amine-Free Buffer mix Combine Biomolecule and TFP Ester prep_protein->mix prep_tfp Prepare TFP Ester Stock in Anhydrous Solvent prep_tfp->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., SEC, HPLC) quench->purify characterize Characterize Conjugate (DOL, MS, etc.) purify->characterize

Caption: A general experimental workflow for TFP ester conjugation.

Troubleshooting_TFP_Ester_Reaction Troubleshooting Low TFP Ester Conjugation Yield start Low Conjugation Yield check_reagents Are TFP ester and solvent fresh and anhydrous? start->check_reagents check_buffer Is the reaction buffer amine-free and at optimal pH? check_reagents->check_buffer Yes solution_reagents Prepare fresh TFP ester stock in anhydrous solvent. check_reagents->solution_reagents No check_ratio Is the molar ratio of TFP ester sufficient? check_buffer->check_ratio Yes solution_buffer Perform buffer exchange into an amine-free buffer (pH 7.2-9.0). check_buffer->solution_buffer No check_time_temp Are reaction time and temperature adequate? check_ratio->check_time_temp Yes solution_ratio Increase molar excess of TFP ester, especially for dilute samples. check_ratio->solution_ratio No solution_time_temp Increase incubation time or reaction temperature. check_time_temp->solution_time_temp No

Caption: A logical decision tree for troubleshooting low yield in TFP ester reactions.

References

Solving aggregation issues with Bis-Mal-Lysine-PEG4-TFP ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with Bis-Mal-Lysine-PEG4-TFP ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker used in bioconjugation.[1] It features two maleimide (B117702) groups, a tetrafluorophenyl (TFP) ester, and a polyethylene (B3416737) glycol (PEG4) spacer.[2] The maleimide groups react specifically with sulfhydryl (thiol) groups, typically on cysteine residues of proteins, while the TFP ester reacts with primary amines, such as those on lysine (B10760008) residues.[1] This dual reactivity makes it particularly useful for creating complex bioconjugates, including antibody-drug conjugates (ADCs).[2] The hydrophilic PEG4 spacer is incorporated to improve the solubility of the final conjugate and reduce aggregation.[3]

Q2: I am observing precipitation/cloudiness in my reaction vial. What is causing this aggregation?

Aggregation, observed as turbidity or precipitation, during conjugation with this compound can be triggered by several factors:

  • Increased Hydrophobicity: The conjugation of molecules, especially hydrophobic payloads in ADCs, to an antibody can create hydrophobic patches on the antibody's surface.[4] These patches can interact with each other, leading to self-association and aggregation.[5]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer are critical for protein stability.[6] If the pH is close to the protein's isoelectric point, its solubility will be at its lowest, increasing the likelihood of aggregation.[4]

  • High Protein Concentration: At higher concentrations, protein molecules are in closer proximity, which increases the chances of intermolecular interactions that can lead to aggregation.[6]

  • Over-Conjugation: Attaching too many linker-payload molecules to a single protein can significantly alter its surface properties, leading to instability and aggregation.[7]

  • Presence of Organic Solvents: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[1] High concentrations of these solvents can denature proteins and cause them to aggregate.[8]

Q3: How can I detect and quantify aggregation in my sample?

Aggregation can be detected and quantified using several analytical techniques:

  • Visual Inspection: The simplest method is to look for visible signs of aggregation, such as cloudiness, opalescence, or precipitation.[9]

  • UV-Vis Spectroscopy: An increase in absorbance at around 350 nm can indicate the presence of insoluble aggregates.[6]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high-molecular-weight species eluting earlier than the monomeric protein is a clear indication of aggregation.[6]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size and polydispersity can indicate the formation of aggregates.[9]

Q4: Can the choice of linker impact the stability and solubility of the final conjugate?

Yes, the linker chemistry plays a crucial role. The inclusion of a hydrophilic PEG spacer, such as the PEG4 in this compound, is a deliberate design choice to enhance the solubility of the resulting conjugate and mitigate aggregation.[3] PEG chains can form a "hydration shell" around the molecule, which helps to keep it in solution.[3]

Troubleshooting Guide

If you are encountering aggregation during your conjugation experiments with this compound, follow this step-by-step guide to troubleshoot the issue.

Step 1: Optimize Reaction Conditions

The first step is to systematically evaluate and optimize your reaction conditions.

  • Molar Ratio of Linker to Protein: An excess of the crosslinker can lead to over-modification and subsequent aggregation.[7] It is recommended to perform a titration to determine the optimal molar ratio of this compound to your protein. Start with a lower molar excess and gradually increase it while monitoring for aggregation.

  • Protein Concentration: High protein concentrations can promote aggregation.[6] Try performing the conjugation reaction at a lower protein concentration (e.g., 1-2 mg/mL) to reduce intermolecular interactions.

  • Reaction Buffer pH: The pH of the buffer affects both the reactivity of the functional groups and the stability of the protein. The maleimide-thiol reaction is most efficient at a pH of 6.5-7.5, while the TFP ester-amine reaction is favored at a pH of 7.5-8.0.[1] Ensure your buffer pH is within the optimal range for both reactions and for maintaining the stability of your specific protein. Avoid pH values near the protein's isoelectric point.[4]

  • Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the aggregation process.[10] While the conjugation reaction will also be slower, this can provide a more controlled environment.

Step 2: Modify Buffer Composition

If optimizing the reaction conditions is not sufficient, consider modifying the composition of your buffer.

  • Use of Stabilizing Excipients: The addition of certain excipients can help to stabilize the protein and prevent aggregation.[10] Common stabilizing agents include:

    • Arginine: Often used at concentrations of 50-100 mM.

    • Glycerol: Can be added at a concentration of 5-20%.

    • Non-ionic detergents: Low concentrations of detergents like Tween-20 (0.01-0.1%) can help to prevent hydrophobic interactions.

  • Ionic Strength: The salt concentration of the buffer can influence protein solubility. Both too low and too high salt concentrations can lead to aggregation.[4] It may be beneficial to screen a range of salt concentrations to find the optimal condition for your protein.

Step 3: Control Reagent Addition

The way the crosslinker is introduced into the reaction can also impact aggregation.

  • Stepwise Addition: Instead of adding the entire volume of the dissolved this compound at once, try adding it in smaller portions over a period of time.[9] This can prevent localized high concentrations of the reagent that might induce precipitation.

  • Solvent Concentration: Keep the final concentration of the organic solvent (used to dissolve the crosslinker) as low as possible, ideally below 10%, to avoid denaturing the protein.[11]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing your conjugation reactions and minimizing aggregation.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeRationale
Protein Concentration 1 - 5 mg/mLLower concentrations reduce intermolecular interactions that can lead to aggregation.[10]
Molar Ratio (Linker:Protein) 5:1 to 20:1Should be empirically determined for each protein to avoid over-labeling.[7]
pH for Maleimide Reaction 6.5 - 7.5Ensures specificity for thiol groups.[1]
pH for TFP Ester Reaction 7.5 - 8.0Optimal for reaction with primary amines.[1]
Temperature 4°C to Room TemperatureLower temperatures can slow aggregation.[10]
Final Organic Solvent Conc. < 10%Minimizes protein denaturation.[11]

Table 2: Common Stabilizing Excipients

ExcipientTypical ConcentrationMechanism of Action
Arginine 50 - 100 mMSuppresses protein-protein interactions.[10]
Glycerol 5 - 20%Increases solvent viscosity and stabilizes protein structure.[10]
Tween-20 0.01 - 0.1%Non-ionic detergent that reduces hydrophobic interactions.[10]

Experimental Protocol: General Procedure for Antibody Conjugation

This protocol provides a general guideline for conjugating this compound to an antibody. It is essential to optimize the conditions for your specific antibody and payload.

  • Antibody Preparation:

    • If targeting cysteines for maleimide conjugation, partially reduce the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Ensure complete removal of the reducing agent before adding the crosslinker.

    • Dialyze the antibody into an amine-free buffer at the desired pH (e.g., phosphate-buffered saline, PBS, at pH 7.2-7.5).

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Crosslinker Preparation:

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO to a stock concentration of 10-20 mM.[12]

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the dissolved crosslinker to the antibody solution while gently stirring.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-8 hours.

  • Quenching (Optional):

    • If desired, the reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to react with any remaining TFP esters.

  • Purification:

    • Remove excess crosslinker and unconjugated payload by size exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the conjugate for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as HIC-HPLC, RP-HPLC, and SEC.

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting aggregation issues.

experimental_workflow Experimental Workflow for Bioconjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Reduction/Buffer Exchange) conjugation Conjugation Reaction (Add linker to antibody) antibody_prep->conjugation linker_prep Linker Preparation (Dissolve in DMSO) linker_prep->conjugation incubation Incubation (RT or 4°C) conjugation->incubation purification Purification (SEC or Dialysis) incubation->purification analysis Analysis (SEC, DLS, etc.) purification->analysis

Caption: A typical experimental workflow for bioconjugation.

troubleshooting_flowchart Troubleshooting Aggregation start Aggregation Observed? optimize_conditions Optimize Reaction Conditions - Molar Ratio - Protein Concentration - pH & Temperature start->optimize_conditions Yes modify_buffer Modify Buffer - Add Stabilizing Excipients - Adjust Ionic Strength optimize_conditions->modify_buffer control_addition Control Reagent Addition - Stepwise Addition - Lower Solvent % modify_buffer->control_addition reassess Re-evaluate Aggregation control_addition->reassess reassess->optimize_conditions Yes solution Aggregation Resolved reassess->solution No consult Consult Further solution->consult If further optimization needed

Caption: A logical flowchart for troubleshooting aggregation issues.

References

Challenges in purifying PEGylated proteins and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying PEGylated Proteins

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated proteins?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, often results in a complex and heterogeneous mixture.[] This heterogeneity is the primary challenge during purification and includes:

  • Unreacted Protein: The original, unmodified biomolecule.

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.

  • Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[2]

Q2: What are the most common methods for purifying PEGylated proteins?

The most widely used purification techniques for PEGylated proteins are based on chromatography and leverage differences in molecular size, charge, and hydrophobicity.[3] These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[][4]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation and even positional isomers.[][5]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's hydrophobicity, enabling separation.[3]

  • Reversed-Phase Chromatography (RPC): A high-resolution technique that separates based on hydrophobicity, often used for analytical characterization and purification of smaller PEGylated peptides and proteins.[][6]

Non-chromatographic techniques like ultrafiltration/diafiltration and aqueous two-phase systems are also employed, particularly for initial purification steps and large-scale processing.[][7]

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
IssuePossible CauseRecommendation
Poor Separation of PEGylated Conjugate and Unreacted Protein/PEG Inappropriate column choice (pore size). For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.[4] Consider using a longer column or a resin with a smaller particle size for higher resolution.[8]
Sample volume too large. The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[4][8]
Low Recovery of PEGylated Compound Non-specific binding to the column matrix. Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[4]
Protein precipitation on the column. Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[4]
Distorted Peak Shapes Unwanted interactions with the stationary phase. For PEG analysis in organic solvents like THF, distorted peaks can occur. Consider using a different mobile phase or a column with a different stationary phase chemistry.[4][9]
Channeling in the column. Repack the column, ensuring a homogenous bed. Avoid introducing air bubbles.
Ion Exchange Chromatography (IEX)
IssuePossible CauseRecommendation
Poor Separation of PEGylated Species (including positional isomers) "Charge shielding" effect of PEG. Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[4][10]
Inappropriate salt gradient. For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[4][8]
Low Binding Capacity Steric hindrance from the PEG chain. The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size. Agarose-based resins with open porous structures have shown higher dynamic binding capacities for PEGylated proteins.[4][11]
Protein Elutes in Flow-Through Incorrect buffer conditions (pH or ionic strength). Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to allow for binding.[4]
Low Recovery Hydrophobic interactions between protein and matrix. Reduce the salt concentration in the elution buffer to minimize hydrophobic interactions. Increase the pH or add a suitable detergent or organic solvent (e.g., 5% isopropanol).
Hydrophobic Interaction Chromatography (HIC)
IssuePossible CauseRecommendation
Poor Resolution Inappropriate salt concentration. The type and concentration of salt in the binding buffer are critical. Ammonium (B1175870) sulfate (B86663) is commonly used to promote binding. The optimal concentration needs to be determined empirically.[4]
Weak hydrophobic interaction. For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains like phenyl or butyl) may be required.[4][12]
Low Recovery Protein precipitation at high salt concentrations. Screen different lyotropic salts and their concentrations. Sometimes, a lower initial salt concentration is necessary, even if it reduces binding efficiency.[4]
Irreversible binding to the column. Decrease the salt concentration in the elution buffer.[8] Use a resin with lower hydrophobicity or consider adding an organic solvent to the elution buffer to reduce strong hydrophobic interactions.

Data on Purification Performance

The selection of a purification strategy often involves a trade-off between resolution, recovery, and throughput. The following table summarizes typical performance characteristics of common chromatographic techniques for PEGylated protein purification.

TechniqueResolutionRecoveryThroughputKey Applications
SEC ModerateHighLow to ModerateRemoval of unreacted PEG and native protein.[]
IEX HighModerate to HighModerateSeparation of species with different degrees of PEGylation and positional isomers.[][5][13]
HIC Moderate to HighModerateModerateOrthogonal purification step, separation based on hydrophobicity changes.[][12]
RPC Very HighLow to ModerateHighAnalytical characterization, purification of peptides and small proteins.[][6]

Note: Performance can vary significantly depending on the specific protein, PEG size, and experimental conditions. A study on PEGylated lysozyme (B549824) purification using a laterally-fed membrane chromatography (LFMC) device with cation-exchange membranes showed significantly higher throughput (21.7 times higher flow rate in bed volumes/min) and comparable resolution to traditional resin columns.[14] Another study on PEGylated bovine serum albumin (BSA) purification by anion-exchange chromatography achieved a purity of >90%.[11]

Experimental Protocols

General Sample Preparation for Chromatography
  • Reaction Quenching: Stop the PEGylation reaction by adding a quenching reagent (e.g., a primary amine like Tris or glycine) to consume excess reactive PEG.[4]

  • Buffer Exchange: If necessary, exchange the buffer of the reaction mixture to the appropriate loading buffer for the chosen chromatographic method. This can be done using dialysis or a desalting column.[4]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column.[4][8]

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is suitable for the separation of PEGylated proteins from unreacted protein and free PEG.

  • Column: Select an SEC column with a fractionation range appropriate for the size of your PEGylated protein and the impurities.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline (PBS), pH 7.4).[8]

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate recommended by the manufacturer until a stable baseline is achieved.[8]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[8]

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated protein will elute earlier than the smaller unreacted protein and free PEG.[8]

  • Fraction Collection: Collect fractions as the sample elutes from the column.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.[8]

  • Pooling: Pool the fractions containing the pure product.

Protocol 2: Ion Exchange Chromatography (IEX)

This protocol is designed to separate PEGylated proteins based on differences in their surface charge.

  • Column Selection: Choose an IEX column (anion or cation exchange) based on the isoelectric point (pI) of your protein and the desired pH of the mobile phase.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the protein is charged and will bind to the resin.

    • Elution Buffer (Buffer B): The same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of Buffer A until the pH and conductivity of the effluent are the same as the buffer.[4][15]

  • Sample Loading: Load the sample onto the column at a low flow rate to ensure efficient binding.

  • Wash: Wash the column with several column volumes of Buffer A to remove any unbound or weakly bound impurities.[4]

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).[4] This will separate the different PEGylated species based on their charge.

  • Fraction Collection and Analysis: Collect fractions and analyze them to identify the desired PEGylated protein.

  • Regeneration: Regenerate the column with a high salt buffer followed by re-equilibration with the binding buffer.[16]

Protocol 3: Hydrophobic Interaction Chromatography (HIC)

This protocol is for separating PEGylated proteins based on differences in hydrophobicity.

  • Column Selection: Choose an HIC column with an appropriate level of hydrophobicity (e.g., butyl, phenyl, or ether ligands).[4]

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A buffer containing a high concentration of a lyotropic salt (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[4]

    • Elution Buffer (Buffer B): The same buffer as Buffer A but without the salt.[4]

  • Column Equilibration: Equilibrate the column with Buffer A.[4]

  • Sample Preparation: Add a high concentration of a lyotropic salt to the sample to promote binding. The final salt concentration should be similar to that of the Binding Buffer.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Wash: Wash the column with Binding Buffer to remove unbound components.

  • Elution: Elute the bound proteins using a linear gradient of decreasing salt concentration (e.g., 100-0% Buffer A over 20-30 column volumes).

  • Fraction Collection and Analysis: Collect and analyze fractions to identify the purified PEGylated protein.

Visualizations

experimental_workflow start PEGylation Reaction Mixture quenching Quench Reaction start->quenching buffer_exchange Buffer Exchange / Desalting quenching->buffer_exchange filtration Sample Filtration (0.22 µm) buffer_exchange->filtration chromatography Chromatographic Purification (e.g., IEX, SEC, or HIC) filtration->chromatography fraction_collection Fraction Collection chromatography->fraction_collection analysis Analysis of Fractions (SDS-PAGE, HPLC, MS) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling final_product Purified PEGylated Protein pooling->final_product

Caption: General experimental workflow for the purification of PEGylated proteins.

purification_strategy start Start: Heterogeneous PEGylation Mixture q1 Primary Goal: Remove Unreacted PEG/Protein? start->q1 sec Use Size Exclusion Chromatography (SEC) q1->sec Yes q2 Need to separate Positional Isomers? q1->q2 No sec->q2 iex Use Ion Exchange Chromatography (IEX) q2->iex Yes hic Use Hydrophobic Interaction Chromatography (HIC) as an orthogonal step q2->hic No iex->hic Further polishing needed end Purified Product iex->end Purity sufficient hic->end

Caption: Decision tree for selecting a PEGylated protein purification strategy.

References

Improving the reaction yield of Bis-Mal-Lysine-PEG4-TFP ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bis-Mal-Lysine-PEG4-TFP Ester. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker. It features two maleimide (B117702) groups that react with sulfhydryls (thiols), and one 2,3,5,6-tetrafluorophenyl (TFP) ester that reacts with primary and secondary amines.[1][2] The molecule's core is a lysine (B10760008) residue, and a hydrophilic PEG4 spacer enhances water solubility.[3][4][5] Its primary applications include the construction of Antibody-Drug Conjugates (ADCs), synthesis of PROTACs, immobilization of antibodies on surfaces, and crosslinking biomolecules.[1][4][6]

Q2: How should I store and handle this reagent?

Proper storage is critical to maintain the reagent's reactivity.

  • Storage Temperature : Store the solid reagent at -20°C, protected from light and moisture.[2][4][6]

  • Handling : Before opening, always allow the vial to warm to room temperature to prevent moisture condensation.[2][7] Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture, as it is hygroscopic.[2]

  • Stock Solutions : Prepare stock solutions immediately before use in a dry, water-miscible organic solvent like anhydrous DMSO or DMF.[8][9] Stock solutions can be stored for short periods at -20°C or -80°C but should be aliquoted to avoid repeated freeze-thaw cycles.[2][6]

Q3: What are the optimal pH conditions for the conjugation reactions?

The two types of reactive groups on this linker have different optimal pH ranges for maximum efficiency and selectivity.

  • Maleimide-Thiol Reaction : The reaction between the maleimide groups and thiols (e.g., cysteine residues) is most efficient and highly chemoselective at a pH between 6.5 and 7.5.[1][3][10] Above pH 7.5, the maleimide group loses its selectivity and can react with amines.[1][2]

  • TFP Ester-Amine Reaction : The TFP ester reacts with primary amines (e.g., lysine residues) optimally at a pH of 7.5 to 8.0.[1] TFP esters are more resistant to hydrolysis than NHS esters, but higher pH values will still increase the rate of hydrolysis.[1][11]

Q4: Which solvents and buffers should I use?

  • Solvents for Stock Solutions : Use anhydrous (dry) DMSO or DMF to prepare a concentrated stock solution.[8] Using newly opened or anhydrous grade DMSO is recommended as hygroscopic DMSO can impact solubility.[6]

  • Reaction Buffers : Use non-amine-containing buffers for the conjugation reaction, such as PBS or HEPES, especially when targeting the TFP ester. Buffers like Tris should be avoided as their primary amines will compete with the target molecule.[8] Ensure buffers are degassed if working with thiol-containing molecules to prevent oxidation of thiols.[8]

Troubleshooting Guide

This section addresses common problems encountered when using this compound, providing potential causes and recommended solutions.

Low or No Reaction Yield
IssuePotential CauseSuggested Solution
No conjugation with amine target Degraded TFP Ester : The TFP ester is moisture-sensitive and can hydrolyze over time, rendering it non-reactive.[11]Prepare fresh stock solutions of the reagent in anhydrous DMSO or DMF immediately before use.[11] Always warm the reagent vial to room temperature before opening.[2]
Incorrect Reaction pH : The pH is too low for the primary amine to be sufficiently nucleophilic.Maintain the reaction pH between 7.5 and 8.0 for optimal TFP ester reactivity with amines.[1] Use non-amine buffers like PBS or HEPES.[8]
Competing Nucleophiles in Buffer : Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule for the TFP ester.Switch to a non-amine buffer such as PBS, HEPES, or borate (B1201080) buffer.
No conjugation with thiol target Oxidized Thiols : Sulfhydryl groups on the target protein (e.g., cysteines) have formed disulfide bonds and are unavailable for reaction.[8]Reduce the protein's disulfide bonds using a reducing agent like TCEP prior to conjugation.[8] Use degassed buffers to prevent re-oxidation.[8] Avoid DTT or β-mercaptoethanol unless they are removed before adding the maleimide reagent.[8]
Hydrolyzed Maleimide Group : The maleimide ring can open via hydrolysis, especially at pH values above 7.5, making it unable to react with thiols.[8]Maintain the reaction pH strictly between 6.5 and 7.5 for the maleimide-thiol conjugation step.[8][10] Prepare reagent solutions immediately before use.[8]
Overall Low Yield Suboptimal Molar Ratio : The molar excess of the crosslinker may be too low for efficient conjugation.Optimize the molar ratio of the crosslinker to the target molecule. A 10:1 to 20:1 molar ratio of maleimide to protein is a common starting point, but this should be optimized.[8][9] For some molecules, ratios as low as 2:1 or 5:1 have been found to be optimal.[12]
Steric Hindrance : The PEG linker, while flexible, may not be long enough to overcome steric hindrance if the reactive sites on the biomolecule are buried.Consider reaction conditions that may expose the reactive sites, such as adjusting ionic strength. Ensure adequate mixing during the reaction.
Protein Aggregation or Precipitation
IssuePotential CauseSuggested Solution
Precipitation during conjugation Hydrophobicity : Crosslinking can sometimes increase the hydrophobicity of the resulting conjugate, leading to aggregation, especially with high drug-to-antibody ratios (DAR).[5]The inherent PEG4 spacer in this reagent increases hydrophilicity, which helps mitigate this issue.[3][5] If aggregation persists, try reducing the molar excess of the reagent or lowering the protein concentration.
Suboptimal Buffer Conditions : Incorrect pH or high ionic strength can lead to protein instability and aggregation.Optimize buffer conditions to ensure the protein is stable. Maintain the pH within the protein's known stability range, which for many is around 7.0-7.5.[8]
Visualizing the Reaction Workflow and Troubleshooting

A clear workflow is essential for a successful conjugation. The following diagram illustrates a typical two-step experimental process.

G cluster_prep Preparation Phase cluster_reaction1 Step 1: TFP Ester Reaction cluster_reaction2 Step 2: Maleimide Reaction A Prepare Anhydrous Reagent Stock (DMSO/DMF) D Mix Reagent + Biomolecule 1 (pH 7.5 - 8.0) A->D B Prepare Biomolecule 1 (Amine-containing) in Amine-Free Buffer B->D C Prepare Biomolecule 2 (Thiol-containing) in Degassed Buffer G Mix Intermediate + Biomolecule 2 (pH 6.5 - 7.5) C->G E Incubate (RT, 1-2 hours) D->E F Purify Intermediate Conjugate (e.g., Desalting Column) E->F F->G H Incubate (RT, 2 hours or 4°C, overnight) G->H I Quench Reaction (e.g., Cysteine) H->I J Final Purification (e.g., SEC) I->J

Caption: Experimental workflow for a two-step conjugation.

Below is a troubleshooting decision tree to help diagnose issues with reaction yield.

G cluster_tfp TFP Ester Reaction Issues (Amine Target) cluster_mal Maleimide Reaction Issues (Thiol Target) Start Low or No Yield TFP_pH Is pH 7.5 - 8.0? Start->TFP_pH MAL_pH Is pH 6.5 - 7.5? Start->MAL_pH TFP_Buffer Using Amine-Free Buffer (PBS, HEPES)? TFP_pH->TFP_Buffer Yes TFP_pH->TFP_Buffer No: Adjust pH TFP_Reagent Reagent Solution Freshly Made in Anhydrous Solvent? TFP_Buffer->TFP_Reagent Yes TFP_Buffer->TFP_Reagent No: Change Buffer Solution Yield Should Improve. Consider Optimizing Molar Ratios. TFP_Reagent->Solution Yes TFP_Reagent->Solution No: Remake Reagent MAL_Thiol Thiols Reduced (e.g., with TCEP)? MAL_pH->MAL_Thiol Yes MAL_pH->MAL_Thiol No: Adjust pH MAL_Buffer Buffer Degassed? MAL_Thiol->MAL_Buffer Yes MAL_Thiol->MAL_Buffer No: Add TCEP MAL_Buffer->Solution Yes MAL_Buffer->Solution No: Degas Buffer

Caption: Troubleshooting decision tree for low reaction yield.

Experimental Protocol: Two-Step Conjugation

This protocol provides a general methodology for conjugating an amine-containing protein (Protein-NH₂) and a thiol-containing peptide (Peptide-SH) using this compound.

Materials:

  • This compound

  • Protein-NH₂ (e.g., an antibody)

  • Peptide-SH

  • Anhydrous DMSO

  • Reaction Buffer A: 1x PBS, pH 7.8 (for TFP ester reaction)

  • Reaction Buffer B: 1x PBS, pH 7.2, degassed (for maleimide reaction)

  • Reducing Agent: TCEP solution (tris(2-carboxyethyl)phosphine)

  • Quenching Solution: L-cysteine solution

  • Desalting columns or size-exclusion chromatography (SEC) system

Procedure:

Part 1: TFP Ester Reaction with Protein-NH₂

  • Reagent Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.[8]

  • Protein Preparation : Prepare the Protein-NH₂ in Reaction Buffer A at a concentration of 1-10 mg/mL.

  • Conjugation Reaction : a. Add a 10-fold molar excess of the 10 mM reagent stock solution to the protein solution. b. Mix gently and incubate for 1-2 hours at room temperature, protected from light.

  • Purification : Remove excess, unreacted reagent by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B. Collect the protein-containing fractions. This purified product is now Protein-Mal₂.

Part 2: Maleimide Reaction with Peptide-SH

  • Peptide Preparation (if reduction is needed) : If the Peptide-SH contains disulfide bonds, dissolve it in Reaction Buffer B and add a 50-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.[8]

  • Conjugation Reaction : a. Add a 5-fold molar excess of the (reduced) Peptide-SH to the purified Protein-Mal₂ solution from Part 1. b. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Quenching : To stop the reaction, add L-cysteine to the reaction mixture to a final concentration of 1-2 mM to quench any unreacted maleimide groups.[8] Incubate for 15 minutes.

  • Final Purification : Purify the final conjugate (Protein-Peptide) from excess peptide and quenching reagent using SEC or dialysis.

  • Analysis : Analyze the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the final yield.

References

Technical Support Center: Enhancing the Stability of TFP Esters in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2,3,5,6-tetrafluorophenyl (TFP) esters in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What are TFP esters and why are they used in bioconjugation?

A1: Tetrafluorophenyl (TFP) esters are amine-reactive chemical groups used to form stable amide bonds with primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2] They are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher stability in aqueous solutions, especially at basic pH, which can lead to more efficient and reproducible conjugation reactions.[3][4][5]

Q2: What is the primary cause of TFP ester instability in aqueous solutions?

A2: The primary cause of instability for TFP esters in aqueous solutions is hydrolysis. This is a chemical reaction where the ester reacts with water, causing it to degrade. This degradation is a competing side reaction to the desired conjugation with an amine.[5][6] The rate of this hydrolysis reaction increases as the pH of the solution becomes more basic.[6][7]

Q3: How does the stability of TFP esters compare to NHS esters?

A3: TFP esters are significantly more resistant to hydrolysis in aqueous buffers than NHS esters, particularly at neutral to basic pH.[1][2][8] This enhanced stability provides a longer reaction window for conjugation to amine-containing molecules.[9] For instance, at a pH of 10, TFP-activated surfaces have been shown to have a half-life almost 10 times longer than that of NHS-activated surfaces.[6]

Q4: What is the optimal pH for performing conjugations with TFP esters?

A4: The optimal pH range for reacting TFP esters with primary amines is typically between 7.5 and 8.0.[8] This is slightly higher than the optimal pH for NHS esters (pH 7.0-7.5).[8] While the rate of the desired amine reaction is favorable at this pH, it's important to be aware that the rate of the competing hydrolysis reaction also increases with pH.[6] Therefore, careful optimization of reaction time and pH is crucial.

Q5: What buffers should I use for TFP ester conjugation reactions?

A5: It is critical to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the TFP ester.[10] Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate (B1201080) buffers within the pH range of 7-9.[11] Buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) should be avoided.[10]

Troubleshooting Guide

Problem: Low Conjugation Yield or Inconsistent Results

Low yields in bioconjugation reactions are a common issue.[12] The following guide will help you troubleshoot potential causes related to TFP ester stability.

Step 1: Verify the Integrity of the TFP Ester Reagent

  • Issue: TFP esters are sensitive to moisture.[10][11] Improper storage can lead to hydrolysis of the reagent before it is even used in an experiment.

  • Solution: Always allow the TFP ester reagent vial to warm to room temperature before opening to prevent moisture condensation.[10][11] Store the reagent desiccated at the recommended temperature (typically -20°C).[10]

Step 2: Assess the Reaction Conditions

  • Issue: The pH of the reaction buffer is outside the optimal range, or the reaction time is excessively long, leading to significant hydrolysis of the TFP ester.[12]

  • Solution:

    • Confirm the pH of your reaction buffer is within the optimal range of 7.5-8.0.

    • Avoid unnecessarily long reaction times. While TFP esters are more stable than NHS esters, they will still hydrolyze over time.[2] Consider performing a time-course experiment to determine the optimal reaction time for your specific application.

    • For particularly sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., up to 24 hours) to minimize hydrolysis, although the reaction rate will be slower.[12]

Step 3: Evaluate the Solvent Used for Stock Solutions

  • Issue: Using a non-anhydrous solvent to prepare the TFP ester stock solution can introduce water, leading to premature hydrolysis.

  • Solution: Prepare stock solutions of the TFP ester immediately before use in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[11][12] Do not prepare and store stock solutions for extended periods.[10]

Step 4: Consider the Hydrophobicity of the TFP Ester

  • Issue: TFP esters are generally more hydrophobic than NHS esters.[13] This can sometimes lead to solubility issues when adding the stock solution to your aqueous reaction buffer.

  • Solution: Ensure rapid and efficient mixing when adding the TFP ester stock solution to the protein solution to avoid precipitation and ensure a homogenous reaction mixture.

Below is a decision tree to guide your troubleshooting process for low conjugation efficiency.

Troubleshooting_Low_Conjugation_Yield start Low Conjugation Yield check_reagent Is the TFP ester reagent fresh and stored correctly? start->check_reagent check_buffer Is the reaction buffer amine-free and at the correct pH (7.5-8.0)? check_reagent->check_buffer Yes reagent_ok Use fresh reagent, ensure proper storage. check_reagent->reagent_ok No check_solvent Was the stock solution prepared in anhydrous DMSO/DMF immediately before use? check_buffer->check_solvent Yes buffer_ok Prepare fresh, amine-free buffer and verify pH. check_buffer->buffer_ok No check_time_temp Are reaction time and temperature optimized? check_solvent->check_time_temp Yes solvent_ok Use anhydrous solvent and prepare stock solution fresh. check_solvent->solvent_ok No time_temp_ok Perform time-course and temperature optimization experiments. check_time_temp->time_temp_ok No success Conjugation Yield Improved check_time_temp->success Yes reagent_ok->check_reagent buffer_ok->check_buffer solvent_ok->check_solvent time_temp_ok->check_time_temp

Caption: Troubleshooting decision tree for low TFP ester conjugation yield.

Data Presentation: Stability of Activated Esters

The stability of an activated ester is often measured by its half-life (t½), which is the time it takes for half of the ester to hydrolyze in a given buffer. The data below, adapted from studies on self-assembled monolayers, illustrates the enhanced stability of TFP esters compared to NHS esters at various pH levels.

pHActivated EsterHalf-Life (t½) in minutes
7.0NHS~156
7.0TFP~297
8.0NHS~52
8.0TFP~156
10.0NHS~39
10.0TFP~383
This data is derived from a study on surface chemistry and should be used as a relative comparison of stability.[6]

The following diagram illustrates the competing reactions of TFP ester conjugation and hydrolysis.

TFP_Ester_Reactions cluster_reactants Reactants cluster_products Products TFP_Ester R-COO-TFP (TFP Ester) Conjugate R-CO-NH-R' (Stable Amide Bond) TFP_Ester->Conjugate Desired Reaction (Aminolysis) Hydrolysis_Product R-COOH (Inactive Carboxylic Acid) TFP_Ester->Hydrolysis_Product Side Reaction (Hydrolysis) Amine R'-NH2 (Primary Amine) Water H2O (Water/Hydroxide)

Caption: Competing reaction pathways for TFP esters in aqueous solution.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with a TFP Ester

This protocol provides a general guideline for conjugating a TFP ester to a protein, such as an antibody.

  • Prepare the Protein Solution:

    • Dissolve the protein (e.g., IgG) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0) at a concentration of 1-10 mg/mL.[12]

    • If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into a suitable amine-free buffer via dialysis or a desalting column.[10]

  • Prepare the TFP Ester Stock Solution:

    • Allow the vial of the TFP ester reagent to equilibrate to room temperature before opening.[11]

    • Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[11][12] Do not store the stock solution.

  • Perform the Conjugation Reaction:

    • Add a calculated molar excess of the TFP ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point, but this should be optimized for your specific application.[11][12]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C for up to 24 hours.[12] The optimal time and temperature will depend on the specific reactants.

  • Quench the Reaction:

    • Stop the reaction by adding a quenching buffer that contains a high concentration of a primary amine. A common choice is Tris-HCl, added to a final concentration of 50-100 mM.[11]

    • Incubate for approximately 15-30 minutes to ensure all unreacted TFP ester is quenched.

  • Purify the Conjugate:

    • Remove the unreacted TFP ester, byproducts, and quenching buffer from the conjugated protein. This is typically achieved using size exclusion chromatography (e.g., a desalting column) or dialysis.[10]

The workflow for this experimental protocol is visualized below.

Conjugation_Workflow prep_protein 1. Prepare Protein in Amine-Free Buffer react 3. Mix and Incubate (e.g., 1-4h at RT) prep_protein->react prep_tfp 2. Prepare Fresh TFP Ester Stock Solution (Anhydrous DMSO/DMF) prep_tfp->react quench 4. Quench Reaction (e.g., Tris buffer) react->quench purify 5. Purify Conjugate (e.g., Desalting Column) quench->purify

Caption: Experimental workflow for protein conjugation using a TFP ester.

Protocol 2: Assessing TFP Ester Hydrolysis Rate

This protocol outlines a method to determine the rate of hydrolysis of a TFP ester-activated molecule in a specific buffer. This can be useful for optimizing reaction conditions.

  • Prepare Buffer Solutions: Prepare the aqueous buffers of interest (e.g., PBS at pH 7.0, 8.0, and 9.0).

  • Prepare TFP Ester Stock: Prepare a concentrated stock solution of your TFP ester-activated molecule in an anhydrous organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Initiate Hydrolysis:

    • Add a small volume of the TFP ester stock solution to the pre-warmed buffer solution at a defined temperature (e.g., 25°C) to achieve a known final concentration.

    • Start a timer immediately upon addition.

  • Monitor the Reaction:

    • At regular time intervals, take an aliquot of the reaction mixture.

    • Immediately quench the hydrolysis in the aliquot if necessary (e.g., by acidification or rapid freezing).

    • Analyze the concentration of the remaining active TFP ester. This can be done using various analytical techniques, such as:

      • Reverse-Phase HPLC: Monitor the disappearance of the peak corresponding to the active TFP ester and the appearance of the peak for the hydrolyzed carboxylic acid product.

      • FTIR Spectroscopy: For surface-bound esters, monitor the decrease in the characteristic carbonyl stretch of the TFP ester (around 1739 cm⁻¹).[6]

  • Calculate the Hydrolysis Rate:

    • Plot the natural logarithm of the TFP ester concentration versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (k') for hydrolysis.

    • The half-life (t½) can then be calculated using the equation: t½ = ln(2) / k'.[6]

References

Technical Support Center: Disulfide Bond Reduction for Maleimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful maleimide (B117702) conjugation through effective disulfide bond reduction.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of disulfide bonds prior to maleimide labeling, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Action
Low or No Conjugation Incomplete Disulfide Bond Reduction: The reducing agent was not effective, or the reaction conditions were suboptimal.- Optimize Reducing Agent: Choose the appropriate reducing agent for your application (see Table 1). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. - Increase Molar Excess: Use a 10-100 fold molar excess of the reducing agent over the protein. - Adjust pH: Ensure the pH of the reduction buffer is optimal for your chosen reducing agent (see Table 1). - Increase Incubation Time/Temperature: Extend the incubation time (e.g., 30-60 minutes at room temperature) or slightly increase the temperature (e.g., to 37°C) to enhance reduction efficiency.
Re-oxidation of Thiols: The newly formed free thiols have re-formed disulfide bonds before the maleimide reagent was added.- Work in an Inert Atmosphere: Perform the reduction and subsequent conjugation steps under an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.[1] - Use Degassed Buffers: De-gas all buffers by vacuum or by bubbling with an inert gas.[1] - Add a Chelating Agent: Include 1-5 mM EDTA in your buffers to chelate metal ions that can catalyze thiol oxidation.
Presence of Interfering Substances: Components in the reaction buffer are quenching the maleimide or competing with the protein's thiols.- Remove Thiol-Containing Reducing Agents: If using DTT or β-mercaptoethanol, ensure complete removal before adding the maleimide reagent using methods like spin desalting columns or dialysis (see Table 3).[1] - Avoid Amine-Containing Buffers at High pH: Buffers like Tris can react with maleimides at pH > 7.5. Use non-amine containing buffers such as PBS or HEPES.
Low Protein Recovery Precipitation during Reduction: The reduction of structurally important disulfide bonds leads to protein unfolding and aggregation.- Use Milder Reducing Conditions: Decrease the concentration of the reducing agent or shorten the incubation time. - Optimize Buffer Conditions: Ensure the pH and ionic strength of the buffer are within the protein's stability range.
Non-specific Binding during Purification: The protein is lost during the removal of the excess reducing agent.- Choose an Appropriate Purification Method: Spin desalting columns generally offer high protein recovery (>95%).[2][3] - Check Column Compatibility: Ensure the molecular weight cutoff of the desalting column is appropriate for your protein.
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations of reducing agents or maleimides.- Prepare Fresh Solutions: Always prepare stock solutions of reducing agents and maleimides fresh before each experiment. - Accurate Quantification: Use precise methods to determine the concentration of your protein and reagents.
Hydrolysis of Maleimide: The maleimide group is hydrolyzing before it can react with the thiol.- Control pH: Maintain the pH of the maleimide reaction between 6.5 and 7.5 to minimize hydrolysis.[4] - Prepare Maleimide Solution Immediately Before Use: Do not store maleimide reagents in aqueous solutions.[4]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent should I use, TCEP or DTT?

The choice between Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) depends on your specific experimental needs.

  • TCEP is a non-thiol-containing reducing agent, meaning it does not need to be removed before adding the maleimide reagent, simplifying the workflow.[5][6] It is also effective over a broader pH range and is more resistant to air oxidation than DTT.[6][7]

  • DTT is a potent thiol-containing reducing agent. However, because its own thiol groups will react with the maleimide, excess DTT must be completely removed after reduction and before labeling.[1] Its reducing power is optimal at a pH above 7.

Here is a quantitative comparison to help you decide:

Table 1: Comparison of TCEP and DTT as Disulfide Reducing Agents

Parameter TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol) References
Optimal pH Range 1.5 - 9.0> 7.0[6][7]
Reaction Time Rapid, often complete in < 5 minutes at room temperature.Slower, especially at lower pH.[5][6]
Stability in Air Highly stableProne to oxidation[6]
Need for Removal Before Maleimide Reaction NoYes[5]
Interference with Maleimide Reaction Minimal, but can react at high concentrations.High, competes with protein thiols.[8]
Q2: What are the optimal conditions for disulfide bond reduction?

Optimal conditions depend on the protein and the chosen reducing agent. However, a general starting point is:

  • Molar Excess of Reducing Agent: 10-100 fold molar excess over the protein.

  • Protein Concentration: 1-10 mg/mL.

  • Buffer: A degassed, non-amine containing buffer such as PBS or HEPES at the optimal pH for the reducing agent.

  • Temperature: Room temperature (around 20-25°C).

  • Incubation Time: 30-60 minutes.

These conditions should be optimized for each specific protein and application.

Q3: How can I remove excess DTT before the maleimide reaction?

Complete removal of DTT is crucial to prevent it from reacting with your maleimide reagent. Several methods are available:

Table 2: Methods for Removing Excess DTT

Method Principle Advantages Disadvantages Typical Efficiency References
Spin Desalting Columns Size exclusion chromatography in a spin column format.Fast, high protein recovery, efficient salt removal.Can cause slight dilution of the sample.>95% salt removal, >95% protein recovery.[2][3]
Dialysis Diffusion of small molecules across a semi-permeable membrane.Can handle larger sample volumes.Time-consuming (several hours to overnight), can lead to sample dilution.High, but dependent on buffer exchange volume and frequency.[9]
Diafiltration (with centrifugal concentrators) Repeated concentration and dilution of the sample.Can concentrate the sample while removing DTT.Can be harsh on some proteins, potential for membrane fouling.High, dependent on the number of wash cycles.[10][11]
Q4: My maleimide conjugation yield is still low even after reduction. What else could be wrong?

If you are confident that the disulfide bonds have been successfully reduced, consider these other factors:

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. Ensure your reaction is performed within the optimal pH range of 6.5-7.5 and prepare your maleimide solution immediately before use.[4]

  • Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol can be reversible, especially in the presence of other thiols. This can lead to the "de-conjugation" of your molecule. The stability of the adduct is influenced by the specific maleimide and thiol involved.

  • Inaccessible Cysteine Residues: The target cysteine residues on your protein may be sterically hindered and inaccessible to the maleimide reagent.

Experimental Protocols

Protocol 1: General Procedure for Disulfide Bond Reduction with TCEP
  • Prepare Protein Solution: Dissolve your protein in a degassed buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.

  • Add TCEP: Add a freshly prepared solution of TCEP to the protein solution to achieve a 10-100 fold molar excess.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Proceed to Maleimide Conjugation: The protein solution is now ready for the addition of the maleimide reagent without the need to remove the TCEP.

Protocol 2: General Procedure for Disulfide Bond Reduction with DTT and Subsequent Removal
  • Prepare Protein Solution: Dissolve your protein in a degassed buffer (e.g., PBS, pH 7.5-8.0) to a final concentration of 1-10 mg/mL.

  • Add DTT: Add a freshly prepared solution of DTT to the protein solution to achieve a 10-100 fold molar excess.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Remove Excess DTT: Immediately following incubation, remove the excess DTT using a spin desalting column according to the manufacturer's instructions (see Table 2 for other options).

  • Proceed to Maleimide Conjugation: The purified, reduced protein is now ready for the maleimide conjugation reaction.

Visualizing the Process

To aid in understanding the key steps and potential pitfalls, the following diagrams illustrate the experimental workflow and troubleshooting logic.

experimental_workflow cluster_reduction Disulfide Bond Reduction cluster_purification Purification (if using DTT) cluster_conjugation Maleimide Conjugation start Protein with Disulfide Bonds reduction Add Reducing Agent (TCEP or DTT) start->reduction incubation Incubate (30-60 min, RT) reduction->incubation dtt_check DTT used? incubation->dtt_check removal Remove Excess DTT (e.g., Spin Desalting) dtt_check->removal Yes conjugation Add Maleimide Reagent dtt_check->conjugation No (TCEP used) removal->conjugation final_product Conjugated Protein conjugation->final_product

References

Technical Support Center: Quenching Unreacted Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and protocols for effectively quenching unreacted Bis-Mal-Lysine-PEG4-TFP ester after your conjugation reaction is complete. Quenching is a critical step to prevent non-specific binding, aggregation, or unintended modification of other molecules in subsequent experimental steps.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound that I need to quench?

A1: This crosslinker is heterobifunctional, meaning it has two different types of reactive groups.[1] You need to be concerned with:

  • Two Maleimide (B117702) Groups: These react specifically with sulfhydryl (thiol) groups, typically from cysteine residues, to form stable thioether bonds.[2][3][4]

  • One Tetrafluorophenyl (TFP) Ester: This is an amine-reactive group that forms stable amide bonds with primary and secondary amines, such as those on lysine (B10760008) residues.[1][3][5] TFP esters are known to be more resistant to spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly at basic pH.[6][7][8]

Q2: Why is quenching necessary?

A2: Quenching, or stopping the reaction, is essential for several reasons:

  • Preventing Non-Specific Labeling: Any unreacted maleimide or TFP ester groups can continue to react with other molecules in your sample or in downstream applications, leading to non-specific labeling and potentially confounding results.

  • Avoiding Aggregation: Crosslinking between unintended molecules can cause aggregation and precipitation of your sample.[9]

  • Ensuring Conjugate Stability: Terminating the reaction ensures that the defined conjugate you have formed is the final product and will not undergo further modifications.

Q3: How do I quench the unreacted maleimide groups?

A3: Unreacted maleimide groups are best quenched by adding a small molecule containing a free sulfhydryl (thiol) group.[2] The excess thiol compound will react with and cap all available maleimide moieties. Common quenching agents include:

  • β-Mercaptoethanol (BME)

  • Dithiothreitol (DTT)

  • L-Cysteine

Q4: How do I quench the unreacted TFP ester?

A4: Unreacted TFP esters are quenched by adding an excess of a small molecule containing a primary amine. This provides a target for the TFP ester, effectively capping it. Common quenching agents include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Ethanolamine

  • Lysine

Q5: What if I need to quench both maleimide and TFP ester groups simultaneously?

A5: If your experimental design involves unreacted species of both functional groups, you will need to perform a two-step quenching process or choose a quenching agent that can react with both. However, a sequential approach is generally recommended to ensure complete quenching of each functional group under its optimal conditions. A common strategy is to first quench the TFP ester with an amine-containing reagent like Tris at a slightly alkaline pH, followed by the addition of a thiol-containing reagent to quench the maleimides.

Q6: What is the optimal pH for quenching?

A6: The optimal pH depends on the functional group you are targeting:

  • Maleimide Quenching: The reaction with thiols is most efficient and specific at a pH of 6.5-7.5.[2][3][10] At pH values above 8.5, maleimides can lose their specificity and start reacting with amines.[2][10]

  • TFP Ester Quenching: The reaction with primary amines is most effective at a pH of 7.5-8.0.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background / Non-Specific Binding in Downstream Assays Incomplete quenching of one or both reactive groups.1. Verify the concentration and freshness of your quenching agent. 2. Ensure the quenching reaction is performed at the optimal pH for the target functional group. 3. Increase the incubation time or concentration of the quenching agent. 4. Purify the conjugate after quenching using dialysis or size-exclusion chromatography to remove excess crosslinker and quenching agents.
Precipitation or Aggregation of Conjugate Crosslinking of multiple target molecules due to excess, unquenched reagent.1. Optimize the molar ratio of the crosslinker to your target molecule to minimize excess. 2. Ensure quenching is performed immediately after the desired conjugation time. 3. Consider using a more hydrophilic PEG linker if aggregation persists, although the PEG4 in this linker already enhances water solubility.[3][4]
Loss of Biological Activity of the Conjugate 1. The quenching agent (e.g., DTT) may have reduced critical disulfide bonds in the protein. 2. The pH of the quenching buffer may have denatured the protein.1. Use L-cysteine or β-mercaptoethanol at a lower concentration as they are milder reducing agents than DTT. 2. Ensure the pH of the final solution remains within the stability range of your protein. Buffer exchange may be necessary post-quenching.
Unexpected Reaction Products A side reaction has occurred. For example, if TCEP was used as a reducing agent, it can react with maleimides.[11][12] Conjugation to an N-terminal cysteine can sometimes lead to thiazine (B8601807) rearrangement.[13][14]1. Avoid using TCEP in buffers where maleimide groups will be present; if reduction is necessary, remove TCEP before adding the maleimide crosslinker.[12] 2. If working with an N-terminal cysteine, consider performing the conjugation at a slightly acidic pH to minimize thiazine formation.[13]

Quantitative Data Summary

The following table provides recommended starting conditions for quenching reactions. These may need to be optimized for your specific experimental system.

Functional Group to QuenchQuenching AgentTypical Final ConcentrationRecommended pHTypical Reaction Time
MaleimideL-Cysteine20-50 mM6.5 - 7.530 - 60 minutes
Maleimideβ-Mercaptoethanol (BME)20-50 mM6.5 - 7.530 - 60 minutes
MaleimideDithiothreitol (DTT)10-20 mM6.5 - 7.530 - 60 minutes
TFP EsterTris50-100 mM7.5 - 8.060 minutes
TFP EsterGlycine50-100 mM7.5 - 8.060 minutes
TFP EsterEthanolamine50-100 mM7.5 - 8.060 minutes

Experimental Protocol: Quenching Procedure

This protocol provides a general guideline for quenching a reaction where the TFP ester has been reacted first, leaving unreacted maleimide groups.

Reagents and Materials:

  • Conjugation reaction mixture containing unreacted this compound

  • Quenching Buffer: 1 M L-Cysteine in a suitable buffer (e.g., PBS, pH 7.0)

  • Purification column (e.g., desalting or size-exclusion chromatography column)

Procedure:

  • Complete Conjugation: Once your primary conjugation reaction has proceeded for the desired amount of time, prepare for the quenching step.

  • Add Quenching Agent: Add the L-Cysteine quenching buffer to your reaction mixture to achieve a final concentration of 20-50 mM. Mix gently but thoroughly.

  • Incubate: Allow the quenching reaction to proceed for 30-60 minutes at room temperature.

  • Purification (Recommended): After quenching, it is highly recommended to purify the sample to remove the quenched crosslinker and excess quenching reagent. This can be achieved by:

    • Size-Exclusion Chromatography (SEC): This is the preferred method for separating the larger conjugate from smaller molecules.

    • Dialysis / Buffer Exchange: This is effective for removing small molecules from samples containing large proteins or antibodies.

Visualizations

quenching_workflow start Conjugation Reaction Complete q1 Which functional groups are unreacted? start->q1 quench_mal Add Thiol Reagent (e.g., L-Cysteine) at pH 6.5-7.5 q1->quench_mal Maleimide Only quench_tfp Add Amine Reagent (e.g., Tris) at pH 7.5-8.0 q1->quench_tfp TFP Ester Only quench_both 1. Add Amine Reagent (pH 7.5-8.0) 2. Add Thiol Reagent (adjust pH to 6.5-7.5) q1->quench_both Both Groups purify Purify Conjugate (e.g., SEC or Dialysis) quench_mal->purify quench_tfp->purify quench_both->purify

Caption: Decision workflow for quenching unreacted this compound.

maleimide_quenching cluster_0 Maleimide Quenching Reaction crosslinker Unreacted Maleimide Group product Stable Thioether (Quenched) crosslinker->product + quencher Thiol Quencher (R-SH)

Caption: Reaction diagram for quenching a maleimide group with a thiol-containing agent.

tfp_ester_quenching cluster_1 TFP Ester Quenching Reaction tfp_ester Unreacted TFP Ester amide_product Stable Amide Bond (Quenched) tfp_ester->amide_product + amine_quencher Amine Quencher (R-NH2)

Caption: Reaction diagram for quenching a TFP ester group with an amine-containing agent.

References

Impact of pH on Bis-Mal-Lysine-PEG4-TFP ester reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-Mal-Lysine-PEG4-TFP ester. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the use of this heterobifunctional crosslinker, with a specific focus on how pH impacts its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional crosslinking reagent.[1][2] It features three reactive sites built around a lysine (B10760008) core: two maleimide (B117702) groups and one tetrafluorophenyl (TFP) ester.[1][3][4] A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer is included to enhance water solubility.[3][4][5][6] This structure allows for the sequential or simultaneous conjugation of molecules containing thiol and amine groups.

Q2: What are the reactive groups on this molecule and what do they target?

The molecule has two types of reactive groups:

  • Bis-Maleimide (Bis-Mal): The two maleimide groups are highly reactive towards sulfhydryl (thiol) groups, which are typically found on cysteine residues in proteins and peptides.[3][7][][9] This reaction forms a stable thioether bond.[][10]

  • TFP Ester: The 2,3,5,6-tetrafluorophenyl (TFP) ester is an amine-reactive group. It efficiently reacts with primary and secondary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, to form a stable amide bond.[1][2][11]

Q3: What is the critical role of pH in using this crosslinker?

pH is the most critical parameter for controlling the specificity and efficiency of your conjugation reactions.[10] The maleimide and TFP ester groups have distinct optimal pH ranges for their reactions. This difference can be exploited to perform sequential conjugations, first targeting thiols at a neutral pH and then amines at a slightly basic pH.

Q4: What is the optimal pH for the maleimide-thiol reaction and what happens outside this range?

The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5 .[1][2][3][5][7][10][12]

  • Below pH 6.5: The reaction rate slows down significantly. This is because the thiol group (-SH) is more likely to be protonated, reducing its nucleophilicity and thus its reactivity towards the maleimide.[10]

  • Above pH 7.5: Two competing side reactions become significant. First, the maleimide group loses its chemoselectivity and begins to react with amines (e.g., lysine).[1][2][10][12][13] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, but this selectivity decreases as the pH rises.[10][12] Second, the maleimide ring itself becomes susceptible to hydrolysis, which opens the ring and renders it unreactive towards thiols.[10][12]

Q5: What is the optimal pH for the TFP ester-amine reaction and what are the effects of non-optimal pH?

The optimal pH for the TFP ester-amine reaction is typically between 7.5 and 8.5 .[1][2][14][15]

  • Below pH 7.5: The reaction rate is slower because primary amines are more likely to be protonated (in the -NH3+ form). The TFP ester reacts with the non-protonated, nucleophilic amine (-NH2), so a lower pH reduces the concentration of the reactive species.[15]

  • Above pH 8.5: The rate of hydrolysis of the TFP ester increases significantly.[14] This competing reaction with water inactivates the ester before it can react with the target amine, thus lowering the conjugation efficiency. Notably, TFP esters are more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, providing a key advantage in aqueous buffers.[3][5][11][16]

Data Summary

Table 1: Impact of pH on Maleimide Group Reactivity

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions / Side Effects
< 6.5Slow[10]HighThiol group is protonated, reducing nucleophilicity.[10]
6.5 - 7.5 Optimal [10]High [7][10][12]Minimal. Ideal range for specific thiol conjugation.
> 7.5FastDecreased[10]1. Reaction with primary amines (e.g., lysine).[2][10][12] 2. Hydrolysis of the maleimide ring.[10][12]

Table 2: Impact of pH on TFP Ester Group Reactivity

pH RangeReaction Rate with AminesStability of TFP EsterCompeting Reactions / Side Effects
< 7.2SlowHighAmine groups are protonated (-NH3+), reducing nucleophilicity.
7.5 - 8.5 Optimal [2][14]Moderate Minimal. Best balance between amine reactivity and ester stability.
> 8.5FastDecreasedRapid hydrolysis of the TFP ester by hydroxide (B78521) ions.[14][15][16]

Experimental Workflow & Protocols

A key application of this reagent is sequential conjugation. The distinct pH optima of the maleimide and TFP ester groups allow for a controlled, two-step process.

G cluster_0 Step 1: Thiol Conjugation cluster_1 Purification (Crucial Step) cluster_2 Step 2: Amine Conjugation A Prepare Biomolecule 1 (Thiol-containing) in Buffer pH 6.5-7.5 (e.g., PBS, HEPES) B Add this compound. Incubate 1-2 hours at RT. A->B C Intermediate Conjugate (Thiol-reacted, free TFP ester) B->C D Remove excess crosslinker via Dialysis or Desalting Column C->D E Buffer exchange into Reaction Buffer pH 7.5-8.5 (e.g., Borate, Bicarbonate) D->E F Add Biomolecule 2 (Amine-containing) to purified intermediate E->F G Incubate 2-4 hours at RT or overnight at 4°C F->G H Final Conjugated Product G->H

Caption: Sequential conjugation workflow using pH control.

General Protocol for Two-Step Sequential Conjugation

Materials:

  • Thiol-containing molecule (Protein A)

  • Amine-containing molecule (Protein B)

  • This compound

  • Reaction Buffer 1 (pH 7.0-7.5): Amine-free buffer such as PBS or HEPES.[9][17]

  • Reaction Buffer 2 (pH 8.0-8.5): Amine-free buffer such as Sodium Bicarbonate or Borate buffer.[18][19]

  • Quenching Reagent: Small molecule with a primary amine (e.g., Tris, glycine) to quench unreacted TFP ester if needed.[20]

  • Anhydrous DMSO or DMF for preparing the crosslinker stock solution.[9][17][21]

  • Purification tools (e.g., desalting columns, dialysis cassettes).

Procedure:

  • Preparation:

    • Prepare Protein A in Reaction Buffer 1 (pH 7.0-7.5). If Protein A has disulfide bonds that need to be targeted, reduce them first with a reagent like TCEP and remove the reducing agent.[9][17]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[15]

  • Step 1: Thiol-Maleimide Reaction

    • Add the crosslinker stock solution to the Protein A solution. A 10-20 fold molar excess of the crosslinker over the protein is a common starting point.[10]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the excess, unreacted crosslinker. This is a critical step to prevent unwanted crosslinking in the next stage. Use a desalting column or dialysis, exchanging into Reaction Buffer 2 (pH 8.0-8.5).

  • Step 2: Amine-TFP Ester Reaction

    • Add the amine-containing Protein B to the purified intermediate conjugate from Step 3.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.[14][19]

  • Quenching and Final Purification:

    • (Optional) Quench any remaining TFP esters by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM and incubating for 30 minutes.

    • Purify the final conjugate using an appropriate method (e.g., size exclusion chromatography, affinity chromatography) to remove unreacted Protein B and any side products.

Troubleshooting Guide

G Start Problem: Low or No Conjugation Yield Q1 Which reaction failed? Thiol or Amine? Start->Q1 Thiol_Path Thiol Reaction Q1->Thiol_Path Thiol Amine_Path Amine Reaction Q1->Amine_Path Amine Q_Thiol_pH Was pH between 6.5-7.5? Thiol_Path->Q_Thiol_pH Q_Amine_pH Was pH between 7.5-8.5? Amine_Path->Q_Amine_pH A_Thiol_pH_No Solution: Adjust pH to 6.5-7.5. Use a calibrated pH meter. Q_Thiol_pH->A_Thiol_pH_No No Q_Thiol_Disulfide Were disulfide bonds reduced (if necessary)? Q_Thiol_pH->Q_Thiol_Disulfide Yes A_Thiol_Disulfide_No Solution: Pre-treat protein with TCEP and remove it before adding the crosslinker. Q_Thiol_Disulfide->A_Thiol_Disulfide_No No Q_Thiol_Hydrolysis Was the maleimide reagent stored properly and used immediately? Q_Thiol_Disulfide->Q_Thiol_Hydrolysis Yes A_Thiol_Hydrolysis_No Solution: Store reagent desiccated at -20°C. Avoid moisture. Prepare stock solutions fresh. Q_Thiol_Hydrolysis->A_Thiol_Hydrolysis_No No A_Amine_pH_No Solution: Adjust pH to 7.5-8.5. Ensure buffer has capacity to maintain pH. Q_Amine_pH->A_Amine_pH_No No Q_Amine_Buffer Did the buffer contain primary amines (Tris, Glycine)? Q_Amine_pH->Q_Amine_Buffer Yes A_Amine_Buffer_Yes Solution: Perform buffer exchange into an amine-free buffer like PBS, HEPES, Borate, or Bicarbonate. Q_Amine_Buffer->A_Amine_Buffer_Yes Yes Q_Amine_Hydrolysis Was the intermediate purified properly before the amine reaction? Q_Amine_Buffer->Q_Amine_Hydrolysis No A_Amine_Hydrolysis_No Solution: Ensure complete removal of excess crosslinker. Hydrolyzed TFP ester cannot react. Q_Amine_Hydrolysis->A_Amine_Hydrolysis_No No

Caption: Troubleshooting decision tree for low conjugation yield.

Q: I am seeing very low/no reaction with my thiol-containing protein. A:

  • Check pH: Ensure your reaction buffer is strictly within the pH 6.5-7.5 range.[10][12] Use a calibrated pH meter.

  • Check for Free Thiols: Cysteine residues in proteins can form disulfide bridges which do not react with maleimides.[9] You may need to add a reducing agent like TCEP before the conjugation step. Ensure the reducing agent is removed before adding the maleimide reagent.

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at higher pH.[12] Ensure your crosslinker is stored properly at -20°C with a desiccant and that stock solutions in anhydrous DMSO/DMF are prepared fresh before use.[15][19]

Q: My TFP ester is not reacting with my amine-containing molecule. A:

  • Check pH: The reaction is much slower at neutral or acidic pH. Confirm that your buffer is in the optimal pH 7.5-8.5 range.[14][15]

  • Amine-Containing Buffers: This is a very common issue. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the TFP ester, effectively quenching the reaction.[15][20] Always use an amine-free buffer like PBS, HEPES, borate, or bicarbonate.[19]

  • TFP Ester Hydrolysis: Although more stable than NHS esters, TFP esters will still hydrolyze over time, especially at high pH.[11][16] Use freshly prepared reagent and avoid unnecessarily long reaction times at high pH.[15]

Q: I am getting a lot of unexpected products or aggregation. A:

  • Incorrect pH for Maleimide Reaction: If you are performing the thiol conjugation step at a pH above 7.5, the maleimide will start to react with amines on your protein, leading to unintended crosslinking and aggregation.[12][13]

  • Insufficient Purification: If you are doing a two-step conjugation, failure to remove all the excess crosslinker after the first step will lead to uncontrolled reactions and aggregation when you add your second molecule.

  • High Molar Ratio: Using a very large excess of the crosslinker can lead to over-modification of your protein, which can cause it to aggregate.[15] Try reducing the molar ratio of crosslinker to protein.

Caption: pH influence on the dual reaction pathways.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on removing excess crosslinkers after a conjugation reaction. It includes frequently asked questions, detailed troubleshooting guides, a comparison of common purification methods, step-by-step experimental protocols, and visual workflows to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess crosslinker after conjugation?

Excess, unreacted crosslinkers can lead to several downstream issues. They can cause unwanted aggregation of the conjugate over time, interfere with the biological activity of the conjugated molecule, and potentially induce an immune response in in-vivo applications. For antibody-drug conjugates (ADCs), residual free drug-linkers are a critical quality attribute that must be strictly controlled and removed.[1] Therefore, thorough removal of excess crosslinker is essential to ensure the purity, stability, and functionality of the final conjugate.[2]

Q2: What are the most common methods for removing excess crosslinker?

The three most widely used methods for removing small molecules like crosslinkers from larger protein conjugates are Dialysis, Size Exclusion Chromatography (SEC), and Diafiltration (often performed using Tangential Flow Filtration, TFF).[2][3] The choice of method depends on factors such as sample volume, desired purity, processing time, and the specific characteristics of the conjugate.[2][4]

Q3: How do I choose the right purification method for my experiment?

The selection of a purification method should be based on your specific experimental needs:

  • Dialysis: Best for gentle, passive removal of crosslinkers from small to medium-volume samples where processing time is not a critical factor.[4][5] It is a cost-effective method but can be time-consuming, often requiring several hours to days.[5][6]

  • Size Exclusion Chromatography (SEC): Ideal for rapid purification and buffer exchange.[4][6] It is highly effective for achieving a high degree of purity and can process samples in minutes.[2][6] SEC is often used as a final polishing step in a purification workflow.

  • Diafiltration (TFF): Most suitable for large-volume samples and industrial-scale processes.[1][7] It is a relatively fast and efficient method for both purification and concentration of the final conjugate.[8]

Below is a decision tree to help guide your selection:

G start Start: Need to remove excess crosslinker sample_volume What is your sample volume? start->sample_volume speed Is speed a critical factor? sample_volume->speed < 10 mL scale Are you working at a large/industrial scale? sample_volume->scale > 10 mL dialysis Dialysis speed->dialysis No sec Size Exclusion Chromatography (SEC) speed->sec Yes scale->dialysis No tff Diafiltration (TFF) scale->tff Yes

Caption: A decision tree to guide the selection of a suitable purification method.

Q4: Can I use one method to confirm the purity after using another?

Yes, it is a common practice to use an orthogonal method to verify the purity of the conjugate. For instance, after an initial cleanup by dialysis or diafiltration, SEC can be used as an analytical tool to confirm the removal of aggregates and residual small molecules.

Comparison of Purification Methods

The following table summarizes the key characteristics of the three main methods for removing excess crosslinker.

FeatureDialysisSize Exclusion Chromatography (SEC)Diafiltration (TFF)
Principle Passive diffusion across a semi-permeable membrane based on a concentration gradient.[5]Separation of molecules based on size as they pass through a porous resin.[4]Convective removal of small molecules through a semi-permeable membrane under pressure.[7]
Processing Time Slow (hours to days).[5][6]Fast (minutes to hours).[6]Fast (minutes to hours).[8]
Sample Volume Small to large (µL to L).Small to medium (µL to mL).Medium to very large (mL to L).[7]
Protein Recovery Generally high, but can be affected by non-specific binding to the membrane.Typically >95%, but can be lower with very dilute samples.High, often >90%.
Final Concentration Sample is often diluted.Sample is diluted.Sample can be concentrated.[7]
Efficiency Dependent on buffer volume and number of changes.High, provides good resolution between conjugate and small molecules.[2]Highly efficient, especially for large volumes; efficiency can be controlled by the number of diavolumes.[2]
Gentleness Very gentle, minimal shear stress.[5]Generally gentle, but some shear stress can occur.Can induce shear stress, potentially affecting sensitive proteins.

Troubleshooting Guides

Low Recovery of Conjugate
Possible Cause Recommended Solution
Protein precipitation during purification This can be caused by a variety of factors, including high protein concentration, a buffer pH close to the protein's isoelectric point (pI), or low salt concentration.[9] To mitigate this, consider diluting the sample before purification, ensuring the buffer pH is at least one unit away from the pI, and maintaining an appropriate salt concentration (e.g., 150 mM NaCl) in your buffers.[10] For proteins prone to aggregation, adding stabilizers like glycerol (B35011) (5-20%) or non-ionic detergents can be beneficial.[10]
Non-specific binding to purification media The conjugate may be binding to the dialysis membrane, chromatography resin, or filtration membrane.[11] For dialysis of dilute samples (<0.1 mg/mL), adding a carrier protein like BSA can reduce non-specific binding.[11] For SEC, ensure the column is well-packed and consider using a resin with a different chemistry. For diafiltration, consult the manufacturer's instructions for blocking non-specific binding sites.[12]
Loss of conjugate during processing For dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is at least 10-20 times smaller than the molecular weight of your conjugate to prevent its loss. If using centrifugal devices for diafiltration, ensure the protein of interest has at least a 2-fold higher molecular weight than the MWCO of the concentrator to achieve >90% recovery.[11] For SEC, incorrect fraction collection timing can lead to loss of the product peak.[13]
Inaccurate protein quantification Verify the protein concentration before and after purification using a reliable method such as A280, BCA, or Bradford assay.[14] Ensure that any buffer components from the purification process do not interfere with the chosen quantification method.
Residual Crosslinker Detected After Purification
Possible Cause Recommended Solution
Inefficient purification process For dialysis, increase the total dialysis time and the number of buffer changes. Using a larger volume of dialysis buffer (at least 1000-fold excess) can also improve efficiency.[9][12] For SEC, ensure the column has adequate resolution to separate the conjugate from the small crosslinker molecules. For diafiltration, increasing the number of diavolumes (typically 5-10) will enhance the removal of small molecule impurities.[2]
Crosslinker aggregation Some hydrophobic crosslinkers may aggregate and be retained with the protein conjugate. Ensure the crosslinker is fully dissolved in an appropriate solvent (e.g., DMSO or DMF) before adding it to the reaction mixture.[12] Keep the volume of organic solvent to a minimum, typically less than 10% of the total reaction volume, to avoid precipitation.[2]
Hydrolysis of the crosslinker NHS esters can hydrolyze, and the byproducts may be more difficult to remove. Use fresh, anhydrous solvent to dissolve the NHS ester immediately before use.[12]
Inaccurate detection method The method used to detect residual crosslinker may not be sensitive or specific enough. Methods like HPLC or mass spectrometry are often used for accurate quantification of residual crosslinkers.[15]
Protein Aggregation After Purification
Possible Cause Recommended Solution
High protein concentration High concentrations can promote aggregation, especially during concentration steps in diafiltration.[10] If possible, perform the final purification step at a lower protein concentration.
Unfavorable buffer conditions The final buffer composition (pH, ionic strength) may not be optimal for the stability of the conjugate.[10] Screen different buffer conditions on a small scale to identify a buffer that minimizes aggregation. Additives such as glycerol, arginine, or non-ionic detergents can improve solubility.[10]
Freeze-thaw cycles Repeated freezing and thawing can induce aggregation. Store the purified conjugate in small aliquots at -80°C with a cryoprotectant like glycerol to minimize damage from freeze-thaw cycles.[10]
Over-conjugation An excessive degree of labeling can alter the protein's surface properties and lead to aggregation. Consider optimizing the conjugation reaction by using a lower molar excess of the crosslinker.[12]

Experimental Protocols

Method 1: Dialysis

This protocol is suitable for removing excess non-cleavable crosslinkers from a protein conjugate.

Materials:

  • Conjugation reaction mixture

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa for an antibody conjugate)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

  • Cold room or refrigerator (4°C)

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water.

  • Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.[2]

  • Securely seal the dialysis device.

  • Place the sealed device into a beaker containing at least 1000 times the sample volume of cold (4°C) dialysis buffer.[9]

  • Place the beaker on a magnetic stir plate and stir gently at 4°C.[16]

  • Allow dialysis to proceed for 2-4 hours.[2]

  • Change the dialysis buffer. Perform at least three buffer changes over a period of 24-48 hours.[16] An overnight dialysis step is common for the final buffer exchange.[2]

  • After the final buffer change, carefully remove the dialysis device from the buffer.

  • Recover the purified conjugate from the device.

G start Start: Conjugation Reaction Mixture prep_membrane Prepare Dialysis Membrane start->prep_membrane load_sample Load Sample into Dialysis Device prep_membrane->load_sample dialyze Place in Dialysis Buffer (1000x volume) with stirring at 4°C load_sample->dialyze buffer_change1 Change Buffer (after 2-4 hours) dialyze->buffer_change1 buffer_change2 Change Buffer (repeat 2-3 times) buffer_change1->buffer_change2 recover Recover Purified Conjugate buffer_change2->recover

Caption: Workflow for removing excess crosslinker using dialysis.

Method 2: Size Exclusion Chromatography (SEC)

This protocol describes the use of a desalting column for rapid removal of excess crosslinker.

Materials:

  • Conjugation reaction mixture

  • Desalting column (e.g., Sephadex G-25) with an appropriate molecular weight cutoff

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Procedure:

  • Equilibrate the desalting column with 3-5 column volumes of the desired buffer.

  • Allow the buffer to drain from the column until the top of the resin bed is exposed.

  • Carefully load the entire conjugation reaction mixture onto the center of the resin bed.

  • Allow the sample to fully enter the resin bed.

  • Once the sample has entered the resin, add the elution buffer to the top of the column.

  • Begin collecting fractions. The larger conjugate will elute first, followed by the smaller, unreacted crosslinker molecules.

  • Monitor the fractions for protein content (e.g., by measuring absorbance at 280 nm).

  • Pool the fractions containing the purified conjugate.

G start Start: Conjugation Reaction Mixture equilibrate Equilibrate SEC Column start->equilibrate load_sample Load Sample onto Column equilibrate->load_sample elute Elute with Buffer load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions (e.g., A280) collect->monitor pool Pool Fractions with Purified Conjugate monitor->pool

Caption: Workflow for removing excess crosslinker using SEC.

Method 3: Diafiltration (using Tangential Flow Filtration - TFF)

This protocol is suitable for larger sample volumes and allows for simultaneous purification and concentration.

Materials:

  • Conjugation reaction mixture

  • TFF system with an appropriate MWCO membrane

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • Feed reservoir

Procedure:

  • Assemble the TFF system and install the membrane according to the manufacturer's instructions.

  • Condition and equilibrate the system by flushing with buffer.

  • Add the conjugation reaction mixture to the feed reservoir.

  • If desired, concentrate the sample to a smaller volume by running the TFF system and discarding the permeate.

  • Begin diafiltration by adding the diafiltration buffer to the feed reservoir at the same rate that permeate is being removed. This maintains a constant volume.[17]

  • Continue the diafiltration for 5-10 diavolumes to ensure complete removal of the excess crosslinker. A diavolume is equal to the volume of the sample in the reservoir.[2][17]

  • Once diafiltration is complete, the sample can be further concentrated to the desired final volume.

  • Recover the purified and concentrated conjugate from the system.

G start Start: Conjugation Reaction Mixture setup_tff Setup and Equilibrate TFF System start->setup_tff load_sample Load Sample into Feed Reservoir setup_tff->load_sample concentrate Optional: Concentrate Sample load_sample->concentrate diafilter Perform Diafiltration (5-10 diavolumes) concentrate->diafilter final_concentrate Final Concentration Step diafilter->final_concentrate recover Recover Purified and Concentrated Conjugate final_concentrate->recover

Caption: Workflow for removing excess crosslinker using diafiltration (TFF).

References

Minimizing off-target reactions with Bis-Mal-Lysine-PEG4-TFP ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bis-Mal-Lysine-PEG4-TFP ester crosslinker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target reactions and troubleshooting common issues during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what are its primary reactive targets?

A1: this compound is a heterobifunctional crosslinker. It contains two maleimide (B117702) groups that selectively react with sulfhydryl (thiol) groups, primarily found on cysteine residues, and one tetrafluorophenyl (TFP) ester that reacts with primary and secondary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility in aqueous solutions.

Q2: What are the optimal pH ranges for the reactions of the maleimide and TFP ester groups?

A2: The optimal pH for the reaction of the maleimide groups with thiols is between 6.5 and 7.5.[1][2] In this range, the thiol is sufficiently nucleophilic to react efficiently while minimizing side reactions with amines. The TFP ester reacts optimally with amines at a pH of 7.5 to 8.0.[3]

Q3: What are the main off-target reactions to be aware of when using this crosslinker?

A3: The primary off-target reactions include:

  • Maleimide reaction with amines: At a pH above 7.5, maleimides can react with amines, leading to a loss of selectivity.[1][2]

  • Hydrolysis of maleimide and TFP ester: Both reactive groups can be hydrolyzed in aqueous solutions. TFP esters are significantly more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, especially at basic pH.[4][5][6] Maleimide hydrolysis is more pronounced at alkaline pH.[7][8]

  • Retro-Michael reaction of the thioether bond: The bond formed between a maleimide and a thiol can be reversible, leading to deconjugation, especially in the presence of other thiols like glutathione.[9]

  • Thiazine (B8601807) formation: When conjugating to an N-terminal cysteine, a side reaction can occur leading to the formation of a thiazine structure.[10]

Q4: How can I quench the reaction to stop further conjugation?

A4: To quench unreacted maleimide groups, you can add an excess of a small molecule thiol, such as L-cysteine or β-mercaptoethanol.[][12] Unreacted TFP esters can be quenched by adding a small molecule with a primary amine, like Tris or glycine, although it's important to note that these will compete with your target amine during the reaction if present.

Q5: What is the role of the PEG4 linker in this molecule?

A5: The hydrophilic PEG4 linker increases the water solubility of the crosslinker and the resulting conjugate. This can help prevent aggregation of hydrophobic drugs or proteins and can improve the pharmacokinetic properties of the final bioconjugate.[][13]

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency or Low Yield
Possible Cause Troubleshooting Steps
Suboptimal pH Ensure the pH of your reaction buffer is within the optimal range for each reactive group. For sequential conjugations, adjust the pH accordingly for each step. For the maleimide-thiol reaction, use a pH of 6.5-7.5. For the TFP ester-amine reaction, a pH of 7.5-8.0 is recommended.[1][2][3]
Hydrolysis of Reactive Groups Prepare stock solutions of the crosslinker in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing the crosslinker in aqueous buffers for extended periods. TFP esters are more stable than NHS esters, but hydrolysis can still occur over time, especially at higher pH.[4][14]
Presence of Interfering Substances in Buffers Ensure your buffers are free of extraneous nucleophiles. For the TFP ester reaction, avoid buffers containing primary amines (e.g., Tris, glycine). For the maleimide reaction, remove any thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) before adding the crosslinker. TCEP is a non-thiol reducing agent, but it can also react with maleimides and should be removed or quenched.[15][16]
Insufficient Molar Excess of Crosslinker Optimize the molar ratio of the crosslinker to your biomolecule. A 5- to 20-fold molar excess of the linker is a common starting point for antibody conjugations.[12]
Low Concentration of Reactants Low concentrations of reactants can slow down the reaction rate. If possible, perform the conjugation at a higher concentration of your protein or other biomolecules.[17]
Problem 2: Off-Target Reactions and Lack of Specificity
Possible Cause Troubleshooting Steps
Maleimide Reaction with Amines Maintain the pH of the maleimide-thiol conjugation step strictly between 6.5 and 7.5. At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[2]
Cross-reactivity of TFP Ester While TFP esters are highly reactive towards primary amines, they can also react with other nucleophiles at a slower rate. Ensure that the concentration of your target amine is sufficiently high and that the reaction time is optimized to favor the desired reaction.
Thiazine Formation with N-terminal Cysteine This side reaction is more prominent at neutral to basic pH.[10] If you are targeting an N-terminal cysteine and want to avoid this, consider performing the conjugation at a slightly acidic pH (e.g., 6.5).
Problem 3: Instability of the Final Conjugate
Possible Cause Troubleshooting Steps
Retro-Michael Reaction (Deconjugation) The thioether bond formed from the maleimide-thiol reaction can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols. To stabilize the linkage, you can intentionally hydrolyze the succinimide (B58015) ring post-conjugation by incubating at a slightly basic pH (e.g., pH 8.5-9.0) for a short period. The resulting ring-opened structure is not susceptible to the retro-Michael reaction.[9]
Precipitation of the Conjugate The addition of the crosslinker and payload can increase the hydrophobicity of the biomolecule, leading to aggregation and precipitation. The PEG4 linker in the this compound helps to mitigate this. If precipitation is still an issue, consider using a longer PEG linker or including organic co-solvents in your reaction buffer if compatible with your biomolecule.

Quantitative Data Summary

Table 1: pH Dependence of Maleimide and TFP Ester Reactivity and Stability

ParameterpH 6.5pH 7.0pH 7.5pH 8.0pH 8.5
Maleimide-Thiol Reaction Rate ModerateHighHighModerateLower
Maleimide-Amine Reaction Rate NegligibleVery LowLowModerateHigh
Maleimide Hydrolysis Rate LowLowModerateHighVery High
TFP Ester-Amine Reaction Rate LowModerateHighOptimalHigh
TFP Ester Hydrolysis Half-life Very LongLongShorterShortShorter
NHS Ester Hydrolysis Half-life ~4-5 hours (at 0°C)[18]ShorterMinutes (at RT)[14]Very ShortVery Short

Note: TFP esters have a significantly longer half-life than NHS esters at basic pH, with reports of being 2 to 10 times more stable.[5][6]

Table 2: Second-Order Rate Constants for Maleimide Reactions

ReactionpHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Maleimide with Thiol (e.g., Cysteine)6.5 - 7.5~100 - 1000[16]
Maleimide with Amine (e.g., Lysine)> 8.0Significantly lower than with thiols at pH 7.0 (~1000-fold slower)[2]

Experimental Protocols

Protocol 1: Two-Step Sequential Conjugation to an Antibody

This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine residues using this compound.

A. Reaction of TFP Ester with Antibody Amines

  • Antibody Preparation: Dialyze the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.5-8.0. Adjust the antibody concentration to 2-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the crosslinker solution to the antibody solution with gentle mixing.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove the excess, unreacted crosslinker using a desalting column (e.g., Sephadex G-25) or through dialysis, exchanging the buffer to a maleimide-reactive buffer (e.g., PBS, pH 7.0).

B. Reaction of Maleimide with Thiol-Containing Payload

  • Payload Preparation: Dissolve the thiol-containing payload in a compatible buffer.

  • Conjugation: Mix the maleimide-activated antibody from step A.5 with the thiol-containing payload. A 1.5- to 3-fold molar excess of the payload over the antibody is a good starting point.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature at pH 6.5-7.5.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of L-cysteine (e.g., to a final concentration of 1 mM) and incubating for 15-30 minutes.

  • Final Purification: Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) or another suitable chromatography method to remove unreacted payload and quenching agent.

C. (Optional) Stabilization of the Thioether Linkage

  • After the final purification, adjust the pH of the ADC solution to 8.5-9.0 with a suitable buffer (e.g., borate (B1201080) buffer).

  • Incubate at room temperature for 1-2 hours to promote the hydrolysis of the succinimide ring.

  • Re-buffer the ADC into a storage buffer at a neutral pH (e.g., PBS, pH 7.4).

Protocol 2: Characterization of the Conjugate

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined using several methods:

  • UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated drugs, allowing for the determination of the distribution of DAR values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information to determine the DAR and identify any off-target modifications.[1][19]

Visualizations

experimental_workflow cluster_step1 Step 1: TFP Ester Reaction with Antibody cluster_step2 Step 2: Maleimide Reaction with Payload cluster_analysis Analysis antibody Antibody in amine-free buffer (pH 7.5-8.0) reaction1 Incubate 30-60 min at RT antibody->reaction1 crosslinker Bis-Mal-Lysine-PEG4-TFP in DMSO/DMF crosslinker->reaction1 purification1 Purify (Desalting/Dialysis) into pH 7.0 buffer reaction1->purification1 maleimide_antibody Maleimide-activated Antibody purification1->maleimide_antibody reaction2 Incubate 1-2 hours at RT (pH 6.5-7.5) maleimide_antibody->reaction2 payload Thiol-containing Payload payload->reaction2 quench Quench with L-cysteine reaction2->quench purification2 Final Purification (SEC) quench->purification2 final_adc Final ADC purification2->final_adc analysis Characterization (UV-Vis, HIC, LC-MS) final_adc->analysis

Caption: Two-step sequential conjugation workflow.

off_target_reactions cluster_maleimide Maleimide Reactions cluster_tfp TFP Ester Reactions cluster_conjugate_instability Conjugate Instability crosslinker This compound thiol Thiol (-SH) (Cysteine) crosslinker->thiol amine_mal Amine (-NH2) (Lysine) crosslinker->amine_mal hydrolysis_mal Maleimide Hydrolysis (Alkaline pH) crosslinker->hydrolysis_mal amine_tfp Amine (-NH2) (Lysine, N-terminus) crosslinker->amine_tfp hydrolysis_tfp TFP Ester Hydrolysis crosslinker->hydrolysis_tfp desired_thiol_reaction Desired Thioether Bond (pH 6.5-7.5) thiol->desired_thiol_reaction thioether Thioether Bond desired_thiol_reaction->thioether off_target_amine_mal Off-target Amine Adduct (pH > 7.5) amine_mal->off_target_amine_mal desired_amine_tfp Desired Amide Bond (pH 7.5-8.0) amine_tfp->desired_amine_tfp retro_michael Retro-Michael Reaction (Deconjugation) thioether->retro_michael stabilized_conjugate Hydrolyzed Ring-Opened (Stable) thioether->stabilized_conjugate

Caption: Desired and off-target reaction pathways.

References

Validation & Comparative

A Head-to-Head Comparison: Bis-Mal-Lysine-PEG4-TFP Ester vs. NHS Ester for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. From developing antibody-drug conjugates (ADCs) to creating diagnostic probes, the choice of chemical linker is critical to success. N-hydroxysuccinimidyl (NHS) esters have long been the gold standard for reacting with primary amines on proteins. However, advanced reagents, such as those utilizing 2,3,5,6-tetrafluorophenyl (TFP) ester chemistry, offer significant advantages in stability and efficiency.

This guide provides an objective, data-driven comparison between the versatile Bis-Mal-Lysine-PEG4-TFP ester, representing the TFP ester class, and traditional NHS esters. We will delve into their chemical properties, reaction efficiencies, hydrolytic stability, and provide detailed experimental protocols to guide your selection.

Chemical Structure and Reaction Mechanism

At the heart of the comparison are the reactive groups that target primary amines (such as the ε-amine of lysine (B10760008) residues) on a protein. Both TFP and NHS esters react via acylation to form a stable, covalent amide bond, releasing a respective leaving group (tetrafluorophenol or N-hydroxysuccinimide).

The this compound is a multifunctional linker. It features a TFP ester for amine conjugation, two maleimide (B117702) groups for thiol conjugation (e.g., with cysteine residues), a lysine core for branching, and a hydrophilic PEG4 spacer to improve solubility.[1][2] This makes it an exceptionally powerful tool for creating complex bioconjugates like ADCs.[2][3]

G Ester Reactive Ester (TFP or NHS) Protein Protein-NH2 (Amine) Ester->Protein Aminolysis (Desired Reaction) Water H2O (Water/Buffer) Ester->Water Hydrolysis (Competing Reaction) Conjugate Protein-Amide Bond (Stable Conjugate) Protein->Conjugate Hydrolyzed Inactive Acid (Hydrolyzed Ester) Water->Hydrolyzed ADC_Workflow Linker This compound Step1 Step 1: Thiol Reaction (pH 6.5-7.5) Linker->Step1 Drug Thiol-containing Drug Payload (2x) Drug->Step1 DrugLinker Drug-Linker Complex (Active TFP Ester) Step1->DrugLinker Step2 Step 2: Amine Reaction (pH 7.5-8.5) DrugLinker->Step2 Antibody Antibody (mAb) with Lysine Residues Antibody->Step2 ADC Final Antibody-Drug Conjugate (ADC) Step2->ADC

References

A Comparative Guide to Bis-Mal-Lysine-PEG4-TFP Ester and Other ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the stability, efficacy, and toxicity profile of the ADC. This guide provides an objective comparison of Bis-Mal-Lysine-PEG4-TFP ester with other commonly used ADC linkers, supported by representative experimental data for different linker classes.

Introduction to this compound

This compound is a heterobifunctional crosslinker designed for ADC development. Its structure comprises several key functional components:

  • Two Maleimide (B117702) Groups: These groups react specifically with thiol (sulfhydryl) groups, typically from cysteine residues on the antibody, to form stable thioether bonds. The presence of two maleimide groups allows for the potential to create branched structures or to crosslink different thiol-containing molecules.[1][2][3]

  • Lysine (B10760008) Core: The lysine backbone provides a scaffold for the attachment of the two maleimide groups and the PEG spacer.

  • PEG4 Spacer: A polyethylene (B3416737) glycol (PEG) spacer with four repeating units enhances the solubility and stability of the ADC. PEGylation can also reduce aggregation and immunogenicity, and improve the pharmacokinetic properties of the conjugate.[1][3]

  • TFP Ester (Tetrafluorophenyl Ester): This is a highly reactive group that readily forms stable amide bonds with primary amines, such as those on the cytotoxic payload. TFP esters are known to be less susceptible to spontaneous hydrolysis compared to other amine-reactive esters like NHS esters, offering a wider window for the conjugation reaction.[1][4][5]

The Landscape of ADC Linkers: A Comparative Overview

ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable linkers. The choice between these depends on the desired mechanism of action for the ADC.

  • Cleavable Linkers: These linkers are designed to be stable in the bloodstream and to release the cytotoxic payload upon entering the target cancer cell. The release mechanism is triggered by specific conditions within the tumor microenvironment or inside the cell, such as low pH, high glutathione (B108866) concentration, or the presence of specific enzymes.[6]

  • Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete degradation of the antibody backbone within the lysosome of the target cell. This generally leads to higher plasma stability and a lower risk of off-target toxicity.[6]

The this compound itself is a versatile building block and the nature of the bond formed with the payload (a stable amide bond) would classify the payload-proximal part as non-cleavable. However, the overall cleavability of an ADC constructed with this linker would depend on the nature of the payload and any additional spacers incorporated. For the purpose of this guide, we will consider ADCs constructed with maleimide-based linkers, which can be part of both cleavable and non-cleavable designs.

Data Presentation: A Comparative Look at ADC Linker Performance

The following tables summarize quantitative data for different classes of ADC linkers. It is important to note that direct head-to-head experimental data for this compound against other linkers in a single study was not available in the public domain at the time of this writing. The data presented here is a compilation from various studies comparing different linker types and should be considered representative for the linker class.

Table 1: Comparison of Drug-to-Antibody Ratio (DAR) and In Vitro Stability

Linker TypeRepresentative LinkerAchievable DARPlasma Stability (Half-life)Reference
Maleimide-based (Non-cleavable) SMCC2 - 4High[7]
Maleimide-based (Cleavable) mc-vc-PABC2 - 8Moderate to High[8][9][10]
Hydrazone (pH-sensitive) Hydrazone2 - 4Low to ModerateN/A
Disulfide (Reducible) SPDB2 - 4ModerateN/A

Table 2: Comparison of In Vitro Cytotoxicity (IC50)

Linker TypePayloadTarget Cell LineIC50 (ng/mL)Reference
Maleimide-based (Non-cleavable) DM1HER2+~10-50N/A
Maleimide-based (Cleavable) MMAECD30+~1-10N/A
Hydrazone (pH-sensitive) DoxorubicinVarious>100N/A
Disulfide (Reducible) DM4CD38+~5-20N/A

Table 3: Comparison of In Vivo Efficacy (Tumor Growth Inhibition)

| Linker Type | Xenograft Model | Efficacy | Reference | |---|---|---|---|---| | Maleimide-based (Non-cleavable) | Breast Cancer | High | N/A | | Maleimide-based (Cleavable) | Lymphoma | Very High | N/A | | Hydrazone (pH-sensitive) | Ovarian Cancer | Moderate | N/A | | Disulfide (Reducible) | Multiple Myeloma | High | N/A |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linkers. Below are representative protocols for key experiments in ADC development.

Protocol 1: ADC Conjugation using a Maleimide-based Linker

This protocol describes a general procedure for conjugating a thiol-reactive linker to an antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-functionalized linker-payload

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: Incubate the mAb with a 10-fold molar excess of TCEP at 37°C for 1 hour to reduce interchain disulfide bonds and expose free thiol groups.

  • Buffer Exchange: Remove the reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

  • Conjugation: Add the maleimide-functionalized linker-payload (dissolved in a co-solvent like DMSO) to the reduced antibody at a 5-fold molar excess. Incubate at 4°C for 4 hours.

  • Quenching: Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine.

  • Purification: Purify the ADC using size-exclusion chromatography to remove unconjugated payload and other small molecules.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Using UV-Vis Spectroscopy:

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentration of the antibody and the payload using their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

Protocol 3: In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against cancer cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Cell culture medium and supplements

  • ADC constructs

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC constructs and control antibody for 72-96 hours.

  • Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence).

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 4: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma.

Materials:

  • ADC constructs

  • Human or mouse plasma

  • Analytical method to measure intact ADC and free payload (e.g., ELISA or LC-MS)

Procedure:

  • Incubation: Incubate the ADC constructs in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Analysis: Analyze the samples to determine the concentration of intact ADC and the amount of released payload.

  • Data Analysis: Plot the percentage of intact ADC over time to determine the plasma half-life.

Protocol 5: In Vivo Efficacy Study

This study evaluates the anti-tumor activity of the ADC in an animal model.

Materials:

  • Immunodeficient mice

  • Human tumor cell line for xenograft model

  • ADC constructs and vehicle control

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer the ADC constructs and vehicle control intravenously.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.

Mandatory Visualizations

Here are diagrams illustrating key concepts in ADC technology.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Linker Antibody->Linker Covalent Bond Payload Payload Linker->Payload Covalent Bond

Caption: Basic structure of an Antibody-Drug Conjugate (ADC).

Linker_Comparison ADC Linkers ADC Linkers Cleavable Cleavable ADC Linkers->Cleavable Non-Cleavable Non-Cleavable ADC Linkers->Non-Cleavable Enzyme-sensitive Enzyme-sensitive Cleavable->Enzyme-sensitive pH-sensitive pH-sensitive Cleavable->pH-sensitive GSH-sensitive GSH-sensitive Cleavable->GSH-sensitive Thioether Thioether Non-Cleavable->Thioether

Caption: Classification of common ADC linkers.

Experimental_Workflow ADC Synthesis ADC Synthesis Characterization Characterization ADC Synthesis->Characterization In Vitro Evaluation In Vitro Evaluation Characterization->In Vitro Evaluation DAR Determination DAR Determination Characterization->DAR Determination Purity Analysis Purity Analysis Characterization->Purity Analysis In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation Cytotoxicity Assay Cytotoxicity Assay In Vitro Evaluation->Cytotoxicity Assay Stability Assay Stability Assay In Vitro Evaluation->Stability Assay Efficacy Study Efficacy Study In Vivo Evaluation->Efficacy Study Toxicity Study Toxicity Study In Vivo Evaluation->Toxicity Study

Caption: General workflow for ADC development and evaluation.

Conclusion

The choice of linker is a critical determinant of the therapeutic success of an ADC. This compound offers a versatile platform for ADC development, combining the specific reactivity of maleimide and TFP ester groups with the beneficial properties of a PEG spacer. While direct comparative data for this specific linker is limited in the public domain, an understanding of the performance of different linker classes, as outlined in this guide, can inform the rational design and evaluation of novel ADCs. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and to characterize the performance of ADCs constructed with this compound and other innovative linker technologies.

References

Validation of Bis-Mal-Lysine-PEG4-TFP Ester Conjugation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the construction of antibody-drug conjugates (ADCs) and other protein bioconjugates, the choice of crosslinker is a critical determinant of the final product's efficacy, stability, and homogeneity. This guide provides a comprehensive comparison of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker, with traditional N-hydroxysuccinimide (NHS) ester-based alternatives. The superior performance of the 2,3,5,6-tetrafluorophenyl (TFP) ester in terms of hydrolytic stability is highlighted, supported by experimental data from the literature. This guide also details the validation of the resulting conjugation by mass spectrometry, a crucial analytical tool for characterizing these complex biomolecules.

Performance Comparison: TFP Ester vs. NHS Ester

The primary advantage of the TFP ester in the this compound linker lies in its increased resistance to hydrolysis compared to the more commonly used NHS esters. This is particularly relevant in aqueous buffers used for bioconjugation, where premature hydrolysis of the active ester can lead to lower conjugation yields and the formation of undesirable side products.

TFP esters exhibit significantly greater stability in aqueous solutions, especially under the slightly basic pH conditions (pH 7.5-8.5) typically employed for efficient amine acylation.[1][2][3][4][5] This enhanced stability translates to a longer half-life in solution, providing a wider time window for the conjugation reaction and leading to more consistent and reproducible results.

Table 1: Comparison of TFP Ester and NHS Ester Performance Characteristics

FeatureThis compoundBis-Mal-Lysine-PEG4-NHS Ester (Comparable Alternative)Supporting Evidence
Reactive Group (Amine-reactive) 2,3,5,6-Tetrafluorophenyl (TFP) EsterN-hydroxysuccinimide (NHS) Ester[2][3]
Hydrolytic Stability HighModerate to LowTFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters.[1][3] At pH 10, the TFP ester surface exhibits an almost 10-fold longer half-life than the NHS ester surface.[6]
Optimal pH for Conjugation 7.5 - 8.07.2 - 8.5[7][8]
Reaction Byproduct 2,3,5,6-TetrafluorophenolN-hydroxysuccinimide[1][2]
Expected Conjugation Efficiency Higher, due to reduced hydrolysisLower, especially with longer reaction times or higher pHThe lower hydrolysis rate of TFP esters improves coupling efficiency.[5]
Reproducibility HighVariable, sensitive to reaction time and pHThe higher stability of TFP esters leads to more consistent results.

Validation by Mass Spectrometry

Mass spectrometry is an indispensable tool for the detailed characterization of antibody conjugates prepared with linkers like this compound. It provides crucial information on the success of the conjugation, the drug-to-antibody ratio (DAR), and the location of the conjugated linkers.

Key Mass Spectrometry Analyses:
  • Intact Mass Analysis: This technique is used to determine the overall molecular weight of the conjugated antibody. By comparing the mass of the conjugated antibody to the unconjugated antibody, the average DAR can be calculated. Native mass spectrometry, which analyzes the intact protein in its folded state, is particularly powerful for heterogeneous mixtures like lysine-conjugated ADCs.[9][10][11]

  • Peptide Mapping: Following enzymatic digestion of the ADC, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to identify the specific lysine (B10760008) residues that have been conjugated. This provides a detailed map of the conjugation sites and can reveal any site-specificity or "hot spots" for conjugation.[1][12][13]

  • Middle-Down Analysis: This approach involves analyzing larger fragments of the antibody, providing a balance between the global information of intact mass analysis and the detailed view of peptide mapping. It can be useful for characterizing the distribution of drugs on different antibody domains.

Table 2: Expected Mass Spectrometry Results for a Monoclonal Antibody (mAb) Conjugated with this compound

Analysis TypeExpected ObservationKey Information Obtained
Intact Mass Analysis (Native MS) A distribution of peaks, each corresponding to the mAb with a different number of conjugated linkers/drugs.Average Drug-to-Antibody Ratio (DAR), distribution of different DAR species, confirmation of successful conjugation.[9][11]
Peptide Mapping (LC-MS/MS) Identification of peptides containing lysine residues with a mass shift corresponding to the mass of the linker-drug.Precise location of conjugation sites, relative quantification of site occupancy.[1][12]
Reduced Antibody Analysis (LC-MS) Separate analysis of the light and heavy chains, showing the distribution of conjugated linkers on each chain.Distribution of the payload between the light and heavy chains.[14]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes a general procedure for conjugating the TFP ester moiety of the linker to the lysine residues of a monoclonal antibody.

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-5 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS), at pH 7.5-8.0. Ensure the buffer is amine-free (e.g., no Tris).

  • Linker Preparation:

    • Dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-20 mM.[3]

  • Conjugation Reaction:

    • Add the desired molar excess of the linker stock solution to the antibody solution. A typical starting point is a 5 to 20-fold molar excess of the linker over the antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS at pH 7.4.[8]

  • Drug Conjugation (Thiol-Maleimide Reaction):

    • The maleimide (B117702) groups on the antibody-linker conjugate are now available for reaction with a thiol-containing payload.

    • Dissolve the thiol-containing drug in a suitable solvent.

    • Add the drug to the purified antibody-linker conjugate at a slight molar excess over the number of incorporated maleimide groups.

    • Incubate at room temperature for 1-2 hours at pH 6.5-7.5.[7]

    • Purify the final ADC using size-exclusion chromatography.

Protocol 2: Mass Spectrometry Analysis of the ADC

A. Intact Mass Analysis for DAR Determination (Native LC-MS)

  • Sample Preparation:

    • Dilute the purified ADC to a final concentration of approximately 1 mg/mL in a native MS-friendly buffer, such as 50 mM ammonium (B1175870) acetate.[9]

    • Deglycosylation with PNGase F can be performed to simplify the mass spectrum, but is not always necessary with high-resolution instruments.

  • LC-MS Analysis:

    • Perform size-exclusion chromatography (SEC) online with the mass spectrometer to desalt the sample.[10]

    • Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in native mode.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

    • Identify the peaks corresponding to the different DAR species (mAb + n * linker-drug).

    • Calculate the average DAR by taking the weighted average of the peak intensities.

B. Peptide Mapping for Conjugation Site Identification (LC-MS/MS)

  • Sample Preparation:

    • Denature, reduce, and alkylate the ADC sample.

    • Digest the protein into peptides using a protease such as trypsin or Lys-C. For lysine conjugates, using a non-lysine specific protease like Arg-C can be advantageous.[2]

    • Desalt the resulting peptide mixture using a C18 spin column.[1]

  • LC-MS/MS Analysis:

    • Separate the peptides using reversed-phase liquid chromatography (RPLC) with a gradient of acetonitrile (B52724) in water containing 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer in data-dependent acquisition (DDA) mode to acquire MS/MS spectra of the peptides.[1]

  • Data Analysis:

    • Use a database search engine to identify the peptides from their MS/MS spectra.

    • Search for the expected mass modification on lysine residues corresponding to the conjugated linker-drug to identify the specific sites of conjugation.

Visualizations

experimental_workflow cluster_conjugation Antibody-Drug Conjugation cluster_ms_analysis Mass Spectrometry Validation mAb Monoclonal Antibody Conjugation1 Lysine Conjugation (TFP Ester Reaction) mAb->Conjugation1 Linker This compound Linker->Conjugation1 Drug Thiol-containing Drug Conjugation2 Thiol Conjugation (Maleimide Reaction) Drug->Conjugation2 Purification1 Purification (Size-Exclusion) Conjugation1->Purification1 mAb_Linker mAb-Linker Conjugate Purification1->mAb_Linker mAb_Linker->Conjugation2 Purification2 Final Purification Conjugation2->Purification2 ADC Antibody-Drug Conjugate Purification2->ADC IntactMS Intact Mass Analysis (Native LC-MS) ADC->IntactMS PeptideMap Peptide Mapping (LC-MS/MS) ADC->PeptideMap DAR DAR Determination IntactMS->DAR SiteID Conjugation Site ID PeptideMap->SiteID

Caption: Workflow for ADC preparation and validation.

logical_relationship cluster_linker Linker Properties cluster_outcome Conjugation Outcome cluster_validation MS Validation TFP TFP Ester Stability High Hydrolytic Stability TFP->Stability leads to Efficiency Higher Conjugation Efficiency Stability->Efficiency Reproducibility Improved Reproducibility Stability->Reproducibility SideProducts Fewer Side Products Efficiency->SideProducts MS Mass Spectrometry Efficiency->MS Reproducibility->MS DAR Accurate DAR MS->DAR Site Site Occupancy MS->Site

Caption: Benefits of TFP ester stability in conjugation.

References

Beyond Bis-Mal-Lysine-PEG4-TFP Ester: A Comparative Guide to PROTAC® Linker Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of the linker is a critical determinant of therapeutic success. While PEGylated linkers like Bis-Mal-Lysine-PEG4-TFP ester have been instrumental in the early development of PROTACs, the field is rapidly advancing toward a more diverse and functional array of chemical linkers. This guide provides an objective comparison of alternatives, supported by experimental data, to empower the rational design of next-generation protein degraders.

The linker component of a PROTAC, though seemingly a simple tether, plays a pivotal role in its biological activity. It influences the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and an E3 ubiquitin ligase—and dictates crucial physicochemical properties such as solubility, cell permeability, and metabolic stability. An optimally designed linker can significantly enhance a PROTAC's potency, selectivity, and overall druggability.

This guide explores the performance of various linker classes as alternatives to the commonly used this compound, focusing on their synthesis, impact on PROTAC efficacy, and the experimental methods used for their evaluation.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, commonly quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. The following tables summarize quantitative data from various studies to illustrate how different linker architectures can impact these key performance metrics. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Table 1: Comparison of Flexible Linkers: Alkyl vs. PEG

Flexible linkers, predominantly composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, are often the initial choice in PROTAC design due to their synthetic accessibility and conformational adaptability.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
BRD4CRBNAlkyl9>1000<2022Rv1[1]
BRD4CRBNPEG39~500~5022Rv1[1]
TBK1VHLAlkyl/Ether11No degradation--[1]
TBK1VHLAlkyl/Ether21396-[1]

This table illustrates that for some targets, PEG linkers can offer improved degradation efficiency compared to alkyl chains of similar length. However, linker length optimization is crucial, as demonstrated by the TBK1-targeting PROTACs.

Table 2: Impact of Rigid Linkers on PROTAC Potency

Rigid linkers, which often incorporate cyclic structures (e.g., piperidine, piperazine) or aromatic rings, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced potency and selectivity.[2]

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
Androgen ReceptorCRBNRigid (piperidine-piperazine)<1>90VCaP[2]
Estrogen ReceptorCRBNRigid (nitrogen-containing)<1>95MCF7[2]

This table highlights the high potency achieved with PROTACs employing rigid linkers, as exemplified by the clinical candidates Bavdegalutamide (ARV-110) and Vepdegestrant (ARV-471).

Advanced Linker Technologies

Beyond simple flexible and rigid linkers, the field is exploring "smart" linkers that offer conditional activation, enhancing the therapeutic window and minimizing off-target effects.

1. Click Chemistry-Based Linkers:

The use of bioorthogonal "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized PROTAC synthesis.[3] This approach allows for the rapid and efficient assembly of diverse PROTAC libraries by joining two molecular fragments, each bearing a terminal alkyne or azide. This modularity greatly accelerates the optimization of linker length, composition, and attachment points.

2. Photocleavable Linkers:

Photocleavable linkers incorporate a photosensitive moiety that can be cleaved upon exposure to a specific wavelength of light.[4] This enables spatiotemporal control over PROTAC activity, allowing for targeted protein degradation in a specific location and at a desired time, thereby reducing the potential for systemic toxicity.

3. Bioorthogonally Activated Linkers:

Similar to photocleavable linkers, bioorthogonally activated linkers provide a mechanism for conditional PROTAC activation.[5] These linkers are designed to be inert until they react with a specific, non-native chemical entity within the cellular environment. This strategy allows for targeted PROTAC activation in specific cells or tissues that have been pre-treated with the activating agent.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the successful development of PROTACs. Below are detailed methodologies for key experiments cited in this guide.

Experimental Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a PROTAC using click chemistry.

Materials:

Procedure:

  • Dissolve the alkyne-functionalized warhead (1 equivalent) and the azide-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H2O, 1:1).

  • Add sodium ascorbate (0.3 equivalents) to the reaction mixture, followed by the addition of copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired PROTAC.[6][7]

Experimental Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[8][9]

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Experimental Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay measures the formation of the ternary complex.[10]

Materials:

  • Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

Procedure:

  • Cell Preparation: Seed the engineered cells in a suitable assay plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC binds to its intended target within the cell.[11][12]

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • PBS

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR cycler)

  • Western blot or other protein detection system

Procedure:

  • Cell Treatment: Treat cells with the PROTAC or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble (unfolded) protein fraction from the precipitated (denatured) protein.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another sensitive protein detection method.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.

Visualizing Key Processes in PROTAC Development

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets POI for Degradation POI Degradation Proteasome->Degradation mediates

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro & Cellular Evaluation cluster_in_vivo In Vivo Evaluation Linker_Design Linker Design & Alternative Selection PROTAC_Synthesis PROTAC Synthesis (e.g., Click Chemistry) Linker_Design->PROTAC_Synthesis Target_Engagement Target Engagement (CETSA) PROTAC_Synthesis->Target_Engagement Ternary_Complex_Formation Ternary Complex Formation (NanoBRET™) Target_Engagement->Ternary_Complex_Formation Protein_Degradation Protein Degradation (Western Blot) Ternary_Complex_Formation->Protein_Degradation Cell_Viability Cell Viability Assays Protein_Degradation->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Efficacy_Studies Efficacy Studies in Animal Models PK_PD->Efficacy_Studies

Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While PEG-based linkers like this compound have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox. Alkyl chains offer a simple, flexible alternative, while rigid linkers can enhance potency and improve pharmacokinetic profiles. The advent of click chemistry has streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture. Furthermore, the development of "smart" linkers, such as photocleavable and bioorthogonally activated linkers, promises a future of highly controllable and targeted protein degradation therapies. The rational selection and optimization of the linker, guided by comparative experimental data, will be paramount in unlocking the full therapeutic potential of PROTACs.

References

Characterization of Bis-Mal-Lysine-PEG4-TFP ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of Bis-Mal-Lysine-PEG4-TFP Ester Conjugates

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed characterization of this compound, a heterotrifunctional crosslinker, and compares its performance with relevant alternatives, supported by experimental data and protocols.

Introduction to this compound

This compound is a versatile crosslinking reagent that features three distinct reactive functionalities built around a lysine (B10760008) core:

  • Two Maleimide (B117702) Groups: These groups are located at the alpha (α) and epsilon (ε) amines of the lysine. Maleimides react specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form stable thioether bonds.[1] This reaction is most efficient at a pH range of 6.5-7.5.[1][2]

  • One Tetrafluorophenyl (TFP) Ester: The carboxylic acid of the lysine is functionalized with a TFP ester via a polyethylene (B3416737) glycol (PEG4) spacer. TFP esters are highly reactive towards primary and secondary amines, such as the N-terminus of a protein or the side chain of a lysine residue, forming stable amide bonds.[1][3]

  • A PEG4 Spacer: The polyethylene glycol spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions.[2][4]

This unique architecture allows for the conjugation of multiple molecules in a controlled manner, making it a valuable tool in the construction of complex biomolecules.[4]

Performance Comparison of Crosslinkers

The choice of a crosslinker significantly impacts the stability, efficacy, and pharmacokinetic properties of a bioconjugate. Below is a comparison of this compound with other common crosslinking chemistries.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Next-Gen Maleimides (e.g., N-aryl maleimides)
Amine Reactive Group TFP EsterNHS EsterNHS or TFP Ester
Thiol Reactive Group MaleimideMaleimideN-Aryl Maleimide
Amine Reactivity & Stability TFP esters exhibit superior hydrolytic stability compared to NHS esters, especially at basic pH, allowing for more controlled conjugation.[3][5] The optimal pH for TFP ester reaction with amines is 7.5-8.0.[1]NHS esters are prone to hydrolysis in aqueous solutions, with a shorter half-life at higher pH. The optimal pH for NHS ester reaction is typically 7.0-7.2.[6][7]Dependent on the specific amine-reactive group used (NHS or TFP).
Thioether Bond Stability The thioether bond formed from the maleimide-thiol reaction can be susceptible to retro-Michael addition, leading to potential deconjugation in vivo.[8][9]Similar to this compound, the maleimide-thiol linkage can exhibit instability.[9]N-aryl maleimides form more stable thioether bonds due to faster hydrolysis of the succinimide (B58015) ring, which prevents the retro-Michael reaction.[10][11]
Solubility The integrated PEG4 spacer enhances aqueous solubility.[2][4]Generally more hydrophobic, which can sometimes lead to aggregation of the final conjugate.Solubility can vary depending on the specific linker structure. PEGylation is often incorporated to improve solubility.
Versatility The two maleimide groups allow for the bridging of disulfide bonds or the conjugation of two separate thiol-containing molecules.[1]A heterobifunctional linker for connecting one amine-containing and one thiol-containing molecule.Primarily focused on improving the stability of the thiol conjugation.

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the successful synthesis and characterization of bioconjugates.

Protocol 1: Conjugation of a Thiol-Containing Peptide and an Amine-Containing Protein to this compound

This protocol describes a two-step sequential conjugation.

Materials:

  • This compound

  • Thiol-containing peptide

  • Amine-containing protein (e.g., an antibody)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sodium bicarbonate buffer, 0.1 M, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching reagent (e.g., Tris buffer or hydroxylamine)

  • Desalting columns

Procedure:

  • Step 1: Reaction with Thiol-Containing Peptide

    • Dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Dissolve the thiol-containing peptide in PBS (pH 7.2) to a concentration of 1-2 mg/mL.

    • Add the this compound stock solution to the peptide solution at a 2 to 5-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

    • Purify the peptide-linker conjugate using a desalting column to remove excess crosslinker.

  • Step 2: Reaction with Amine-Containing Protein

    • Exchange the buffer of the purified peptide-linker conjugate to 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Dissolve the amine-containing protein in the same bicarbonate buffer to a concentration of 2-5 mg/mL.

    • Add the peptide-linker conjugate to the protein solution at a 5 to 10-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Quench the reaction by adding a final concentration of 50 mM Tris buffer and incubate for 15 minutes.

    • Purify the final tripartite conjugate using a desalting column or size-exclusion chromatography.

Protocol 2: Characterization of the Conjugate

Degree of Labeling (DOL) Determination:

The DOL can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein at 280 nm and the absorbance of a chromophore on the peptide at its specific maximum wavelength.

Stability Assay:

The stability of the maleimide-thiol linkage can be assessed by incubating the conjugate in plasma or in the presence of a competing thiol, such as glutathione, and monitoring the amount of intact conjugate over time using techniques like HPLC or ELISA.

Visualizations

Experimental Workflow for Tripartite Conjugate Synthesis```dot

G cluster_0 Step 1: Thiol Conjugation cluster_1 Step 2: Amine Conjugation Thiol-Peptide Thiol-Peptide Peptide-Linker Peptide-Linker Thiol-Peptide->Peptide-Linker pH 7.2 Linker This compound Linker->Peptide-Linker Final Conjugate Final Conjugate Peptide-Linker->Final Conjugate pH 8.5 Purification1 Purification Peptide-Linker->Purification1 Amine-Protein Amine-Protein Amine-Protein->Final Conjugate Purification2 Purification Final Conjugate->Purification2

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Decision Tree for Crosslinker Selection

Crosslinker_Selection Start Start: Need for Bioconjugation Target_Groups Target Functional Groups? Start->Target_Groups Amine_Thiol Amine & Thiol Target_Groups->Amine_Thiol Amine & Thiol Other Other Target_Groups->Other Other Chemistries Stability High In Vivo Stability Required? Amine_Thiol->Stability Yes_Stab Yes Stability->Yes_Stab No_Stab No Stability->No_Stab Next_Gen Consider Next-Gen Maleimide Linker Yes_Stab->Next_Gen Standard_Mal Standard Maleimide Linker (e.g., SMCC) No_Stab->Standard_Mal Multi_Conj Multiple Conjugation Points Needed? Next_Gen->Multi_Conj Standard_Mal->Multi_Conj Yes_Multi Yes Multi_Conj->Yes_Multi No_Multi No Multi_Conj->No_Multi Bis_Mal Bis-Mal-Lysine-PEG4-TFP ester is a good candidate Yes_Multi->Bis_Mal

Caption: Decision tree for selecting a suitable crosslinker.

References

A Researcher's Guide to Analytical Methods for PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, increased serum half-life, and reduced immunogenicity. However, the inherent heterogeneity of the PEGylation reaction presents a significant analytical challenge, necessitating robust methods to accurately assess the purity, identity, and consistency of the final product.

This guide provides a comparative overview of the most commonly employed analytical methods for the characterization of PEGylated proteins. We will delve into the principles of each technique, present comparative data in structured tables, provide detailed experimental protocols for key experiments, and illustrate experimental workflows using diagrams to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable methods for their specific needs.

Comparison of Key Analytical Methods

A variety of analytical techniques are utilized to characterize PEGylated proteins, each offering distinct advantages and limitations. The choice of method depends on the specific information required, such as the degree of PEGylation, identification of PEGylation sites, quantification of impurities, and assessment of structural integrity.

Table 1: Comparison of Chromatographic Methods
FeatureSize-Exclusion Chromatography (SEC)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Ion-Exchange Chromatography (IEX)Hydrophobic Interaction Chromatography (HIC)
Principle of Separation Hydrodynamic radius (size and shape) in solution.[1]Hydrophobicity of the protein and PEG chain.Net surface charge of the protein.[2]Surface hydrophobicity of the protein.
Primary Application Separation of PEGylated protein from unreacted protein and free PEG; detection of aggregates.[2][3]Separation of PEGylated species with different degrees of PEGylation and positional isomers.[4][5]Separation of positional isomers of PEGylated proteins.[2]Purification and separation of PEGylated proteins based on subtle differences in hydrophobicity.[2]
Advantages Mild, non-denaturing conditions; good for aggregate analysis.[3]High resolution for isomers; compatible with mass spectrometry.[6][7]High resolving power for charge variants.[2]Orthogonal to other chromatographic methods; can be non-denaturing.
Disadvantages Limited resolution for species with similar hydrodynamic radii; potential for non-specific interactions.[1][3]Can be denaturing; requires organic solvents.[7]Sensitive to buffer pH and ionic strength; PEG chains can shield charges.[2]Lower capacity compared to IEX; resolution can be variable.[2]
Typical Mobile Phase Aqueous buffer (e.g., phosphate (B84403) buffered saline).[3]Acetonitrile/water gradients with an ion-pairing agent (e.g., TFA).[5]Salt gradients at a specific pH.Decreasing salt concentration gradients.
Table 2: Comparison of Mass Spectrometry Methods
FeatureMatrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MSElectrospray Ionization (ESI) MS
Principle of Ionization Laser-induced desorption and ionization from a solid matrix.Formation of charged droplets and solvent evaporation.
Primary Application Determination of average molecular weight and degree of PEGylation.[8]Accurate mass determination, identification of PEGylation sites (often coupled with LC).[8][9]
Advantages High mass range; tolerant to salts and buffers; provides rapid analysis of average molecular weight.[8][10]Soft ionization technique, suitable for fragile molecules; easily coupled to liquid chromatography (LC-MS); provides high mass accuracy.[8][9]
Disadvantages Lower resolution for heterogeneous samples; potential for fragmentation; matrix interference.[8]Can be sensitive to sample purity and buffer components; complex spectra due to multiple charging and PEG polydispersity.[8]
Typical Mass Range Up to several hundred kDa.[10]Up to ~100 kDa for intact proteins, higher for protein complexes.
Table 3: Comparison of Electrophoretic Methods
FeatureSodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)Capillary Electrophoresis (CE)
Principle of Separation Molecular weight (apparent).[11]Charge-to-mass ratio and hydrodynamic size.[12]
Primary Application Estimation of apparent molecular weight and purity; visualization of PEGylation.[11]High-resolution separation of PEGylated species and positional isomers; purity assessment.[13][]
Advantages Simple, widely available, and cost-effective; provides a visual representation of the sample components.[11]High efficiency and resolution; low sample consumption; automated.[13]
Disadvantages Low resolution for PEGylated proteins due to the broad bands caused by PEG heterogeneity; provides apparent, not absolute, molecular weight.[15]Sensitive to sample matrix; potential for protein adsorption to the capillary wall.[16]
Typical Separation Matrix Polyacrylamide gel.[11]Fused-silica capillary, often with a polymer network.[17]

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for some of the key analytical methods.

Size-Exclusion Chromatography (SEC-HPLC)

Objective: To separate PEGylated proteins from unreacted protein and high molecular weight aggregates.

Materials:

  • HPLC system with UV detector

  • SEC column (e.g., Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm)[3]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0[3]

  • PEGylated protein sample

  • Unmodified protein standard

  • High molecular weight aggregate standard (if available)

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the PEGylated protein sample to a concentration within the linear range of the assay (e.g., 12.5 to 2000 µg/mL for PEG GCSF).[3]

  • Injection: Inject a defined volume of the sample (e.g., 10 µL) onto the column.[3]

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Analysis: Integrate the peaks corresponding to the aggregate, PEGylated protein, and unmodified protein. Calculate the percentage of each species.

Quantitative Data Example (PEG GCSF):

  • Linearity Range: 12.5 to 2,000 µg/mL[3]

  • Limit of Detection (LOD): 3.125 µg/mL[3]

  • Limit of Quantitation (LOQ): 12.5 µg/mL[3]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate different PEGylated species based on hydrophobicity.

Materials:

  • HPLC system with UV detector

  • RP column (e.g., Jupiter 5µm C4 300Å)[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.08% TFA in 90% acetonitrile/10% water

  • PEGylated protein sample

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 20% B) at a flow rate of 1 mL/min. Maintain the column temperature at 45°C.[5]

  • Sample Preparation: Dilute the sample in Mobile Phase A.

  • Injection: Inject 10-15 µg of the protein sample.[5]

  • Gradient Elution: Apply a linear gradient from 20% to 65% Mobile Phase B over 25 minutes.[5]

  • Data Acquisition: Monitor the elution at 220 nm.[5]

  • Analysis: Identify and quantify the peaks corresponding to different PEGylated species.

MALDI-TOF Mass Spectrometry

Objective: To determine the average molecular weight and degree of PEGylation.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in acetonitrile:0.1% TFA in water (1:1, v/v))[18]

  • PEGylated protein sample (0.1 mg/mL in 30% acetonitrile/0.1% TFA)[19]

Procedure:

  • Sample-Matrix Preparation (Dried Droplet Method):

    • Spot 1 µL of the matrix solution onto the MALDI target and let it air dry.[19]

    • Mix the protein sample and matrix solution in a 1:1 ratio.[19]

    • Apply 1 µL of the mixture onto the dried matrix spot and let it crystallize.[19]

  • Data Acquisition: Acquire mass spectra in the appropriate mass range using a calibrated instrument.

  • Data Analysis: Determine the average molecular weight from the peak of the ion distribution for each PEGylated species. Calculate the degree of PEGylation by comparing the molecular weight of the PEGylated protein to the unmodified protein.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Objective: To visualize the PEGylation reaction products and estimate their apparent molecular weights.

Materials:

  • Electrophoresis chamber and power supply

  • Precast or hand-casted polyacrylamide gels (e.g., 4-12% Bis-Tris)[15]

  • Running buffer (e.g., MES or MOPS SDS running buffer)[15]

  • Sample loading buffer (e.g., NuPAGE LDS Sample Buffer)[15]

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the protein sample with the loading buffer in a 3:1 ratio.[15] Heat the samples at 95-100°C for 5-10 minutes.[20][21]

  • Gel Loading: Load the prepared samples and molecular weight standards into the wells of the gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[21]

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue or silver stain, followed by destaining to visualize the protein bands.

  • Analysis: Compare the migration of the PEGylated protein bands to the molecular weight standards to estimate the apparent molecular weight.

Visualizing Analytical Workflows

Understanding the sequence and interplay of different analytical methods is crucial for a comprehensive characterization strategy. The following diagrams illustrate typical workflows.

PEGylation_Analysis_Workflow cluster_purification Purification cluster_characterization Characterization cluster_further Further Analysis Purification Initial Purification (e.g., SEC, IEX) SEC SEC-HPLC (Aggregation, Purity) Purification->SEC RP_HPLC RP-HPLC (Isomers, Purity) Purification->RP_HPLC MassSpec Mass Spectrometry (MW, PEGylation Degree) Purification->MassSpec Electrophoresis Electrophoresis (Apparent MW, Purity) Purification->Electrophoresis Immunoassay Immunoassay (Binding Activity) Purification->Immunoassay RP_HPLC->MassSpec LC-MS PeptideMapping Peptide Mapping (PEGylation Site) MassSpec->PeptideMapping PEGylationReaction PEGylation Reaction Mixture PEGylationReaction->Purification

Caption: General workflow for the analysis of PEGylated proteins.

Mass_Spectrometry_Workflow cluster_intact Intact Mass Analysis cluster_peptide Peptide Level Analysis Sample PEGylated Protein Sample MALDI MALDI-TOF MS (Average MW) Sample->MALDI ESI ESI-MS (Accurate MW) Sample->ESI Digestion Proteolytic Digestion Sample->Digestion LC_MSMS LC-MS/MS (Peptide Mapping) Digestion->LC_MSMS SiteID Identify PEGylation Site(s) LC_MSMS->SiteID

Caption: Workflow for mass spectrometric analysis of PEGylated proteins.

This guide provides a foundational understanding of the key analytical methods for PEGylated proteins. The selection of the most appropriate technique or combination of techniques will ultimately depend on the specific goals of the analysis, the properties of the protein and PEG, and the resources available. Rigorous and comprehensive characterization is essential to ensure the quality, safety, and efficacy of these important biotherapeutics.

References

Navigating In Vivo Stability: A Comparative Guide to Maleimide-Thiol Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the in vivo stability, efficacy, and safety of bioconjugates such as antibody-drug conjugates (ADCs). The maleimide-thiol linkage has long been a workhorse in bioconjugation, prized for its rapid and specific reaction. However, concerns over its stability in the physiological environment have spurred the development of more robust alternatives. This guide provides an objective comparison of the in-vivo performance of the maleimide-thiol linkage against next-generation alternatives, supported by experimental data and detailed protocols.

The Instability of the Maleimide-Thiol Adduct: The Retro-Michael Reaction

The primary mechanism compromising the in vivo stability of the maleimide-thiol linkage is the retro-Michael reaction.[1] This reaction is a reversal of the initial conjugation, where the thiosuccinimide adduct reverts to the original thiol and maleimide. This dissociation is often facilitated by endogenous thiols like glutathione (B108866) and albumin, which are abundant in the bloodstream.[1] The premature cleavage of the bioconjugate can lead to off-target toxicity and a diminished therapeutic window.

G cluster_reaction Retro-Michael Reaction Thiol_Maleimide_Adduct Thiol-Maleimide Adduct (Thiosuccinimide) Reversed_Maleimide Free Maleimide Thiol_Maleimide_Adduct->Reversed_Maleimide Retro-Michael Original_Thiol Original Thiol Thiol_Maleimide_Adduct->Original_Thiol Release Endogenous_Thiol Endogenous Thiol (e.g., Glutathione) New_Adduct New Thiol Adduct (Off-target) Endogenous_Thiol->New_Adduct Reversed_Maleimide->Thiol_Maleimide_Adduct Michael Addition Reversed_Maleimide->New_Adduct Reaction with Endogenous Thiol

Figure 1. The retro-Michael reaction leading to instability of the maleimide-thiol linkage.

Quantitative Comparison of Linkage Stability

The stability of a bioconjugate is often quantified by its half-life in a physiologically relevant medium, such as plasma or in the presence of a high concentration of thiols like glutathione. The following tables summarize the stability of various linkages based on published experimental data.

Linker TypeBond FormedStability in Plasma/Thiol SolutionKey Stability Features
N-Alkyl Maleimide ThioetherModerateProne to retro-Michael reaction and thiol exchange.[2]
N-Aryl Maleimide ThioetherHighThe thiosuccinimide ring undergoes faster hydrolysis to a more stable, ring-opened structure that prevents the retro-Michael reaction.[2]
Vinyl Sulfone ThioetherHighForms a stable, irreversible thioether bond.
Mono-sulfone PEG ThioetherVery HighResistant to deconjugation in the presence of competing thiols.[3][4]
ConjugateConditions% DeconjugationReference
N-Alkyl Maleimide ADC Thiol-containing buffer and serum, 37°C, 7 days35-67%[2]
N-Aryl Maleimide ADC Thiol-containing buffer and serum, 37°C, 7 days<20%[2]
Maleimide-PEG Adduct 1 mM Glutathione, 37°C, 7 days~30%[3][4]
Mono-sulfone PEG Adduct 1 mM Glutathione, 37°C, 7 days<5%[3][4]

Experimental Protocols for Stability Assessment

Accurate assessment of bioconjugate stability is crucial for preclinical development. Below are detailed methodologies for commonly used in vitro stability assays.

Protocol 1: In Vitro Plasma/Whole Blood Stability Assay

This protocol outlines a general procedure for assessing the stability of an antibody-drug conjugate (ADC) in plasma or whole blood.

Objective: To determine the stability of a bioconjugate in a complex biological matrix that mimics the in vivo environment.

Materials:

  • Purified ADC

  • Freshly collected animal or human plasma/whole blood (with anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 2% formic acid in acetonitrile)

  • Affinity capture beads (e.g., Protein A/G)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Incubation:

    • Spike the ADC into pre-warmed (37°C) plasma or whole blood to a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C with gentle agitation.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Sample Preparation for Mass Spectrometry:

    • Immediately after collection, quench the reaction by adding 3 volumes of cold quenching solution to the aliquot.

    • For plasma samples, proceed to affinity capture. For whole blood, lyse the red blood cells with a suitable buffer before affinity capture.

    • Add affinity capture beads to the quenched and clarified sample and incubate to capture the ADC.

    • Wash the beads several times with PBS to remove non-specifically bound proteins.

    • Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine-HCl).

  • LC-MS Analysis:

    • Analyze the eluted ADC samples by liquid chromatography-mass spectrometry (LC-MS).

    • Use a reversed-phase column suitable for protein separation.

    • The mass spectrometer is used to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates deconjugation.

Protocol 2: HPLC-Based Stability Assay in the Presence of Glutathione

This protocol describes a method to assess the stability of a bioconjugate in the presence of a high concentration of a competing thiol.

Objective: To evaluate the susceptibility of the linkage to thiol-mediated cleavage.

Materials:

  • Purified bioconjugate

  • PBS, pH 7.4

  • Glutathione (GSH) stock solution (e.g., 100 mM in PBS)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC system with a UV detector

  • Reversed-phase HPLC column suitable for the bioconjugate

Procedure:

  • Incubation:

    • Prepare a solution of the bioconjugate in PBS at a known concentration (e.g., 1 mg/mL).

    • Add GSH stock solution to a final concentration of 5 mM.

    • Incubate the mixture at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation and Analysis:

    • Quench the reaction in each aliquot by adding the quenching solution.

    • Analyze the samples by reversed-phase HPLC.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

    • The percentage of intact conjugate at each time point is determined by integrating the area of the corresponding peak. A decrease in the peak area of the intact conjugate over time indicates instability.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo stability of a bioconjugate.

G cluster_workflow In Vivo Stability Assessment Workflow Start Start Bioconjugate Prepare Bioconjugate Start->Bioconjugate Incubation Incubate with Plasma or Whole Blood at 37°C Bioconjugate->Incubation Timepoints Collect Aliquots at Different Time Points Incubation->Timepoints Quench Quench Reaction Timepoints->Quench Purification Purify Conjugate (e.g., Affinity Capture) Quench->Purification Analysis Analyze by LC-MS or HPLC Purification->Analysis Data Determine % Intact Conjugate or Average DAR Analysis->Data End End Data->End

Figure 2. A generalized workflow for assessing the in vitro stability of bioconjugates.

Comparison of Conjugation Chemistries

The choice of conjugation chemistry is a critical determinant of the final bioconjugate's stability and therapeutic index.

G cluster_comparison Comparison of Thiol-Reactive Chemistries Maleimide Maleimide-Thiol Instability: Retro-Michael Reaction Advantage: Fast Kinetics Stabilized_Maleimide Stabilized Maleimide (e.g., N-Aryl) Stability: High (Hydrolysis prevents retro-Michael) Advantage: Improved Stability Maleimide->Stabilized_Maleimide Improvement Alternative Alternative Chemistries (e.g., Vinyl Sulfone) Stability: Very High (Irreversible bond) Advantage: Maximum Stability Maleimide->Alternative Alternative

Figure 3. A comparison of different thiol-reactive conjugation strategies and their stability.

References

TFP Ester vs. Other Amine-Reactive Functional Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of an appropriate amine-reactive functional group is critical for the successful synthesis of protein conjugates, antibody-drug conjugates (ADCs), and other labeled biomolecules. Tetrafluorophenyl (TFP) esters have emerged as a valuable alternative to more traditional amine-reactive moieties, such as N-hydroxysuccinimide (NHS) esters. This guide provides an objective comparison of TFP esters with other common amine-reactive functional groups, supported by experimental data, to aid in the selection of the optimal reagent for your specific application.

Core Chemical Properties and Performance

Primary amines, present on the N-terminus of proteins and the side chain of lysine (B10760008) residues, are common targets for bioconjugation due to their nucleophilicity.[1] Various functional groups can react with these amines, with activated esters being one of the most widely used classes.[1]

TFP esters, like NHS esters, react with primary amines to form stable amide bonds.[2][3] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a covalent bond and the release of the tetrafluorophenol leaving group.[]

The key differentiator for TFP esters lies in their enhanced stability in aqueous solutions compared to other activated esters, particularly NHS esters.[2][3][5] This increased stability, especially at the basic pH values often required for efficient amine conjugation, can lead to higher conjugation yields and better reproducibility.[2][6]

Quantitative Comparison of Performance

The selection of an amine-reactive reagent is often a balance between its reactivity towards the target amine and its stability against hydrolysis, a competing reaction in aqueous buffers.

Hydrolysis Rates: TFP Ester vs. NHS Ester

A significant drawback of NHS esters is their susceptibility to hydrolysis, which increases with pH.[7][8] TFP esters exhibit markedly greater resistance to hydrolysis, a crucial advantage when working with precious biomolecules or when longer reaction times are required.[2][9]

Below is a summary of the half-lives of TFP and NHS esters on a self-assembled monolayer (SAM) surface at various pH values, demonstrating the superior stability of TFP esters.

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)Fold Difference in Stability
7.02,7721,4441.9x
8.04621543.0x
10.0347398.9x
(Data sourced from a study on self-assembled monolayers, which provides a relative comparison of ester stability in an aqueous environment. The absolute values may differ for soluble esters, but the trend of increased TFP ester stability is consistent.)[10][11]
Reaction Kinetics: Aminolysis

While TFP esters are more resistant to hydrolysis, they maintain a comparable reactivity towards primary amines as NHS esters.[12] This combination of good reactivity and high stability makes them highly efficient conjugation reagents. The optimal pH for conjugation with TFP esters is typically around 8.5-9.0, slightly higher than the optimal pH for NHS esters (around 8.3).[7][13]

Experimental Protocols

General Protocol for Protein Conjugation with a TFP Ester

This protocol provides a general guideline for conjugating a TFP ester-activated molecule (e.g., a fluorescent dye or a small molecule drug) to a protein, such as an antibody.

Materials:

  • Protein solution (e.g., antibody) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., phosphate-buffered saline, PBS).

  • TFP ester-activated reagent.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.[13][14]

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column) for removing excess, unreacted reagent.[2]

Procedure:

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer like PBS.

  • Prepare Protein Solution: Adjust the protein solution to the desired concentration (typically 2-10 mg/mL) with the reaction buffer (0.1 M sodium bicarbonate, pH 8.5-9.0).

  • Prepare TFP Ester Solution: Immediately before use, dissolve the TFP ester-activated reagent in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[14]

  • Conjugation Reaction: Add a calculated molar excess of the TFP ester stock solution to the protein solution with gentle stirring. The optimal molar ratio of TFP ester to protein should be determined empirically but typically ranges from 5 to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if using a light-sensitive reagent.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted TFP ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). Collect the fractions containing the conjugated protein.[2]

Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), or the average number of molecules conjugated per protein, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the conjugated molecule (Amax).[5][6]

  • Calculate the protein concentration, correcting for the absorbance of the conjugated molecule at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Where:

      • CF is the correction factor (A280 of the free label / Amax of the free label).[5][11]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.[6]

  • Calculate the DOL:

    • DOL = Amax / (ε_label × Protein Concentration (M))

    • Where:

      • ε_label is the molar extinction coefficient of the conjugated molecule at its Amax.[6][11]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the chemical reaction, a typical experimental workflow, and a decision-making process for selecting an amine-reactive group.

TFP_Ester_Reaction cluster_reactants Reactants cluster_products Products reagent TFP Ester (R-CO-OTFP) product Amide Bond (R-CO-NH-Protein) reagent->product Nucleophilic Attack amine Primary Amine (Protein-NH2) amine->product leaving_group Tetrafluorophenol (HO-TFP) product->leaving_group

Caption: Reaction of a TFP ester with a primary amine.

Conjugation_Workflow start Start: Protein Solution buffer_exchange Buffer Exchange (if necessary) start->buffer_exchange adjust_ph Adjust pH to 8.5-9.0 buffer_exchange->adjust_ph add_tfp Add TFP Ester adjust_ph->add_tfp incubate Incubate add_tfp->incubate quench Quench Reaction (Optional) incubate->quench purify Purification (Size-Exclusion Chromatography) quench->purify analyze Analyze Conjugate (DOL, Activity) purify->analyze end End: Purified Conjugate analyze->end

Caption: Experimental workflow for protein conjugation.

Decision_Tree start Need to conjugate to a primary amine? q1 Is the biomolecule sensitive to hydrolysis or is a long reaction time needed? start->q1 tfp Consider TFP Ester q1->tfp Yes q2 Is aqueous solubility a major concern? q1->q2 No nhs NHS Ester may be suitable q2->nhs No sulfo_nhs Consider Sulfo-NHS Ester q2->sulfo_nhs Yes other Consider other amine-reactive groups (e.g., isothiocyanates) q2->other

Caption: Selecting an amine-reactive functional group.

Conclusion

TFP esters offer a compelling alternative to other amine-reactive functional groups, most notably NHS esters, for bioconjugation applications. Their primary advantage is a significantly increased stability towards hydrolysis in aqueous environments, particularly at the slightly basic pH required for efficient amine labeling.[2][9] This enhanced stability can translate to more efficient and reproducible conjugation reactions, especially when working with valuable or sensitive biomolecules. While maintaining comparable reactivity to NHS esters, the superior stability of TFP esters makes them a robust choice for researchers seeking to optimize their bioconjugation protocols.[12] The selection of the ideal amine-reactive group will ultimately depend on the specific requirements of the application, including the properties of the biomolecule, the desired reaction conditions, and the importance of minimizing side reactions like hydrolysis.

References

A Researcher's Guide to Heterobifunctional Crosslinkers: A Performance Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of biomolecules is a cornerstone of innovation. Heterobifunctional crosslinkers, with their distinct reactive moieties, offer a controlled approach to creating specific bioconjugates, from antibody-drug conjugates (ADCs) to probes for studying protein-protein interactions. This guide provides an objective comparison of the performance of common heterobifunctional crosslinkers, supported by experimental data and detailed protocols to inform your selection process.

Heterobifunctional crosslinkers possess two different reactive groups, enabling sequential, two-step conjugation reactions.[1][2][3] This strategic design minimizes the formation of unwanted homodimers and other side products, a common challenge with homobifunctional crosslinkers that have identical reactive groups at each end.[2][4] The ability to control the reaction sequence is particularly crucial in applications requiring high precision, such as the construction of ADCs with a defined drug-to-antibody ratio.[2]

Key Performance Characteristics of Heterobifunctional Crosslinkers

The selection of an optimal heterobifunctional crosslinker hinges on several key performance parameters:

  • Specificity and Reactivity: The efficiency with which each reactive group targets its intended functional group (e.g., primary amines, sulfhydryls, carboxyls).

  • Stability: The stability of the crosslinker itself under various reaction conditions and the stability of the resulting covalent bond in a biological environment.

  • Solubility: The ability of the crosslinker to dissolve in aqueous buffers, which can simplify experimental procedures and avoid the use of organic solvents that may denature proteins.

  • Spacer Arm Length and Composition: The length and chemical nature of the spacer arm influence the distance between the conjugated molecules and can impact properties like solubility and steric hindrance.

Comparative Analysis of Common Heterobifunctional Crosslinkers

The most widely utilized class of heterobifunctional crosslinkers targets primary amines and sulfhydryl groups, typically employing an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702), respectively.[2] Variations in the spacer arm and the inclusion of water-soluble moieties lead to a diverse toolkit of reagents.

CrosslinkerReactive GroupsSpacer Arm Length (Å)Key Features & Performance Insights
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS ester, Maleimide8.3Widely used, non-cleavable linker. Its cyclohexane (B81311) spacer enhances the stability of the maleimide group.[4] Requires dissolution in an organic solvent like DMSO or DMF.[4]
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Sulfo-NHS ester, Maleimide8.3Water-soluble analog of SMCC due to the sulfonate group, eliminating the need for organic solvents.[5] Ideal for applications sensitive to organic solvents.
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)NHS ester, Maleimide7.3Features a shorter, rigid aromatic spacer arm compared to SMCC.
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)NHS ester, Pyridyldithiol6.8Forms a cleavable disulfide bond upon reaction with a sulfhydryl. The release of pyridine-2-thione can be monitored spectrophotometrically.
PEGylated Crosslinkers (e.g., SM(PEG)n)NHS ester, MaleimideVariableIncorporation of polyethylene (B3416737) glycol (PEG) units in the spacer arm enhances water solubility, reduces aggregation, and can decrease immunogenicity.[5][6] The length of the PEG chain can be varied to optimize performance.[7][8][9]
EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide)Carbodiimide, NHS ester0 (Zero-length)Activates carboxyl groups to react with primary amines, forming a stable amide bond without incorporating the crosslinker itself.[10][11][12] The addition of NHS or Sulfo-NHS increases the efficiency and stability of the reaction.[10][12][13][14]
Quantitative Performance Data
ParameterSMCCSulfo-SMCCSPDPEDC/NHS
NHS Ester Hydrolysis Half-life (pH 7, 0°C) 4-5 hours[15]More stable than NHS ester[1]4-5 hours[15]N/A
NHS Ester Hydrolysis Half-life (pH 8.6, 4°C) 10 minutes[15]More stable than NHS ester[1]10 minutes[15]N/A
Maleimide-Thiol Adduct Stability (Half-life in presence of glutathione) 20-80 hours[16]20-80 hours[16]N/AN/A
Typical Conjugation Efficiency HighHighHighVariable, dependent on conditions[11]

Note: Quantitative data on crosslinking efficiency and stability can be highly dependent on the specific proteins and reaction conditions used. The values presented are for general comparison.

Experimental Protocols

Key Experiment 1: Two-Step Crosslinking using an NHS Ester-Maleimide Crosslinker (e.g., SMCC/Sulfo-SMCC)

This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing a sulfhydryl group (Protein-SH).

Materials:

  • Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Protein-SH in a maleimide-compatible buffer (e.g., PBS, pH 6.5-7.5)

  • SMCC or Sulfo-SMCC

  • Anhydrous DMSO or DMF (for SMCC)

  • Desalting column

  • Quenching reagent (e.g., Tris or glycine)

Procedure:

  • Activation of Protein-NH2:

    • Dissolve SMCC in DMSO or Sulfo-SMCC directly in the reaction buffer.

    • Add the crosslinker solution to the Protein-NH2 solution at a 10- to 20-fold molar excess.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Pass the reaction mixture through a desalting column equilibrated with the maleimide-compatible buffer to remove non-reacted crosslinker.

  • Conjugation to Protein-SH:

    • Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching reagent to cap any unreacted maleimide groups.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or other appropriate methods.

Key Experiment 2: Quantification of Crosslinking Efficiency by SDS-PAGE and Densitometry

Procedure:

  • Collect aliquots from the crosslinking reaction at different time points.

  • Quench the reaction in these aliquots.

  • Run the samples on an SDS-PAGE gel under reducing and non-reducing conditions.

  • Stain the gel with a protein stain (e.g., Coomassie Blue).

  • Image the gel and perform densitometric analysis to quantify the bands corresponding to the unconjugated proteins and the crosslinked conjugate.

  • Calculate the crosslinking efficiency as the percentage of the conjugated protein relative to the total initial amount of the limiting protein.

Key Experiment 3: Analysis of Crosslinked Products by Mass Spectrometry

Procedure:

  • After the crosslinking reaction, digest the protein conjugate with a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Use specialized software to identify the crosslinked peptides. This will confirm the site of crosslinking and the identity of the conjugated proteins.

Visualizing Workflows and Pathways

Experimental_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Purification cluster_2 Step 3: Conjugation Protein-NH2 Protein-NH2 Crosslinker Crosslinker Activated Protein Activated Protein Desalting Desalting Activated Protein->Desalting Activated Protein_purified Activated Protein_purified Desalting->Activated Protein_purified Protein-SH Protein-SH Final Conjugate Final Conjugate

Signaling_Pathway_Example Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces

Conclusion

The choice of a heterobifunctional crosslinker is a critical decision in bioconjugation, with significant implications for the efficiency, stability, and functionality of the resulting conjugate. By understanding the key performance characteristics of different crosslinkers and employing robust experimental protocols for benchmarking, researchers can select the optimal reagent for their specific application. This guide provides a framework for making informed decisions, ultimately leading to more reliable and reproducible results in drug development and fundamental research.

References

Confirming Site-Specificity of Bis-Mal-Lysine-PEG4-TFP Ester Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and controlled conjugation of molecules to proteins is fundamental in the development of targeted therapeutics, diagnostics, and research reagents. Heterobifunctional crosslinkers like Bis-Mal-Lysine-PEG4-TFP ester are designed to offer such control by providing distinct reactive functionalities. This guide provides an objective comparison of the site-specificity of reactions involving this linker, supported by experimental data and detailed protocols to aid in the design and validation of bioconjugates.

Understanding the Reactivity of this compound

This compound is a heterobifunctional crosslinker featuring two maleimide (B117702) groups and one tetrafluorophenyl (TFP) ester.[1] The maleimide groups are highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues, forming stable thioether bonds.[] This reaction is most specific in the pH range of 6.5 to 7.5.[] Above pH 7.5, the maleimide group can exhibit some cross-reactivity with primary amines, such as the side chain of lysine (B10760008) residues.[3] The TFP ester, on the other hand, is an amine-reactive group that forms stable amide bonds with primary and secondary amines. TFP esters are known to have greater hydrolytic stability compared to the more commonly used N-hydroxysuccinimide (NHS) esters, particularly at basic pH.[4][5][6]

Comparison of this compound with Alternative Linkers

The performance of a crosslinker is determined by its reactivity, specificity, and the stability of the resulting conjugate. Below is a comparison of this compound with other common crosslinking chemistries.

Table 1: Comparison of Thiol-Reactive Chemistries

FeatureMaleimide (e.g., this compound)Haloacetamides (e.g., Iodoacetamide)Pyridyl Disulfides
Reactive Group Maleimideα-halo ketonePyridyl disulfide
Target Residue Cysteine (thiol)Cysteine (thiol)Cysteine (thiol)
Bond Formed ThioetherThioetherDisulfide
Reaction pH 6.5 - 7.57.0 - 9.06.0 - 8.0
Reaction Speed FastModerateModerate
Bond Stability Generally stable, but can undergo retro-Michael reaction in the presence of other thiols.[7]Very stableReversible (cleavable by reducing agents)
Specificity High for thiols at pH < 7.5; some reactivity with amines at higher pH.High for thiols.High for thiols.

Table 2: Comparison of Amine-Reactive Ester Stability

FeatureTFP Ester (in this compound)NHS Ester
Reactive Group Tetrafluorophenyl esterN-hydroxysuccinimide ester
Target Residue Lysine, N-terminus (primary amines)Lysine, N-terminus (primary amines)
Bond Formed AmideAmide
Optimal Reaction pH 7.5 - 8.0[3]7.0 - 8.0
Hydrolytic Stability More stable, especially at higher pH.[5]Less stable, more prone to hydrolysis.[4]
Half-life at pH 8.0 ~3.5 hours~1 hour
Half-life at pH 10.0 ~360 minutes~39 minutes[5]

Experimental Protocols for Confirming Site-Specificity

Confirming the site-specificity of conjugation is crucial. The following protocols outline a general workflow for conjugating this compound to an antibody and subsequently verifying the conjugation sites using mass spectrometry.

Protocol 1: Two-Step Conjugation of a Thiol-Containing Molecule and an Amine-Containing Protein (e.g., Antibody)

This protocol is designed for a scenario where the TFP ester is reacted first, followed by the maleimide groups.

Materials:

  • Antibody (or other amine-containing protein) in a suitable buffer (e.g., PBS, pH 7.2-7.4, free of primary amines like Tris).

  • Thiol-containing molecule (e.g., a peptide with a terminal cysteine).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reaction buffers: PBS (pH 7.2-7.4) and a slightly alkaline buffer (e.g., borate (B1201080) buffer, pH 8.0).

  • Quenching reagent for TFP ester (e.g., 1 M Tris-HCl, pH 8.0).

  • Quenching reagent for maleimide (e.g., N-acetylcysteine or β-mercaptoethanol).

  • Desalting columns or dialysis equipment.

Procedure:

  • Reaction of TFP Ester with the Thiol-Containing Molecule: a. Dissolve the thiol-containing molecule in the reaction buffer (pH 8.0). b. Dissolve this compound in anhydrous DMSO to a stock concentration (e.g., 10 mM). c. Add the this compound stock solution to the thiol-containing molecule solution at a desired molar ratio (e.g., 1:1 to 1:5). d. Incubate the reaction for 1-2 hours at room temperature. e. Quench the reaction by adding the quenching reagent for the TFP ester. f. Purify the maleimide-activated molecule using a desalting column or dialysis to remove excess crosslinker and quenching reagent.

  • Conjugation of the Maleimide-Activated Molecule to the Antibody: a. Exchange the antibody into a maleimide-reaction compatible buffer (PBS, pH 7.2). b. Add the purified maleimide-activated molecule to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1). c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. d. Quench the reaction by adding the maleimide quenching reagent. e. Purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted components.

Protocol 2: Mass Spectrometry Analysis for Site-Specificity Confirmation

This protocol describes the steps to identify the specific amino acid residues on the protein that have been modified.

Materials:

  • Purified protein conjugate from Protocol 1.

  • Reducing agent (e.g., DTT or TCEP).

  • Alkylating agent (e.g., iodoacetamide).

  • Proteolytic enzyme (e.g., trypsin).

  • LC-MS/MS system.

Procedure:

  • Sample Preparation: a. Denature, reduce, and alkylate the purified conjugate to break disulfide bonds and prevent their reformation. b. Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: a. Separate the peptide mixture using liquid chromatography (LC). b. Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis: a. Search the acquired MS/MS spectra against the protein sequence using appropriate software (e.g., MaxQuant, Proteome Discoverer). b. Identify peptides that show a mass shift corresponding to the addition of the crosslinker and payload. c. The fragmentation pattern in the MS/MS spectra will pinpoint the exact amino acid residue that was modified.

Visualizing Workflows and Logical Relationships

To further clarify the processes involved in confirming site-specificity, the following diagrams have been generated.

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_analysis Step 2: Analysis start Start protein Protein (with Amine) start->protein thiol_molecule Thiol-Molecule start->thiol_molecule crosslinker This compound start->crosslinker reaction2 React Maleimide with Protein protein->reaction2 reaction1 React TFP Ester with Thiol-Molecule thiol_molecule->reaction1 crosslinker->reaction1 activated_molecule Maleimide-Activated Molecule reaction1->activated_molecule activated_molecule->reaction2 conjugate Protein Conjugate reaction2->conjugate digestion Proteolytic Digestion conjugate->digestion lcms LC-MS/MS digestion->lcms data_analysis Data Analysis lcms->data_analysis site_confirmation Site-Specificity Confirmed data_analysis->site_confirmation

Experimental workflow for conjugation and site-specificity analysis.

logical_relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Evidence cluster_conclusion Conclusion hypothesis This compound reacts site-specifically. conjugation Successful Conjugation hypothesis->conjugation ms_data Mass Spectrometry Data conjugation->ms_data peptide_id Identification of Modified Peptides ms_data->peptide_id mass_shift Observation of Expected Mass Shift peptide_id->mass_shift conclusion Confirmation of Site-Specificity mass_shift->conclusion

Conclusion

The this compound offers a versatile tool for creating specific bioconjugates. Its dual reactivity allows for controlled, sequential reactions, and the TFP ester provides enhanced stability against hydrolysis compared to NHS esters. However, as with any crosslinking chemistry, rigorous analytical validation is paramount. The combination of controlled reaction conditions (particularly pH) and detailed mass spectrometric analysis is essential to confirm the site-specificity of the resulting conjugate. By following the outlined protocols and understanding the comparative performance of different linkers, researchers can confidently design and validate their bioconjugation strategies for a wide range of applications.

References

A Researcher's Guide to the Quantitative Analysis of Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantitative analysis of conjugation efficiency is paramount for the successful development of bioconjugates, including antibody-drug conjugates (ADCs). The efficiency of a bioconjugation reaction, which covalently links a biomolecule to another molecule, is a critical quality attribute that influences the efficacy, safety, and pharmacokinetics of the final product. A key metric in this analysis, particularly for ADCs, is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody.[1] Inconsistent or undesirable DAR values can lead to decreased potency or increased toxicity.[1]

This guide provides an objective comparison of common methods used to determine the extent of conjugation, complete with experimental protocols and supporting data to aid in the selection of the most appropriate technique for your research needs.

Comparative Analysis of Quantitative Techniques

A variety of analytical techniques are available to quantify conjugation efficiency, each with its own advantages and limitations. The choice of method often depends on the specific characteristics of the biomolecule and the conjugated payload.

MethodPrincipleProsConsTypical Applications
UV-Vis Spectrophotometry Measures the absorbance of the bioconjugate at two different wavelengths – one for the protein (typically 280 nm) and one for the conjugated molecule. The ratio of these absorbances is used to calculate the degree of labeling (DOL) or DAR.[2]Simple, rapid, and requires readily available equipment.[2] Can be used for both cysteine and lysine-linked ADCs.[3]Requires that the conjugated molecule has a distinct UV-Vis absorbance peak from the protein. Can be inaccurate if the extinction coefficients are not precisely known or if the conjugation affects the absorbance of either component.[4] Provides only an average DAR value, not the distribution of different species.Rapid estimation of average DAR for a variety of bioconjugates.[5]
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.[6] Conjugation of a molecule to a protein can lead to a change in size, which can be detected as a shift in elution time. When coupled with Multi-Angle Light Scattering (MALS), it provides an absolute measurement of molar mass.Can assess the presence of aggregates and fragments in addition to the conjugate.[6] SEC-MALS can determine the molar mass of the conjugate and its components without relying on calibration standards.[7]Limited resolution for separating species with small size differences. Not ideal for determining the distribution of different drug-loaded species in ADCs.Analysis of conjugate purity, aggregation, and fragmentation.[6] Determination of the molar mass of conjugates and their components with MALS detection.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.[8] The conjugation of often-hydrophobic small molecule drugs to a protein increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated molecules.[8]High resolution for separating different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).[9] Considered the gold standard for determining DAR distribution for cysteine-linked ADCs.[7]Not suitable for lysine-conjugated ADCs due to the high heterogeneity of conjugation sites, which results in a broad, unresolved peak.[5] The high salt concentrations used can be corrosive to standard HPLC systems.[10]Routine quality control and release testing of cysteine-linked ADCs to determine DAR and drug-load distribution.[8]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, providing a highly accurate molecular weight of the conjugate.[11] This allows for the direct determination of the number of conjugated molecules and the distribution of different species.Provides highly accurate and detailed information on the molecular weight of the conjugate, DAR, and drug-load distribution.[11] Can be used for both cysteine and lysine-linked ADCs.[12] Native MS can analyze intact, non-covalently linked conjugates.[13]Can be complex to interpret, especially for heterogeneous mixtures. May require specialized instrumentation and expertise. Ionization efficiency can vary between different drug-loaded species, potentially affecting the accuracy of quantitative results.[14]In-depth characterization of bioconjugates, including precise mass determination, identification of conjugation sites (with peptide mapping), and analysis of heterogeneity.[11][15]
Enzyme-Linked Immunosorbent Assay (ELISA) An immunoassay that can be designed to specifically quantify the amount of conjugated molecule or the bioconjugate itself. A sandwich ELISA, for example, can use one antibody to capture the biomolecule and a second, enzyme-linked antibody that recognizes the conjugated payload.High sensitivity and specificity. Can be adapted to a high-throughput format.Can be indirect and may require the development of specific antibodies. The conjugation process itself might interfere with antibody binding sites.[16]Quantification of specific bioconjugates in complex biological samples.[17] Validation of conjugation to a specific site if site-specific antibodies are available.
Fluorescence-Based Methods Involves the use of fluorescent dyes conjugated to one of the molecules. The efficiency of conjugation can be determined by measuring the fluorescence intensity of the purified conjugate.[15]High sensitivity.[16] Enables visualization of conjugation in cellular contexts (e.g., live-cell imaging).[18]The fluorescent label can potentially alter the properties of the biomolecule. Photobleaching can be an issue. Requires careful selection of dyes to avoid aggregation and loss of affinity.[18]Tracking and quantifying conjugation in various applications, including flow cytometry and fluorescence microscopy.[1][15]

Experimental Protocols

Detailed methodologies for the key quantitative analysis techniques are provided below. These protocols are intended as general guidelines and may require optimization for specific bioconjugates.

UV-Vis Spectrophotometry for Average DAR Determination

Principle: This method relies on the Beer-Lambert law to determine the concentrations of the protein and the conjugated molecule in a solution by measuring the absorbance at two different wavelengths.

cluster_0 Experimental Workflow A Measure extinction coefficients (ε) of protein and drug at λ1 (e.g., 280 nm) and λ2 (drug λmax) B Measure absorbance of bioconjugate solution at λ1 and λ2 A->B C Set up simultaneous equations: A(λ1) = ε_prot(λ1) * c_prot * l + ε_drug(λ1) * c_drug * l A(λ2) = ε_prot(λ2) * c_prot * l + ε_drug(λ2) * c_drug * l B->C D Solve for c_prot and c_drug C->D E Calculate average DAR: DAR = c_drug / c_prot D->E

Workflow for average DAR determination by UV-Vis spectrophotometry.

Protocol:

  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficients (ε) for the unconjugated protein and the free drug at two wavelengths: the protein's absorbance maximum (typically 280 nm) and the drug's absorbance maximum (λmax). This can be done by measuring the absorbance of solutions with known concentrations.

  • Sample Preparation:

    • Prepare a solution of the purified bioconjugate in a suitable buffer. The buffer used for the blank should be the same as the one used to dissolve the bioconjugate.

  • Spectrophotometer Measurement:

    • Using a quartz cuvette, zero the spectrophotometer with the buffer.

    • Measure the absorbance of the bioconjugate solution at both 280 nm and the drug's λmax.[19]

  • Calculation:

    • Use the following equations to calculate the concentrations of the protein (Cprot) and the drug (Cdrug):

      • A280 = (εprot,280 * Cprot) + (εdrug,280 * Cdrug)

      • Aλmax = (εprot,λmax * Cprot) + (εdrug,λmax * Cdrug)

    • Calculate the average DAR: DAR = Cdrug / Cprot.[2]

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

Principle: HIC separates molecules based on differences in their surface hydrophobicity. The addition of each drug molecule typically increases the hydrophobicity of the antibody, allowing for the separation of different DAR species.

cluster_1 Experimental Workflow A Equilibrate HIC column with high salt mobile phase A B Inject bioconjugate sample A->B C Apply a decreasing salt gradient (increasing mobile phase B) B->C D Monitor elution profile at 280 nm C->D E Integrate peak areas for each DAR species (DAR0, DAR2, etc.) D->E F Calculate weighted average DAR: Σ(%Area_i * DAR_i) / 100 E->F

Workflow for DAR distribution analysis by HIC.

Protocol:

  • System Preparation:

    • Use a biocompatible HPLC system to prevent corrosion from high salt mobile phases.[10]

    • Select an appropriate HIC column (e.g., Butyl-NPR).[5]

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): e.g., 1.2 M (NH4)2SO4 in 25 mM Sodium Phosphate, pH 6.0.[5]

    • Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 6.0, with 25% isopropanol (B130326) (v/v).[5]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.8 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Gradient: A linear gradient from high salt to low salt (e.g., 0-100% B over 20-30 minutes).

    • Detection: UV absorbance at 280 nm.[5]

  • Sample Preparation:

    • Dilute the bioconjugate sample in Mobile Phase A to a suitable concentration (e.g., 1-2 mg/mL).

  • Data Analysis:

    • The chromatogram will show a series of peaks corresponding to the unconjugated antibody (DAR0) and the various drug-loaded species (DAR2, DAR4, etc.).

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the formula: Average DAR = Σ (Peak Areai * DARi) / Σ (Peak Areai), where 'i' represents each drug-loaded species.[9]

Mass Spectrometry (MS) for Precise DAR and Heterogeneity Analysis

Principle: MS measures the mass-to-charge ratio of ions to determine the precise molecular weight of the intact bioconjugate and its subunits. This allows for unambiguous determination of the number of conjugated drugs and the distribution of different species.

cluster_2 Experimental Workflow A Sample Preparation (e.g., desalting, reduction, deglycosylation if needed) B Introduce sample into mass spectrometer (e.g., via LC or direct infusion) A->B C Acquire mass spectrum B->C D Deconvolute the raw spectrum to obtain the zero-charge mass spectrum C->D E Identify peaks corresponding to different DAR species and calculate their masses D->E F Determine DAR distribution and calculate average DAR E->F

Workflow for DAR analysis by Mass Spectrometry.

Protocol (Native MS for Intact ADC Analysis):

  • System Preparation:

    • Couple a size-exclusion chromatography (SEC) system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[20]

  • Mobile Phase Preparation:

  • Chromatographic and MS Conditions:

    • SEC is performed under isocratic conditions with the non-denaturing buffer to desalt the sample and introduce it into the mass spectrometer.[20]

    • Mass spectrometer settings should be optimized for the analysis of large, intact proteins in their native state.

  • Sample Preparation:

    • Dilute the ADC sample in the mobile phase. Deglycosylation may be performed to simplify the mass spectrum.

  • Data Analysis:

    • The raw mass spectrum will show a series of charge-state envelopes for each DAR species.

    • Deconvolute the spectrum to obtain the zero-charge masses of the different species.

    • The mass difference between adjacent peaks corresponds to the mass of the conjugated drug-linker.

    • The relative intensities of the deconvoluted peaks can be used to determine the drug-load distribution and calculate the average DAR.[20]

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance of the different methods for DAR determination. The values are indicative and can vary depending on the specific bioconjugate, instrumentation, and assay optimization.

MethodTypical Accuracy (%RSD)Typical Precision (%RSD)SensitivityThroughput
UV-Vis Spectrophotometry 5-10%< 5%LowHigh
SEC-MALS 2-5%< 3%ModerateModerate
HIC 1-5%< 2%HighModerate
Mass Spectrometry < 1%< 2%Very HighLow to Moderate
ELISA 5-15%< 10%Very HighHigh
Fluorescence-Based Methods 5-15%< 10%Very HighHigh

Logical Relationship of Analytical Techniques

The choice of analytical technique often follows a logical progression from initial screening to in-depth characterization.

cluster_3 Analytical Strategy A Initial Screening (Average DAR) UV_Vis UV-Vis A->UV_Vis B Purity and Aggregation SEC SEC B->SEC C DAR Distribution (Cysteine-linked) HIC HIC C->HIC D In-depth Characterization (Precise Mass, Heterogeneity) MS Mass Spectrometry D->MS E Quantification in Biological Matrices ELISA ELISA E->ELISA

Selection of analytical techniques based on the desired information.

Conclusion

The quantitative analysis of conjugation efficiency is a critical aspect of bioconjugate development. A variety of powerful analytical techniques are available, each with its own strengths and weaknesses. For rapid, high-throughput screening of average DAR, UV-Vis spectrophotometry is a suitable choice. For routine quality control of cysteine-linked ADCs, HIC is the industry standard for determining DAR distribution. For the most detailed and accurate characterization of all types of bioconjugates, mass spectrometry is indispensable. SEC is essential for assessing purity and aggregation, while ELISA and fluorescence-based methods offer high sensitivity for specific applications. By understanding the principles, protocols, and performance characteristics of these methods, researchers can select the most appropriate analytical strategy to ensure the quality, efficacy, and safety of their bioconjugate products.

References

A Comparative Guide to Evaluating the Purity of Bis-Mal-Lysine-PEG4-TFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the purity of the final product is a critical determinant of efficacy and safety. This guide provides a comprehensive evaluation of Bis-Mal-Lysine-PEG4-TFP ester as a heterobifunctional crosslinker, with a focus on methods to assess the purity of its conjugates. We offer a comparison with alternative linkers and provide detailed experimental protocols for key analytical techniques.

Introduction to this compound

This compound is a highly versatile crosslinker designed for bioconjugation. Its structure features two maleimide (B117702) groups for covalent bonding with sulfhydryl moieties (thiols) and a 2,3,5,6-tetrafluorophenyl (TFP) ester for reaction with primary amines. The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and provides flexibility to the resulting conjugate. This unique combination of reactive groups makes it particularly suitable for applications requiring the linkage of two thiol-containing molecules to an amine-containing molecule, such as in the development of ADCs and PROTACs.

Comparison with Alternative Crosslinkers

The choice of a crosslinker significantly impacts the purity and stability of the final bioconjugate. Here, we compare the key features of this compound with common alternatives.

FeatureThis compoundNHS-Ester Containing Linkers (e.g., SMCC)Thiol-yne Chemistry
Amine Reactivity TFP ester offers superior hydrolytic stability and higher reactivity with amines compared to NHS esters, especially in aqueous buffers.[1][2][3][4]N-hydroxysuccinimide (NHS) esters are prone to hydrolysis in aqueous solutions, which can reduce conjugation efficiency.[4]Requires an alkyne-functionalized molecule, offering high specificity but necessitating the presence of this functional group.
Thiol Reactivity Maleimide groups provide high reactivity and selectivity for thiols at neutral pH (6.5-7.5).Maleimide group with similar reactivity and selectivity to the Bis-Mal linker.Thiol-yne reaction is a "click chemistry" method that offers high efficiency and stability.
Solubility The integrated PEG4 spacer enhances the water solubility of the linker and the resulting conjugate.Solubility can vary depending on the specific linker structure; some may require organic co-solvents.The overall solubility will depend on the components being conjugated.
Potential Impurities Unreacted linker, hydrolyzed TFP ester, and potential side-products from maleimide reactions (e.g., hydrolysis or reaction with amines at higher pH).Unreacted linker, hydrolyzed NHS ester, and maleimide-related side-products.Unreacted starting materials and potential catalyst-related impurities.

Experimental Protocols for Purity Evaluation

A multi-faceted analytical approach is essential for the comprehensive assessment of bioconjugate purity. The following are detailed protocols for the most common and effective techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a fundamental technique for separating the desired conjugate from unreacted starting materials and impurities based on hydrophobicity.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Gradient Elution:

  • A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on the hydrophobicity of the conjugate.

Detection:

  • Primary wavelength: 280 nm (for protein absorbance)

  • Secondary wavelength: Wavelength corresponding to the absorbance of the conjugated molecule (if applicable)

Sample Preparation:

  • Dissolve the conjugate in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides crucial information on the molecular weight of the conjugate, confirming successful conjugation and identifying the masses of any impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatography:

  • Utilize an RP-HPLC method similar to the one described above, but with a mass spectrometry-compatible mobile phase (e.g., using formic acid instead of TFA).

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI

  • Mass Range: A range appropriate to detect the expected mass of the conjugate and any potential fragments or impurities.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the exact mass of the components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR can be used to confirm the structure of the linker and to assess the purity of the initial small molecule conjugate or the linker itself.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Dissolve 2-5 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

Experiment:

  • Acquire a 1D proton (¹H) NMR spectrum.

  • Key signals to observe include those corresponding to the maleimide protons, the PEG spacer, and the aromatic protons of the TFP ester. The absence of impurity peaks is indicative of high purity.

Visualization of Experimental Workflow and Key Reactions

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Purity Analysis Biomolecule_A Biomolecule A (with thiols) Biomolecule_B Biomolecule B (with amine) Linker This compound Conjugate A-Linker-B Conjugate SEC Size-Exclusion Chromatography Purified_Conjugate Purified Conjugate RP_HPLC RP-HPLC LC_MS LC-MS NMR NMR Purity_Data Purity Data

Caption: Experimental workflow for conjugation and purity assessment.

reaction_pathway cluster_reactants Reactants cluster_products Products Thiol R-SH Thiol_Adduct R-S-Mal-Linker-TFP Thiol->Thiol_Adduct Thiol-Maleimide Reaction (pH 6.5-7.5) Amine R'-NH2 Final_Conjugate R-S-Mal-Linker-NH-R' Amine->Final_Conjugate Amine-TFP Ester Reaction (pH 7.2-8.5) Linker Bis-Mal-Linker-TFP Linker->Thiol_Adduct Thiol_Adduct->Final_Conjugate

Caption: Key reaction pathways for this compound.

Data Presentation

The following table summarizes the expected outcomes from the analytical techniques used to assess the purity of a bioconjugate prepared with this compound.

Analytical TechniqueParameter MeasuredExpected Result for High Purity Conjugate
RP-HPLC Retention Time & Peak AreaA single major peak corresponding to the conjugate with minimal peaks for unreacted starting materials or side products. Purity is often expressed as the percentage of the main peak area relative to the total peak area.
LC-MS Molecular WeightA deconvoluted mass spectrum showing a major peak corresponding to the theoretical mass of the desired conjugate. The absence of significant peaks corresponding to impurities or partially conjugated species.
¹H NMR Chemical Shifts & IntegrationFor the linker itself or a small molecule conjugate, the spectrum should show the expected peaks with correct integrations and no significant impurity signals.

Conclusion

The purity of bioconjugates is paramount for their successful application in research and therapeutic development. This compound offers distinct advantages over traditional crosslinkers, particularly due to the enhanced stability and reactivity of its TFP ester group. By employing a combination of robust analytical techniques such as RP-HPLC, LC-MS, and NMR, researchers can confidently assess the purity of their conjugates and ensure the quality and reliability of their results. The detailed protocols and comparative information provided in this guide serve as a valuable resource for scientists and professionals in the field of bioconjugation.

References

A Researcher's Guide to Functional Assays for Validating Antibody-Drug Conjugate (ADC) Activity

Author: BenchChem Technical Support Team. Date: December 2025

The validation of antibody-drug conjugate (ADC) activity is a critical process in drug development, ensuring that these targeted therapies are both potent and specific. A suite of functional assays is employed to characterize the entire mechanism of action, from cell binding and internalization to payload-induced cytotoxicity. This guide provides a comparative overview of key in vitro assays, complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the appropriate methods for their ADC candidates.

In Vitro Cytotoxicity Assays: Quantifying Potency

The cornerstone of ADC validation is the assessment of its cytotoxic activity against cancer cells. These assays measure the concentration-dependent ability of an ADC to kill target cells, typically yielding an IC50 value (the concentration of ADC that inhibits 50% of cell growth).

Comparative Analysis of Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of two hypothetical ADCs, ADC-A and ADC-B, targeting the same antigen on two different cell lines: one with high antigen expression (Antigen+++) and one with low antigen expression (Antigen+). A non-targeting ADC is used as a negative control.

Conjugate Target Cell Line Assay Type IC50 (nM) Reference
ADC-AAntigen+++CellTiter-Glo®0.5Fictional Data
ADC-AAntigen+CellTiter-Glo®50.2Fictional Data
ADC-BAntigen+++CellTiter-Glo®1.2Fictional Data
ADC-BAntigen+CellTiter-Glo®85.7Fictional Data
Non-Targeting ADCAntigen+++CellTiter-Glo®>1000Fictional Data

Key Insights:

  • ADC-A demonstrates higher potency against the high-expressing antigen cell line compared to ADC-B.

  • Both ADCs show significantly lower potency against the low-expressing antigen cell line, indicating a degree of target-dependent killing.

  • The non-targeting control ADC shows minimal activity, confirming that the cytotoxicity is mediated by specific binding to the target antigen.

Workflow for a Lytic Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing ADC-induced cytotoxicity using a luminescence-based cell viability assay like CellTiter-Glo®.

G cluster_workflow ADC Cytotoxicity Assay Workflow A 1. Seed Target Cells Plate cells at optimal density in 96-well plates. B 2. Add ADC Dilutions Prepare serial dilutions of ADC and control antibodies. A->B C 3. Incubate Typically 72-120 hours to allow for cell death. B->C D 4. Add Lytic Reagent E.g., CellTiter-Glo® reagent, to lyse cells and generate a luminescent signal proportional to ATP. C->D E 5. Measure Luminescence Read plates on a luminometer. D->E F 6. Data Analysis Normalize data and fit a dose-response curve to determine IC50 values. E->F

Figure 1. A generalized workflow for an in vitro ADC cytotoxicity assay.
Detailed Experimental Protocol: CellTiter-Glo® Viability Assay

  • Cell Seeding: Seed cancer cells in a white, clear-bottom 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.

  • ADC Preparation: Prepare a 2x concentrated serial dilution series of the ADC, a non-targeting control ADC, and an unconjugated antibody in complete growth medium.

  • Dosing: Add 100 µL of the 2x ADC dilutions to the appropriate wells, resulting in a final volume of 200 µL. Include "cells only" and "media only" wells for background controls.

  • Incubation: Incubate the plate for 96 hours at 37°C and 5% CO2.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

  • Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Subtract the background luminescence (media only). Normalize the results to the untreated "cells only" control (representing 100% viability). Plot the normalized values against the log of the ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Internalization Assays: Confirming ADC Uptake

For an ADC to be effective, it must be internalized by the target cell to allow for the release of the cytotoxic payload. Internalization assays confirm and quantify this critical step.

Comparative Analysis of Internalization

This table compares the internalization efficiency of two ADCs in a high antigen-expressing cell line using a pH-sensitive dye that fluoresces upon entering the acidic environment of the endosomes and lysosomes.

Conjugate Target Cell Line Time Point Mean Fluorescence Intensity (MFI) Reference
ADC-AAntigen+++1 hour15,000Fictional Data
ADC-AAntigen+++4 hours45,000Fictional Data
ADC-AAntigen+++24 hours120,000Fictional Data
ADC-BAntigen+++24 hours85,000Fictional Data
Non-Targeting ADCAntigen+++24 hours1,200Fictional Data

Key Insights:

  • ADC-A shows rapid and robust internalization, with a significant increase in fluorescence over 24 hours.

  • ADC-B internalizes less efficiently than ADC-A at the 24-hour time point.

  • The non-targeting control shows minimal fluorescence, indicating that the observed signal is due to specific, receptor-mediated endocytosis.

Workflow for a Flow Cytometry-Based Internalization Assay

The diagram below outlines the steps for a typical internalization assay using a fluorescently labeled ADC or a pH-sensitive dye, analyzed by flow cytometry.

G cluster_workflow ADC Internalization Assay Workflow A 1. Label ADC Conjugate ADC with a pH-sensitive or other fluorescent dye. B 2. Incubate with Cells Add labeled ADC to target cells and incubate at 37°C for various time points (e.g., 1, 4, 24h). A->B C 3. Quench Surface Signal Add a quenching agent (e.g., trypan blue) to extinguish fluorescence from non-internalized ADC. B->C D 4. Wash and Fix Cells Wash cells to remove quencher and fix with paraformaldehyde. C->D E 5. Flow Cytometry Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells. D->E F 6. Data Analysis Calculate Mean Fluorescence Intensity (MFI) for each condition to quantify internalization. E->F

Figure 2. A generalized workflow for a flow cytometry-based ADC internalization assay.
Detailed Experimental Protocol: pH-Sensitive Dye Internalization Assay

  • ADC Labeling: Label the ADC and control antibodies with a pH-sensitive dye (e.g., pHrodo™ Red) according to the manufacturer's instructions.

  • Cell Plating: Plate target cells in a 96-well U-bottom plate at a density of 1 x 10^5 cells/well.

  • Dosing: Add the labeled ADC to the cells at a final concentration of 10 µg/mL.

  • Incubation: Incubate the plate at 37°C to allow for internalization. Prepare separate plates or wells for each time point (e.g., 0, 1, 4, 24 hours). A control plate should be kept at 4°C to prevent active transport.

  • Cell Harvest and Staining: At each time point, harvest the cells. For adherent cells, use a non-enzymatic cell dissociation buffer. Wash the cells twice with ice-cold FACS buffer (PBS + 2% FBS).

  • Viability Staining: Stain cells with a viability dye (e.g., DAPI) to exclude dead cells from the analysis.

  • Flow Cytometry: Analyze the cells on a flow cytometer. Gate on the live cell population and measure the fluorescence intensity in the appropriate channel (e.g., PE-Texas Red for pHrodo™ Red).

  • Analysis: Calculate the geometric Mean Fluorescence Intensity (MFI) of the live, single-cell population for each sample. The increase in MFI over time relative to the 4°C control indicates the extent of internalization.

Mechanism of Action: ADC-Induced Apoptosis Pathway

Many ADC payloads, particularly DNA-damaging agents and microtubule inhibitors, ultimately induce cell death via apoptosis. Validating the engagement of this pathway confirms the intended mechanism of action.

Signaling Pathway for DNA Damage-Induced Apoptosis

The following diagram illustrates a simplified signaling cascade initiated by an ADC carrying a DNA-damaging payload, leading to programmed cell death.

G cluster_pathway ADC-Induced Apoptosis Pathway ADC 1. ADC Internalization & Payload Release Payload 2. DNA Damage (e.g., Double-Strand Breaks) ADC->Payload ATM 3. Sensor Kinase Activation (ATM/ATR) Payload->ATM p53 4. p53 Phosphorylation & Stabilization ATM->p53 Bax 5. Pro-Apoptotic Gene Transcription (Bax, PUMA) p53->Bax Mito 6. Mitochondrial Outer Membrane Permeabilization Bax->Mito Casp9 7. Caspase-9 Activation Mito->Casp9 Casp3 8. Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis 9. Apoptosis Casp3->Apoptosis

Figure 3. Simplified signaling pathway of apoptosis induced by a DNA-damaging ADC payload.

This pathway can be validated by assays that measure key events, such as Annexin V staining for apoptosis, γH2AX staining for DNA damage, or western blotting for caspase cleavage. These mechanistic assays provide crucial evidence that the ADC is functioning as designed post-internalization.

A Head-to-Head Comparison of PEGylated Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of efficacious and safe bioconjugates, particularly antibody-drug conjugates (ADCs). Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for modulating the physicochemical and pharmacological properties of these complex therapeutics. PEG linkers, serving as the bridge between a targeting moiety (like an antibody) and a payload (such as a cytotoxic drug), significantly influence a bioconjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index.[1][2]

This guide provides an objective, data-driven comparison of different PEGylated linkers, focusing on the impact of their length and architecture on the performance of bioconjugates. We will delve into quantitative data from experimental studies, detail the methodologies for key assays, and provide visual representations of relevant processes to inform the rational design of next-generation therapeutics.

The Impact of PEG Linker Length on ADC Performance

The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize an ADC's properties. The incorporation of PEG serves multiple purposes, including increasing the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads that can otherwise lead to aggregation and rapid clearance.[1] Furthermore, PEGylation can shield the payload from the immune system and increase the hydrodynamic radius of the ADC, resulting in a longer plasma half-life.[1] However, a trade-off often exists between enhancing in vivo performance and maintaining in vitro potency.[1]

The following table summarizes quantitative data from studies on ADCs, illustrating the effect of varying PEG linker lengths on key performance metrics.

Conjugate/Linker TypePEG LengthTarget Cell LineIn Vitro Cytotoxicity (IC50)Plasma Half-life (t½) ExtensionClearance RateIn Vivo EfficacyReference
ZHER2-SMCC-MMAENo PEGNCI-N87~5 nM---[3]
ZHER2-PEG4K-MMAE4 kDaNCI-N87~22.5 nM (4.5x reduction)2.5-fold-Improved[4][5]
ZHER2-PEG10K-MMAE10 kDaNCI-N87~112 nM (22x reduction)11.2-fold-Most Ideal[4][5]
αCD19 DAR 8No PEGRL xenograft--RapidMinimal Activity[6][7]
αCD19 DAR 8PEG4RL xenograft--RapidMinimal Activity[6][7]
αCD19 DAR 8PEG8RL xenograftNo effect on potency-SlowerPronounced Activity[6]
αCD19 DAR 8PEG12RL xenograftNo effect on potency-SlowerPronounced Activity[6][7]
αCD19 DAR 8PEG24RL xenograftNo effect on potency-SlowerPronounced Activity[6][8]

Key Observations:

  • In Vitro Potency vs. In Vivo Half-Life: As demonstrated with the ZHER2-targeted conjugates, increasing the PEG linker length from 4 kDa to 10 kDa led to a significant extension in plasma half-life (from 2.5-fold to 11.2-fold).[4][5] However, this was accompanied by a decrease in in vitro cytotoxicity, with the IC50 value increasing by 4.5 and 22 times, respectively.[3][4][5]

  • Threshold for Improved Pharmacokinetics: The study on αCD19 ADCs suggests a threshold effect for PEG length. ADCs with PEG chains of 8 units or more exhibited significantly slower clearance rates and, consequently, more pronounced in vivo antitumor activity compared to those with shorter or no PEG linkers.[6][9]

  • Balancing Act: The choice of PEG linker length represents a critical balance between pharmacokinetic advantages and cytotoxic potency. While longer linkers generally enhance in vivo performance, they can sometimes diminish the immediate cell-killing ability of the conjugate in vitro.[1]

Linear vs. Branched PEG Linkers

The architecture of the PEG linker also plays a significant role in the properties of the resulting bioconjugate. While linear PEGs are commonly used, branched PEG linkers are emerging as a powerful alternative.[10][11]

FeatureLinear PEG LinkerBranched PEG LinkerRationale
Architecture Single, unbranched chain.[10]Multiple PEG arms extending from a central core.[10][11]The three-dimensional structure of branched PEGs offers a greater shielding effect.
Drug-to-Antibody Ratio (DAR) Typically lower (one linker per drug).[10]Potentially higher (one linker for multiple drugs).[2][10]Branched architecture allows for the attachment of more payload molecules per linker.
Hydrodynamic Volume Smaller for a given molecular weight.[10]Larger for a given molecular weight.[10]A larger hydrodynamic volume can lead to reduced renal clearance.[10]
"Stealth" Effect Provides a hydrophilic shield.[10]Offers a superior shielding effect.[10][11]The three-dimensional structure provides enhanced protection from enzymatic degradation and immunogenicity.[10]
In Vivo Half-Life Generally shorter.[10]Significantly longer circulation time.[10]Reduced clearance and enhanced shielding contribute to a longer half-life.
Steric Hindrance Minimal.[10]Increased.[10]The bulkier structure can sometimes interfere with the binding affinity of the targeting molecule.[10]

A study on PEGylated TNF Nanobodies demonstrated that for the same total PEG molecular weight (40 kDa), branched architectures (2 x 20 kDa and 4 x 10 kDa) resulted in higher in vivo exposure (AUC) and lower clearance rates compared to a linear 40 kDa PEG.[10]

Monodisperse vs. Polydisperse PEG Linkers

A critical, yet often overlooked, aspect of PEG linkers is their polydispersity. Traditional PEG synthesis results in a mixture of polymers with a range of molecular weights (polydisperse), whereas modern techniques allow for the production of single, uniform molecular weight PEGs (monodisperse or discrete).[12][13]

FeatureMonodisperse (Discrete) PEGPolydisperse PEGRationale
Composition A single, pure compound with a precise molecular weight.[12][14]A mixture of polymers with an average molecular weight.[12][14]The heterogeneity of polydisperse PEGs can lead to batch-to-batch variability.
Product Homogeneity Results in a homogeneous bioconjugate product.Leads to a heterogeneous mixture of bioconjugates.[12]Uniformity is crucial for consistent and reproducible drug quality.[12]
Characterization & Purification Simpler to characterize and purify the final product.Can complicate the synthesis and purification processes.[12][15]A well-defined product facilitates regulatory approval.
Biological Performance May offer improved therapeutic outcomes due to uniformity.[15]Can elicit unwanted immunogenic reactions.[12][15]The precise structure of monodisperse PEGs allows for fine-tuning of pharmacokinetic properties.[13]

The use of monodisperse PEGs is becoming increasingly important for developing safe and effective drugs, as it allows for greater control over the final product's characteristics and biological behavior.[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of PEGylated linkers.

In Vitro Cytotoxicity Assay

This assay is used to determine the potency of a bioconjugate in killing target cells.[3]

  • Cell Seeding: Plate antigen-positive cells (e.g., NCI-N87 for HER2-targeted ADCs) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the bioconjugates (e.g., ADCs with different PEG linkers) and add them to the cells. Include an untreated control group.

  • Incubation: Incubate the cells with the compounds for a defined period, typically 72-96 hours, at 37°C in a humidified incubator.[3][6]

  • Viability Assessment: Add a cell viability reagent, such as MTT or CellTiter-Glo®, to each well and measure the signal (absorbance or luminescence) using a plate reader.[3]

  • Data Analysis: Normalize the results to the untreated control cells and plot the dose-response curves. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3]

In Vivo Pharmacokinetic (PK) Study

This study assesses the absorption, distribution, metabolism, and excretion (ADME) of a bioconjugate in an animal model.[6]

  • Animal Model: Use appropriate animal models, such as Sprague-Dawley rats or Balb/C mice.[6][7]

  • Dosing: Administer a single intravenous (IV) or intraperitoneal (IP) dose of the bioconjugate to the animals.[6][7]

  • Blood Sampling: Collect blood samples from the animals at various time points post-injection (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Processing: Process the blood samples to isolate plasma or serum.

  • Quantification: Use a validated analytical method, such as ELISA or LC-MS/MS, to measure the concentration of the bioconjugate in the plasma/serum samples at each time point.

  • Data Analysis: Plot the plasma concentration-time curve and use pharmacokinetic modeling software to calculate key PK parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).[6]

In Vivo Antitumor Efficacy Study

This study evaluates the therapeutic effectiveness of a bioconjugate in a tumor-bearing animal model.[16]

  • Xenograft Model: Establish a xenograft tumor model by subcutaneously inoculating human cancer cells (e.g., NCI-N87) into immunocompromised mice (e.g., BALB/c nude mice).[16]

  • Treatment Groups: Once the tumors reach a specific volume (e.g., ~200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, ADCs with different PEG linkers).[16]

  • Dosing Regimen: Administer the treatments to the mice according to a predetermined schedule (e.g., once every three days for a total of four injections).[16]

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every three days) throughout the study.[16]

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, and the tumor growth inhibition (TGI) for each treatment group is calculated.

Visualizing the Impact of PEG Linkers

Diagrams created using Graphviz (DOT language) can help illustrate the concepts discussed.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_PEG PEGylated Linker Antibody Antibody Linker Linker Antibody->Linker Conjugation Payload Payload Linker->Payload Attachment PEG_Chain Polyethylene Glycol (PEG) Chain

Caption: General structure of an Antibody-Drug Conjugate with a PEGylated linker.

Linker_Properties_Flowchart cluster_Linker Linker Properties cluster_Physicochemical Physicochemical Properties cluster_Pharmacological Pharmacological Properties Linker_Length PEG Linker Length Solubility Solubility Linker_Length->Solubility Hydrodynamic_Volume Hydrodynamic Volume Linker_Length->Hydrodynamic_Volume In_Vitro_Potency In Vitro Potency Linker_Length->In_Vitro_Potency Linker_Architecture PEG Linker Architecture (Linear vs. Branched) Stability Stability Linker_Architecture->Stability Linker_Architecture->Hydrodynamic_Volume Pharmacokinetics Pharmacokinetics (PK) (Half-life, Clearance) Hydrodynamic_Volume->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy Pharmacokinetics->In_Vivo_Efficacy In_Vitro_Potency->In_Vivo_Efficacy Experimental_Workflow ADC_Design ADC Design & Linker Selection In_Vitro_Assays In Vitro Assays (Cytotoxicity, Stability) ADC_Design->In_Vitro_Assays In_Vivo_PK In Vivo PK Studies (Rats/Mice) In_Vitro_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

References

Safety Operating Guide

Navigating the Safe Disposal of Bis-Mal-Lysine-PEG4-TFP Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of Bis-Mal-Lysine-PEG4-TFP ester, a valuable crosslinker in bioconjugation and PROTAC development. Adherence to these procedures will help ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Hazard Information

This compound is classified with specific hazards that necessitate careful handling during disposal.[1] According to its Safety Data Sheet (SDS), the compound presents the following risks:

  • Acute oral toxicity (Category 4): Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory tract irritation.[1]

These hazards underscore the importance of utilizing appropriate personal protective equipment (PPE) and following established safety protocols.

Quantitative Data Summary
Hazard ClassificationGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Data sourced from the MedChemExpress Safety Data Sheet.[1]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A lab coat or other protective garment.

  • Eye Protection: Safety glasses or goggles.

  • Face Protection: A face shield may be necessary if there is a risk of splashing.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, including empty or contaminated containers, in a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: If the compound is in solution, it should be collected in a designated, sealed hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or paper towels, should also be placed in the solid hazardous waste container.

3. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.[1]

  • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

  • Wash the spill area thoroughly with soap and water.[1]

4. Waste Container Labeling:

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The associated hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation," "May cause respiratory irritation").

  • The date of accumulation.

5. Storage and Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The SDS explicitly states to "Dispose of contents/container to in accordance with local regulation."[1]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the key steps from initial handling to final disposal.

Proper Disposal Workflow for this compound cluster_preparation Preparation cluster_handling Waste Handling cluster_finalization Finalization A Don Personal Protective Equipment (PPE) B Segregate Waste: Solid, Liquid, Contaminated Materials A->B Proceed to handle waste D Label Waste Container (Name, Hazards, Date) B->D After collection C Manage Spills: Absorb and Collect C->B If spill occurs E Store in Designated Secure Area D->E After labeling F Arrange for Professional Disposal via EHS E->F For final disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Bis-Mal-Lysine-PEG4-TFP ester, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed[1].

  • Causes skin irritation[1].

  • Causes serious eye irritation[1].

  • May cause respiratory irritation[1].

Signal Word: Warning[1]

Precautionary Statements:

  • Prevention:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray[1].

    • Wash hands thoroughly after handling[1].

    • Do not eat, drink, or smoke when using this product[1].

    • Use only outdoors or in a well-ventilated area[1].

    • Wear protective gloves, protective clothing, eye protection, and face protection[1].

  • Response:

    • If on skin: Wash with plenty of soap and water[1].

    • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing[1].

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

    • If swallowed: Rinse mouth[1].

    • Take off contaminated clothing and wash it before reuse[1].

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure.

Protection LevelEquipmentPurpose
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. All handling should be conducted in a fume hood[2].
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities[2][3].
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently[2][3].
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination[2][3].
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects[2][3].
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient[2].
Quantitative Data
PropertyValue
Molecular Weight 843.77 g/mol [4]
CAS Number 1426164-53-5[1]
Purity >90% or >98% (Varies by supplier)[4][5]
Form Solid or viscous liquid[4]
Storage Temperature -20°C[4][6][7]

Operational and Disposal Plan

A systematic approach to handling and disposing of this compound is crucial for safety and experimental integrity.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Ventilation: All work with this compound must be performed in a certified chemical fume hood[2].

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit appropriate for amines are readily accessible.

  • Handling Procedure:

    • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.

    • Dispensing: Allow the container to come to room temperature before opening to avoid moisture condensation[5][6]. Carefully dispense the required amount, avoiding splashes and the generation of dust or aerosols.

    • Reactions and Manipulations: Keep all containers tightly closed when not in use. Prepare stock solutions using a dry solvent[5][6].

    • Post-Handling: After use, thoroughly decontaminate the work area.

  • Decontamination and Doffing PPE:

    • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.

    • Lab Coat Removal: Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

    • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical[1][8].

Disposal Plan

All waste containing this compound must be treated as hazardous waste[9].

  • Waste Collection:

    • Solid Waste: Collect in a designated, labeled, and sealed container for hazardous waste.

    • Solutions: Collect solutions containing the compound in a labeled, sealed, and appropriate solvent waste container.

    • Contaminated Labware: Place items such as pipette tips and gloves in a designated solid hazardous waste container[9].

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards[3][9].

    • Segregation: Do not mix incompatible waste streams.

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

    • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

Visual Workflow

The following diagrams illustrate the key workflows for safely handling this compound.

G Figure 1. PPE Selection Workflow start Start: Handling This compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Laboratory Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes end Proceed with Experiment shoes->end

Figure 1. PPE Selection Workflow

G Figure 2. Operational and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood_prep Prepare Fume Hood ppe->fume_hood_prep weigh_dissolve Weigh and Dissolve Compound fume_hood_prep->weigh_dissolve experiment Perform Experiment weigh_dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate segregate_waste Segregate Hazardous Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste end End of Procedure store_waste->end

Figure 2. Operational and Disposal Workflow

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.